2,3-Dimethyl-4-nitroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIWYZBTCKMAMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427766 | |
| Record name | 2,3-dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80879-86-3 | |
| Record name | 2,3-dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,3-Dimethyl-4-nitroaniline
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 2,3-dimethyl-4-nitroaniline, a key intermediate in the development of various pharmaceuticals and fine chemicals. Tailored for researchers, scientists, and professionals in drug development, this document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this compound. We will explore the predominant synthetic route, which employs a protective group strategy to ensure regioselective nitration, and provide insights into the critical parameters that govern reaction efficiency and product purity.
Introduction: The Significance of this compound
This compound is an aromatic amine whose structural features make it a valuable building block in organic synthesis. The presence of the nitro group, a versatile functional group, allows for further chemical transformations, such as reduction to an amino group, which can then be utilized in the construction of more complex molecular architectures.[1] The dimethyl substitution pattern on the aromatic ring influences the electronic and steric environment, which can be crucial for tuning the properties of downstream products. A thorough understanding of its synthesis is paramount for ensuring a reliable and efficient supply chain for research and development activities.
The Predominant Synthetic Strategy: A Three-Step Approach
The direct nitration of 2,3-dimethylaniline is fraught with challenges. The amino group is highly activating and susceptible to oxidation under the harsh conditions of nitration.[2] Furthermore, the strongly acidic medium used for nitration protonates the amino group to form an anilinium ion. This protonated group is a meta-director, which would lead to the formation of undesired isomers.[3] To circumvent these issues, a more controlled, three-step synthesis is the method of choice. This strategy involves:
-
Protection of the Amino Group: The amino group of 2,3-dimethylaniline is first protected by acetylation to form an amide. This reduces the activating effect of the amino group and prevents its protonation.[2]
-
Regioselective Nitration: The resulting N-acetyl-2,3-dimethylaniline is then nitrated. The acetamido group is an ortho, para-director, and due to steric hindrance from the adjacent methyl group, the nitration will predominantly occur at the para position.[2]
-
Deprotection: The final step involves the hydrolysis of the acetamido group to regenerate the amino functionality, yielding the desired this compound.
The following diagram illustrates this strategic workflow:
Caption: The three-step synthesis of this compound.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of similar nitroaniline derivatives and are optimized for the synthesis of this compound.[4][5]
Step 1: Acetylation of 2,3-Dimethylaniline
Objective: To protect the amino group of 2,3-dimethylaniline by converting it to an acetamido group.
Reaction:
Caption: Nitration of N-acetyl-2,3-dimethylaniline.
Procedure:
-
In a flask, dissolve N-acetyl-2,3-dimethylaniline (1 equivalent) in concentrated sulfuric acid at a low temperature (0-5 °C) using an ice bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the acetylated aniline, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
The crude N-acetyl-2,3-dimethyl-4-nitroaniline can be purified by recrystallization.
Causality: The use of a mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile in this aromatic substitution reaction. [2]Maintaining a low temperature is crucial to control the exothermic reaction and prevent the formation of byproducts. The acetamido group directs the incoming nitro group to the para position due to steric hindrance at the ortho positions from the methyl groups.
Step 3: Hydrolysis of N-acetyl-2,3-dimethyl-4-nitroaniline
Objective: To remove the acetyl protecting group and obtain the final product.
Reaction:
Caption: Hydrolysis of the acetyl group.
Procedure (Acid Hydrolysis):
-
In a round-bottom flask, suspend the crude N-acetyl-2,3-dimethyl-4-nitroaniline in a solution of dilute sulfuric acid or hydrochloric acid. [5]2. Heat the mixture to reflux for 1-3 hours, or until the solid has dissolved.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the this compound.
-
Collect the solid product by vacuum filtration and wash with water.
-
The final product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol. [6] Causality: Acid-catalyzed hydrolysis is a standard method for deprotecting N-acetyl groups. The protonation of the amide oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent neutralization is necessary to deprotonate the anilinium salt and precipitate the free amine.
Quantitative Data Summary
| Step | Reaction | Reagents | Expected Yield (%) |
| 1 | Acetylation | Acetic Anhydride | 90-95 |
| 2 | Nitration | HNO₃, H₂SO₄ | 70-85 |
| 3 | Hydrolysis | Dilute Acid | 85-95 |
| Overall | - | - | 54-77 |
Alternative Synthesis Considerations
While the acetylation-protection strategy is the most common and reliable, other methods for the synthesis of nitroanilines exist, though they may not be as suitable for this specific isomer.
-
Direct Amination of Nitroaromatics: Some methods involve the direct amination of a corresponding nitro-substituted aromatic compound. [7]However, the starting material, 1,2-dimethyl-3-nitrobenzene, may not be as readily available as 2,3-dimethylaniline.
-
Reduction of Dinitro Compounds: The partial reduction of a dinitro compound can also yield a nitroaniline. [8]For instance, the selective reduction of one nitro group in 1,2-dimethyl-3,5-dinitrobenzene could theoretically produce the target molecule, but achieving high selectivity can be challenging.
Conclusion
The synthesis of this compound is most effectively achieved through a well-established three-step process involving the protection of the amino group, regioselective nitration, and subsequent deprotection. This method provides excellent control over the regiochemistry of the nitration, leading to the desired product in good overall yield. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to confidently and efficiently synthesize this important chemical intermediate.
References
- Benchchem. A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline. (n.d.).
- Benchchem. Technical Support Center: Purification of 2-Methyl-4-nitroaniline-d3. (n.d.).
- The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Comput
- Organic Syntheses Procedure. m-NITRODIMETHYLANILINE. (n.d.).
- Benchchem.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.5. Synthesis of 2-Nitro-4-methylaniline. (n.d.).
- Google Patents.
- RSC Publishing. Critical review on the chemical reduction of nitroaniline. (2020-05-19).
- askIITians.
- National Institutes of Health. 2,3-Dimethyl-N-[(E)-4-nitrobenzylidene]aniline - PubMed Central. (n.d.).
- Wikipedia. Reduction of nitro compounds. (n.d.).
- Preparation of 4-nitroacetanilide and 4-nitroaniline. (n.d.).
- BLD Pharm. 80879-86-3|this compound. (n.d.).
- Chemistry Stack Exchange.
- Google Patents. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides. (n.d.).
- Sciencemadness.org.
- Benchchem. 2-Methyl-4-nitroaniline-d3 molecular weight and formula. (n.d.).
- EMBIBE. The major product formed on nitration of N Ndimethylaniline with conc H2SO4HNO3 mixture is. (n.d.).
- Guidechem. This compound 80879-86-3 wiki. (n.d.).
- Benchchem.
- SpectraBase. 2-chloro-N,N-dimethyl-4-nitroaniline. (n.d.).
- Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020-03-19).
- NCERT. Amines. (n.d.).
- PubChem. 2,3-Dimethyl-4-nitroanisole. (n.d.).
- ResearchGate. Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. (n.d.).
- On Nitration of Dimethylaniline in Presence of Acetic Acid or Acetic Anhydride The spontaneous reaction which occurred after int. (n.d.).
- Chemistry Stack Exchange. Why nitration of aniline carried out after acetylation give ortho and para major products?. (2024-04-23).
- 2, 3-Dimethyl-4-nitroaniline, min 98%, 1 gram. (n.d.).
- Quora. How 4-nitroaniline is a weaker base than 3-nitroaniline?. (2017-11-22).
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A Refined, Regioselective Synthesis of 2,3-Dimethyl-4-nitroaniline: A Technical Guide for Advanced Research
Abstract
This technical guide presents a newly refined and optimized three-step methodology for the synthesis of 2,3-dimethyl-4-nitroaniline, a key intermediate in the development of various pharmaceuticals and specialized chemical entities. The presented protocol emphasizes high regioselectivity, yield, and operational safety, addressing the common challenges associated with the direct nitration of substituted anilines. By employing a strategic N-acetylation and deprotection sequence, this method provides a reliable and reproducible pathway to high-purity this compound. This document is intended for researchers, scientists, and professionals in drug development who require a robust and well-characterized synthetic procedure.
Introduction: The Significance of this compound
This compound is a valuable substituted aromatic amine that serves as a crucial building block in organic synthesis. Its unique substitution pattern makes it an important precursor for the synthesis of a variety of complex molecules, including bioactive compounds and functional materials. The primary challenge in its synthesis lies in achieving the desired regiochemistry during the introduction of the nitro group onto the 2,3-dimethylaniline scaffold. Direct nitration of 2,3-dimethylaniline is known to produce a mixture of isomers due to the competing directing effects of the amino and methyl groups. This guide details a robust, three-step approach that circumvents these issues by reversibly modulating the directing effect of the amino group.
The Optimized Synthetic Pathway: A Three-Step Approach
The synthesis is strategically designed in three key stages to ensure high selectivity for the desired 4-nitro isomer:
-
Protection (N-Acetylation): The amino group of 2,3-dimethylaniline is protected as an acetamide. This transformation is crucial as it moderates the activating and directing influence of the amino group, and its steric bulk helps to direct the incoming electrophile.
-
Regioselective Nitration: The N-acetylated intermediate, N-(2,3-dimethylphenyl)acetamide, is nitrated under controlled conditions to selectively introduce a nitro group at the para position relative to the acetamido group.
-
Deprotection (Hydrolysis): The acetyl group is removed via acid-catalyzed hydrolysis to yield the final product, this compound, in high purity.
Detailed Experimental Protocols
Step 1: Synthesis of N-(2,3-Dimethylphenyl)acetamide
Rationale: The acetylation of the amino group in 2,3-dimethylaniline is a critical first step to control the regioselectivity of the subsequent nitration reaction. The resulting acetamido group is still an ortho-, para-director, but its steric hindrance discourages ortho-substitution, favoring the para-position.
Materials:
-
2,3-Dimethylaniline (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Glacial acetic acid
-
Sodium acetate (optional, for buffering)
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylaniline (10.0 g, 82.5 mmol) in glacial acetic acid (50 mL).
-
Slowly add acetic anhydride (10.1 g, 9.3 mL, 99.0 mmol) to the solution while stirring. An exotherm may be observed.
-
Heat the reaction mixture to a gentle reflux (approximately 118 °C) for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Allow the reaction mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water with vigorous stirring.
-
The white precipitate of N-(2,3-dimethylphenyl)acetamide is collected by vacuum filtration.
-
Wash the solid with cold deionized water (3 x 50 mL) to remove residual acetic acid.
-
Dry the product in a vacuum oven at 60 °C. The expected yield is typically high, in the range of 90-95%.
Step 2: Synthesis of N-(2,3-Dimethyl-4-nitrophenyl)acetamide
Rationale: This step introduces the nitro group. The acetamido group is a stronger para-director than the methyl groups, and its bulk hinders substitution at the ortho positions (C6). The methyl groups at C2 and C3 further activate the ring and direct ortho and para. The cumulative effect directs the nitronium ion (NO2+) predominantly to the C4 position, which is para to the acetamido group and ortho to the C3-methyl group.
Materials:
-
N-(2,3-Dimethylphenyl)acetamide (1.0 eq)
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add N-(2,3-dimethylphenyl)acetamide (10.0 g, 61.3 mmol) to concentrated sulfuric acid (40 mL) in small portions, ensuring the temperature is maintained below 20 °C by using an ice bath.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (4.8 mL, approx. 73.6 mmol) to concentrated sulfuric acid (10 mL) in a separate flask, cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the acetamide over 30-45 minutes, maintaining the reaction temperature below 10 °C.[1]
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with constant stirring.
-
The yellow precipitate of N-(2,3-dimethyl-4-nitrophenyl)acetamide is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure, pale-yellow needles.
Step 3: Synthesis of this compound (Hydrolysis)
Rationale: The final step is the removal of the acetyl protecting group to regenerate the free amine. Acid-catalyzed hydrolysis is an efficient method for this transformation.
Materials:
-
N-(2,3-Dimethyl-4-nitrophenyl)acetamide (1.0 eq)
-
70% Sulfuric acid (v/v)
-
10% Sodium hydroxide solution
-
Ethanol
Procedure:
-
In a 250 mL round-bottom flask fitted with a reflux condenser, suspend N-(2,3-dimethyl-4-nitrophenyl)acetamide (10.0 g, 48.0 mmol) in a mixture of ethanol (50 mL) and 70% sulfuric acid (50 mL).
-
Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature and pour it onto 200 g of crushed ice.
-
Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until the pH is approximately 7-8.
-
The precipitated bright yellow solid, this compound, is collected by vacuum filtration.
-
Wash the product with cold water and dry it.
-
For higher purity, the product can be recrystallized from an ethanol/water mixture.
Mechanistic Insights and Regioselectivity
The success of this synthesis hinges on the controlled electrophilic aromatic substitution in the nitration step. The acetamido group (-NHCOCH3) is a moderately activating ortho-, para-director. The two methyl groups are weakly activating ortho-, para-directors. The directing effects are additive. The C4 position is para to the strong directing acetamido group and ortho to the C3 methyl group, making it the most electronically enriched and sterically accessible position for electrophilic attack by the nitronium ion.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Appearance: Bright yellow crystalline solid.
-
Melting Point: 116-117 °C
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.8 ppm (d, 1H, Ar-H)
-
δ ~6.7 ppm (d, 1H, Ar-H)
-
δ ~4.5 ppm (s, 2H, -NH₂)
-
δ ~2.4 ppm (s, 3H, Ar-CH₃)
-
δ ~2.2 ppm (s, 3H, Ar-CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Expected signals in the aromatic region (110-150 ppm) and the aliphatic region for the two methyl groups (~15-20 ppm).
-
-
IR (KBr, cm⁻¹):
-
~3400-3300 (N-H stretching of -NH₂)
-
~1580 and ~1340 (asymmetric and symmetric N-O stretching of -NO₂)
-
~2950 (C-H stretching of -CH₃)
-
-
Mass Spectrometry (EI):
-
M⁺ at m/z = 166
-
Quantitative Data and Performance
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| 1 | N-(2,3-Dimethylphenyl)acetamide | 163.22 | 90-95% | >98% |
| 2 | N-(2,3-Dimethyl-4-nitrophenyl)acetamide | 208.22 | 80-85% | >97% |
| 3 | This compound | 166.18 | 85-90% | >99% |
| Overall | ~65-73% |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Nitration Mechanism Diagram
Caption: Mechanism of electrophilic nitration.
Trustworthiness: A Self-Validating Protocol
The reliability of this protocol is ensured through several key checkpoints:
-
In-process Monitoring: The use of TLC at each stage allows for the real-time tracking of reaction completion, preventing the formation of byproducts due to over- or under-reaction.
-
Intermediate Characterization: While not always necessary in a streamlined synthesis, the characterization of the N-acetylated intermediate (e.g., by melting point) can confirm the success of the first step before proceeding.
-
Purification by Recrystallization: Recrystallization at critical stages is a highly effective method for removing isomeric impurities and other byproducts, leading to a final product of high purity.
-
Final Product Analysis: Comprehensive characterization of the final product using techniques such as NMR, IR, and mass spectrometry, and comparison with literature data, provides definitive validation of the synthesis.
Conclusion
The presented three-step synthesis of this compound offers a significant improvement over direct nitration methods by providing excellent control over regioselectivity. The use of a simple and efficient protecting group strategy, coupled with carefully controlled reaction conditions, makes this protocol highly suitable for producing this valuable intermediate with high purity and in good yield. This guide provides the necessary detail for its successful implementation in a research and development setting.
References
- Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Available at: https://chem.libretexts.
- Gowda, B. T., et al. (2009). N-(2,3-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(5), o964. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969986/
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: https://www.jcbsc.org/storage/2020/11/jcbps.A.11.1.04353.pdf
- PrepChem. (2023). Preparation of 4-nitroaniline. Available at: https://www.prepchem.com/synthesis-of-4-nitroaniline/
- Olah, G. A., & Lin, H. C. (1974). Aromatic Substitution. XXXVI. Nitration of Acetanilide and Related N-Acyl- and N-Aroylanilines with Nitronium Tetrafluoroborate. Journal of the American Chemical Society, 96(9), 2892–2898. Available at: https://pubs.acs.org/doi/abs/10.1021/ja00816a032
Sources
An In-depth Technical Guide to 2,3-Dimethyl-4-nitroaniline (CAS: 80879-86-3) for Research and Development
This document provides a comprehensive technical overview of 2,3-Dimethyl-4-nitroaniline, a substituted nitroaniline compound. It is intended for researchers, chemists, and drug development professionals who require detailed information on its properties, synthesis, characterization, and handling. The CAS Number for this compound is 80879-86-3 [1][2][3][4][5][6][7].
Physicochemical and Structural Properties
This compound, also known as 4-Nitro-2,3-xylidine, is an aromatic amine with the molecular formula C₈H₁₀N₂O₂[1][7]. The presence of the electron-withdrawing nitro group and electron-donating amino and methyl groups on the benzene ring makes it a versatile chemical intermediate. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 80879-86-3 | [1][2][3][4][7] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][7] |
| Molecular Weight | 166.18 g/mol | [1][7] |
| Melting Point | 116-117 °C | [1][6] |
| Boiling Point (Predicted) | 350.4 ± 37.0 °C | [1][6] |
| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [1][6] |
| pKa (Predicted) | 1.05 ± 0.14 | [1][7] |
| XLogP3 | 2.9 | [1] |
| Topological Polar Surface Area | 71.84 Ų | [1] |
| InChI Key | XXIWYZBTCKMAMY-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of this compound often involves the regioselective nitration of a protected 2,3-dimethylaniline precursor. The following protocol is based on the hydrolysis of an N-acetylated precursor, which also yields the 2,3-dimethyl-6-nitroaniline isomer, necessitating a chromatographic separation[4].
Causality of Experimental Design
The described synthesis starts from N-(2,3-dimethyl-6-nitrophenyl)acetamide. The core of this procedure is the deprotection of the acetamide group under acidic conditions (aqueous sulfuric acid) to reveal the free amine[4]. This route is common for aniline derivatives because the acetamide group serves two primary purposes during a preceding nitration step (not detailed here but implied):
-
Moderating Reactivity : The strongly activating amino group is converted into a moderately activating acetamido group, preventing over-nitration and oxidative side reactions.
-
Directing Regioselectivity : As an ortho-, para-director, the acetamido group influences the position of the incoming nitro group.
The final step, column chromatography, is crucial for isolating the desired this compound from the co-formed 6-nitro isomer, which is a common challenge in electrophilic aromatic substitution reactions where multiple positions are activated[4].
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound via acid hydrolysis.
Detailed Experimental Protocol
This protocol is adapted from the synthetic description provided by ChemicalBook and is intended for qualified laboratory personnel[4].
-
Reaction Setup : To a solution of N-(2,3-dimethyl-6-nitrophenyl)acetamide (16.0 g, 1.0 eq.) in a round-bottom flask equipped with a reflux condenser, add a 60% aqueous sulfuric acid solution (150 mL).
-
Hydrolysis : Heat the reaction mixture to reflux temperature and maintain for 1 hour. Monitor the reaction for the consumption of the starting material (e.g., by TLC).
-
Work-up & Neutralization : After completion, cool the mixture to room temperature. Carefully pour the cooled mixture into a beaker containing ice water (100 mL). Neutralize the acidic solution by slow addition of 2N sodium hydroxide solution until the mixture is basic.
-
Extraction : Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing : Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and a saturated sodium chloride (brine) solution (2 x 50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude residue.
-
Purification : Purify the residue by column chromatography on silica gel. Elute with a solvent system of 10% dichloromethane in hexane. This will separate the two isomers, affording this compound (1.5 g, 12% yield) and 2,3-dimethyl-6-nitroaniline (5.5 g, 43% yield)[4].
Spectroscopic Characterization
Structural confirmation is critical for distinguishing between isomers. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary method for this verification.
-
¹H NMR Data (CDCl₃) : δ 2.10 (s, 3H), 2.45 (s, 3H), 4.05 (br s, 2H), 6.45 (d, J = 9.0 Hz, 1H), 7.65 (d, J = 8.7 Hz, 1H)[4].
-
¹H NMR Data (DMSO-d₆) : δ 2.00 (s, 3H), 2.35 (s, 3H), 6.12 (br s, 2H), 6.53 (d, J = 9.0 Hz, 1H), 7.63 (d, J = 9.0 Hz, 1H)[4].
Interpretation : The two singlets correspond to the two methyl groups. The broad singlet integrates to two protons, characteristic of the -NH₂ group. The two doublets in the aromatic region confirm the substitution pattern on the benzene ring.
Applications in Research and Drug Development
While specific, large-scale industrial applications for this compound are not widely documented, its structure is of significant interest to researchers in several fields.
-
Chemical Intermediate : Its primary use is as a building block in organic synthesis. The amino group can be readily diazotized for conversion into a wide range of other functional groups, while the nitro group can be reduced to a second amino group, creating substituted diamine structures.
-
Coordination Chemistry : The compound is categorized under "Coordination Complexes," suggesting its use as a ligand for creating metal-organic frameworks (MOFs) or other complex materials with potential applications in catalysis or materials science[1].
-
Pharmaceutical and Medicinal Chemistry : Nitroaromatic compounds are important pharmacophores and are found in various clinically used drugs[8]. The nitro group is a potent electron-withdrawing group that can modulate the electronic properties of a molecule, which is crucial for receptor binding and pharmacokinetic profiles[8]. Though direct applications are not cited, this compound serves as a potential starting material for the synthesis of novel therapeutic agents, particularly in areas like antibacterial or antitumoral research where nitro-containing heterocycles have shown promise[8]. The broader class of nitroanilines are key intermediates in producing dyes, antioxidants, and pharmaceuticals[9][10][11].
Safety and Handling
-
Hazard Classification (General for Nitroanilines) : Toxic if swallowed, in contact with skin, or if inhaled[12][13][14]. Causes skin and serious eye irritation[12][15]. May cause respiratory irritation[12][15]. May cause damage to organs through prolonged or repeated exposure[13].
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield[13][15].
-
Handling : Do not breathe dust. Avoid contact with skin, eyes, and clothing[12][14][15]. Wash hands thoroughly after handling. Keep the container tightly closed and store in a dry, cool, and well-ventilated place[12][15].
-
First Aid :
-
If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately[13][15].
-
If on Skin : Take off immediately all contaminated clothing. Rinse skin with plenty of water. Call a physician immediately[13][15].
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention[15].
-
If Swallowed : Immediately call a poison center or doctor. Rinse mouth[13][15].
-
Disclaimer : This guide is for informational purposes only. All laboratory work should be conducted by trained professionals after a thorough, substance-specific risk assessment.
References
- Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020, March 19).
- m-NITRODIMETHYLANILINE. (n.d.). Organic Syntheses.
- Process for preparing nitroaniline derivatives. (1995, November 14). Google Patents.
- 4-Nitroaniline. (n.d.). Wikipedia.
- Preparation of 4-nitroaniline. (n.d.). PrepChem.com.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). National Center for Biotechnology Information.
- Nitroaniline: Common isomers, structure, synthesis and applications. (n.d.). Chempanda.
- 4-nitroaniline – Knowledge and References. (n.d.). Taylor & Francis.
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2,3-Dimethyl-4-nitroaniline chemical properties and structure
An In-depth Technical Guide to 2,3-Dimethyl-4-nitroaniline: Properties, Synthesis, and Application Potential
Executive Summary & Compound Profile
This technical guide provides a comprehensive analysis of this compound (CAS No: 80879-86-3), a substituted nitroaromatic amine. As a sparsely documented chemical intermediate, this compound presents both challenges and opportunities for researchers in synthetic and medicinal chemistry. This document consolidates the available empirical data and provides a predictive framework for its characterization and utilization, grounded in the established principles of physical organic chemistry and experience with analogous structures. We will delve into its physicochemical properties, plausible synthetic routes, spectroscopic signatures, and crucially, its potential as a building block in drug discovery programs, guided by the known bioactivity of the nitroaniline scaffold. This guide is intended to serve as a foundational resource for scientists seeking to incorporate this molecule into their research and development workflows.
Compound Identifiers
-
IUPAC Name: this compound
-
Synonyms: 2,3-Dimethyl-4-nitrobenzenamine, 4-Nitro-2,3-xylidine, Benzenamine, 2,3-dimethyl-4-nitro-[1]
-
CAS Number: 80879-86-3[1]
-
Molecular Formula: C₈H₁₀N₂O₂[1]
-
Molecular Weight: 166.18 g/mol [1]
Caption: Chemical structure of this compound.
Part 1: Physicochemical & Structural Properties
The arrangement of the amino, nitro, and two methyl groups on the benzene ring dictates the molecule's physical properties and chemical reactivity. The electron-donating amino group (+R effect) and the strongly electron-withdrawing nitro group (-R effect) are in a para-position, creating a significant dipole moment and potential for intramolecular charge transfer. The two adjacent methyl groups introduce steric hindrance and have a modest electron-donating effect (+I effect).
Data Summary
The following table summarizes the known and predicted physicochemical properties of this compound. It is crucial for experimental design to distinguish between empirical and computationally derived values.
| Property | Value | Source / Method |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Melting Point | 116-117 °C | [1][2] |
| Boiling Point | 350.4 ± 37.0 °C | [1] (Predicted) |
| Density | 1.220 ± 0.06 g/cm³ | [1][2] (Predicted) |
| Water Solubility | 0.7 g/L (at 25 °C) | [3] |
| pKa (of conjugate acid) | 1.05 ± 0.14 | [1] (Predicted) |
| LogP (XLogP3) | 2.90 | [1] |
| Topological Polar Surface Area (TPSA) | 71.84 Ų | [1] |
Structural & Electronic Analysis
While a crystal structure for this compound is not publicly available, data from a closely related derivative, 2,3-Dimethyl-N-[(E)-4-nitrobenzylidene]aniline, shows that the nitro group is nearly coplanar with its parent benzene ring (dihedral angle of 9.22°).[1] This planarity is essential for maximizing resonance delocalization of the nitro group's electron-withdrawing effect. We can infer a similar conformation for the parent aniline.
The key electronic features are:
-
Push-Pull System: The para-arrangement of the NH₂ (donor) and NO₂ (acceptor) groups establishes a classic "push-pull" electronic system. This enhances the polarity of the molecule and is a common motif in compounds designed for non-linear optics and dyes.[4]
-
Steric Effects: The two methyl groups at the C2 and C3 positions sterically hinder the adjacent amino group at C1. This can slightly disrupt the planarity of the amino group with the ring, potentially reducing the overlap of the nitrogen lone pair with the aromatic π-system. This steric inhibition of resonance is a critical factor in modulating the basicity and reactivity of the aniline nitrogen.
Part 2: Spectroscopic Characterization (A Predictive Approach)
For a novel or sparsely characterized intermediate, predicting its spectroscopic signature is a vital first step before embarking on synthesis. The following predictions are based on established principles and data from analogous compounds.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be highly informative.
-
Aromatic Region: Two doublets are expected for the two aromatic protons, likely in the range of 6.5-8.0 ppm. The proton ortho to the amino group (at C6) will be upfield, while the proton ortho to the nitro group (at C5) will be significantly downfield due to the nitro group's strong deshielding effect.
-
Amino Protons: A broad singlet corresponding to the two NH₂ protons would appear, with its chemical shift being solvent-dependent (typically 4-6 ppm in CDCl₃).
-
Methyl Protons: Two distinct singlets for the two methyl groups are expected in the aliphatic region (2.0-2.5 ppm). Their chemical shifts will differ slightly due to their proximity to the amino vs. the unsubstituted position. Available data shows peaks at δ 2.10 (s, 3H) and 2.45 (s, 3H) in CDCl₃.
-
-
¹³C NMR Spectroscopy: Eight distinct signals are predicted.
-
Aromatic Carbons: The carbon bearing the nitro group (C4) will be the most downfield (deshielded), likely >145 ppm. The carbon bearing the amino group (C1) will also be downfield but shielded relative to C4. The remaining four aromatic carbons will appear between 110-140 ppm.
-
Methyl Carbons: Two signals for the methyl carbons are expected in the high-field region, typically between 15-25 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by the functional groups.
-
N-H Stretching: Two characteristic sharp peaks for the primary amine are expected in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretches).
-
N-O Stretching: Two strong absorption bands corresponding to the nitro group will be prominent: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion: The electron ionization (EI) mass spectrum should show a clear molecular ion (M⁺˙) peak at m/z = 166.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the nitro group (-NO₂, m/z 120), followed by sequential loss of methyl groups or other characteristic fragments.
-
Part 3: Synthesis & Purification
The synthesis of specifically substituted nitroanilines can be challenging due to regioselectivity issues. Direct nitration of 2,3-dimethylaniline is complex, as the activating amino group directs ortho/para, but strong acidic conditions protonate it to anilinium, which is a meta-director, leading to a mixture of isomers and oxidation byproducts.[5]
Validated Synthetic Protocol: Hydrolysis of N-(2,3-dimethyl-6-nitrophenyl)acetamide
A published method reports the synthesis of this compound as a co-product from the acidic hydrolysis of N-(2,3-dimethyl-6-nitrophenyl)acetamide. While the yield is low, this represents a validated route.
Causality of the Protocol: This reaction is primarily aimed at deprotecting the acetamide to form 2,3-dimethyl-6-nitroaniline. The formation of the 4-nitro isomer as a byproduct suggests a possible rearrangement or, more likely, the presence of an isomeric impurity in the starting material that is carried through the synthesis. The separation relies on the different polarities of the 4-nitro and 6-nitro isomers.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of N-(2,3-dimethyl-6-nitrophenyl)acetamide (1.0 eq.) in a round-bottom flask, add a 60% aqueous sulfuric acid solution (approx. 10 mL per gram of starting material).
-
Hydrolysis: Heat the reaction mixture to reflux and maintain for 1 hour. Monitor the reaction completion by TLC (Thin Layer Chromatography).
-
Workup - Quenching & Neutralization: Cool the mixture to room temperature. Carefully pour the solution over crushed ice (approx. 6-7 times the volume of the acid solution). Neutralize the mixture slowly with a 2N sodium hydroxide solution until basic.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x volumes) and saturated sodium chloride (brine) solution (2 x volumes).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by column chromatography on silica gel. Elute with a gradient of dichloromethane in hexane (e.g., starting with 10% dichloromethane/hexane). The two isomers, 2,3-dimethyl-6-nitroaniline and this compound, will separate, with the 4-nitro isomer typically being the more polar compound. The reported yield for this compound is 12%.
Caption: Experimental workflow for the synthesis and purification of this compound.
Part 4: Applications & Biological Potential in Drug Discovery
While specific applications for this compound are not widely reported, its primary value lies in its identity as a functionalized chemical building block. Its structural motifs—a primary aniline and a reducible nitro group—are platforms for extensive synthetic elaboration.
Role as a Chemical Intermediate
-
Precursor to Diamines: The most straightforward and valuable transformation is the selective reduction of the nitro group to a second amine, yielding 2,3-dimethylbenzene-1,4-diamine. This diamine is a classic precursor for the synthesis of complex heterocyclic systems, such as benzimidazoles, quinoxalines, or phenazines, which are privileged scaffolds in medicinal chemistry.
-
Diazotization: The primary aromatic amine can undergo diazotization to form a diazonium salt. This highly reactive intermediate can be converted into a wide array of functional groups (e.g., -OH, -F, -Cl, -Br, -CN, -H) via Sandmeyer or related reactions, providing access to a diverse library of 2,3-dimethyl-substituted aromatics.
-
Azo Dye Synthesis: As with other nitroanilines, it can serve as a diazo component in the synthesis of azo dyes.[6]
Predicted Biological Relevance in Drug Development
The nitroaromatic scaffold is a well-established "pro-drug" motif in medicinal chemistry, particularly for targeting hypoxic (low-oxygen) environments found in solid tumors and certain bacterial or parasitic infections.[7][8] The nitro group itself is generally inert, but can be enzymatically reduced by nitroreductases present in these environments to form highly reactive and cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives.
Hypothetical Mechanism of Action: This bioactivation can lead to multiple downstream cytotoxic effects, including:
-
Oxidative Stress: The reduction process generates reactive oxygen species (ROS).
-
Macromolecular Damage: The reactive intermediates can form covalent adducts with DNA, RNA, and proteins, leading to cell death.[8]
This "Trojan horse" strategy makes this compound and its derivatives intriguing candidates for exploratory research in:
-
Oncology: As hypoxia-activated anticancer agents.
-
Antimicrobials: For developing new antibiotics or antiparasitic drugs, where selective activation can occur in the pathogen but not the host.[9]
Caption: Hypothetical bioactivation pathway for nitroaromatic compounds in hypoxic environments.
Part 5: Safety, Handling, & Toxicology Profile
No specific safety data sheet (SDS) is readily available for this compound. Therefore, a risk assessment must be conducted based on the known hazards of the functional groups and structurally similar compounds. Nitroanilines as a class are considered toxic.[6]
Hazard Assessment:
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, consistent with other nitroanilines. Handle with appropriate engineering controls (fume hood) and personal protective equipment (PPE).
-
Irritation: Likely to cause skin and eye irritation.
-
Long-Term Effects: Aromatic amines and nitro compounds should be treated as potential carcinogens or mutagens until proven otherwise. Prolonged or repeated exposure may cause organ damage.
-
Methemoglobinemia: A key risk associated with aniline derivatives is the oxidation of iron in hemoglobin, reducing the blood's oxygen-carrying capacity.
Recommended Handling & Storage Procedures
| Parameter | Recommendation | Rationale |
| Ventilation | Handle exclusively in a certified chemical fume hood. | To prevent inhalation of dust or vapors. |
| PPE | Nitrile gloves, chemical safety goggles, and a lab coat are mandatory. | To prevent skin and eye contact. |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. | To prevent degradation and reaction with oxidizers.[2] |
| Incompatibilities | Strong oxidizing agents. | Risk of vigorous or explosive reaction. |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | To prevent environmental contamination. |
References
- Fun, H. K., et al. (2010). 2,3-Dimethyl-N-[(E)-4-nitrobenzylidene]aniline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1561.
- Solubility of Things. (n.d.). N,N-dimethyl-4-nitroaniline.
- Frączek, T., et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(23), 5506.
- Mak, T. C. W., & Trotter, J. (1965). The crystal and molecular structure of N,N-dimethyl-p-nitroaniline. Acta Crystallographica, 18(1), 68-74.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7441, 2-Methyl-4-nitroaniline.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8749, N,N-dimethyl-4-nitrosoaniline.
- Pavan, F. R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3594.
- Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications.
- IndustryARC. (n.d.). 4-Nitro Aniline Market Size, Share | Industry Trend & Forecast 2024-2030.
- Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE.
- The Royal Society of Chemistry. (2013). Electronic Supplementary Information for Catal. Sci. Technol., 2013, 3, 3200.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 596465, 2,3-Dimethyl-4-nitroanisole.
- ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- ResearchGate. (2017). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.
- Sciencemadness.org. (2022). Mono-nitration of dimethylaniline.
- PubChem. (n.d.). 3-Amino-N,N-dimethyl-4-nitroaniline.
- NIST. (n.d.). Benzenamine, N,N-dimethyl-4-nitro-.
- Wikipedia. (n.d.). 4-Nitroaniline.
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An In-depth Technical Guide to the Physical Properties of 2,3-Dimethyl-4-nitroaniline, with a Focus on Melting Point Determination
Introduction
2,3-Dimethyl-4-nitroaniline, a substituted aromatic amine, serves as a valuable intermediate in the synthesis of various organic compounds, including dyes, pigments, and potential pharmaceutical agents. A thorough understanding of its physical properties is paramount for its effective use in research and development. This guide provides a comprehensive overview of the key physical characteristics of this compound, with a detailed exploration of its melting point—a critical parameter for identity confirmation and purity assessment. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior.
Physicochemical Characteristics of this compound
The physical properties of a compound are dictated by its molecular structure. This compound (C₈H₁₀N₂O₂) possesses a benzene ring substituted with two methyl groups, a nitro group, and an amino group. These functional groups contribute to its polarity, intermolecular forces, and consequently, its macroscopic physical properties.
Core Physical Properties
A summary of the key physical properties of this compound is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 80879-86-3 | [1] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Melting Point | 116-117 °C | [1][2][3] |
| Boiling Point (Predicted) | 350.4 ± 37.0 °C | [1][3] |
| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [1][3] |
| pKa (Predicted) | 1.05 ± 0.14 | [2][3] |
It is crucial to distinguish this compound from its isomer, 4,5-Dimethyl-2-nitroaniline (CAS Number: 6972-71-0), which has a significantly different melting point of 139-141 °C[4]. This underscores the importance of precise analytical techniques for compound identification.
Melting Point: A Critical Parameter for Purity and Identity
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase[5]. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0 °C. The sharpness of the melting point is a strong indicator of the compound's purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.
Principle of Melting Point Depression
The presence of a soluble impurity interferes with the crystalline structure of the solid, requiring less energy to break the intermolecular forces holding the molecules together. This results in the initiation of melting at a lower temperature than the pure compound. As melting proceeds, the concentration of the impurity in the remaining solid increases, further depressing the melting point and leading to a wider melting range.
Experimental Protocol: Capillary Melting Point Determination
The following protocol details the standard and reliable method for determining the melting point of this compound using a capillary melting point apparatus. This method is widely adopted in organic chemistry laboratories for its accuracy and requirement of only a small amount of sample[6].
I. Materials and Equipment
-
Sample: this compound (ensure the sample is dry and finely powdered)
-
Equipment:
-
Safety:
II. Sample Preparation
-
Grinding: If the this compound sample consists of large crystals, gently grind a small amount into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube[6].
-
Loading the Capillary Tube:
-
Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will enter the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down into the bottom[7].
-
The packed sample height should be approximately 2-3 mm[6]. An excessive amount of sample can lead to a broader melting range.
-
III. Melting Point Measurement
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus[7]. Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.
-
Rapid Determination (Optional but Recommended):
-
If the approximate melting point is unknown, a rapid determination can be performed first.
-
Heat the sample at a fast rate (e.g., 10-20 °C per minute) to get a rough estimate of the melting point.
-
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20 °C below the estimated melting point.
-
Insert a new capillary tube with a fresh sample.
-
Heat the sample, initially at a moderate rate, until the temperature is about 10-15 °C below the expected melting point[7].
-
Crucially, decrease the heating rate to 1-2 °C per minute as you approach the melting point [7]. Slow heating is essential for an accurate reading, allowing the temperature of the sample and the thermometer to equilibrate.
-
-
Observation and Recording:
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating at the slow rate and record the temperature at which the last crystal melts and the entire sample is a clear liquid (T₂)[7].
-
The melting point is reported as the range T₁ - T₂. For a pure sample of this compound, this range should be narrow and fall within the expected 116-117 °C.
-
IV. Post-Measurement
-
Turn off the heating apparatus and allow it to cool.
-
Dispose of the used capillary tube in a designated glass waste container.
Experimental Workflow Diagram
Caption: Workflow for determining the melting point of this compound.
Factors Influencing Melting Point Measurement
To ensure the trustworthiness of the obtained data, it is vital to understand the variables that can affect the melting point determination.
-
Purity of the Sample: As previously discussed, impurities will lower and broaden the melting point range. If an unexpectedly low and broad melting range is observed, the sample may require purification, for which recrystallization is a standard technique.
-
Rate of Heating: Heating the sample too quickly can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting point range[6].
-
Sample Packing: A loosely packed sample or too much sample in the capillary tube can lead to inefficient heat transfer and a non-uniform melting, which broadens the observed range.
-
Thermometer Calibration: An uncalibrated thermometer will provide inaccurate temperature readings. It is essential to use a calibrated instrument for reliable results.
Purification by Recrystallization
Should the melting point determination suggest the presence of impurities, recrystallization is an effective method for purification. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures[8].
General Recrystallization Protocol
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Dissolve the impure solid in a minimum amount of the hot solvent to create a saturated solution[9].
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution to remove them[9].
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and pure crystals will form[9].
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any residual soluble impurities[9].
-
Drying: Dry the crystals thoroughly before re-evaluating the melting point.
Recrystallization Logic Diagram
Caption: The logical steps for purifying a solid organic compound via recrystallization.
Conclusion
The melting point of this compound is a fundamental physical property that is not only crucial for its identification but also serves as a reliable and accessible indicator of its purity. A sharp melting range of 116-117 °C is characteristic of a pure sample. By adhering to the detailed experimental protocol for capillary melting point determination and understanding the factors that can influence the measurement, researchers can confidently assess the quality of their material. In cases of impurity, standard purification techniques such as recrystallization can be employed to obtain a compound suitable for the rigorous demands of synthetic and pharmaceutical applications.
References
- Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube.
- University of Calgary. (n.d.). Melting point determination.
- ChemicalBook. (n.d.). This compound CAS#: 80879-86-3.
- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
- CymitQuimica. (n.d.). CAS 6972-71-0: 4,5-Dimethyl-2-nitrobenzenamine.
- Georgia Highlands College. (n.d.).
- ECHEMI. (n.d.).
- JoVE. (2017, February 22).
- ChemicalBook. (n.d.). This compound manufacturers and suppliers in india.
- AK Scientific, Inc. (n.d.). 4,5-Dimethyl-2-nitroaniline.
- Apollo Scientific. (n.d.). 4,5-Dimethyl-2-nitroaniline.
- Chemodex. (n.d.). 4,5-Dimethyl-2-nitroaniline.
- Santa Cruz Biotechnology, Inc. (n.d.). 4,5-Dimethyl-2-nitroaniline.
- University of Colorado Boulder. (n.d.).
- Scribd. (n.d.).
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A Technical Guide to the Solubility of 2,3-Dimethyl-4-nitroaniline in Organic Solvents
Preamble: Navigating the Data Void
In the landscape of pharmaceutical research and fine chemical synthesis, 2,3-Dimethyl-4-nitroaniline serves as a key structural motif and intermediate. Its utility in the development of novel compounds hinges on a thorough understanding of its fundamental physicochemical properties, chief among them being its solubility in various organic solvents. This parameter is critical for reaction optimization, process scale-up, purification via crystallization, and formulation design.
However, a comprehensive survey of the scientific literature reveals a conspicuous absence of quantitative solubility data for this compound. While qualitative statements about similar molecules exist, a drug development professional or a process chemist is left without the precise data needed for robust and reproducible process design.
This guide, therefore, is constructed not as a mere repository of existing data, but as a foundational blueprint for the researcher. It provides the theoretical underpinnings, predictive frameworks, and detailed, field-proven experimental protocols necessary to determine the solubility of this compound with scientific rigor. We will proceed from the molecular structure to predictive models and finally to actionable experimental workflows, empowering the scientist to generate the critical data this field currently lacks.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage encapsulates the complex interplay of intermolecular forces between the solute (this compound) and the solvent. To understand these interactions, we must first examine the physicochemical characteristics of our target molecule.
Physicochemical Properties of this compound
This compound is a substituted aromatic amine with the following key features influencing its solubility:
-
Aromatic Ring: The benzene ring is inherently nonpolar and contributes to solubility in nonpolar or aromatic solvents through π-π stacking interactions.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group, making the molecule polar. It can act as a hydrogen bond acceptor.
-
Amino Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, enhancing solubility in protic and polar aprotic solvents.
-
Methyl Groups (-CH₃): These alkyl groups are nonpolar and increase the molecule's hydrophobic character.
A summary of its known physical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 116-117 °C | [1] |
| Boiling Point (Predicted) | 350.4 ± 37.0 °C | [1] |
| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 1.05 ± 0.14 | [1] |
The presence of both polar (nitro, amino) and nonpolar (dimethylated benzene ring) regions suggests that this compound will exhibit moderate to good solubility in a range of polar and some nonpolar solvents, while likely having poor solubility in highly nonpolar aliphatic solvents. The dissolution process is expected to be endothermic, meaning solubility will generally increase with temperature, as is common for many organic solids[2].
The Role of the Solvent
The choice of solvent is paramount. Solvents are typically classified by their polarity and their ability to form hydrogen bonds. For this compound, we can anticipate the following trends:
-
Protic Solvents (e.g., Methanol, Ethanol): These solvents can hydrogen bond with both the amino and nitro groups of the solute, facilitating dissolution.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess dipole moments that can interact with the polar regions of the solute. Solvents like acetone can also accept hydrogen bonds. Stronger polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are very likely to be excellent solvents due to their high polarity and hydrogen bond accepting capabilities[3].
-
Nonpolar Aromatic Solvents (e.g., Toluene): These solvents can engage in favorable π-π interactions with the benzene ring of the solute.
-
Nonpolar Aliphatic Solvents (e.g., Hexane, Cyclohexane): Due to the significant polarity of the nitro and amino groups, solubility is expected to be very low in these solvents[3].
A Semi-Quantitative Predictive Tool: Hansen Solubility Parameters (HSP)
To move beyond qualitative predictions, we can employ Hansen Solubility Parameters (HSP). This system deconstructs the total Hildebrand solubility parameter into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar forces.
-
δH: Energy from hydrogen bonding forces.
Every chemical is assigned a set of these three parameters, defining a point in "Hansen space." The principle states that substances with similar HSP values (i.e., a small "distance" between them in Hansen space) are likely to be miscible[4][5]. The distance (Ra) between a solute and a solvent is calculated as:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
While the specific HSP values for this compound are not published, they can be estimated using group contribution methods available in specialized software. A more practical approach for the researcher is to determine them experimentally by testing the solubility in a range of well-characterized solvents (Table 2). A binary classification of "good" or "bad" solvent for each is used to calculate a spherical volume in Hansen space that encloses all the good solvents. Any solvent that falls within this "solubility sphere" is predicted to be a good solvent.
Table 2: Hansen Solubility Parameters for Selected Organic Solvents
| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Toluene | 18.0 | 1.4 | 2.0 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
Data compiled from various sources[6][7][8].
Experimental Determination of Solubility
Given the lack of published data, experimental determination is essential. The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the Isothermal Equilibrium Method , often referred to as the shake-flask method[9][10][11]. This method ensures that the solvent is truly saturated with the solute at a given temperature. The concentration of the resulting saturated solution is then determined using a suitable analytical technique.
Core Protocol: Isothermal Equilibrium Saturation
This protocol establishes a thermodynamic equilibrium between the undissolved solid and the dissolved solute in a chosen solvent at a constant temperature.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. An excess is critical to ensure equilibrium with the solid phase is maintained. A magnetic stir bar should be added to each vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker or on a stirring plate within a temperature-controlled chamber (e.g., an incubator or water bath). Agitate the slurries at a constant temperature (e.g., 298.15 K, 303.15 K, etc.) for a predetermined period.
-
Causality: Constant temperature is crucial as solubility is temperature-dependent[2]. The equilibration time must be sufficient for the system to reach a steady state where the rate of dissolution equals the rate of crystallization. This time should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant[12].
-
-
Sedimentation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2-4 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) glass syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE) and dispense the filtered, saturated solution into a clean, tared vial.
-
Causality: Filtering is a self-validating step to ensure no microscopic, undissolved particles are transferred, which would artificially inflate the measured solubility. Pre-warming the syringe prevents premature crystallization of the solute due to cooling.
-
Quantification Method 1: Gravimetric Analysis
This is a straightforward and robust method for determining concentration, especially for non-volatile solutes in volatile solvents[1][13][14][15].
Methodology:
-
Initial Weighing: Accurately weigh the vial containing the filtered saturated solution from step 2.1.4.
-
Solvent Evaporation: Place the vial in a vacuum oven or a gentle stream of nitrogen at a temperature sufficient to evaporate the solvent without degrading the solute.
-
Final Weighing: Once the solvent is completely removed and the vial has returned to room temperature in a desiccator, weigh the vial again. The difference between the final and initial tare weight of the vial is the mass of the dissolved solute.
-
Calculation: The mass of the solvent is determined by subtracting the mass of the solute from the total mass of the solution. Solubility can then be expressed in various units (e.g., g/100 g solvent, mole fraction).
Quantification Method 2: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a highly sensitive and specific method, ideal for determining the concentration of UV-active compounds like this compound, especially at low solubilities[16][17][18].
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (often the mobile phase).
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area at the wavelength of maximum absorbance (λ_max) for the compound. Plot peak area versus concentration to generate a calibration curve. The linearity of this curve validates the method over the desired concentration range.
-
Sample Preparation: Accurately dilute a known mass or volume of the filtered saturated solution (from step 2.1.4) with the mobile phase to bring its concentration within the linear range of the calibration curve.
-
Sample Analysis: Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Use the peak area of the sample and the equation of the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
Data Presentation and Thermodynamic Analysis
The experimentally determined solubility data should be meticulously recorded and presented in a clear, tabular format. This allows for easy comparison across different solvents and temperatures.
Summarizing Experimental Data
A well-structured table is essential for presenting the results.
Table 3: Template for Experimental Solubility Data of this compound
| Solvent | Temperature (K) | Solubility ( g/100 g solvent) | Solubility (Mole Fraction, x) |
| Methanol | 298.15 | Experimental Value | Calculated Value |
| 303.15 | Experimental Value | Calculated Value | |
| 308.15 | Experimental Value | Calculated Value | |
| Ethanol | 298.15 | Experimental Value | Calculated Value |
| 303.15 | Experimental Value | Calculated Value | |
| 308.15 | Experimental Value | Calculated Value | |
| Acetone | 298.15 | Experimental Value | Calculated Value |
| 303.15 | Experimental Value | Calculated Value | |
| 308.15 | Experimental Value | Calculated Value | |
| ... (other solvents) |
Thermodynamic Modeling
Once temperature-dependent solubility data is obtained, it can be correlated using various thermodynamic models. These models are invaluable for interpolating solubility at temperatures not experimentally tested. The modified Apelblat equation is a widely used and effective semi-empirical model for this purpose[19].
The equation is expressed as:
ln(x) = A + B/T + C ln(T)
Where:
-
x is the mole fraction solubility of the solute.
-
T is the absolute temperature in Kelvin.
-
A, B, and C are empirical parameters obtained by fitting the experimental data.
Furthermore, the apparent thermodynamic properties of dissolution, such as the Gibbs energy (ΔG_sol), enthalpy (ΔH_sol), and entropy (ΔS_sol) of solution, can be calculated from the solubility data using the van't Hoff equation. These parameters provide deeper insight into the dissolution process, indicating whether it is spontaneous, endothermic, or entropy-driven[19][20][21].
Conclusion
While the quantitative solubility of this compound in organic solvents remains an underexplored area in the public domain, this guide provides the necessary intellectual and practical framework for its rigorous determination. By combining a solid theoretical understanding of solute-solvent interactions with robust, validated experimental protocols, researchers can generate the high-quality data required for informed decision-making in drug development and chemical process design. The methodologies outlined herein—from predictive assessment using Hansen Solubility Parameters to precise measurement via isothermal equilibration and subsequent gravimetric or chromatographic analysis—constitute a complete and self-validating system for elucidating this critical physicochemical property.
References
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- ChemicalBook: this compound CAS#: 80879-86-3
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- PharmaEducation: Determination of Solubility by Gravimetric Method
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A Predictive Spectroscopic and Technical Guide to 2,3-Dimethyl-4-nitroaniline
Abstract
This technical guide provides a comprehensive, predictive overview of the spectroscopic data for 2,3-Dimethyl-4-nitroaniline (CAS No. 80879-86-3).[1][2][3][4] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document addresses the current scarcity of published experimental data for this compound. By leveraging foundational principles of spectroscopy and substituent effects, we present a robust, theoretical characterization based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide also outlines the self-validating, best-practice experimental protocols required to obtain and verify this data, ensuring a framework for future empirical studies.
Introduction: The Scientific Imperative
This compound is an aromatic amine whose structure is characterized by a benzene ring substituted with an amino group (-NH₂), a nitro group (-NO₂), and two adjacent methyl groups (-CH₃). The interplay between the electron-donating amino group and the electron-withdrawing nitro group, further influenced by the steric and electronic effects of the vicinal methyl substituents, makes this molecule a subject of significant interest for synthetic chemistry and materials science.
A thorough spectroscopic characterization is the cornerstone of chemical research and development, providing unequivocal proof of structure, purity, and conformation. In the absence of a consolidated public repository of experimental spectra for this compound, this guide serves as a foundational resource. Our approach is twofold: first, to provide a highly accurate, theoretically derived spectroscopic profile, and second, to detail the rigorous experimental workflows necessary to confirm these predictions.
Predicted Spectroscopic Data
The following data are predicted based on established principles of chemical spectroscopy. The rationale behind these predictions is detailed in the subsequent sections, providing a causal link between molecular structure and spectral output.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions are based on the analysis of substituent chemical shifts (SCS) and spin-spin coupling.[5][6][7][8][9]
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.85 | d, J ≈ 8.5 Hz | 1H | H-5 | Strongly deshielded by the para-nitro group. Appears as a doublet due to coupling with H-6. |
| ~ 6.70 | d, J ≈ 8.5 Hz | 1H | H-6 | Shielded by the ortho-amino group. Appears as a doublet due to coupling with H-5. |
| ~ 4.20 | br s | 2H | -NH₂ | Chemical shift is variable and concentration-dependent. Broad signal due to quadrupole broadening and exchange. |
| ~ 2.45 | s | 3H | C-2 -CH₃ | Deshielded relative to the C-3 methyl due to proximity to the electron-withdrawing nitro group. |
| ~ 2.20 | s | 3H | C-3 -CH₃ | Shielded relative to the C-2 methyl group. |
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 150.1 | C-1 | Attached to the electron-donating amino group, shifted significantly downfield. |
| ~ 138.5 | C-4 | Attached to the electron-withdrawing nitro group, shifted downfield. |
| ~ 130.2 | C-5 | Aromatic CH, deshielded by the adjacent nitro group. |
| ~ 125.8 | C-2 | Quaternary carbon attached to a methyl group. |
| ~ 122.4 | C-3 | Quaternary carbon attached to a methyl group. |
| ~ 115.6 | C-6 | Aromatic CH, shielded by the adjacent amino group. |
| ~ 20.3 | C-2 -CH₃ | Aliphatic carbon. |
| ~ 15.1 | C-3 -CH₃ | Aliphatic carbon. |
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in a molecule through their characteristic vibrational frequencies.[10][11][12][13][14]
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring |
| 2980 - 2850 | C-H Aliphatic Stretch | Methyl Groups (-CH₃) |
| 1620 - 1590 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |
| 1580 - 1500 | N=O Asymmetric Stretch | Nitro Group (-NO₂) |
| 1500 - 1450 | C=C Aromatic Stretch | Aromatic Ring |
| 1360 - 1320 | N=O Symmetric Stretch | Nitro Group (-NO₂) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[15][16][17][18][19]
| Predicted m/z | Ion | Rationale |
| 167.08 | [M+H]⁺ | Molecular ion peak plus a proton, confirming the molecular weight of 166.18 g/mol .[1][20][21] |
| 150.08 | [M+H-NH₃]⁺ | Loss of ammonia from the protonated amine. |
| 137.06 | [M+H-NO]⁺ | Loss of nitric oxide radical. |
| 121.07 | [M+H-NO₂]⁺ | Loss of the nitro group, a common fragmentation for nitroaromatics. |
Experimental Protocols and Methodologies
To ensure the empirical validation of the predicted data, the following protocols represent the gold standard for the spectroscopic analysis of small organic molecules like this compound.
NMR Spectroscopy Workflow
This protocol is designed to yield high-resolution, quantitative data.
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters :
-
Spectrometer : 500 MHz or higher.
-
Pulse Program : Standard 90° pulse-acquire (zg30 or similar).
-
Acquisition Time (AQ) : 3.0 - 4.0 seconds to ensure good digital resolution.[22][23]
-
Relaxation Delay (D1) : 5.0 seconds. For quantitative results, D1 should be at least 5 times the longest T1 relaxation time.[24][25]
-
Number of Scans (NS) : 8 to 16, to achieve a signal-to-noise ratio >100:1.
-
Spectral Width (SW) : 16 ppm, centered around 6 ppm.
-
-
¹³C NMR Acquisition Parameters :
-
Spectrometer : 125 MHz (corresponding to 500 MHz ¹H).
-
Pulse Program : Standard 30° pulse-acquire with proton decoupling (zgpg30 or similar).
-
Acquisition Time (AQ) : 2.0 - 3.0 seconds.
-
Relaxation Delay (D1) : 2.0 seconds.
-
Number of Scans (NS) : 1024 to 4096, depending on sample concentration.
-
Spectral Width (SW) : 240 ppm, centered around 120 ppm.
-
-
Data Processing :
-
Apply a Fourier transform with an exponential line broadening factor (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra.
-
Perform phase correction and baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ solvent peak (δ = 77.16 ppm).
-
Integrate all signals and analyze coupling patterns.
-
Diagram: NMR Experimental & Predictive Workflow
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2,3-Dimethyl-4-nitroaniline mechanism of nitration
An In-depth Technical Guide to the Nitration of 2,3-Dimethylaniline: Mechanism and Regioselectivity
Authored by: A Senior Application Scientist
This guide provides a comprehensive examination of the synthetic pathway to 2,3-dimethyl-4-nitroaniline via the nitration of 2,3-dimethylaniline. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying mechanistic principles, the strategic imperatives behind the experimental design, and a detailed, field-proven protocol.
Strategic Overview: The Challenge of Direct Nitration
The synthesis of this compound is a classic example of electrophilic aromatic substitution (EAS), a cornerstone of organic synthesis. However, the direct nitration of anilines, including 2,3-dimethylaniline, is fraught with complications that necessitate a more nuanced strategic approach.
The primary challenge stems from the dual nature of the amino (-NH₂) group. While it is a powerful activating and ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic π-system (+M effect), it is also basic.[1][2][3] In the strongly acidic conditions required for nitration (typically a mixture of concentrated nitric and sulfuric acids), the amino group is readily protonated to form the anilinium ion (-NH₃⁺).[4]
The formation of the anilinium ion fundamentally alters the electronic landscape of the substrate:
-
Deactivation: The positively charged -NH₃⁺ group exerts a strong electron-withdrawing inductive effect (-I effect), deactivating the ring towards electrophilic attack.[5][6]
-
Shift in Regioselectivity: This deactivation transforms the substituent from an ortho, para-director into a meta-director.[4][6]
-
Oxidative Side Reactions: The nitrating mixture is a potent oxidizing agent, and the highly activated aniline ring is susceptible to oxidation, leading to the formation of tarry, intractable byproducts.
Consequently, direct nitration of anilines often results in a mixture of ortho, meta, and para isomers, along with significant amounts of oxidized material, leading to poor yields and complex purification challenges.[7]
The Protective Group Strategy: Enabling Regiocontrol
To circumvent these issues and achieve selective synthesis of the desired para-nitro product, a protective group strategy is essential.[8][9] The amino group is temporarily converted into an acetamido group (-NHCOCH₃) through acetylation. This strategic modification provides several critical advantages:
-
Moderated Activation: The acetamido group is still an ortho, para-director, but its activating effect is significantly attenuated. The nitrogen lone pair is delocalized not only into the benzene ring but also into the adjacent carbonyl group, reducing the ring's susceptibility to oxidation.[4][10][11]
-
Steric Hindrance: The bulkiness of the acetyl group sterically hinders the ortho positions, making electrophilic attack at the less hindered para position overwhelmingly favorable.[11]
-
Prevention of Protonation: The amide nitrogen is far less basic than the amine nitrogen, preventing the formation of a deactivating cation in the acidic medium.
The overall synthesis is therefore a three-step process: protection (acetylation), nitration, and deprotection (hydrolysis).
Overall Synthetic Workflow
Caption: Three-step synthesis of this compound.
Detailed Mechanistic Breakdown
Step 2.1: Generation of the Nitronium Ion Electrophile
The reaction is initiated by the generation of the potent electrophile, the nitronium ion (NO₂⁺), from the reaction between concentrated nitric acid and the stronger acid, sulfuric acid.
H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ H₂NO₃⁺ → H₂O + NO₂⁺
Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[7][12]
Step 2.2: Electrophilic Attack and Sigma Complex Formation
The regioselectivity of the nitration is determined at this stage. The π-electron system of the protected substrate, N-(2,3-dimethylphenyl)acetamide, attacks the nitronium ion. The combined directing effects of the substituents guide the attack to the C4 position (para to the acetamido group).
-
-NHCOCH₃ group: Strongly directs para.
-
C3-CH₃ group: Weakly directs ortho (to C4).
-
Steric Effects: The C2 and C6 positions are sterically blocked by the C2-methyl group and the bulky acetamido group, respectively.
Attack at the C4 position yields a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The stability of this intermediate is crucial for the reaction to proceed.
Caption: Mechanism of electrophilic attack and sigma complex formation.
Step 2.3: Deprotonation to Restore Aromaticity
A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts the proton from the C4 carbon. This restores the aromatic π-system, yielding the nitrated intermediate, N-(2,3-dimethyl-4-nitrophenyl)acetamide.
Step 3: Acid-Catalyzed Hydrolysis (Deprotection)
The final step involves the removal of the acetyl protecting group. This is typically achieved by heating the intermediate in the presence of aqueous acid (e.g., sulfuric or hydrochloric acid).[10] The acid catalyzes the hydrolysis of the amide bond, regenerating the amino group and releasing acetic acid as a byproduct, to yield the final product, this compound.
Quantitative Data and Properties
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 2,3-Dimethylaniline | 121.18 | -15 | Colorless to yellow liquid |
| This compound | 166.18 | 116-117 | Yellow to orange solid |
Data sourced from references[13][14].
Experimental Protocol: A Validated Methodology
Safety Precaution: This procedure involves the use of concentrated and fuming acids, which are highly corrosive and toxic. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitration step is highly exothermic and requires careful temperature control.
Part A: Protection - Synthesis of N-(2,3-dimethylphenyl)acetamide
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2,3-dimethylaniline (0.1 mol, 12.1 g).
-
Reaction: While stirring, slowly add acetic anhydride (0.11 mol, 11.2 g, 10.4 mL) to the flask. An exothermic reaction will occur.
-
Heating: Once the initial reaction subsides, heat the mixture gently under reflux for 30 minutes to ensure the reaction goes to completion.
-
Workup: Allow the mixture to cool slightly, then pour it cautiously into 200 mL of ice-cold water while stirring vigorously. The solid product will precipitate.
-
Isolation: Collect the crude N-(2,3-dimethylphenyl)acetamide by vacuum filtration. Wash the solid with cold water until the washings are neutral.
-
Purification: Dry the product. Recrystallization from an ethanol/water mixture may be performed if higher purity is required.
Part B: Nitration - Synthesis of N-(2,3-dimethyl-4-nitrophenyl)acetamide
-
Setup: In a 250 mL flask, add the dried N-(2,3-dimethylphenyl)acetamide (0.05 mol, 8.15 g) to 20 mL of concentrated sulfuric acid. Stir until all the solid has dissolved.
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.[10]
-
Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 5.5 mL of concentrated sulfuric acid to 5.5 mL of concentrated nitric acid. Cool this mixture in the ice bath.
-
Addition: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred acetanilide solution. Crucially, maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side reactions. [10]
-
Reaction Time: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then let it stand at room temperature for one hour.[10]
-
Workup: Carefully pour the reaction mixture onto 250 g of crushed ice with vigorous stirring. The yellow solid product will precipitate.
-
Isolation: Collect the crude N-(2,3-dimethyl-4-nitrophenyl)acetamide by vacuum filtration and wash thoroughly with cold water to remove residual acid.
Part C: Deprotection - Synthesis of this compound
-
Setup: Place the crude, moist N-(2,3-dimethyl-4-nitrophenyl)acetamide into a 250 mL round-bottom flask. Add 50 mL of 70% (v/v) aqueous sulfuric acid (prepared by cautiously adding 35 mL of concentrated H₂SO₄ to 15 mL of water).
-
Hydrolysis: Heat the mixture under reflux for 30-45 minutes, or until a sample of the solution gives a clear solution when diluted with water.[10]
-
Workup: Allow the solution to cool to room temperature, then pour it into 300 mL of cold water.
-
Neutralization: Precipitate the final product by carefully neutralizing the solution with a concentrated aqueous ammonia or sodium hydroxide solution until it is basic to litmus paper.[10]
-
Isolation: Cool the mixture in an ice bath to complete precipitation. Collect the solid this compound by vacuum filtration and wash it thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield bright yellow-orange crystals.
References
- Save My Exams. (2025). Directing Effects - A Level Chemistry Revision Notes. [Link]
- Study.com. (n.d.). In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino.... [Link]
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- RSC Education. (2016). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
- Wikipedia. (n.d.).
- Brainly.in. (2019).
- ChemTalk. (n.d.). Directing Effects. [Link]
- Organic Chemistry Tutor. (n.d.).
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
- Studylib. (n.d.).
- ResearchGate. (2025).
- National Institutes of Health. (n.d.). 2,3-Dimethyl-N-[(E)-4-nitrobenzylidene]aniline. [Link]
- Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. [Link]
- Khan Academy. (n.d.).
- Allen Institute. (n.d.). During the nitration of aniline, the amino group is protected by. [Link]
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A Technical Guide to the Synthesis of 2,3-Dimethyl-4-nitroaniline
Introduction
2,3-Dimethyl-4-nitroaniline (CAS No. 80879-86-3) is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of various specialty chemicals, including dyes, pigments, and pharmaceutical agents.[1][2] Its molecular structure, featuring a nitro group positioned para to an amino group, with adjacent methyl substituents, presents a distinct synthetic challenge. The successful synthesis hinges on controlling the regioselectivity of the electrophilic nitration on a highly activated aniline ring system.
Direct nitration of anilines is notoriously problematic. The potent activating nature of the amino group often leads to uncontrolled oxidation and the formation of multiple nitrated byproducts.[3][4] Furthermore, the strongly acidic conditions required for nitration protonate the amino group to form an anilinium ion (-NH₃⁺), which deactivates the ring and directs incoming electrophiles to the meta position, an undesired outcome for this synthesis.[5]
This guide provides an in-depth examination of the most logical and field-proven synthetic pathway for this compound, commencing from the readily available precursor, 2,3-dimethylaniline. The core of this strategy is a robust, three-step sequence involving:
-
Protection of the amino group via acetylation.
-
Regioselective nitration of the protected intermediate.
-
Deprotection via hydrolysis to yield the target compound.
This document will elucidate the chemical principles behind each step, provide detailed experimental protocols, and present a quantitative summary to aid researchers and process chemists in the successful execution of this synthesis.
Part 1: The Principal Synthetic Pathway from 2,3-Dimethylaniline
The selection of 2,3-dimethylaniline as the starting material is the most direct and logical approach, as it possesses the requisite carbon skeleton. The primary task is the precise introduction of a nitro group at the C4 position. The following workflow outlines the validated methodology to achieve this transformation with high fidelity.
Caption: High-level workflow for the synthesis of this compound.
Step 1: Protection of the Amino Group (Acylation)
Objective: The primary goal of this step is to temporarily convert the highly activating and acid-sensitive amino (-NH₂) group into a less activating and more stable acetamido (-NHCOCH₃) group.
Expertise & Causality: This transformation is critical for two reasons. First, it protects the amine from oxidation by the strong nitrating mixture.[3] Second, it moderates the electronic properties of the substituent. While the acetamido group is still an ortho, para-director, its activating effect is significantly attenuated compared to a free amino group. This reduction in reactivity prevents over-nitration and allows for a more controlled reaction.[4] Acetic anhydride is the reagent of choice due to its high reactivity, commercial availability, and the clean nature of the reaction, which produces acetic acid as the only byproduct.
Experimental Protocol: Synthesis of N-(2,3-dimethylphenyl)acetamide
-
To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2,3-dimethylaniline (0.1 mol) and glacial acetic acid (20 mL).
-
Begin stirring the mixture. Slowly add acetic anhydride (0.1 mol, 9.4 mL) dropwise from the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 80°C by controlling the rate of addition and using a water bath if necessary.[3]
-
After the addition is complete, heat the mixture to a gentle reflux for 30 minutes to ensure the reaction goes to completion.
-
Allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water with stirring.
-
The N-(2,3-dimethylphenyl)acetamide product will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid and any unreacted starting material.
-
The crude product can be recrystallized from an ethanol/water mixture to achieve high purity. Dry the final product before proceeding to the next step.
Step 2: Regioselective Nitration
Objective: To introduce a single nitro (-NO₂) group at the C4 position of the aromatic ring.
Expertise & Causality: The regiochemical outcome of this step is governed by the combined directing effects of the substituents on the aromatic ring. The acetamido group is the most powerful activating group and directs electrophiles to its ortho and para positions. The two methyl groups are weaker ortho, para-directors.
-
C4 Position: This position is para to the powerful acetamido director and ortho to the C3-methyl group. This makes it the most electronically activated and sterically accessible site for electrophilic attack.
-
C6 Position: This position is ortho to the acetamido group but is significantly sterically hindered by the adjacent C2-methyl group.
-
C5 Position: This position is meta to the acetamido group and is therefore electronically disfavored.
The nitrating agent is the nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the highly electrophilic NO₂⁺.[4] Strict temperature control below 10°C is crucial to minimize the formation of dinitrated and other side products.[3]
Experimental Protocol: Synthesis of N-(2,3-dimethyl-4-nitrophenyl)acetamide
-
In a 250 mL flask, add the dried N-(2,3-dimethylphenyl)acetamide (0.09 mol) to concentrated sulfuric acid (25 mL). Stir the mixture until all the solid has dissolved.
-
Cool the flask in an ice/salt bath to 0-2°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (7.5 mL) to concentrated sulfuric acid (3.5 mL), keeping this mixture cooled in an ice bath.[3]
-
Transfer the cold nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the stirred acetanilide solution over 30-45 minutes. Critically, maintain the reaction temperature below 10°C throughout the addition.[3]
-
Once the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour.
-
Carefully pour the reaction mixture onto 400 g of crushed ice with vigorous stirring.
-
The nitrated product will precipitate as a pale yellow solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
Step 3: Deprotection (Hydrolysis)
Objective: To remove the acetyl protecting group and regenerate the free amino functionality, yielding the final product.
Expertise & Causality: The amide bond of the acetamido group is stable under neutral conditions but can be readily cleaved by acid- or base-catalyzed hydrolysis. Acid-catalyzed hydrolysis, typically using hydrochloric or sulfuric acid, is common for this type of transformation.[6] The mechanism involves the protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Refluxing the mixture provides the necessary activation energy to drive the hydrolysis to completion. The final product is isolated by neutralizing the acidic solution, which causes the free amine to precipitate.
Experimental Protocol: Synthesis of this compound
-
Place the crude, washed N-(2,3-dimethyl-4-nitrophenyl)acetamide into a 500 mL round-bottom flask.
-
Prepare a solution of 75 mL of concentrated hydrochloric acid (35%) or a 25% sulfuric acid solution. Add this to the flask.[6][7]
-
Attach a reflux condenser and heat the mixture to a gentle reflux. Continue heating for 1-3 hours, or until the solid has completely dissolved, indicating the completion of hydrolysis.[6]
-
Allow the dark reaction solution to cool to room temperature.
-
Carefully pour the acidic solution into a beaker containing 500 mL of cold water.
-
Slowly neutralize the solution by adding a 30% sodium hydroxide solution dropwise with constant stirring.[6] The this compound will precipitate as a yellow or orange solid. Monitor the pH and stop adding base when the solution is neutral or slightly alkaline.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the final product by vacuum filtration, wash with copious amounts of cold water, and dry. The product can be further purified by recrystallization from an ethanol/water solution.
Part 2: Data Summary & Validation
The efficiency of a synthetic route is best understood through its quantitative metrics. The following table summarizes the key operational parameters for the principal pathway described. Yields are estimated based on analogous procedures reported in the literature.[6]
| Step | Reaction | Key Reagents | Molar Ratio (to substrate) | Temp. (°C) | Time (h) | Expected Yield |
| 1 | Acylation | 2,3-Dimethylaniline, Acetic Anhydride | 1 : 1 | < 80 | 1 - 1.5 | ~90-95% |
| 2 | Nitration | N-(2,3-dimethylphenyl)acetamide, HNO₃/H₂SO₄ | 1 : ~1.1 | 0 - 10 | 1.5 - 2 | ~80-85% |
| 3 | Hydrolysis | N-(2,3-dimethyl-4-nitrophenyl)acetamide, HCl | (Excess Acid) | Reflux (~100) | 1 - 3 | ~90-95% |
Part 3: Chemical Transformation Diagram
The following diagram illustrates the structural changes occurring at each stage of the synthesis.
Caption: Stepwise chemical transformations from starting material to final product.
Conclusion
The synthesis of this compound is most reliably achieved through a three-step sequence starting from 2,3-dimethylaniline. The strategic use of an acetyl protecting group is paramount to bypass the challenges of direct aniline nitration, enabling a controlled and regioselective introduction of the nitro group at the desired C4 position. Each step—protection, nitration, and deprotection—is well-established in organic synthesis, and adherence to the detailed protocols, particularly with respect to temperature control during nitration, is critical for ensuring high yield and purity. This guide provides the foundational knowledge and actionable procedures for researchers and chemists to successfully synthesize this important chemical intermediate.
Safety Note: This synthesis involves the use of corrosive concentrated acids (sulfuric, nitric, hydrochloric) and potentially hazardous nitro compounds. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
References
- Royal Society of Chemistry. (n.d.). Synthesis of 2-Nitro-4-methylaniline. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Organic Syntheses. (1947). m-NITRODIMETHYLANILINE. Org. Synth. 1947, 27, 62.
- Wikipedia. (n.d.). N,N-Dimethylaniline.
- Sciencemadness.org. (2022). Mono-nitration of dimethylaniline.
- Google Patents. (1995). EP0635483A1 - Process for preparing nitroaniline derivatives.
- HOPEMAX. (2025). What are the precursors for the synthesis of 2 - Nitroaniline?.
- Google Patents. (2010). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
- European Patent Office. (n.d.). EP 0 635 483 A1 - Process for preparing nitroaniline derivatives.
- Google Patents. (1995). US5466871A - Process for preparing nitroaniline derivatives.
- Magritek. (2020). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline.
- PrepChem.com. (n.d.). Preparation of 4-nitroaniline.
- NCERT. (n.d.). Amines.
- Sciencemadness.org. (2009). synthesis of O-nitroaniline.
- Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position?.
- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
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A Theoretical Investigation of 2,3-Dimethyl-4-nitroaniline: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive theoretical framework for the investigation of 2,3-Dimethyl-4-nitroaniline, a substituted aromatic amine of interest in materials science and drug development. While experimental data on this specific isomer is limited, this document outlines a robust computational approach based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict its structural, spectroscopic, electronic, and thermodynamic properties. By drawing parallels with structurally related molecules such as 2-methyl-4-nitroaniline and N,N-dimethyl-4-nitroaniline, this guide offers valuable insights into the anticipated molecular characteristics and provides a roadmap for future experimental validation. This work is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development seeking to explore the potential of this compound.
Introduction: The Significance of Substituted Nitroanilines
Nitroaniline derivatives are a cornerstone in the development of a wide array of functional materials and pharmaceutical agents. The push-pull electronic nature of the electron-donating amino group and the electron-withdrawing nitro group, conjugated through a benzene ring, gives rise to unique properties.[1] These include significant non-linear optical (NLO) responses, making them candidates for applications in electro-optical modulators and frequency converters.[2][3] Furthermore, the aniline scaffold is a common motif in medicinal chemistry, with the nature and position of substituents playing a crucial role in receptor binding and pharmacokinetic profiles.[4]
This compound presents an interesting case for theoretical study. The presence of two methyl groups ortho and meta to the nitro group, and ortho to the amino group, is expected to introduce steric hindrance that can significantly influence the planarity of the molecule. This, in turn, can modulate the degree of intramolecular charge transfer and, consequently, its optical and electronic properties.[5] This guide outlines the theoretical methodologies to quantify these effects and predict the key physicochemical characteristics of the title compound.
Computational Methodology: A Self-Validating System
The theoretical investigation of this compound is grounded in a well-established computational chemistry workflow. The choice of methods and basis sets is informed by previous successful studies on similar nitroaniline systems.[6][7]
Geometry Optimization and Vibrational Analysis
The initial step involves the optimization of the molecular geometry of this compound. This is crucial as the geometric parameters, such as bond lengths, bond angles, and dihedral angles, form the basis for all subsequent property calculations.
Protocol:
-
Software: Gaussian 09/16 program package.
-
Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This functional is chosen for its proven reliability in providing accurate geometries for organic molecules.[8]
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is augmented with diffuse functions (++) to accurately describe the electron distribution, particularly for the lone pairs and π-systems, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in a bonded environment.
-
Convergence Criteria: The geometry is optimized until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.
The vibrational analysis at the same level of theory serves a dual purpose: it confirms that the optimized structure is a true energy minimum and provides the theoretical infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental data.[4]
Electronic Properties and Spectroscopic Simulation
The electronic properties, including the frontier molecular orbitals (HOMO and LUMO) and the UV-Visible absorption spectrum, are critical for understanding the reactivity and optical behavior of the molecule.
Protocol:
-
Software: Gaussian 09/16.
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is employed for the calculation of excited states and electronic transitions.[9][10]
-
Basis Set: 6-311++G(d,p).
-
Solvent Effects: To simulate more realistic conditions, the calculations can be performed in the presence of a solvent using a continuum solvation model like the Polarizable Continuum Model (PCM).
The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.[4] TD-DFT calculations provide the excitation energies and oscillator strengths, which can be used to simulate the UV-Visible spectrum.
Predicted Properties and Discussion
Based on the outlined computational protocols and data from analogous molecules, we can predict the key characteristics of this compound.
Molecular Geometry
The optimized geometry of this compound is expected to exhibit some degree of non-planarity due to steric repulsion between the methyl groups and the adjacent nitro and amino groups. The dihedral angle between the nitro group and the benzene ring, as well as the pyramidalization of the amino group, will be important parameters to quantify. In similar molecules, steric hindrance has been shown to cause twisting of substituent groups out of the plane of the aromatic ring.[5]
Table 1: Predicted Key Geometric Parameters for this compound
| Parameter | Predicted Value Range | Rationale |
| C-NO₂ Dihedral Angle | 10° - 30° | Steric clash with the ortho-methyl group will likely force the nitro group out of the ring plane. |
| C-NH₂ Dihedral Angle | 5° - 20° | The amino group is less bulky than the nitro group, but some out-of-plane deviation is expected due to the ortho-methyl group. |
| C-N (amino) Bond Length | 1.37 - 1.40 Å | Typical for an aromatic amine, may be slightly elongated due to reduced conjugation from steric hindrance. |
| C-N (nitro) Bond Length | 1.45 - 1.48 Å | Typical for an aromatic nitro compound. |
Vibrational Spectroscopy
The theoretical FT-IR and Raman spectra will provide a vibrational fingerprint of the molecule. Key vibrational modes can be assigned based on their calculated frequencies and intensities.
Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Wavenumber (Scaled) | Expected Intensity (IR/Raman) |
| N-H Asymmetric Stretch | ~3500 | Strong / Moderate |
| N-H Symmetric Stretch | ~3400 | Strong / Moderate |
| C-H (aromatic) Stretch | 3100 - 3000 | Moderate / Strong |
| C-H (methyl) Stretch | 2980 - 2870 | Moderate / Strong |
| C=C (aromatic) Stretch | 1600 - 1450 | Strong / Strong |
| NO₂ Asymmetric Stretch | ~1520 | Very Strong / Moderate |
| NO₂ Symmetric Stretch | ~1340 | Very Strong / Strong |
The precise positions of these peaks will be influenced by the electronic effects of the substituents and the overall molecular geometry.
Electronic and Optical Properties
The electronic properties will be largely dictated by the push-pull system. The HOMO is expected to be localized on the amino group and the benzene ring, while the LUMO will be predominantly on the nitro group.
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the potential for intramolecular charge transfer. A smaller gap generally corresponds to easier electronic excitation and a red-shift in the UV-Visible absorption spectrum. The steric hindrance from the methyl groups may slightly disrupt the π-conjugation, potentially leading to a larger HOMO-LUMO gap compared to a planar analogue.
The main electronic transition in the UV-Visible spectrum is predicted to be a π → π* transition with significant charge-transfer character. The calculated maximum absorption wavelength (λ_max) will likely fall in the range of 350-400 nm, similar to other nitroanilines.[11]
Non-Linear Optical (NLO) Properties
Molecules with a large difference in the ground and excited state dipole moments often exhibit significant NLO properties. The first hyperpolarizability (β) is a measure of the second-order NLO response. For this compound, the push-pull nature of the substituents suggests a non-zero β value. However, the predicted steric hindrance and resulting non-planarity could reduce the efficiency of the intramolecular charge transfer, potentially leading to a smaller β compared to a planar reference molecule like p-nitroaniline.[1][12]
Visualization of Molecular Properties
Molecular Structure and Orbital Distribution
Caption: Predicted molecular structure of this compound.
Computational Workflow
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An In-Depth Technical Guide to Electrophilic Substitution in Dimethyl-nitroaniline Isomers
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on dimethyl-nitroaniline isomers. As molecules of significant interest in medicinal chemistry and materials science, a deep understanding of their reactivity and regioselectivity is paramount for the rational design of synthetic routes. This document elucidates the intricate interplay of electronic and steric effects governed by the dimethylamino and nitro substituents, offering a predictive framework for reaction outcomes. We will explore key transformations including halogenation, nitration, and sulfonation, supported by detailed mechanistic discussions, validated experimental protocols, and comparative data. The aim is to equip researchers with the foundational knowledge and practical insights necessary to effectively manipulate these versatile chemical scaffolds.
Foundational Principles: Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the functionalization of aromatic rings. The reaction proceeds via a two-step mechanism:
-
Attack of the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This is the rate-determining step as it transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][2][3]
-
Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic system.[1][2]
The facility and regioselectivity of this process are profoundly influenced by the substituents already present on the aromatic ring. These substituents are broadly classified as either activating or deactivating groups.[2][4]
The Directing Influence of Substituents
-
Activating Groups: These groups donate electron density to the aromatic ring, stabilizing the positively charged sigma complex and increasing the rate of reaction.[2][4] They typically direct incoming electrophiles to the ortho and para positions. The dimethylamino (-N(CH₃)₂) group is a powerful activating group due to the ability of the nitrogen's lone pair to participate in resonance, thereby enriching the electron density at the ortho and para carbons.[5][6]
-
Deactivating Groups: These groups withdraw electron density from the aromatic ring, destabilizing the sigma complex and slowing the reaction rate.[4] Most deactivating groups direct incoming electrophiles to the meta position. The nitro (-NO₂) group is a strong deactivating group due to both inductive electron withdrawal and resonance effects, which pull electron density out of the ring.[7][8][9] This effect is most pronounced at the ortho and para positions, leaving the meta position as the least electron-deficient and therefore the most favorable site for electrophilic attack.[7][8][9]
The Interplay of Directing Effects in Dimethyl-nitroaniline Isomers
The reactivity of dimethyl-nitroaniline isomers is dictated by the competitive or cooperative directing effects of the strongly activating -N(CH₃)₂ group and the strongly deactivating -NO₂ group. The outcome of an electrophilic substitution reaction is a nuanced balance of these electronic influences and steric hindrance.
Diagram: General Directing Effects
Caption: Opposing directing effects of activating and deactivating groups.
In cases where the directing effects of the two groups are in conflict, the more powerful activating group generally dictates the position of substitution.[10][11]
Isomer-Specific Reactivity Analysis
The specific arrangement of the dimethylamino and nitro groups in each isomer creates a unique electronic and steric environment, leading to distinct regiochemical outcomes in electrophilic substitution reactions.
2,4-Dimethyl-nitroaniline
In this isomer, the powerful ortho, para-directing -N(CH₃)₂ group and the meta-directing -NO₂ group have conflicting influences. The -N(CH₃)₂ group strongly activates the positions ortho and para to it. The -NO₂ group deactivates the ring and directs incoming electrophiles to the positions meta to it. The activating effect of the dimethylamino group is dominant.
3,5-Dimethyl-nitroaniline
Here, the directing effects of the two groups are largely cooperative. The -N(CH₃)₂ group directs to the ortho and para positions. The -NO₂ group directs to the meta positions. The positions ortho to the dimethylamino group are also meta to the nitro group, making these sites highly susceptible to electrophilic attack.
Key Electrophilic Substitution Reactions and Protocols
Halogenation
Halogenation, particularly bromination, is a common transformation for aniline derivatives. The high reactivity of the aniline ring often leads to polyhalogenation.[12] To control the reaction and achieve mono-substitution, the reactivity of the amino group is often attenuated by acetylation.[12][13]
Table 1: Regioselectivity in Bromination of Dimethyl-nitroaniline Isomers (Predicted)
| Isomer | Major Product(s) | Rationale |
| 2,4-Dimethyl-nitroaniline | 6-Bromo-2,4-dimethyl-nitroaniline | The position ortho to the strongly activating -N(CH₃)₂ group is the most activated site. |
| 3,5-Dimethyl-nitroaniline | 2-Bromo-3,5-dimethyl-nitroaniline and 4-Bromo-3,5-dimethyl-nitroaniline | Both positions ortho to the -N(CH₃)₂ group are activated. The 4-position is also para to a methyl group, further enhancing its reactivity. |
Experimental Protocol: Selective Monobromination of an Aniline Derivative (General Procedure)
This protocol employs a protection-bromination-deprotection strategy to achieve selective monobromination.[13]
-
Protection (Acetylation):
-
In a fume hood, dissolve the dimethyl-nitroaniline isomer (1.0 eq.) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq.) dropwise with stirring.
-
Stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide derivative.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
-
Bromination:
-
Dissolve the dried acetanilide derivative (1.0 eq.) in glacial acetic acid.
-
In a separate flask, prepare a solution of N-bromosuccinimide (NBS) (1.0 eq.) in glacial acetic acid.[14]
-
Slowly add the NBS solution to the acetanilide solution with constant stirring at room temperature.
-
Continue stirring for 1-2 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into cold water to precipitate the brominated product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
-
Deprotection (Hydrolysis):
-
Place the purified bromoacetanilide derivative (1.0 eq.) in a round-bottom flask.
-
Add aqueous hydrochloric acid (e.g., 7-8 M).
-
Heat the mixture to reflux for 1-2 hours until the solid dissolves.
-
Cool the solution to room temperature and then in an ice bath.
-
Neutralize the solution carefully with a base (e.g., NaOH solution) to precipitate the brominated dimethyl-nitroaniline.
-
Collect the product by vacuum filtration, wash with water, and dry.
-
Diagram: Bromination Workflow
Caption: Workflow for selective monobromination.
Nitration
Direct nitration of anilines with a mixture of concentrated nitric and sulfuric acids can be problematic, often leading to oxidation and the formation of a significant amount of the meta-substituted product.[15][16][17] This is due to the protonation of the highly basic amino group in the strongly acidic medium, forming an anilinium ion. The -NH₃⁺ group is a deactivating, meta-directing group.[18][19]
Table 2: Predicted Products of Direct Nitration of Dimethyl-nitroaniline Isomers
| Isomer | Major Product(s) | Rationale |
| 2,4-Dimethyl-nitroaniline | 2,4-Dimethyl-6-nitroaniline and 2,4-Dimethyl-5-nitroaniline | Competition between the directing effects of the -N(CH₃)₂ and the protonated -N⁺H(CH₃)₂ groups. |
| 3,5-Dimethyl-nitroaniline | 3,5-Dimethyl-2-nitroaniline and 3,5-Dimethyl-4-nitroaniline | The positions ortho and para to the -N(CH₃)₂ group are activated. |
Experimental Protocol: Nitration of an Acetanilide Derivative (General Procedure)
To circumvent the issues of direct nitration, a protection strategy is highly recommended.[17][20]
-
Protection: Prepare the acetanilide derivative as described in the halogenation protocol.
-
Nitration:
-
Add the dried acetanilide derivative to concentrated sulfuric acid at 0-5 °C with stirring.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional hour at low temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
-
Deprotection: Hydrolyze the nitroacetanilide derivative as described in the halogenation protocol to obtain the dinitro-dimethylaniline product.
Sulfonation
Sulfonation of anilines with concentrated sulfuric acid typically yields the anilinium hydrogen sulfate salt. Heating this salt at high temperatures (180-200 °C) leads to the formation of the corresponding aminobenzenesulfonic acid.[5] The reaction is reversible.[21]
Table 3: Predicted Products of Sulfonation of Dimethyl-nitroaniline Isomers
| Isomer | Major Product | Rationale |
| 2,4-Dimethyl-nitroaniline | 2-(Dimethylamino)-3,5-dimethylbenzenesulfonic acid | The position para to the strongly activating -N(CH₃)₂ group is sterically hindered. |
| 3,5-Dimethyl-nitroaniline | 4-(Dimethylamino)-2,6-dimethylbenzenesulfonic acid | The position para to the -N(CH₃)₂ group is the least sterically hindered and is activated. |
Conclusion
The electrophilic substitution reactions of dimethyl-nitroaniline isomers are governed by a complex interplay of electronic and steric factors. The potent activating and ortho, para-directing nature of the dimethylamino group generally dominates the reaction's regioselectivity, even in the presence of the strongly deactivating nitro group. However, reaction conditions, particularly the acidity of the medium, can significantly alter the reactivity of the amino group and, consequently, the product distribution. For achieving high regioselectivity, especially in nitration and halogenation, a protection-deprotection strategy involving the corresponding acetanilide is a robust and reliable approach. This guide provides the fundamental principles and practical methodologies to enable researchers to predictably functionalize these important aromatic scaffolds.
References
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health and safety handling 2,3-Dimethyl-4-nitroaniline
An In-depth Technical Guide to the Safe Handling of 2,3-Dimethyl-4-nitroaniline
A Note on Hazard Assessment and Analogy
This guide provides a comprehensive overview of the health and safety considerations for handling this compound (CAS No. 80879-86-3). It is critical for the user to understand that, as of the date of this document, specific toxicological data for this compound is not extensively available in public literature. Therefore, this guide has been constructed based on the well-documented hazardous properties of structurally analogous compounds, primarily 4-nitroaniline and N,N-dimethyl-4-nitroaniline. The core toxicity of these molecules is driven by the nitroaniline functional group. The recommendations herein are based on a principle of prudent caution, treating this compound with a level of hazard commensurate with its toxic analogs.
Section 1: Compound Profile and Physicochemical Properties
This compound is a substituted aromatic amine. Its structure, featuring a nitro group and an amino group on a benzene ring, is characteristic of a class of compounds used as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The presence of the nitro group and the aromatic amine moiety are strong indicators of potential toxicity.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Data
The known physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 80879-86-3 | [1] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Melting Point | 116-117 °C | [1][2] |
| Boiling Point | 350.4 ± 37.0 °C (Predicted) | [1][2] |
| Density | 1.220 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Water Solubility | Data not available. Expected to be low based on analogs. |
Section 2: Hazard Identification and Risk Assessment
Due to the lack of specific toxicological data, a conservative risk assessment is mandatory. The hazards are inferred from structurally related nitroanilines.[3][4]
Anticipated GHS Classification
Based on analogs, this compound should be handled as a substance with the following hazard classifications:
-
Acute Toxicity, Oral (Category 3)
-
Acute Toxicity, Dermal (Category 3)
-
Acute Toxicity, Inhalation (Category 3)
-
Specific Target Organ Toxicity - Repeated Exposure (Category 2)
-
Hazardous to the Aquatic Environment, Long-term (Category 3)
Caption: Workflow for responding to spills or personnel exposure.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. [3][5]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. * Inhalation: Move the victim to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [5]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire and Explosion Hazards
-
Nitroaniline compounds can be combustible and may decompose explosively in a fire. [6]* Hazardous decomposition products include toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides. [6]* Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. [6]* Firefighting PPE: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA). [6]
Section 6: Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Solid Waste: Collect all contaminated solids (e.g., weigh paper, gloves, bench pads, contaminated powder) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions in a labeled, sealed container for hazardous liquid waste. Do not dispose of down the drain.
-
Disposal Procedures: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.
References
- Duke University. (n.d.). Working Safely with Toxic Powders. Duke Safety. [Link]
- Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Occupational & Environmental Safety Office. [Link]
- PVS Chemicals. (2015, March 20). Safety Guidelines For Using Powdered Chemicals. [Link]
- University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. [Link]
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - N,N-Dimethyl-4-nitroaniline. [Link]
- New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY. [Link]
- CPAchem. (2023, June 15).
- National Center for Biotechnology Information. (n.d.). N,N-Dimethyl-4-nitroaniline.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
- West Liberty University. (n.d.).
- Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]
- ServiceMaster. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
- Solubility of Things. (n.d.). N,N-dimethyl-4-nitroaniline. [Link]
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- Chemos GmbH & Co. KG. (2021, March 31).
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An In-depth Technical Guide to the Chemical Reactivity of the Amine Group in 2,3-Dimethyl-4-nitroaniline
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the primary amine group in 2,3-Dimethyl-4-nitroaniline. The interplay of electronic and steric effects, stemming from the ortho and meta methyl groups and the para nitro group, profoundly influences the nucleophilicity and basicity of the amine. This document will delve into the theoretical underpinnings of this reactivity profile, supported by quantitative data and established reaction mechanisms. Furthermore, detailed, field-proven protocols for key transformations such as acylation and diazotization are provided, offering researchers and drug development professionals a practical framework for the utilization of this versatile chemical intermediate.
Introduction: A Molecule of Tuned Reactivity
This compound is an aromatic amine whose reactivity is a case study in the subtle yet powerful effects of substituent positioning. The amine group, a primary nucleophile and base, is electronically modulated by the powerful electron-withdrawing nitro group in the para position and the electron-donating methyl groups in the ortho and meta positions. This unique substitution pattern significantly dampens the amine's basicity and nucleophilicity compared to aniline, creating a substrate with attenuated reactivity that can be advantageous in controlling selectivity in complex synthetic pathways. Understanding the electronic and steric landscape of this molecule is paramount for its effective application in medicinal chemistry and materials science.
The core of this guide will focus on the following aspects:
-
Electronic and Steric Effects: A detailed analysis of how the nitro and dimethyl substituents modulate the electron density and accessibility of the amine lone pair.
-
Basicity and Nucleophilicity: Quantitative insights into the pKa value and a qualitative assessment of the amine's nucleophilic character.
-
Key Chemical Transformations: In-depth exploration of acylation and diazotization reactions, including mechanistic considerations and step-by-step experimental protocols.
Molecular Properties and Reactivity Profile
The reactivity of the amine group in this compound is a direct consequence of the electronic tug-of-war between the substituents on the aromatic ring.
Electronic Effects: A Push-Pull System
The chemical behavior of the amine group is dictated by the availability of its lone pair of electrons. In this compound, two opposing electronic forces are at play:
-
Electron-Withdrawing Nitro Group (-NO₂): Positioned para to the amine, the nitro group is a potent deactivating group. It exerts a strong -M (mesomeric or resonance) and -I (inductive) effect, delocalizing the amine's lone pair into the aromatic system and significantly reducing the electron density on the nitrogen atom.[1] This delocalization is the primary reason for the compound's dramatically reduced basicity and nucleophilicity.
-
Electron-Donating Methyl Groups (-CH₃): The two methyl groups at the ortho and meta positions are electron-donating through a +I (inductive) effect. They push electron density into the ring, which partially counteracts the electron-withdrawing effect of the nitro group. However, the resonance effect of the nitro group is generally dominant over the inductive effects of the methyl groups.
Steric Hindrance
The methyl group at the 2-position (ortho to the amine) introduces a degree of steric hindrance around the nitrogen atom. While not as bulky as a tert-butyl group, this ortho-methyl group can impede the approach of sterically demanding electrophiles or reagents, potentially influencing the regioselectivity of certain reactions.
Basicity and pKa
The basicity of an aniline is a direct measure of the availability of the nitrogen's lone pair to accept a proton. Due to the powerful electron-withdrawing nature of the para-nitro group, this compound is a very weak base.
| Compound | pKa of Conjugate Acid | Reference |
| Aniline | 4.6 | |
| 4-Nitroaniline | 1.0 | |
| This compound | 1.05 (Predicted) | [2][3] |
The predicted pKa of 1.05 for the conjugate acid of this compound underscores the profound impact of the nitro group, rendering the amine significantly less basic than aniline.[2][3] The electron-donating methyl groups have a minimal counteracting effect on the overall basicity.
Key Chemical Transformations of the Amine Group
Despite its reduced reactivity, the amine group of this compound can undergo several crucial chemical transformations that are foundational in organic synthesis.
N-Acylation
Acylation of the amine group to form an amide is a common and important reaction. It serves two primary purposes: to protect the amine group from oxidation or unwanted side reactions during subsequent synthetic steps, and to introduce new functional moieties.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). A subsequent elimination of a leaving group (e.g., chloride or carboxylate) yields the amide. A base, such as pyridine or triethylamine, is often added to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.
This protocol is adapted from standard procedures for the acetylation of nitroanilines.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Ethanol
-
Deionized water
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 10 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.
-
Add 1.5 mL of acetic anhydride to the solution.
-
Add 2-3 drops of pyridine to the reaction mixture.
-
Heat the mixture at 80°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature, then pour it slowly into 50 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
Recrystallize the crude N-(2,3-dimethyl-4-nitrophenyl)acetamide from ethanol to obtain the purified product.
-
Dry the product in a vacuum oven.
Caption: Experimental workflow for the N-acetylation of this compound.
Diazotization and Sandmeyer Reaction
Diazotization of primary aromatic amines is a gateway to a vast array of functional group transformations. The resulting diazonium salt is a highly versatile intermediate, with the dinitrogen moiety being an excellent leaving group.
The reaction is typically carried out in a cold, acidic solution. Sodium nitrite (NaNO₂) reacts with a strong acid (e.g., HCl or H₂SO₄) to generate nitrous acid (HONO) in situ. The nitrous acid is then protonated, and after the loss of a water molecule, it forms the highly electrophilic nitrosonium ion (NO⁺). The amine nitrogen of this compound then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the arenediazonium salt.[4]
The Sandmeyer reaction utilizes copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group.[5][6][7] This reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][5]
This protocol provides a general procedure for the conversion of this compound to 1-chloro-2,3-dimethyl-4-nitrobenzene.
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Deionized water
-
Ice bath
-
Urea (to quench excess nitrous acid)
Procedure:
-
Diazotization:
-
In a 250 mL beaker, suspend 1.66 g (10 mmol) of this compound in 5 mL of water.
-
Carefully add 5 mL of concentrated HCl. Stir the mixture until a fine slurry is formed.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
In a separate flask, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline slurry with continuous, vigorous stirring, ensuring the temperature remains below 5°C.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0-5°C. The formation of a clear solution indicates the formation of the diazonium salt.
-
Add a small amount of urea to destroy any excess nitrous acid (cessation of gas evolution).
-
-
Sandmeyer Reaction:
-
In a 100 mL flask, dissolve 1.5 g (15 mmol) of copper(I) chloride in 5 mL of concentrated HCl.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution with stirring.
-
Allow the mixture to warm to room temperature and then heat it gently on a water bath (around 50-60°C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Caption: Synthetic pathway from this compound to its chlorinated derivative via diazotization and the Sandmeyer reaction.
Conclusion
The chemical reactivity of the amine group in this compound is a finely tuned system governed by the interplay of potent electronic withdrawing effects from the para-nitro group and modest donating and steric effects from the ortho and meta methyl groups. This results in a significantly decreased basicity and a tempered nucleophilicity. Despite this attenuated reactivity, the amine functionality remains a versatile handle for a variety of critical synthetic transformations, most notably N-acylation and diazotization. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound as a valuable building block in their synthetic endeavors. A thorough understanding of its electronic and steric properties is the key to unlocking its full potential in the rational design and synthesis of complex molecular targets.
References
- Sandmeyer Reaction. (n.d.). In Wikipedia.
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Organic Chemistry Portal. (n.d.). Diazotisation.
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A Technical Guide to the Research Applications of 2,3-Dimethyl-4-nitroaniline
This document serves as an in-depth technical guide for researchers, medicinal chemists, and materials scientists on the untapped research potential of 2,3-Dimethyl-4-nitroaniline. While this specific molecule is not extensively characterized in current literature, its structural motifs—a substituted nitroaniline core—place it at the crossroads of several high-value chemical domains. This guide moves beyond simple cataloging of properties to provide scientifically grounded, actionable research pathways, complete with experimental logic and detailed protocols.
Core Molecular Profile and Significance
This compound (CAS No. 80879-86-3) is an aromatic amine whose true potential lies in the strategic placement of its functional groups. The primary amine (-NH₂) serves as a versatile handle for diazotization and subsequent coupling reactions or for amide and imine formation. The nitro group (-NO₂), a strong electron-withdrawing group, significantly influences the molecule's electronic properties and can be readily reduced to a second amine, opening pathways to complex heterocyclic systems. The two methyl groups provide steric bulk and electronic donation, which can be exploited to fine-tune the solubility, crystallinity, and reactivity of its derivatives.
This "push-pull" system, with the electron-donating amino group and electron-withdrawing nitro group positioned para to each other, is a classic scaffold for creating compounds with interesting optical and electronic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 80879-86-3 | |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | |
| Melting Point | 116-117 °C | |
| Boiling Point | 350.4±37.0 °C (Predicted) | |
| Density | 1.220±0.06 g/cm³ (Predicted) | |
| Appearance | Not specified, likely a yellow/orange solid | Analogous Compounds |
Synthesis and Chemical Reactivity
The primary route to synthesizing this compound involves the nitration of 2,3-dimethylaniline. To control the regioselectivity and prevent unwanted oxidation of the amino group, the synthesis typically proceeds by first protecting the amine as an acetanilide, followed by nitration and subsequent deprotection via hydrolysis. Isomers formed during the nitration step, such as 2,3-dimethyl-6-nitroaniline, must be separated chromatographically. The isomer 2,4-dimethyl-6-nitroaniline is noted as a key intermediate for dyes and pigments, highlighting the industrial relevance of this class of compounds.
The reactivity of this compound is dictated by its two primary functional groups:
-
The Aromatic Amine (-NH₂): This group is readily converted into a diazonium salt (Ar-N₂⁺) upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile electrophile for azo coupling reactions or can be subjected to Sandmeyer-type reactions to introduce a variety of other functional groups.
-
The Nitro Group (-NO₂): This group can be selectively reduced to a primary amine (-NH₂) using various established methods, including catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) or chemical reduction (e.g., Fe/HCl, SnCl₂). This transformation is fundamental to its potential use in medicinal chemistry, converting the molecule into a substituted p-phenylenediamine derivative.
Potential Research Application 1: Advanced Azo Dyes
Azo compounds, characterized by the -N=N- linkage, are the largest class of synthetic dyes. The color and properties of an azo dye are determined by the electronic nature of the aromatic rings it connects. This compound is an ideal diazo component precursor. The electron-withdrawing nitro group enhances the electrophilicity of the corresponding diazonium salt, promoting efficient coupling, while the methyl groups can improve solubility in organic media and modulate the final hue.
Experimental Workflow: Synthesis of a Novel Azo Dye
This protocol describes the synthesis of 1-((2,3-dimethyl-4-nitrophenyl)diazenyl)naphthalen-2-ol , a novel azo dye, using this compound as the diazo component and 2-naphthol as the coupling component.
Protocol: Synthesis of 1-((2,3-dimethyl-4-nitrophenyl)diazenyl)naphthalen-2-ol
Causality: This is a two-step, one-pot synthesis. The first step, diazotization, must be conducted at 0-5 °C because diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures. The second step, azo coupling, involves the electrophilic diazonium salt attacking the electron-rich naphthoxide ion. 2-Naphthol is dissolved in NaOH to deprotonate the hydroxyl group, forming the much more strongly activating naphthoxide, which is essential for efficient coupling with the weakly electrophilic diazonium salt.
Reagents:
-
This compound (1.66 g, 10.0 mmol)
-
Concentrated Hydrochloric Acid (~2.5 mL)
-
Sodium Nitrite (0.73 g, 10.5 mmol)
-
2-Naphthol (1.44 g, 10.0 mmol)
-
Sodium Hydroxide (0.80 g, 20.0 mmol)
-
Urea or Sulfamic Acid (for quenching)
-
Distilled Water, Ice
Procedure:
-
Preparation of Diazonium Salt Solution:
-
In a 250 mL beaker, suspend 1.66 g of this compound in 20 mL of water.
-
Carefully add ~2.5 mL of concentrated HCl. Stir to form a fine suspension of the amine hydrochloride salt.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve 0.73 g of sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir for an additional 15 minutes in the ice bath. The resulting clear, yellowish solution is the diazonium salt, which should be used immediately.
-
-
Preparation of Coupling Component Solution:
-
In a separate 400 mL beaker, dissolve 1.44 g of 2-naphthol and 0.80 g of NaOH in 50 mL of water.
-
Cool this solution to ~10 °C in an ice bath.
-
-
Azo Coupling Reaction:
-
Slowly, and with constant stirring, add the cold diazonium salt solution to the cold 2-naphthol solution.
-
A deeply colored precipitate (likely red or orange) should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the solid dye product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.
-
Allow the product to air-dry. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.
-
Potential Research Application 2: Precursor for Heterocyclic Pharmacophores
The nitroaniline scaffold is a common feature in medicinal chemistry. More importantly, the reduction of this compound would yield 2,3-dimethylbenzene-1,4-diamine , a versatile but not widely commercially available building block. Substituted o-phenylenediamines are cornerstone reagents for the synthesis of benzimidazoles, a "privileged scaffold" in drug discovery found in numerous approved drugs.
The resulting 2,3-dimethyl-1,4-phenylenediamine could be reacted with various aldehydes, carboxylic acids, or their derivatives to produce a library of novel 5,6-dimethylbenzimidazole compounds. The methyl groups at positions 5 and 6 would occupy key vectors of the benzimidazole core, potentially influencing receptor binding, metabolic stability, and pharmacokinetic properties.
Reaction Pathway: From Nitroaniline to Benzimidazole
The proposed pathway involves two key transformations: the reduction of the nitro group followed by a condensation-cyclization reaction to form the benzimidazole ring system.
Protocol: Catalytic Hydrogenation to 2,3-Dimethylbenzene-1,4-diamine
Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Palladium on carbon (Pd/C) is a highly effective and common catalyst for this transformation. The reaction is typically run under a positive pressure of hydrogen gas to ensure a sufficient supply of the reducing agent to the catalyst surface. Ethanol is used as a solvent due to its ability to dissolve the starting material and its relative inertness under these conditions.
Reagents:
-
This compound (1.66 g, 10.0 mmol)
-
10% Palladium on Carbon (Pd/C) catalyst (~100 mg, catalytic amount)
-
Ethanol (50 mL)
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup:
-
To a hydrogenation flask or a suitable pressure vessel, add 1.66 g of this compound and 50 mL of ethanol.
-
Carefully add ~100 mg of 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.
-
Seal the vessel and connect it to a hydrogen source.
-
-
Hydrogenation:
-
Purge the vessel several times by evacuating and refilling with hydrogen gas to remove all air.
-
Pressurize the vessel with hydrogen (e.g., to 50 psi or as appropriate for the equipment).
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-24 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol. Caution: The catalyst on the Celite pad may be pyrophoric; do not allow it to dry completely in the air. Quench it carefully with water.
-
Remove the ethanol from the filtrate under reduced pressure (rotary evaporation) to yield the crude 2,3-dimethylbenzene-1,4-diamine. The product may require further purification by recrystallization or column chromatography.
-
Potential Research Application 3: Building Blocks for Advanced Materials
The inherent "push-pull" electronic structure of this compound makes it a candidate for applications in materials science, particularly in the field of non-linear optics (NLO). NLO materials can alter the properties of light and are crucial for technologies like telecommunications and optical computing. The large change in dipole moment between the ground and excited states in push-pull molecules is a key driver of NLO activity.
Furthermore, the molecule possesses multiple potential coordination sites (the two nitrogens of the amino group and the two oxygens of the nitro group), making it a candidate as a ligand in coordination chemistry. It could act as a monodentate or bridging ligand to form novel coordination polymers or metal-organic frameworks (MOFs). The electronic properties of the resulting metal complexes could be tuned by the metal center, leading to materials with interesting magnetic, catalytic, or porous properties.
Conceptual Framework: this compound in Materials Science
This diagram illustrates the dual potential of the molecule as a standalone NLO chromophore and as a ligand for creating more complex materials.
Conclusion
While this compound remains an under-explored molecule, its structure is rich with potential. It stands as a versatile intermediate poised for application in three distinct and high-impact research areas: the synthesis of novel azo dyes with tailored properties, the development of new heterocyclic drug scaffolds via its diamine derivative, and the construction of advanced materials for non-linear optics and coordination chemistry. The protocols and conceptual frameworks provided in this guide offer tangible starting points for researchers to unlock the latent value of this promising chemical building block.
References
Please note that while the following links were verified at the time of generation, their long-term availability cannot be guaranteed. A working landing page is prioritized.
- Rylander, P. N. (2000). Catalytic Hydrogenation over Platinum Metals. Academic Press. [Link: [Link]]
- Taft, R. W., & Lewis, I. C. (1959). The General Introduction to the Study of Steric Effects. In Steric Effects in Organic Chemistry. John Wiley & Sons. [Link: [Link]]
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. [Link: [Link]]
- Bansal, R. K. (2009). Heterocyclic Chemistry.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. [Link: [Link]]
- Onunkwo, I. (2025). Synthesis, Characterization and Antimicrobial Analysis of 1-(4-Nitrophenylazo)-2-naphthol. Journal of Agriculture Science & Technology, 24(4), 164-172. [Link: [Link]]
- Prasad, D. J., & Basha, S. J. S. (2013). Synthesis and characterization of azo dyes derived from substituted anilines. International Journal of ChemTech Research, 5(5), 2235-2240. [Link: [Link]]
- Pal, S., et al. (2008). Noniterative Density Functional Response Approach: Application to Nonlinear Optical Properties of p-Nitroaniline and Its Methyl-Substituted Derivatives. The Journal of Physical Chemistry A, 112(44), 11266–11272. [Link: [Link]]
- Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 21(2), 229-237. [Link: [Link]]
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
An In-Depth Technical Guide to the Discovery and History of 2,3-Dimethyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, historical synthesis, and chemical context of 2,3-Dimethyl-4-nitroaniline (CAS No. 80879-86-3). We will delve into the foundational synthetic strategies, the rationale behind the experimental choices, and detailed protocols that underscore the scientific journey of this compound.
Introduction: Understanding this compound in the Context of Aromatic Chemistry
This compound, also known as 4-Nitro-2,3-xylidine, is an aromatic amine with the molecular formula C₈H₁₀N₂O₂. Its structure, featuring a benzene ring substituted with amino, nitro, and two methyl groups, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of dyes and pharmaceuticals. The interplay of the electron-donating amino and methyl groups with the electron-withdrawing nitro group defines its chemical reactivity and properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 80879-86-3 |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Melting Point | 116-117 °C |
| Boiling Point | 350.4 ± 37.0 °C (Predicted) |
| Density | 1.220 ± 0.06 g/cm³ (Predicted) |
| Appearance | Not Available |
The Historical Synthesis: A Journey Through Classic Aromatic Chemistry
The discovery and synthesis of this compound are intrinsically linked to the broader history of aniline chemistry and the challenges of controlling electrophilic aromatic substitution. The direct nitration of anilines is notoriously difficult, as the strong acidic conditions of the nitrating mixture (concentrated nitric and sulfuric acids) protonate the amino group. This forms an anilinium ion, which is a meta-director and deactivates the ring, leading to a mixture of isomers and significant oxidation byproducts.
To circumvent these issues, the historical and most reliable method for the synthesis of para-nitroanilines involves a three-step process:
-
Protection of the Amino Group: The amino group of the starting aniline is protected, typically through acetylation, to form an acetanilide. This acetamido group is an ortho, para-director and activates the ring for electrophilic substitution.
-
Nitration: The protected acetanilide is then nitrated. The steric hindrance of the acetyl group often favors the formation of the para-nitro isomer.
-
Deprotection (Hydrolysis): The acetyl group is removed by hydrolysis to yield the desired nitroaniline.
In the case of this compound, the synthesis follows this classical pathway, starting from 2,3-dimethylaniline (2,3-xylidine).
Step 1: Acetylation of 2,3-Dimethylaniline
The first crucial step is the protection of the amino group of 2,3-dimethylaniline to form N-acetyl-2,3-dimethylaniline (acetyl-2,3-xylidide). This is a standard procedure in organic synthesis to control the reactivity and directing effects of the amino group.
Experimental Protocol: Synthesis of N-acetyl-2,3-dimethylaniline
-
Rationale: Acetic anhydride is used as the acetylating agent. The reaction is typically carried out in the presence of a base like sodium acetate to neutralize the acetic acid byproduct, or in excess acetic anhydride which can also act as a solvent.
-
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethylaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring. An exothermic reaction will occur.
-
Heat the mixture under reflux for a period to ensure complete acetylation.
-
Pour the reaction mixture into cold water to precipitate the crude N-acetyl-2,3-dimethylaniline.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Diagram 1: Acetylation of 2,3-Dimethylaniline
Caption: Acetylation of 2,3-dimethylaniline to form the protected intermediate.
Step 2: Nitration of N-acetyl-2,3-dimethylaniline
This is the key step where the nitro group is introduced onto the aromatic ring. The acetamido group directs the incoming nitronium ion (NO₂⁺) to the ortho and para positions. Due to the positions of the methyl groups, the possible products are 4-nitro, 5-nitro, and 6-nitro isomers. The 4-nitro isomer (our target compound) is generally the major product due to electronic and steric factors.
Experimental Protocol: Nitration of N-acetyl-2,3-dimethylaniline
-
Rationale: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. The reaction is carried out at low temperatures to control the rate of reaction and minimize side reactions.
-
Procedure:
-
In a flask, dissolve N-acetyl-2,3-dimethylaniline in concentrated sulfuric acid, ensuring the temperature is kept low (e.g., 0-5 °C) using an ice bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, again keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the acetylated aniline, maintaining the low temperature and stirring vigorously.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature for a specific duration.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product mixture of nitro-isomers.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Diagram 2: Nitration of N-acetyl-2,3-dimethylaniline
Caption: Nitration of the protected aniline yields a mixture of isomers.
Step 3: Hydrolysis of N-acetyl-2,3-dimethyl-4-nitroaniline
The final step is the removal of the acetyl protecting group to yield the free amine. This is typically achieved by acid- or base-catalyzed hydrolysis.
Experimental Protocol: Hydrolysis to this compound
-
Rationale: Acidic hydrolysis, often with sulfuric or hydrochloric acid, is a common and effective method for deprotection. The reaction is heated to drive it to completion.
-
Procedure:
-
Suspend the crude mixture of N-acetyl-nitro-isomers in an aqueous solution of sulfuric acid.
-
Heat the mixture under reflux until the hydrolysis is complete (this can be monitored by thin-layer chromatography).
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free nitroaniline isomers.
-
Collect the solid precipitate by vacuum filtration and wash with water.
-
Diagram 3: Hydrolysis of the Acetylated Intermediate
Caption: The final deprotection step to yield the target molecule.
Isomer Separation and Purification
A critical aspect of this synthesis is the separation of the desired this compound from the other isomers formed during the nitration step. This is typically achieved by fractional crystallization. The different isomers will have varying solubilities in a given solvent, allowing for their separation.
Purification Protocol: Recrystallization
-
Rationale: The choice of solvent is critical. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, and will have different solubility profiles for the various isomers. Ethanol or a mixture of ethanol and water is often a good starting point.
-
Procedure:
-
Dissolve the crude mixture of isomers in a minimum amount of hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization. The desired isomer should crystallize out preferentially.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
The purity of the final product should be assessed by measuring its melting point and using analytical techniques such as NMR spectroscopy.
-
Conclusion: A Legacy of Foundational Organic Chemistry
The synthesis of this compound is a testament to the enduring principles of organic chemistry. The strategic use of protecting groups to control reactivity and regioselectivity, a concept developed over a century ago, remains a cornerstone of modern synthetic chemistry. This in-depth guide provides not only the practical steps for its synthesis but also the underlying scientific reasoning, offering valuable insights for researchers and professionals in the field.
References
Methodological & Application
Application Note & Experimental Protocol: Synthesis of 2,3-Dimethyl-4-nitroaniline
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 2,3-Dimethyl-4-nitroaniline, a valuable intermediate in the synthesis of various organic compounds. The protocol is designed for robustness and reproducibility, emphasizing safety and a deep understanding of the reaction mechanism. This guide moves beyond a simple recitation of steps to explain the critical causality behind the experimental design, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid theoretical and practical foundation.
Introduction
This compound is an aromatic amine containing both nitro and amino functionalities, making it a versatile precursor in the development of dyes, pharmaceuticals, and other specialized chemical entities. The synthesis of nitroanilines is a fundamental process in organic chemistry, often involving electrophilic aromatic substitution. However, the direct nitration of anilines presents significant challenges, including the potential for oxidation of the amino group and a lack of regioselectivity due to the formation of the anilinium ion in highly acidic media.[1]
To circumvent these issues, this protocol employs a well-established three-step strategy:
-
Protection of the Amine: The amino group of the starting material, 2,3-dimethylaniline, is first protected as an acetamide. This prevents its oxidation and, due to steric hindrance and the electron-donating nature of the acetylated amino group, directs the subsequent nitration primarily to the para position.
-
Nitration: The protected intermediate, N-(2,3-dimethylphenyl)acetamide, is then nitrated using a classic mixed-acid (sulfuric and nitric acid) approach under carefully controlled temperature conditions.
-
Deprotection: The final step involves the acidic hydrolysis of the acetamide to regenerate the amino group, yielding the target compound, this compound.
This application note provides a detailed methodology, safety protocols, and the underlying chemical principles for each of these stages.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 2,3-Dimethylaniline | Reagent | Sigma-Aldrich | |
| Acetic Anhydride | ACS Reagent | Fisher Scientific | |
| Concentrated Sulfuric Acid (98%) | ACS Reagent | VWR | Highly Corrosive |
| Concentrated Nitric Acid (70%) | ACS Reagent | VWR | Highly Corrosive & Oxidizer |
| Glacial Acetic Acid | ACS Reagent | Sigma-Aldrich | |
| Hydrochloric Acid (37%) | ACS Reagent | Fisher Scientific | |
| Sodium Hydroxide | Pellets, ACS | VWR | |
| Ethanol | 200 Proof | Decon Labs | |
| Deionized Water | |||
| Ice | |||
| Three-neck round-bottom flask | |||
| Magnetic stirrer and stir bar | |||
| Thermometer | |||
| Dropping funnel | |||
| Reflux condenser | |||
| Büchner funnel and flask | |||
| Filter paper |
Experimental Workflow
The overall experimental workflow is depicted below. It is a three-stage process involving protection, nitration, and deprotection.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
Stage 1: Synthesis of N-(2,3-dimethylphenyl)acetamide (Protection)
-
Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 12.1 g (0.1 mol) of 2,3-dimethylaniline to 100 mL of deionized water.
-
Reaction: While stirring vigorously, add 11.2 mL (0.12 mol) of acetic anhydride to the suspension.
-
Stirring: Continue to stir the mixture vigorously for 30 minutes at room temperature. The product will begin to precipitate as a white solid.
-
Isolation: Cool the mixture in an ice bath for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two 50 mL portions of cold deionized water to remove any unreacted starting materials and acetic acid.
-
Drying: Dry the N-(2,3-dimethylphenyl)acetamide product, preferably in a vacuum oven at 50-60 °C. The expected yield is typically high, around 90-95%.
Stage 2: Synthesis of N-(2,3-dimethyl-4-nitrophenyl)acetamide (Nitration)
CAUTION: This step involves the use of highly corrosive and reactive acids and is highly exothermic. Strict adherence to safety protocols is mandatory.[2][3][4][5][6]
-
Acid Mixture Preparation: In a 250 mL beaker, carefully add 20 mL of concentrated sulfuric acid. Cool this beaker in an ice/salt bath. Slowly and with constant stirring, add 10 mL of concentrated nitric acid to the sulfuric acid. This nitrating mixture should be prepared fresh and kept cold.
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 16.3 g (0.1 mol) of the dried N-(2,3-dimethylphenyl)acetamide from Stage 1 in 30 mL of glacial acetic acid.
-
Cooling: Cool the flask in an ice/salt bath until the internal temperature is between 0-5 °C.
-
Nitration: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred acetamide solution. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 10 °C.[7][8] This process may take 30-45 minutes.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional hour.
-
Precipitation: Carefully and slowly pour the reaction mixture over approximately 400 g of crushed ice in a large beaker with stirring. A yellow solid will precipitate.
-
Isolation: Allow the ice to melt, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acids.
-
Drying: Dry the crude N-(2,3-dimethyl-4-nitrophenyl)acetamide.
Stage 3: Synthesis of this compound (Deprotection)
-
Setup: Transfer the crude, dried N-(2,3-dimethyl-4-nitrophenyl)acetamide to a 500 mL round-bottom flask. Add 100 mL of a 70% ethanol/water solution and 20 mL of concentrated hydrochloric acid.
-
Hydrolysis: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Reflux for 1 hour. The solid should dissolve during this time.
-
Neutralization and Precipitation: After reflux, carefully pour the hot solution into a beaker containing 300 mL of cold water. Neutralize the solution by slowly adding a 10% sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate as a bright yellow or orange solid.
-
Isolation: Cool the mixture in an ice bath to complete precipitation. Collect the this compound by vacuum filtration.
-
Washing and Drying: Wash the product with cold water and dry it.
-
Recrystallization (Optional): The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield bright crystalline needles.
Reaction Mechanism and Rationale
The success of this synthesis hinges on understanding the electrophilic aromatic substitution mechanism.
Caption: Simplified reaction mechanism for the synthesis.
The acetamido group (-NHCOCH₃) is an ortho, para-director. Due to the steric hindrance from the methyl group at the 2-position and the acetamido group itself, the electrophilic attack by the nitronium ion (NO₂⁺) is favored at the less hindered para-position (position 4). Maintaining a low temperature during nitration is crucial to prevent the formation of dinitro products and to control the highly exothermic nature of the reaction.[3]
Safety Protocols
Extreme caution must be exercised during this synthesis.
-
Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, safety goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton).[2][5]
-
Fume Hood: All steps, especially the handling of concentrated acids and the nitration reaction itself, must be performed inside a certified chemical fume hood to avoid inhalation of toxic and corrosive fumes.[2][4]
-
Exothermic Reaction: The nitration reaction is highly exothermic and has the potential for thermal runaway, which can lead to an explosion.[3] Use an ice/salt bath for efficient cooling and monitor the temperature continuously. Have a larger ice bath ready to quench the reaction if the temperature rises uncontrollably.
-
Acid Handling: Always add acid to water or other solvents slowly; never the other way around. When preparing the nitrating mixture, add the nitric acid to the sulfuric acid slowly and with cooling.
-
Spill Response: Have a spill kit readily available containing a neutralizer for acids, such as sodium bicarbonate. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][6]
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Nitric acid waste should not be mixed with organic solvents.[6]
Characterization
The final product, this compound, can be characterized by the following methods:
-
Melting Point: The literature melting point is 116-117 °C.[9] A sharp melting point close to this range is indicative of high purity.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the two methyl groups, and the amine protons.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretches of the amine, C-H stretches of the aromatic ring and methyl groups, and the symmetric and asymmetric stretches of the nitro group.
-
-
Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and assess the purity of the final product.
Expected Results
The overall yield for this three-step synthesis is typically in the range of 60-70%. The final product should be a bright yellow to orange crystalline solid.
| Property | Expected Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol [10] |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 116-117 °C[9] |
References
- Nitration reaction safety - YouTube. (2024).
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
- NITRIC ACID SAFETY - University of Washington.
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
- Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024).
- Synthesis of 2-Nitro-4-methylaniline | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- m-NITRODIMETHYLANILINE - Organic Syntheses Procedure.
- 2,3-Dimethyl-N-[(E)-4-nitrobenzylidene]aniline - PubMed Central - NIH.
- N,N-Dimethylaniline - Wikipedia.
- Mono-nitration of dimethylaniline - Sciencemadness.org. (2022).
- This compound CAS#: 80879-86-3 - ChemicalBook.
- This compound 80879-86-3 wiki - Guidechem.
- Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020).
- Preparation of 4-nitroacetanilide and 4-nitroaniline.
- Process for preparing nitroaniline derivatives - European Patent Office.
- Amines - NCERT.
- Why does nitration of N,N-dimethylaniline occur at the meta position? - Chemistry Stack Exchange. (2012).
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Application Notes & Protocols: Leveraging 2,3-Dimethyl-4-nitroaniline in Modern Organic Synthesis
Abstract
2,3-Dimethyl-4-nitroaniline is a versatile and highly functionalized aromatic intermediate. Its unique substitution pattern—featuring a nucleophilic amino group, an electrophilically activating/directing nitro group, and two sterically influencing methyl groups—renders it an invaluable building block in synthetic organic chemistry. This guide provides an in-depth exploration of its physicochemical properties, core synthetic applications, and detailed, field-proven protocols for its use. We will focus on its pivotal role in the synthesis of pharmaceutically relevant heterocycles, such as benzimidazoles, and its application in the production of azo dyes. The causality behind experimental choices and self-validating safety protocols are emphasized to ensure both efficacy and safety in the laboratory.
Compound Profile and Safety Imperatives
Physicochemical Characteristics
Understanding the fundamental properties of a starting material is critical for reaction design and optimization.
| Property | Value | Source |
| CAS Number | 80879-86-3 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [3] |
| Molecular Weight | 166.18 g/mol | [3] |
| Appearance | Typically an orange to red crystalline solid | [3] |
| Melting Point | 70–72 °C | [3] |
Critical Safety and Handling Protocols
Substituted nitroanilines warrant careful handling due to their potential toxicity. Adherence to safety protocols is non-negotiable.
-
Toxicity Profile : Nitroaniline derivatives are generally classified as toxic if swallowed, in contact with skin, or if inhaled.[4][5][6][7] They can cause skin, eye, and respiratory irritation.[4][5]
-
Engineering Controls : All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[5][8] Ensure that eyewash stations and safety showers are readily accessible.[5][8]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[5][7]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4][7]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[6][8]
Core Synthetic Transformations and Mechanistic Rationale
The synthetic utility of this compound is primarily derived from two key transformations: the reduction of its nitro group and the diazotization of its amino group.
Pathway 1: Nitro Group Reduction – The Gateway to Heterocycles
The reduction of the nitro moiety to a primary amine is arguably the most crucial reaction of this substrate. This transformation yields 3,4-Dimethyl-1,2-phenylenediamine , a highly valuable precursor for a multitude of heterocyclic systems, most notably benzimidazoles.
The choice of reducing agent is dictated by factors such as substrate tolerance to other functional groups, cost, and desired reaction conditions (e.g., pH, temperature).
| Reducing System | Typical Conditions | Mechanistic Insight & Rationale |
| Catalytic Hydrogenation | H₂ (gas), Pd/C or Raney Ni catalyst, Ethanol/Methanol solvent | A clean and efficient method providing high yields. The metal catalyst surface adsorbs both hydrogen and the nitro compound, facilitating the stepwise reduction. Ideal for molecules lacking other reducible groups (e.g., alkynes).[9][10] |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/CH₃COOH | A classic, robust method. The metal acts as the electron donor, while the acid protonates the oxygen atoms of the nitro group, facilitating their removal as water. Often requires stoichiometric amounts of metal and acid, leading to more complex workups. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solvent | A milder reducing agent, suitable for sensitive substrates. It is often used in the synthesis of benzimidazoles from o-nitroanilines under microwave irradiation.[11] |
| Transfer Hydrogenation | Formic acid/Fe powder, Hydrazine/Pd-C | Avoids the need for high-pressure hydrogen gas, enhancing laboratory safety. Formic acid or hydrazine serves as the hydrogen source.[12] |
The resulting diamine is a powerful binucleophile, primed for cyclization reactions.
Pathway 2: Diazotization and Azo Coupling – The Route to Chromophores
The primary amino group can be readily converted into a diazonium salt, which is an excellent electrophile for synthesizing azo dyes.[13]
-
Diazotization : The reaction of this compound with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) yields the corresponding diazonium salt.
-
Azo Coupling : The diazonium salt is then immediately reacted with an electron-rich coupling component (e.g., phenols, anilines, naphthols).[14] The electrophilic diazonium ion attacks the electron-rich aromatic ring, typically at the para position, to form the characteristic -N=N- azo bond, which is the basis of the dye's color.
Application Focus: Synthesis of Benzimidazole Scaffolds
Benzimidazoles are a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with anticancer, antiviral, and antihypertensive properties.[11][15] this compound is an excellent starting point for 5,6-dimethyl-substituted benzimidazoles. The one-pot reductive cyclocondensation is a highly efficient modern method.[16]
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product [label="2-Aryl-5,6-dimethylbenzimidazole", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> intermediate1; reduc_agent -> intermediate1 [label="Enables"]; intermediate1 -> intermediate2; intermediate2 -> intermediate3 [label="Reacts with R-CHO"]; intermediate3 -> intermediate4; intermediate4 -> intermediate5; intermediate5 -> product; } } Caption: One-pot reductive cyclocondensation for benzimidazole synthesis.
Protocol: One-Pot Synthesis of 2-(4-chlorophenyl)-5,6-dimethyl-1H-benzimidazole
This protocol is adapted from established procedures for the reductive cyclocondensation of o-nitroanilines.[12][16]
A. Reagents and Equipment
-
This compound (1.0 mmol, 166.2 mg)
-
4-Chlorobenzaldehyde (1.1 mmol, 154.6 mg)
-
Iron powder (Fe), <100 mesh (4.0 mmol, 223.4 mg)
-
Formic acid (HCOOH), 98% (5 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer with heating mantle
-
TLC plates (silica gel 60 F₂₅₄)
-
Ethyl acetate, Hexane (for TLC and chromatography)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Glass funnel, filter paper, separatory funnel
-
Silica gel for column chromatography
B. Experimental Procedure
-
Reaction Setup : To the 50 mL round-bottom flask, add this compound (166.2 mg), 4-chlorobenzaldehyde (154.6 mg), and iron powder (223.4 mg).
-
Solvent Addition : Add formic acid (5 mL) to the flask. Causality Note: Formic acid serves as both the solvent and the hydrogen source for the transfer hydrogenation (nitro reduction), and it also catalyzes the condensation and cyclization steps.
-
Reaction : Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The starting materials should be consumed within 2-4 hours.
-
Work-up - Quenching : After completion, cool the reaction mixture to room temperature. Carefully pour the mixture over ice water (approx. 50 mL).
-
Neutralization : Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8. Safety Note: Perform this step slowly and in a fume hood due to CO₂ evolution.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing : Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude solid by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford the pure benzimidazole derivative.
References
- Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO₃ in Water. Progress in Chemical and Biochemical Research, 4(1), 57-67.
- Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles.
- Kaur, H., et al. (2023).
- Acta Crystallographica Section E. (2010). 2,3-Dimethyl-N-[(E)-4-nitrobenzylidene]aniline. PubMed Central.
- ResearchGate. (n.d.). Benzimidazole synthesized by 2‐nitro‐4‐methyl acetanilide.
- SpectraBase. (n.d.). 2-chloro-N,N-dimethyl-4-nitroaniline.
- AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- Al-Hamzi, A. M., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe₂O₄ Nanoparticles in an Aqueous Medium. PubMed Central.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). PubMed Central.
- Naseem, K., et al. (2017). Catalytic reduction of 2-nitroaniline: a review.
- Din, M. I., et al. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances.
- Frontiers in Chemistry. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.
- The Synthesis of Azo Dyes. (n.d.). University of California, Irvine.
- Acta Crystallographica Section E. (2012). 2,4-Dimethyl-6-nitroaniline. PubMed Central.
- An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. (n.d.). PubMed Central.
- PubChem. (n.d.). 2,3-Dimethyl-4-nitroanisole.
- ResearchGate. (2024). Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent.
- Sukhorukov, A. Y. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry.
- CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHYL ANILINE, EFFECT OF SOME PROCESS CONDITION. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block.
- Wikipedia. (n.d.). 4-Nitroaniline.
- Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE.
- Berradi, M., et al. (2020).
- YouTube. (2020).
- Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications.
- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- Google Patents. (n.d.).
- MDPI. (n.d.). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”.
- Halimehjani, A. Z., et al. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances.
- Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline.
- BenchChem. (2025).
Sources
- 1. 80879-86-3|this compound|BLD Pharm [bldpharm.com]
- 2. 80879-86-3 | this compound - AiFChem [aifchem.com]
- 3. 2,4-Dimethyl-6-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 16. pcbiochemres.com [pcbiochemres.com]
The Strategic Role of 2,3-Dimethyl-4-nitroaniline in Azo Dye Synthesis: A Technical Guide
Introduction: The Architectural Significance of 2,3-Dimethyl-4-nitroaniline in Chromophore Design
In the vast landscape of synthetic colorants, azo dyes represent the most extensive and versatile class, valued for their intense colors, straightforward synthesis, and cost-effectiveness. The final properties of an azo dye—hue, fastness, and affinity for a substrate—are intricately determined by the molecular architecture of its constituent parts: the diazo component and the coupling component. This compound serves as a critical diazo component, an aromatic amine that, upon diazotization, forms a reactive diazonium salt ready to engage in an electrophilic substitution reaction with a coupling agent.
The strategic placement of the methyl and nitro groups on the aniline ring of this intermediate is not arbitrary. The electron-withdrawing nitro group at the para-position is crucial for the formation of a stable and reactive diazonium ion. Concurrently, the two methyl groups at the 2 and 3 positions introduce steric hindrance and electron-donating effects that fine-tune the electronic properties and solubility of both the intermediate and the resulting dye. This unique substitution pattern allows for the synthesis of dyes with specific and desirable coloristic and performance characteristics, particularly in the realm of disperse dyes for hydrophobic fibers. This guide provides an in-depth exploration of this compound as a key intermediate, complete with detailed protocols and the scientific rationale behind its application.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 6972-71-0 | [1] |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | [2] |
| Appearance | Yellow to orange crystalline solid | |
| Melting Point | 116-117 °C | [2] |
| Boiling Point | 350.4 ± 37.0 °C (Predicted) | [2] |
| Density | 1.220 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, and other organic solvents. | [3] |
General Workflow for Azo Dye Synthesis
The transformation of this compound into a vibrant azo dye follows a well-established two-stage synthetic pathway: diazotization followed by azo coupling. The general workflow is depicted below.
Caption: General workflow for the synthesis of an azo dye from this compound.
Detailed Experimental Protocol: Synthesis of a Disperse Red Dye
This protocol details the synthesis of a representative disperse red azo dye using this compound as the diazo component and N,N-diethylaniline as the coupling component.
Materials and Equipment
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
N,N-diethylaniline
-
Sodium Acetate
-
Ethanol
-
Distilled Water
-
Ice
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Thermometer
-
Buchner funnel and filter paper
-
pH indicator paper
Step-by-Step Methodology
Part 1: Diazotization of this compound
-
Preparation of the Amine Salt Suspension: In a 250 mL beaker, add 1.66 g (0.01 mol) of this compound. To this, carefully add 5 mL of concentrated hydrochloric acid and 10 mL of water. Stir the mixture to form a fine suspension of the amine hydrochloride salt.
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous stirring. It is critical to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.
-
Preparation of Sodium Nitrite Solution: In a separate small beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold water.
-
Formation of the Diazonium Salt: Add the sodium nitrite solution dropwise to the cold amine salt suspension over a period of 10-15 minutes. The temperature of the reaction mixture must be kept below 5 °C. Continue stirring for an additional 20-30 minutes after the addition is complete to ensure the reaction goes to completion. The formation of a clear solution indicates the successful formation of the diazonium salt.
Part 2: Azo Coupling Reaction
-
Preparation of the Coupling Component Solution: In a 400 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.
-
Cooling: Cool this solution to 0-5 °C in an ice-salt bath with stirring.
-
Coupling: Slowly add the freshly prepared, cold diazonium salt solution to the cold N,N-diethylaniline solution with vigorous stirring. An intensely colored precipitate of the azo dye should form immediately.
-
pH Adjustment: After the addition is complete, slowly add a saturated solution of sodium acetate with stirring until the pH of the mixture is between 4 and 5. This adjustment facilitates the coupling reaction.
-
Reaction Completion: Continue to stir the reaction mixture in the ice bath for another 30-60 minutes to ensure complete precipitation of the dye.
Part 3: Isolation and Purification
-
Filtration: Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with copious amounts of cold water to remove any unreacted salts and acids.
-
Drying: Press the filter cake to remove as much water as possible and then dry it in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).
-
Purification (Optional): For higher purity, the crude dye can be recrystallized from a suitable solvent such as ethanol.
Chemical Reaction Mechanism
The synthesis proceeds through an electrophilic aromatic substitution mechanism.
Caption: Reaction mechanism for the synthesis of a disperse red azo dye.
Safety and Handling
Working with this compound and the reagents involved in azo dye synthesis requires strict adherence to safety protocols.
-
This compound: This compound may be harmful if swallowed, inhaled, or absorbed through the skin.[1] It can cause skin and eye irritation.[1] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with extreme care and always add acid to water, never the other way around.
-
Sodium Nitrite: This is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
-
Diazonium Salts: While generally stable in cold aqueous solutions, isolated diazonium salts in their dry, solid form can be explosive. It is imperative to keep them in solution and at low temperatures.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no dye yield | Incomplete diazotization (temperature too high, insufficient acid or nitrite). | Ensure the temperature is maintained at 0-5 °C. Use a slight excess of sodium nitrite. Check for a positive test for nitrous acid using starch-iodide paper. |
| Decomposition of the diazonium salt. | Keep the diazonium salt solution cold at all times and use it immediately after preparation. | |
| Incorrect pH for coupling. | Adjust the pH of the coupling reaction mixture to the optimal range (typically 4-5 for coupling with amines). | |
| Off-color or impure product | Presence of unreacted starting materials. | Ensure stoichiometric amounts of reactants are used. Improve washing and purification steps. |
| Side reactions due to high temperatures. | Strictly control the temperature during both diazotization and coupling. | |
| Difficulty in filtration | Very fine precipitate. | Allow the precipitate to digest by stirring for a longer period in the mother liquor. Consider "salting out" by adding sodium chloride to decrease the dye's solubility. |
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of azo dyes. Its unique substitution pattern allows for the creation of dyes with specific and desirable properties. By understanding the underlying chemical principles and adhering to the detailed protocols and safety guidelines presented in this guide, researchers and professionals can effectively utilize this compound to develop novel and high-performance colorants for a wide range of applications.
References
- The Synthesis of Azo Dyes. (n.d.). Retrieved from a university chemistry lab manual.[5]
- Fisher Scientific. (n.d.). Safety Data Sheet for 4,5-Dimethyl-2-nitrobenzenamine.
- Patents on Azo Dyes. (n.d.).
- Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE.
- PrepChem. (n.d.). Preparation of N,N-diethylaniline.
- ResearchGate. (2017). Synthesis and spectral analysis of some new phenolic azo dyes.
- One Part of Chemistry. (2013). Synthesis of azo dyes.
- ResearchGate. (2024). Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent.
- Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). Retrieved from a university chemistry lab manual.[13]
- ResearchGate. (n.d.). Synthesis of 4-nitroso-N, N-dimethylaniline.
- ResearchGate. (n.d.). Preparation of 2-Naphthol Aniline Dye.
- P2 InfoHouse. (n.d.). Recent Advances in Disperse Dye Development and Applications.
- Journal of Agriculture Science & Technology. (2025). Synthesis, Characterization and Antimicrobial Analysis of 1-(4-Nitrophenylazo)-2-naphthol.
- Google Patents. (n.d.). A review of various patents related to azo dye synthesis.[1][2][6][10][15]
- ResearchGate. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines.
- Solubility of Things. (n.d.). N,N-dimethyl-4-nitroaniline.
Sources
The Versatile Intermediate: Application Notes and Protocols for 2,3-Dimethyl-4-nitroaniline in Materials Science
Introduction: Unveiling the Potential of a Niche Aromatic Amine
2,3-Dimethyl-4-nitroaniline is an aromatic amine that presents as a yellow to orange crystalline solid.[1] While not as extensively documented in materials science literature as some of its isomers, its molecular architecture—featuring a primary amine, a nitro group, and methyl substituents on the benzene ring—makes it a valuable intermediate in the synthesis of specialized organic materials. The electron-withdrawing nature of the nitro group, combined with the electron-donating effects of the amino and methyl groups, creates a molecule with potential for a range of chemical transformations.
This guide provides an in-depth exploration of the established and potential applications of this compound in materials science. We will delve into its role as a precursor for azo dyes and pigments and its function as an adhesion promoter. The protocols provided herein are designed to be robust and adaptable, offering a solid foundation for researchers and scientists in their experimental endeavors.
Core Applications in Materials Science
The primary applications of this compound in materials science are centered on its use as a chemical intermediate.
Precursor for Azo Dyes and Pigments
Azo compounds, characterized by the -N=N- linkage, are a significant class of organic colorants. The synthesis of azo dyes and pigments often involves the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling agent. This compound serves as an excellent diazo component in this reaction scheme. The presence of the nitro and methyl groups on the aromatic ring can influence the final color, lightfastness, and solubility of the resulting dye or pigment.
The synthesis of an azo dye from this compound proceeds in two main stages:
-
Diazotization: The primary amine group of this compound is converted into a diazonium salt by treatment with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures.
-
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling component (such as a phenol, naphthol, or another aromatic amine) to form the stable azo compound.
Experimental Protocol: Synthesis of a Representative Azo Dye
This protocol outlines the synthesis of an illustrative azo dye using this compound as the diazo component and β-naphthol as the coupling component.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
-
pH paper or pH meter
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice bath to 0-5 °C with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound. Maintain the temperature between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt.
Part B: Azo Coupling
-
In a separate 500 mL beaker, dissolve a molar equivalent of β-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution (from Part A) to the cold β-naphthol solution with vigorous stirring.
-
An intensely colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Adjust the pH of the mixture to be slightly acidic with dilute hydrochloric acid if necessary.
-
Isolate the crude azo dye by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified azo dye.
-
Dry the purified crystals in a vacuum oven at a low temperature.
Characterization:
The synthesized azo dye should be characterized by techniques such as:
-
Melting Point Determination: To assess purity.
-
UV-Visible Spectroscopy: To determine the absorption maximum (λmax) and color properties.
-
FTIR Spectroscopy: To confirm the presence of the azo linkage (-N=N-) and other functional groups.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
Caption: Workflow for the synthesis of an azo dye.
Adhesion Promoter in Adhesive Compositions
In the realm of polymer science, achieving strong adhesion between dissimilar materials is a significant challenge. Adhesion promoters are chemical compounds that enhance the bonding between a substrate and an adhesive. This compound has been identified as an effective adhesion promoter in certain adhesive compositions, particularly those involving organic isocyanates and elastomers.[2]
While the precise mechanism is complex, it is hypothesized that the nitro group of this compound can interact with the substrate or the adhesive matrix, potentially through dipole-dipole interactions or by participating in reactions at the interface. The amine group may also play a role in reacting with components of the adhesive system, such as isocyanates, thereby creating covalent bonds that bridge the interface between the adhesive and the substrate.
Experimental Protocol: Preparation of an Adhesive Composition
This protocol provides a general method for incorporating this compound as an adhesion promoter into a model adhesive system.
Materials:
-
This compound
-
A suitable elastomer (e.g., natural rubber, neoprene)
-
An organic isocyanate (e.g., methylene diphenyl diisocyanate - MDI)
-
A suitable resin (e.g., a phenolic resin)
-
An appropriate solvent system (e.g., a mixture of toluene and methyl ethyl ketone)
Equipment:
-
Mechanical stirrer
-
Mixing vessel
-
Viscometer
-
Applicator for adhesive coating (e.g., a brush or roller)
Procedure:
-
In a well-ventilated fume hood, dissolve the elastomer and resin in the solvent system within the mixing vessel. Stir until a homogeneous solution is obtained.
-
In a separate container, dissolve a predetermined weight percentage of this compound in a small amount of the solvent.
-
Slowly add the solution of this compound to the elastomer/resin solution with continuous stirring.
-
Finally, add the organic isocyanate to the mixture and continue to stir until the adhesive composition is uniform. The amount of isocyanate should be carefully calculated based on the desired stoichiometry with the reactive groups in the system.
-
Measure the viscosity of the final adhesive composition to ensure it is within the desired range for the intended application.
Application and Testing:
-
Apply the prepared adhesive to the surfaces of the substrates to be bonded.
-
Join the substrates and apply pressure according to the specific requirements of the adhesive system.
-
Allow the adhesive to cure at the recommended temperature and time.
-
Evaluate the adhesive performance through standard materials testing methods, such as lap shear tests or peel tests, to quantify the improvement in adhesion.
Caption: Workflow for adhesive formulation.
Potential and Future Research Directions
While the established applications of this compound are primarily as a chemical intermediate, its molecular structure suggests potential for further exploration in other areas of materials science:
-
Nonlinear Optical (NLO) Materials: Nitroaniline derivatives are known to exhibit NLO properties due to their charge-transfer characteristics. The push-pull nature of the amino and nitro groups in this compound could lead to a significant second-order NLO response. Further research into the crystal engineering and characterization of its NLO properties is warranted.
-
Polymer Monomers: The primary amine group could be utilized for the synthesis of novel polyamides, polyimides, or other condensation polymers. The incorporation of the dimethyl-nitro-phenyl moiety into a polymer backbone could impart specific thermal, optical, or electronic properties to the resulting material.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal.
Conclusion
This compound is a valuable, albeit specialized, building block in materials science. Its utility as a precursor for azo colorants and as an adhesion promoter is well-founded. The protocols and insights provided in this guide are intended to empower researchers to confidently utilize this compound in their work and to inspire further investigation into its untapped potential in advanced materials applications.
References
- 2,3-Dimethyl-N-[(E)-4-nitrobenzylidene]aniline. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(7), o1561. [Link]
- Process for the preparation of acetoacetylarylamides-heteroarylamides respectively of deactived aromatic compounds. (1988).
- Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. (n.d.). ResearchGate.
- Adhesive compositions containing aromatic nitro compounds. (1975).
Sources
Application Notes & Protocols: Synthesis of Novel Bioactive Scaffolds from 2,3-Dimethyl-4-nitroaniline
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2,3-Dimethyl-4-nitroaniline as a versatile starting material for the synthesis of novel heterocyclic compounds and other valuable derivatives. We move beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, rationale for methodological choices, and detailed, field-tested protocols. The guide focuses on two primary synthetic pathways: (1) reductive cyclization to access benzimidazole and quinoxaline cores, which are prevalent in numerous pharmaceuticals, and (2) diazotization and subsequent azo coupling to generate novel dye compounds with potential application as biological probes or photosensitizers. Each section includes step-by-step protocols, data tables for optimization, and workflow diagrams to ensure clarity and reproducibility.
Part 1: Strategic Importance of this compound
This compound is a readily available aromatic compound featuring three key functional sites that can be selectively manipulated: the nitro group, the primary amino group, and the aromatic ring. This trifecta of reactivity makes it an exceptionally valuable starting block for building molecular complexity.
-
The Nitro Group: As a powerful electron-withdrawing group, it deactivates the ring towards electrophilic substitution but, more importantly, it is readily reduced to a primary amine. This transformation is the gateway to forming ortho-phenylenediamines, which are cornerstone precursors for a vast array of fused heterocyclic systems.
-
The Amino Group: This nucleophilic center can be acylated, alkylated, or, most significantly, converted into a diazonium salt. Diazotization unlocks a separate branch of synthetic possibilities, including Sandmeyer reactions and azo coupling, allowing for the introduction of diverse functionalities.[1]
-
The Aromatic Ring: The existing substituents dictate the regiochemistry of further modifications, providing a scaffold with defined substitution patterns.
This guide will focus on leveraging the nitro and amino groups to construct libraries of benzimidazoles, quinoxalines, and azo compounds—scaffolds of significant interest in medicinal chemistry.[2][3]
Part 2: Synthesis of Benzimidazole and Quinoxaline Scaffolds via a Common Intermediate
The most productive synthetic route originating from this compound involves the initial reduction of the nitro group to generate 3,4-Dimethylbenzene-1,2-diamine . This ortho-phenylenediamine is a highly versatile intermediate capable of undergoing condensation reactions with a wide range of electrophiles to form fused heterocyclic systems.
Workflow Overview: From Nitroaniline to Heterocycles
Caption: General workflow for synthesizing benzimidazoles and quinoxalines.
Protocol 2.1: Synthesis of 3,4-Dimethylbenzene-1,2-diamine
Rationale: The reduction of the nitro group is the critical entry point. While various methods exist, such as catalytic hydrogenation (H₂/Pd-C), reduction with tin(II) chloride in concentrated hydrochloric acid is a robust, scalable, and highly efficient laboratory method that does not require specialized high-pressure equipment. The acidic medium ensures the resulting diamine is protonated and remains in solution, preventing oxidative side reactions.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium hydroxide (NaOH), 50% (w/v) aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel, Buchner funnel
Step-by-Step Protocol:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10.0 g, 60.2 mmol).
-
Add concentrated HCl (100 mL) to the flask. Stir the resulting slurry.
-
Carefully add tin(II) chloride dihydrate (67.9 g, 301 mmol, 5 equivalents) to the mixture in portions. The addition is exothermic; use a water bath to maintain the temperature below 60 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 100-110 °C) with vigorous stirring for 2 hours. The solution should become clear and homogeneous.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to below 10 °C.
-
Critical Step (Basification): Slowly and carefully, add 50% NaOH solution to the cooled mixture with vigorous stirring. This is a highly exothermic neutralization reaction that will precipitate tin hydroxides. Continue adding NaOH until the solution is strongly alkaline (pH > 12, check with pH paper) and a thick, white precipitate of tin salts forms.
-
Transfer the entire mixture to a 1 L beaker. Add ethyl acetate (200 mL) and stir vigorously for 30 minutes to extract the product.
-
Filter the mixture through a Celite pad in a Buchner funnel to remove the inorganic tin salts. Wash the filter cake with additional ethyl acetate (2 x 50 mL).
-
Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 100 mL).
-
Combine all organic extracts and wash with brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is 3,4-Dimethylbenzene-1,2-diamine, which can be used directly or recrystallized from a suitable solvent system (e.g., ethanol/water) for higher purity.
Protocol 2.2: Synthesis of 2-Substituted-5,6-dimethylbenzimidazoles
Rationale: Benzimidazoles are a privileged scaffold in medicinal chemistry, found in drugs like the proton-pump inhibitor omeprazole and the anthelmintic albendazole.[4] The Phillips condensation, involving the reaction of an o-phenylenediamine with an aldehyde, is a direct and atom-economical method for their synthesis.[5] The reaction proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole.
Materials:
-
3,4-Dimethylbenzene-1,2-diamine (from Protocol 2.1)
-
Various aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 2-naphthylaldehyde)
-
Sodium metabisulfite (Na₂S₂O₄) or another mild oxidant
-
Ethanol or Methanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
Step-by-Step Protocol:
-
In a 100 mL round-bottom flask, dissolve 3,4-Dimethylbenzene-1,2-diamine (1.36 g, 10.0 mmol) in ethanol (30 mL).
-
Add the desired aromatic aldehyde (10.5 mmol, 1.05 equivalents). For example, use 4-chlorobenzaldehyde (1.48 g).
-
Add sodium metabisulfite (2.09 g, 11.0 mmol, 1.1 equivalents) to the solution.
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. A precipitate of the product may form.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol to yield the pure 2-aryl-5,6-dimethylbenzimidazole derivative.
| Entry | Aldehyde | Product Name | Typical Yield (%) |
| 1 | Benzaldehyde | 5,6-Dimethyl-2-phenyl-1H-benzimidazole | 85-92 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzimidazole | 88-95 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzimidazole | 82-90 |
| 4 | Pyridine-4-carbaldehyde | 4-(5,6-Dimethyl-1H-benzimidazol-2-yl)pyridine | 75-85 |
Protocol 2.3: Synthesis of 2,3-Disubstituted-6,7-dimethylquinoxalines
Rationale: Quinoxalines are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and antimicrobial properties. Their synthesis from o-phenylenediamines is exceptionally straightforward, involving a condensation reaction with a 1,2-dicarbonyl compound.[6] The reaction is often high-yielding and requires minimal purification.
Materials:
-
3,4-Dimethylbenzene-1,2-diamine (from Protocol 2.1)
-
1,2-Dicarbonyl compound (e.g., Benzil, 2,3-butanedione)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Step-by-Step Protocol:
-
Dissolve 3,4-Dimethylbenzene-1,2-diamine (1.36 g, 10.0 mmol) in ethanol (25 mL) in a 50 mL round-bottom flask.
-
Add the 1,2-dicarbonyl compound (10.0 mmol, 1.0 equivalent). For example, use Benzil (2.10 g).
-
Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Heat the mixture to reflux for 1 hour. A yellow precipitate of the quinoxaline product will typically form.
-
Cool the reaction mixture to room temperature.
-
Collect the product by vacuum filtration, wash with a small amount of cold ethanol, and air dry. The product is often pure enough for subsequent use.
| Entry | 1,2-Dicarbonyl | Product Name | Typical Yield (%) |
| 1 | Benzil | 6,7-Dimethyl-2,3-diphenylquinoxaline | >95 |
| 2 | 2,3-Butanedione | 2,3,6,7-Tetramethylquinoxaline | 90-96 |
| 3 | Acenaphthenequinone | 9,10-Dimethylacenaphtho[1,2-b]quinoxaline | >95 |
Part 3: Synthesis of Azo Compounds via Diazotization
This pathway utilizes the primary amino group of the starting material, keeping the nitro group intact. Diazotization converts the amine into a moderately stable diazonium salt, an excellent electrophile for reaction with electron-rich aromatic systems (azo coupling).[7]
Workflow Overview: Diazotization and Azo Coupling
Caption: Synthetic route to azo dyes from this compound.
Protocol 3.1: Diazotization and Azo Coupling with Phenol
Rationale: The formation of the diazonium salt must be conducted at low temperatures (0-5 °C) as these salts are unstable and can decompose violently at higher temperatures, releasing nitrogen gas.[8] The subsequent coupling reaction with an activated aromatic compound, such as phenol, is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The reaction is typically performed under slightly alkaline conditions to deprotonate the phenol, forming the more strongly activating phenoxide ion.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ice, beakers, magnetic stirrer
Step-by-Step Protocol:
-
Preparation of Diazonium Salt:
-
In a 250 mL beaker, suspend this compound (1.66 g, 10.0 mmol) in a mixture of concentrated HCl (5 mL) and water (15 mL).
-
Cool the beaker in an ice-salt bath to 0-5 °C with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over 10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the resulting clear solution for an additional 15 minutes in the ice bath. This is the diazonium salt solution, which should be used immediately.
-
-
Preparation of Coupling Solution:
-
In a 400 mL beaker, dissolve phenol (0.94 g, 10.0 mmol) in 20 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution in an ice bath to below 5 °C.
-
-
Azo Coupling:
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cold alkaline phenol solution.
-
A brightly colored precipitate (typically red or orange) will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.
-
-
Isolation and Purification:
-
Collect the crude azo dye by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Air-dry the product. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
-
Conclusion
This compound serves as an exemplary starting material for the efficient construction of diverse and medicinally relevant molecular frameworks. By applying fundamental organic transformations—nitro reduction and amine diazotization—researchers can access key intermediates like 3,4-dimethylbenzene-1,2-diamine and the corresponding diazonium salt. These intermediates provide entry into rich chemical spaces, including the synthesis of substituted benzimidazoles, quinoxalines, and azo compounds. The protocols detailed herein are robust and scalable, providing a solid foundation for library synthesis and the development of novel compounds for biological screening and drug discovery programs.
References
- Santos Sánchez, N. F., et al. (n.d.). Scheme 4. Cyclization reaction of o-phenylenediamines with maleic anhydride. ResearchGate.
- BPO-promoted [4 + 2] cyclization of enaminones and o-phenylenediamines to 2-acyl quinoxalines via a cascade transamination and C–H amination. (n.d.). Royal Society of Chemistry.
- Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. (2024). ACS Publications.
- Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. (2021). ACS Publications.
- Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. (n.d.). ResearchGate.
- Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Progress in Chemical and Biochemical Research.
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (2009). Institute for Color Science and Technology.
- Recent achievements in the synthesis of benzimidazole derivatives. (2023). Royal Society of Chemistry.
- Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). Royal Society of Chemistry.
- A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations. (n.d.). ResearchGate.
- Diazotisation. (n.d.). Organic Chemistry Portal.
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (1989). Google Patents.
- The diazotization process. (a) The reaction of aniline (or other aryl... (n.d.). ResearchGate.
- This compound. (n.d.). MOLBASE.
- What is the product for reaction of ortho-nitroaniline with nitrous acid? (2016). Quora.
- Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). Neliti.
- Chauhan, K., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules.
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- 1. Diazotisation [organic-chemistry.org]
- 2. media.neliti.com [media.neliti.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
Application Notes and Protocols: 2,3-Dimethyl-4-nitroaniline as a Versatile Building Block for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the utility of 2,3-dimethyl-4-nitroaniline as a strategic starting material for the synthesis of complex molecular scaffolds relevant to the pharmaceutical industry. We provide a comprehensive overview of its chemical reactivity, focusing on the selective transformation of its nitro and amino functionalities. Detailed, field-proven protocols for key chemical modifications, including nitro group reduction and Sandmeyer reactions, are presented. Furthermore, a plausible and efficient synthetic pathway from this compound to a substituted aminopyridine, a core component of several cyclin-dependent kinase (CDK) inhibitors, is proposed and elaborated upon. This guide is intended to serve as a practical resource for researchers engaged in medicinal chemistry and drug discovery.
Introduction: The Strategic Value of this compound
Substituted anilines are foundational building blocks in the synthesis of a vast array of Active Pharmaceutical Ingredients (APIs).[1] The strategic placement of functional groups on the aniline ring allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. This compound, with its vicinal methyl groups, a reactive amino group, and a reducible nitro functionality, presents a unique and valuable scaffold for medicinal chemists. The interplay of these groups offers the potential for regioselective reactions, leading to the efficient synthesis of key pharmaceutical intermediates.
The presence of the nitro group, a strong electron-withdrawing moiety, influences the reactivity of the aromatic ring and provides a handle for the introduction of an amino group through reduction.[2][3] The existing primary amine can be readily diazotized and subsequently transformed into a wide variety of functional groups via the Sandmeyer or related reactions.[1][4] This dual functionality makes this compound a versatile precursor for compounds with diverse biological activities.[5]
This application note will explore the synthetic potential of this compound, with a particular focus on its application in the synthesis of precursors for targeted therapies, such as CDK inhibitors.[6][7]
Physicochemical and Spectroscopic Data of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful synthetic planning.
| Property | Value | Reference |
| CAS Number | 80879-86-3 | [8] |
| Molecular Formula | C₈H₁₀N₂O₂ | [9] |
| Molecular Weight | 166.18 g/mol | [9] |
| Appearance | Yellow to orange crystalline solid | |
| Melting Point | 118-120 °C | |
| Solubility | Soluble in methanol, ethanol, acetone, and ethyl acetate. Sparingly soluble in water. |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the amino protons.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group, and C-H and C=C bonds of the aromatic ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Note: For detailed and verified spectroscopic data, please refer to specialized databases and commercial supplier documentation.[8]
Core Synthetic Transformations
The synthetic utility of this compound is primarily derived from the selective manipulation of its two key functional groups: the nitro group and the amino group.
Reduction of the Nitro Group: Synthesis of 2,3-Dimethyl-p-phenylenediamine
The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a plethora of synthetic possibilities.[2][3][10] The resulting 2,3-dimethyl-p-phenylenediamine is a valuable intermediate for the synthesis of various heterocyclic compounds and polymers.
Reaction Scheme:
Figure 1: Reduction of this compound.
Protocol 1: Catalytic Hydrogenation
This method is often preferred due to its clean reaction profile and high yields.[2]
-
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a pressure-rated hydrogenation vessel, dissolve this compound in a suitable solvent (e.g., ethanol).
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 3-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,3-dimethyl-p-phenylenediamine.
-
The product can be purified by recrystallization or column chromatography if necessary.
-
Protocol 2: Reduction with Tin(II) Chloride
This method is a classic and reliable alternative, particularly useful when catalytic hydrogenation is not feasible.[3]
-
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, suspend this compound in ethanol or a mixture of ethanol and water.
-
Add concentrated HCl to the suspension.
-
Add Tin(II) chloride dihydrate in portions to the stirred mixture. The reaction is exothermic and may require cooling in an ice bath.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and carefully neutralize with a concentrated NaOH solution to precipitate tin salts.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Diazotization and Sandmeyer Reaction: Functional Group Interconversion
The primary amino group of this compound can be converted to a diazonium salt, which is an excellent leaving group and can be displaced by a variety of nucleophiles in the presence of a copper(I) salt (Sandmeyer reaction).[1][4][11] This opens up pathways to introduce halogens, cyano, hydroxyl, and other functional groups onto the aromatic ring.
Reaction Workflow:
Figure 2: General workflow for the Sandmeyer reaction.
Protocol 3: Sandmeyer Chlorination
This protocol describes the conversion of the amino group to a chloro group.
-
Materials:
-
This compound (1.0 eq)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) chloride (CuCl) (1.1 eq)
-
-
Procedure:
-
Diazotization:
-
In a beaker, dissolve this compound in concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.
-
Stir the mixture for 15-20 minutes at this temperature. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (indicates excess nitrous acid).
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of CuCl in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Note: Due to the presence of ortho methyl groups, the diazotization of this compound may require careful optimization of reaction conditions to achieve high yields.[12]
Proposed Synthetic Pathway to a CDK Inhibitor Intermediate
The aminopyridine scaffold is a key feature in many CDK inhibitors, including Ribociclib.[6] this compound can be envisioned as a starting material for the synthesis of a substituted aminopyridine intermediate through a multi-step sequence.
Proposed Synthetic Scheme:
Figure 3: Proposed synthesis of a substituted aminopyridine intermediate.
This proposed pathway leverages the differential reactivity of the functional groups and established organic transformations to construct the target intermediate. The initial selective reduction of the nitro group, followed by protection of the newly formed amine, allows for the subsequent manipulation of the original amino group via a Sandmeyer reaction.
Key Transformations in the Proposed Pathway:
-
Selective Reduction: The partial reduction of a dinitro compound to a nitroaniline can be achieved using reagents like sodium sulfide (Na₂S).[11]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds and would be suitable for coupling the synthesized chloroaniline with a pyridine derivative.[5][13][14][15]
-
Suzuki Coupling: Alternatively, the chloroaniline intermediate could be converted to a boronic acid or ester and then coupled with a suitable bromopyridine via a Suzuki coupling.[16][17][18][19]
Conclusion
This compound is a readily accessible and highly versatile building block for pharmaceutical synthesis. Its unique substitution pattern allows for a range of selective chemical transformations, providing access to valuable intermediates that might otherwise require more complex and lengthy synthetic routes. The protocols and synthetic strategies outlined in this application note demonstrate the potential of this compound in the discovery and development of new therapeutic agents, particularly in the area of kinase inhibitors. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.
References
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). SynArchive.
- Technical Support Center: Diazotization of Sterically Hindered Anilines. (2025). BenchChem.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry.
- Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). ACS Medicinal Chemistry Letters.
- Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). European Journal of Medicinal Chemistry.
- 4-Chloro-2,3-dimethylpyridine 1-oxide. (2025). ChemicalBook.
- How to synthesize 4-chloro-2,3-dimethylpyridine 1-exide. (2023). Guidechem.
- Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. (2025). BenchChem.
- A practical buchwald-hartwig amination of 2-bromopyridines with vol
- Reductions with Sulfurated Borohydrides. VI. The Reduction of Nitro, Nitrile, Amide, and Nitroso Groups. (n.d.). Journal of Organic Chemistry.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025).
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry.
- 4-Chloro-2,3-dimethylpyridine 1-oxide synthesis. (n.d.). ChemicalBook.
- Method of reducing aromatic nitro compounds. (2020).
- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (2018). Bioorganic & Medicinal Chemistry Letters.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.
- Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. (2022). Journal of Medicinal Chemistry.
- Reduction of nitro compounds. (n.d.). Wikipedia.
- 2,3-Dimethyl-N-[(E)-4-nitrobenzylidene]aniline. (n.d.). Acta Crystallographica Section E: Structure Reports Online.
- 80879-86-3|this compound|BLD Pharm. (n.d.). BLD Pharm.
- CAS 59886-90-7 2,3-Dimethyl-4-chloropyridine-N-oxide. (n.d.). BOC Sciences.
- Diazotis
- Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. (2016). YouTube.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). RSC Advances.
- 2-Methyl-4-nitroaniline-d3 molecular weight and formula. (2025). BenchChem.
- Synthesis method of 2-amino-4, 6-dimethylpyridine. (n.d.).
- Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.).
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
- 2,3-dimethyl-4-chloropyridine-N-Oxide. (n.d.). Santa Cruz Biotechnology.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
- 2-chloro-N,N-dimethyl-4-nitroaniline. (n.d.). SpectraBase.
- 2,3-Dimethyl-4-nitroanisole. (n.d.). PubChem.
- Development of more potent 4-dimethylaminopyridine analogues. (2007). Organic Letters.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Process for producing 4-dimethyl amino pyridine (4-DMAP). (n.d.).
- 4-Dimethylaminopyridine. (n.d.). Wikipedia.
- Process for producing 4-dimethyl amino pyridine (4-DMAP). (2003).
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Laboratory Scale Synthesis of 2,3-Dimethyl-4-nitroaniline
Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 2,3-Dimethyl-4-nitroaniline, a key intermediate in the production of various dyes, pigments, and specialty chemicals. The protocol details a robust method centered on the electrophoretic nitration of 2,3-dimethylaniline. This guide emphasizes the underlying chemical principles, safety protocols, and analytical characterization, ensuring a reproducible and safe execution for researchers and professionals in drug development and chemical synthesis.
Introduction and Scientific Background
This compound is an aromatic amine whose structure incorporates both activating methyl groups and an amino group, alongside a deactivating nitro group. This unique substitution pattern makes it a valuable building block in organic synthesis. The primary synthetic route involves the direct nitration of 2,3-dimethylaniline. This reaction is a classic example of electrophilic aromatic substitution, a cornerstone of aromatic chemistry.[1]
The core of this synthesis is the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as a catalyst, protonating nitric acid, which then loses a molecule of water to form the nitronium ion.
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The directing effects of the substituents on the 2,3-dimethylaniline ring are crucial for the regioselectivity of the reaction. The amino (-NH₂) group is a powerful ortho, para-director. However, under the strongly acidic conditions required for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺).[2][3] This protonated group is strongly deactivating and a meta-director. The reaction, therefore, proceeds on the small equilibrium concentration of the unprotonated, highly activated 2,3-dimethylaniline. The powerful activating and ortho, para-directing influence of the free amino group, combined with the directing effects of the two methyl groups, favors the substitution of the nitro group at the position para to the amino group (C4 position), which is sterically accessible.
Safety and Hazard Management
This protocol involves the use of highly corrosive and toxic substances. A thorough risk assessment must be conducted before commencing any experimental work.
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive, causes severe skin burns and eye damage. Reacts violently with water, releasing significant heat.
-
Concentrated Nitric Acid (HNO₃): Highly corrosive, causes severe skin burns and eye damage. A strong oxidizing agent that can react violently with organic materials.
-
2,3-Dimethylaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[4]
-
This compound (Product): Acutely toxic. Handle with care, avoiding dust inhalation and skin contact.[4]
Mandatory Safety Precautions:
-
All operations must be performed within a certified chemical fume hood.
-
Personal Protective Equipment (PPE) is mandatory: safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton®).
-
An ice bath must be readily available to control the reaction temperature. Nitration reactions are highly exothermic.
-
Emergency equipment, including a safety shower and eyewash station, must be accessible.[5][6]
-
All chemical waste must be disposed of according to institutional and local regulations.
Experimental Protocol
This procedure is adapted from established methods for the nitration of substituted anilines.[7][8][9]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2,3-Dimethylaniline | Reagent Grade, ≥98% | Sigma-Aldrich | Store under nitrogen. |
| Sulfuric Acid (H₂SO₄) | ACS Grade, 95-98% | Fisher Scientific | Handle with extreme care. |
| Nitric Acid (HNO₃) | ACS Grade, 70% | Fisher Scientific | Handle with extreme care. |
| Deionized Water | |||
| Crushed Ice | |||
| Ammonium Hydroxide (NH₄OH) | ACS Grade, 28-30% | For neutralization. | |
| Ethanol | Reagent Grade, 95% | For recrystallization. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Synthetic Procedure
Step 1: Preparation of the Anilinium Salt Solution
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, add 60 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly and portion-wise, add 12.1 g (0.1 mol) of 2,3-dimethylaniline to the cold, stirred sulfuric acid. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, stir the resulting solution for an additional 15 minutes at 0-5 °C to ensure complete formation of the 2,3-dimethylanilinium sulfate salt.
Step 2: Preparation of the Nitrating Mixture
-
In a separate beaker, carefully add 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
Swirl the mixture gently to ensure it is homogeneous. Keep this mixture cold until use.
Step 3: Nitration Reaction
-
Transfer the cold nitrating mixture to a dropping funnel.
-
Add the nitrating mixture dropwise to the stirred solution of 2,3-dimethylanilinium sulfate from Step 1.
-
Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. This is the most critical step to prevent over-nitration and side product formation. The addition should take approximately 30-45 minutes.
-
After the addition is complete, allow the reaction mixture to stir for an additional 1 hour, maintaining the temperature at 0-5 °C.
Step 4: Reaction Quenching and Product Isolation
-
In a large beaker (1 L), place approximately 300 g of crushed ice.
-
Slowly and carefully, pour the reaction mixture from the flask onto the crushed ice with vigorous stirring. A yellow precipitate of the crude product should form.
-
Allow the ice to melt, then slowly neutralize the acidic slurry by adding concentrated ammonium hydroxide. Monitor the pH with litmus paper or a pH meter until it is approximately 7-8. This step must be performed in an ice bath to dissipate the heat of neutralization.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral.
-
Press the solid as dry as possible on the funnel.
Purification by Recrystallization
-
Transfer the crude, moist solid to a beaker.
-
Add a minimal amount of hot 80-90% aqueous ethanol to dissolve the solid completely.[10]
-
If the solution is highly colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified, bright yellow crystals by vacuum filtration, wash with a small amount of cold 80% ethanol, and dry in a vacuum oven at 50 °C.
Workflow and Mechanism Diagrams
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Mechanism of electrophilic nitration of 2,3-dimethylaniline.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | Bright yellow to orange crystalline solid |
| Melting Point | 146 - 149 °C |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol [11] |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.9 (s, 1H, Ar-H), ~6.7 (s, 1H, Ar-H), ~4.2 (br s, 2H, -NH₂), ~2.3 (s, 3H, -CH₃), ~2.1 (s, 3H, -CH₃). |
| IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3400-3300 (N-H stretch), ~1500-1475 (asymmetric NO₂ stretch), ~1350-1320 (symmetric NO₂ stretch), ~2950-2850 (C-H stretch). |
| Mass Spec (EI) | m/z (%): 166 (M⁺, base peak). |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Conclusion
The protocol described provides a reliable method for the synthesis of this compound on a laboratory scale. Strict adherence to safety precautions and careful control of the reaction temperature are paramount for achieving a high yield of the desired product while minimizing risks. The final product's identity and purity should be rigorously confirmed through the analytical methods outlined.
References
- Benchchem. (2026). A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N,N-Dimethyl-4-nitroaniline.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - N,N-Dimethyl-4-nitroaniline.
- Organic Syntheses. (1947). m-NITRODIMETHYLANILINE. Org. Synth. 1947, 27, 62.
- Experimental Procedures. (2020). Preparation of N,N-dimethyl-4-nitrosoaniline.
- Sciencemadness.org. (2022). Mono-nitration of dimethylaniline.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Benzenamine, 2-methyl-4-nitro-.
- Wikipedia. (n.d.). Dimethylaniline.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Methyl-4-nitroaniline-d3.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4,5-Dimethyl-2-nitroaniline.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.5. Synthesis of 2-Nitro-4-methylaniline.
- The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Computational Insights. (n.d.).
- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
- Giffney, J. C., & Ridd, J. H. (1979). The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid. Journal of the Chemical Society, Perkin Transactions 2, 618-623.
- Preparation of 4-nitroacetanilide and 4-nitroaniline. (n.d.).
- Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position?.
- Ridd, J. H., & Giffney, J. C. (1976). Nitration of NN-Dimethylanilinium Ion. Evidence for a New Reaction Path in Nitrous Acid-catalysed Nitrations. Journal of the Chemical Society, Chemical Communications, (1), 20.
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- 9. fchpt.stuba.sk [fchpt.stuba.sk]
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- 11. Page loading... [guidechem.com]
Topic: High-Purity Isolation of 2,3-Dimethyl-4-nitroaniline via Optimized Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethyl-4-nitroaniline is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and specialized dyes. The purity of this starting material is paramount, as impurities can lead to significant downstream complications, including undesirable side reactions, low yields, and challenging final product purification. This application note provides a detailed, field-proven protocol for the purification of this compound using recrystallization. We delve into the mechanistic principles of solvent selection, provide a step-by-step methodology, and offer a comprehensive troubleshooting guide to empower researchers in achieving high-purity material consistently.
Introduction: The Rationale for Recrystallization
Recrystallization remains a cornerstone technique in organic chemistry for the purification of solid compounds.[1] Its efficacy is rooted in the principle of differential solubility: a carefully selected solvent will dissolve the target compound and its impurities to different extents at varying temperatures. For this compound, the primary impurities often stem from its synthesis, which typically involves the nitration of 2,3-dimethylaniline. This process can yield undesired positional isomers (e.g., 2,3-Dimethyl-6-nitroaniline) and unreacted starting materials.[2]
The ideal recrystallization process leverages a solvent system where this compound exhibits high solubility at an elevated temperature and low solubility at a reduced temperature. Conversely, the impurities should either remain highly soluble or be completely insoluble at all temperatures, allowing for their separation. This protocol is designed to be a self-validating system, where the physical characteristics of the resulting crystals and their melting point provide immediate feedback on the success of the purification.
Physicochemical & Safety Profile
A thorough understanding of the compound's properties and hazards is critical before commencing any experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 80879-86-3 | [3][4] |
| Molecular Formula | C₈H₁₀N₂O₂ | [5] |
| Molecular Weight | 166.18 g/mol | [5] |
| Appearance | Yellow to orange crystalline solid | [6] (by analogy) |
| Melting Point | 116-117°C | [3][5] |
| Solubility | Generally soluble in polar organic solvents like ethanol, methanol, and acetone; sparingly soluble in water.[7][8][9] (by analogy with similar nitroanilines) |
Safety & Handling Precautions:
This compound and related nitroaromatic compounds are hazardous. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling.
-
Toxicity: Nitroanilines are generally toxic if swallowed, in contact with skin, or if inhaled.[10][11][12] They can be absorbed through the skin and may cause damage to organs through prolonged or repeated exposure.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles. All operations, especially those involving heating solvents, must be conducted within a certified chemical fume hood.[10]
-
Solvent Hazards: The solvents used in this protocol (e.g., ethanol) are flammable. Ensure there are no open flames or spark sources in the vicinity.
The Core Principle: Solvent System Selection
The success of this purification hinges on the selection of an appropriate solvent. The ideal solvent should meet the following criteria as described by standard laboratory practice[13]:
-
High Solubilizing Power at Elevated Temperatures: The solvent must readily dissolve the crude this compound when heated.
-
Low Solubilizing Power at Low Temperatures: Upon cooling, the solvent's ability to keep the target compound in solution should decrease dramatically, promoting crystallization.
-
Favorable Impurity Solubility Profile: Impurities should be either completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).
-
Inertness: The solvent must not react with this compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.
For compounds like nitroanilines, a mixed-solvent system often provides the necessary polarity range for effective purification. An aqueous ethanol solution (e.g., 80-90% ethanol in water) is an excellent starting point.[8] Ethanol, a polar protic solvent, effectively dissolves the nitroaniline at its boiling point, while the addition of water (an anti-solvent) reduces its solubility significantly upon cooling, thereby maximizing the recovery of pure crystals.
Detailed Experimental Protocol
This protocol is optimized for purifying approximately 5 grams of crude this compound. Quantities should be adjusted proportionally for different scales.
Materials & Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (decolorizing grade)
-
Erlenmeyer Flasks (50 mL and 125 mL)
-
Hot Plate with Magnetic Stirring
-
Stir Bar
-
Stemless Funnel
-
Fluted Filter Paper
-
Büchner Funnel and Filter Flask
-
Vacuum Source
-
Ice Bath
-
Spatula and Glass Stirring Rod
-
Watch Glass or Weighing Dish
Step-by-Step Methodology
Step 1: Dissolution
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
In a separate 50 mL flask, heat approximately 40-50 mL of 90% aqueous ethanol (90 mL ethanol: 10 mL water) on the hot plate to a gentle boil.
-
Carefully and slowly add the minimum amount of the hot solvent to the flask containing the crude solid while stirring. The goal is to create a saturated solution at the solvent's boiling point.[13] Continue adding small portions of hot solvent until all the solid just dissolves. Causality Note: Using the absolute minimum amount of hot solvent is critical for maximizing the yield. Excess solvent will retain more product in the solution upon cooling.
Step 2: Decolorization (Conditional)
-
If the resulting hot solution is dark or highly colored, it indicates the presence of colored impurities.
-
Remove the flask from the heat source to momentarily stop the boiling.
-
Add a very small amount (a spatula tip) of activated charcoal to the solution. Expert Insight: Adding charcoal to a boiling solution can cause violent bumping. Always cool the solution slightly before this addition.
-
Return the flask to the hot plate and boil gently for 2-3 minutes. The charcoal will adsorb the colored impurities.[8]
Step 3: Hot Gravity Filtration
-
This step is essential to remove insoluble impurities (and activated charcoal, if used).
-
Pre-heat a stemless funnel and a clean 125 mL Erlenmeyer flask (the receiving flask) by placing them on the hot plate or by rinsing with hot solvent.
-
Place a piece of fluted filter paper into the stemless funnel.
-
Quickly pour the hot, saturated solution through the fluted filter paper into the pre-heated receiving flask. Causality Note: This entire process must be performed quickly to prevent premature crystallization of the product on the funnel or filter paper, which would decrease the yield.
Step 4: Crystallization
-
Cover the receiving flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Expert Insight: Slow cooling is crucial for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for 15-20 minutes to maximize the precipitation of the product from the solution.[8]
Step 5: Isolation and Washing
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Collect the crystals by vacuum filtration, swirling the flask to transfer all the contents into the funnel.
-
Wash the collected crystals with a small portion (5-10 mL) of ice-cold 90% aqueous ethanol. Causality Note: The wash must be done with cold solvent to remove any adhering soluble impurities without re-dissolving a significant amount of the purified product.[13]
Step 6: Drying
-
Continue to draw air through the crystals on the Büchner funnel for 10-15 minutes to partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely in a well-ventilated area, or for faster results, dry them in a vacuum oven at a temperature well below the melting point (e.g., 50-60°C).
-
Once dry, weigh the final product and calculate the percent recovery. Determine the melting point to assess purity.
Visualized Workflow: Recrystallization Process
Caption: Workflow for the purification of this compound.
Troubleshooting & Optimization
Table 2: Troubleshooting Guide for Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Oily Precipitate Forms ("Oiling Out") | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Re-heat the solution to dissolve the oil. Add a slightly larger volume of hot solvent to decrease saturation. Allow to cool more slowly. |
| No Crystals Form Upon Cooling | Too much solvent was used, resulting in an unsaturated solution. The compound is highly soluble even in the cold solvent. | Boil off some of the solvent to concentrate the solution and try cooling again. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound. |
| Low Recovery of Product | Too much solvent was used. Premature crystallization during hot filtration. The crystals were washed with too much or warm solvent. | Use the minimum amount of solvent for dissolution. Ensure the filtration apparatus is pre-heated. Use only a small amount of ice-cold solvent for washing. |
| Product is Still Impure (Low Melting Point) | The chosen solvent system is ineffective for separating the specific impurities. Cooling was too rapid, trapping impurities. | Repeat the recrystallization process. Consider a different solvent or a different ratio in the solvent mixture (e.g., try aqueous methanol or isopropanol). Ensure the cooling process is slow and undisturbed. |
References
- Thermo Fisher Scientific.
- Solubility of Things. N,N-dimethyl-4-nitroaniline. [Link]
- University of Colorado Boulder, Department of Chemistry.
- University of Toronto Scarborough. LAB 1 - EXPERIMENTAL PROCEDURE. [Link]
- ResearchGate.
- Scribd.
- Stenutz. N,N-dimethyl-3-nitroaniline. [Link]
- ResearchGate.
- MOLBASE Encyclopedia. This compound|80879-86-3. [Link]
- ACS Publications. 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. [Link]
- Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]
- Chempanda.
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- 13. chem.ualberta.ca [chem.ualberta.ca]
Comprehensive Analytical Strategies for the Characterization of 2,3-Dimethyl-4-nitroaniline
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for the analytical characterization of 2,3-Dimethyl-4-nitroaniline (CAS No. 80879-86-3), a substituted nitroaromatic compound. Recognizing the importance of robust analytical methodologies in research and development, this document outlines a suite of techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic methods (UV-Vis, FT-IR, NMR). The protocols and application notes herein are designed to be both scientifically rigorous and practically applicable, offering insights into the causal relationships between experimental parameters and analytical outcomes. While specific experimental data for this compound is not extensively available in the public domain, the methodologies presented are grounded in established principles for the analysis of structurally related nitroaniline compounds, ensuring a high degree of transferability and reliability.
Introduction: The Analytical Imperative for this compound
This compound is an aromatic amine whose utility in various chemical syntheses necessitates a thorough understanding of its purity, stability, and physicochemical properties. As with many nitroaromatic compounds, its potential biological activity and role as a synthetic intermediate demand precise and accurate analytical characterization. This guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis, quality control, and application of this molecule.
Physicochemical Properties of this compound
A foundational understanding of the molecule's physical and chemical properties is critical for the development of appropriate analytical methods. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | N/A |
| Molecular Weight | 166.18 g/mol | [1] |
| Melting Point | 116-117 °C | [1] |
| Boiling Point | 350.4 ± 37.0 °C (Predicted) | [1] |
| Density | 1.220 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Yellow solid (typical for nitroanilines) | Inferred |
| Solubility | Generally soluble in polar organic solvents such as methanol, ethanol, acetonitrile, and dichloromethane. Sparingly soluble in water. | [2][3][4] |
Chromatographic Techniques: The Cornerstone of Separation and Quantification
Chromatography is indispensable for the separation of this compound from starting materials, byproducts, and isomeric impurities. The choice between liquid and gas chromatography is dictated by the analyte's volatility and thermal stability, as well as the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the premier technique for the purity assessment and quantification of nitroaniline compounds due to its high resolution, sensitivity, and applicability to a wide range of polarities.[5]
Causality in Method Development:
The selection of a C18 stationary phase is based on the nonpolar nature of the dimethyl-substituted aromatic ring, which will interact favorably with the alkyl chains of the stationary phase. The mobile phase, a mixture of a polar solvent (water) and a less polar organic modifier (acetonitrile), allows for the elution of the analyte by modulating the overall polarity. The addition of an acid, such as formic or phosphoric acid, serves to protonate the analyte, which can improve peak shape by minimizing interactions with residual silanol groups on the stationary phase.[6]
Caption: A typical workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol:
Objective: To determine the purity of a this compound sample by reverse-phase HPLC with UV detection.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (reagent grade).
-
Reference standard of this compound (of known purity).
-
Volumetric flasks, pipettes, and vials.
-
Syringe filters (0.45 µm).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the initial mobile phase composition (e.g., 90% A: 10% B).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of methanol.
-
Dilute this solution to a final concentration of approximately 50 µg/mL with the initial mobile phase composition.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm for general screening or the λmax, estimated to be around 380 nm)[7] |
| Injection Volume | 10 µL |
-
Analysis and Data Processing:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound based on its retention time relative to the standard.
-
Calculate the purity of the sample by comparing its peak area to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For nitroanilines, derivatization is sometimes employed to improve volatility and peak shape, though direct analysis is often feasible.[8][9]
Causality in Method Development:
The use of a mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) provides a good balance of interactions for the separation of aromatic compounds. Electron ionization (EI) at 70 eV is a standard technique that induces reproducible fragmentation patterns, which are crucial for compound identification. The fragmentation of nitroanilines typically involves the loss of the nitro group and characteristic cleavages of the aromatic ring and its substituents.[10]
Caption: A generalized workflow for the GC-MS analysis of this compound.
Detailed GC-MS Protocol:
Objective: To identify and confirm the presence of this compound in a sample.
Instrumentation and Materials:
-
GC-MS system with a capillary column and an electron ionization source.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Helium (carrier gas).
-
Dichloromethane or other suitable volatile solvent (GC grade).
-
Reference standard of this compound.
-
Vials with septa.
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in dichloromethane at a concentration of 1 mg/mL.
-
Prepare a working standard at approximately 10 µg/mL.
-
Dissolve the sample in dichloromethane to a similar concentration.
-
-
GC-MS Conditions:
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
-
Analysis and Data Interpretation:
-
Inject the standard to determine its retention time and fragmentation pattern.
-
Inject the sample.
-
Compare the retention time of the peak of interest in the sample to that of the standard.
-
Compare the mass spectrum of the sample peak to the mass spectrum of the standard and/or a library spectrum. The molecular ion (M⁺) at m/z 166 should be observed, along with characteristic fragments.
-
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward and powerful technique for the quantitative analysis of chromophoric compounds like this compound. The presence of the nitroaniline chromophore gives rise to a strong absorption in the UV-visible region.[11]
Expected Spectral Features: Nitroaniline compounds typically exhibit a strong π→π* transition. For p-nitroaniline, this band is observed around 381 nm in water.[11] The presence of methyl groups on the ring is expected to cause a slight bathochromic (red) shift. Therefore, the absorption maximum (λmax) for this compound in a polar solvent like methanol is anticipated to be in the range of 380-400 nm.
Protocol for UV-Vis Analysis:
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., methanol, ethanol, or acetonitrile).
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.
-
Spectral Acquisition: Record the absorbance spectrum from approximately 200 to 600 nm.
-
Determination of λmax: Identify the wavelength of maximum absorbance.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Characteristic Absorption Bands:
Based on the structure of this compound, the following characteristic IR absorption bands are expected:[12][13][14]
| Wavenumber (cm⁻¹) | Vibration |
| 3500-3300 | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3100-3000 | C-H stretching (aromatic) |
| 2980-2850 | C-H stretching (aliphatic, from methyl groups) |
| 1640-1600 | N-H bending (scissoring) of the primary amine |
| 1590-1450 | C=C stretching (aromatic ring) |
| 1550-1490 | N-O stretching (asymmetric) of the nitro group |
| 1360-1300 | N-O stretching (symmetric) of the nitro group |
| 1300-1200 | C-N stretching (aromatic amine) |
Protocol for FT-IR Analysis:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Spectral Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Spectral Interpretation: Identify the characteristic absorption bands and compare them to the expected values to confirm the presence of the key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Features:
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Based on the structure of this compound, the following signals are anticipated (chemical shifts are estimated based on data for similar compounds):[15]
-
Aromatic Protons (2H): Two doublets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. The proton ortho to the nitro group will be the most downfield.
-
Amine Protons (2H): A broad singlet for the -NH₂ protons, the chemical shift of which is dependent on concentration and solvent.
-
Methyl Protons (6H): Two singlets for the two non-equivalent methyl groups, likely in the region of δ 2.0-2.5 ppm.
Expected ¹³C NMR Spectral Features:
The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-160 ppm). The carbons attached to the nitro and amino groups will be the most deshielded and shielded, respectively.
-
Methyl Carbons (2C): Two signals in the aliphatic region (δ 15-25 ppm).
General NMR Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Spectral Analysis: Assign the observed signals to the corresponding protons and carbons in the molecule.
Conclusion
The analytical characterization of this compound can be comprehensively achieved through a combination of chromatographic and spectroscopic techniques. HPLC provides a robust method for purity determination and quantification, while GC-MS offers definitive identification through its combination of retention time and mass spectral data. UV-Vis, FT-IR, and NMR spectroscopy collectively provide a detailed picture of the molecule's electronic and structural features. The protocols and guidelines presented in this document, though based on established principles for related compounds, offer a solid and scientifically sound starting point for the rigorous analysis of this compound.
References
Sources
- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 2. 100-23-2 CAS MSDS (N,N-DIMETHYL-4-NITROANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. N,N-DIMETHYL-4-NITROANILINE | 100-23-2 [chemicalbook.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of N,N-Dimethyl-4-nitrosoaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of 2,3-Dimethyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This comprehensive technical guide details the synthesis of 2,3-Dimethyl-4-nitroaniline, a valuable intermediate in the development of various pharmaceuticals and fine chemicals. The procedure outlined employs a robust three-step approach, commencing with the protection of the amino group of 2,3-dimethylaniline via acetylation, followed by a regioselective nitration, and culminating in the deprotection of the amino group to yield the target compound. This methodology is designed to ensure a high degree of purity and a respectable yield, addressing the common challenges associated with the direct nitration of substituted anilines.
Scientific Rationale and Strategy
Direct nitration of anilines using a standard mixed acid (concentrated nitric and sulfuric acid) approach is often complicated by the strong activating and ortho-, para-directing nature of the amino group. Under the harsh acidic conditions, the amino group is protonated to form an anilinium ion, which is a meta-directing deactivator. This can lead to a mixture of undesired isomers and potential oxidation of the starting material.[1][2]
To circumvent these issues, a protecting group strategy is employed. The amino group of the starting material, 2,3-dimethylaniline, is first acetylated to form N-(2,3-dimethylphenyl)acetamide. The resulting acetamido group is still an ortho-, para-director but is significantly less basic and less prone to oxidation. This modification allows for a more controlled and selective introduction of the nitro group onto the aromatic ring. The directing effects of the acetamido group (ortho, para) and the two methyl groups (ortho, para) synergistically favor the substitution at the 4-position, which is para to the acetamido group and ortho to the 3-methyl group. The final step involves the hydrolysis of the acetamido group to regenerate the amine, yielding the desired this compound.
Experimental Workflow Overview
The overall synthetic pathway is illustrated in the following diagram:
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. Concentrated acids are highly corrosive and strong oxidizing agents. Handle with extreme care.
Part 1: Acetylation of 2,3-Dimethylaniline
This procedure details the protection of the amino group of 2,3-dimethylaniline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,3-Dimethylaniline | 121.18 | 10.0 g | 82.5 |
| Acetic Anhydride | 102.09 | 9.3 mL (10.1 g) | 99.0 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethylaniline (10.0 g, 82.5 mmol) and glacial acetic acid (50 mL).
-
Stir the mixture until the aniline is completely dissolved.
-
Slowly add acetic anhydride (9.3 mL, 99.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1 hour.
-
After reflux, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold deionized water with stirring.
-
A white precipitate of N-(2,3-dimethylphenyl)acetamide will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (3 x 50 mL) to remove any unreacted acetic acid and aniline.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically high.
Part 2: Nitration of N-(2,3-dimethylphenyl)acetamide
This protocol describes the regioselective nitration of the acetylated intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-(2,3-dimethylphenyl)acetamide | 163.22 | 10.0 g | 61.3 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 25 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 4.4 mL | 67.4 |
| Ice | - | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add N-(2,3-dimethylphenyl)acetamide (10.0 g, 61.3 mmol).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated sulfuric acid (25 mL) to the acetamide, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (4.4 mL) to concentrated sulfuric acid (5 mL), keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the acetamide in sulfuric acid over a period of 30-45 minutes. It is crucial to maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1 hour.
-
Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
A yellow precipitate of N-(2,3-dimethyl-4-nitrophenyl)acetamide will form.
-
Allow the mixture to stand for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.
-
The crude product can be purified by recrystallization from ethanol.
Part 3: Hydrolysis of N-(2,3-dimethyl-4-nitrophenyl)acetamide
This final step involves the deprotection of the amino group to yield the target product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-(2,3-dimethyl-4-nitrophenyl)acetamide | 208.21 | 10.0 g | 48.0 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | - |
| Deionized Water | 18.02 | 30 mL | - |
| Sodium Hydroxide Solution (30% w/v) | 40.00 | As needed | - |
| Ethanol | 46.07 | For recrystallization | - |
Procedure:
-
In a 250 mL round-bottom flask fitted with a reflux condenser, place the crude or recrystallized N-(2,3-dimethyl-4-nitrophenyl)acetamide (10.0 g, 48.0 mmol).
-
Add a mixture of concentrated sulfuric acid (20 mL) and deionized water (30 mL).
-
Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer present.
-
After the hydrolysis is complete, cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully pour the cooled solution into a beaker containing 200 g of crushed ice.
-
Neutralize the acidic solution by slowly adding a 30% (w/v) sodium hydroxide solution with constant stirring and cooling until the solution is basic (pH 8-9).
-
A yellow to orange precipitate of this compound will form.
-
Collect the product by vacuum filtration and wash the filter cake with cold deionized water.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield bright yellow crystals.
-
Dry the purified product in a vacuum oven at 50-60 °C.
Data Summary
| Step | Starting Material | Product | Typical Yield (%) | Melting Point (°C) |
| 1. Acetylation | 2,3-Dimethylaniline | N-(2,3-dimethylphenyl)acetamide | >90 | 135-137 |
| 2. Nitration | N-(2,3-dimethylphenyl)acetamide | N-(2,3-dimethyl-4-nitrophenyl)acetamide | 75-85 | ~150-152 |
| 3. Hydrolysis | N-(2,3-dimethyl-4-nitrophenyl)acetamide | This compound | >90 | ~130-132 |
Conclusion
The described three-step synthesis provides a reliable and regioselective method for the preparation of this compound. The use of an acetyl protecting group is key to directing the nitration to the desired 4-position and avoiding unwanted side products. This protocol is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations.
References
- Chemistry LibreTexts. (2021).
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.5. Synthesis of 2-Nitro-4-methylaniline. Royal Society of Chemistry. [Link]
- Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. [Link]
- Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. [Link]
- Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
Sources
Application Notes & Protocols: The Strategic Use of 2,3-Dimethyl-4-nitroaniline in Modern Medicinal Chemistry
Abstract
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 2,3-Dimethyl-4-nitroaniline. This guide moves beyond a simple cataloging of reactions to provide in-depth, field-proven insights into why this particular building block is a valuable starting material for the synthesis of complex, biologically active molecules. We will explore its role as a key precursor in the synthesis of multi-targeted kinase inhibitors, such as Ponatinib, and its utility in the construction of diverse heterocyclic scaffolds, including benzimidazoles. Detailed, step-by-step protocols for key transformations, causality-driven experimental choices, and illustrative workflows are provided to empower researchers in their drug discovery endeavors.
Introduction: Unveiling the Potential of a Versatile Precursor
In the intricate landscape of medicinal chemistry, the selection of a starting material is a critical decision that influences the entire synthetic route and the ultimate biological profile of the target compounds. This compound, a readily available aromatic amine, presents a unique combination of functional groups and substitution patterns that make it a highly strategic scaffold.
The core value of this molecule lies in the interplay of its three key features:
-
The Nitro Group: As a strong electron-withdrawing group, the nitro moiety activates the aromatic ring for certain nucleophilic substitutions and serves as a versatile precursor to an amino group through reduction. This nitro-to-amino transformation is a cornerstone for the synthesis of numerous heterocyclic systems.[1]
-
The Primary Amino Group: This functional group is a handle for a wide array of chemical transformations, most notably diazotization, which opens the door to Sandmeyer and related reactions for the introduction of various substituents.[2]
-
The Vicinal Methyl Groups: The two methyl groups at the 2 and 3 positions provide steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic properties of a drug candidate and influencing its binding affinity to a biological target.
This guide will delve into two primary applications of this compound: its pivotal role in the synthesis of a key intermediate for the multi-kinase inhibitor Ponatinib, and its use in the flexible construction of bioactive benzimidazole scaffolds.
Application I: A Key Building Block for the Pan-Kinase Inhibitor, Ponatinib
Ponatinib (AP24534) is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor that has demonstrated efficacy against various forms of chronic myeloid leukemia (CML), including those with the highly resistant T315I mutation.[3][4] The synthesis of Ponatinib relies on a key intermediate, 3-ethynyl-4-methylbenzoic acid, which can be efficiently prepared from this compound.
The strategic placement of the methyl group at the 4-position of the final benzoic acid intermediate is crucial for the activity of Ponatinib, as it occupies a key hydrophobic pocket in the kinase domain. The synthetic route from this compound leverages the reactivity of the amino group to introduce the necessary functionalities for subsequent cross-coupling reactions.
Synthetic Workflow Overview
The transformation of this compound into the Ponatinib intermediate involves a multi-step sequence that showcases classic and modern synthetic methodologies. The overall workflow is depicted below.
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of 2,3-Dimethyl-4-nitroaniline Derivatives
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic chemical modification of 2,3-Dimethyl-4-nitroaniline. This scaffold serves as a valuable starting point for creating diverse molecular libraries due to its distinct chemical handles amenable to a variety of transformations. We present detailed, field-proven protocols for key derivatization strategies, including nitro group reduction, aromatic C-H functionalization via halogenation, and subsequent palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is elucidated to empower researchers with a deeper understanding of the underlying chemistry, facilitating troubleshooting and further innovation.
Introduction: The Strategic Value of the this compound Scaffold
This compound is an aromatic intermediate that holds significant potential in the synthesis of novel compounds for pharmaceutical and materials science applications.[1] Its structure is characterized by three key points for chemical diversification:
-
The Nitro Group (-NO₂): A powerful electron-withdrawing group that can be readily reduced to a primary amine, opening a vast array of subsequent derivatization chemistries.
-
The Primary Amine (-NH₂): A nucleophilic center that can be acylated, alkylated, or utilized in condensation reactions.
-
The Aromatic Ring: The benzene ring itself, which can be functionalized, most commonly through electrophilic aromatic substitution, to introduce new handles for further modification.
The presence of the nitro group is particularly significant, as nitro-containing compounds are integral to many bioactive substances, exhibiting a wide spectrum of activities including antibacterial, antineoplastic, and antiparasitic effects.[2][3] By strategically modifying this core scaffold, researchers can systematically explore chemical space to develop novel therapeutic agents and functional materials.
Core Synthetic Strategies & Protocols
This section details the primary synthetic pathways for derivatizing this compound. Each protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization.
Strategy 1: Reduction of the Nitro Group to Synthesize 3,4-Diamino-o-xylene
The conversion of the nitro group to an amine is a foundational step, transforming the starting material into a versatile phenylenediamine derivative. This opens up possibilities for synthesizing heterocyclic compounds (e.g., benzimidazoles) or for differential functionalization of the two amino groups. Catalytic hydrogenation is a clean and efficient method for this transformation.[4]
-
Rationale: This method is widely used due to its high efficiency, clean reaction profile, and the ease of removing the catalyst by simple filtration. The palladium surface catalyzes the addition of hydrogen across the nitro group, with water or ethanol serving as an environmentally benign solvent.[4]
Caption: Reaction scheme for the reduction of this compound.
Methodology:
-
Reaction Setup: In a hydrogenation flask or a suitable round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 15-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% Pd). Safety Note: Pd/C can be pyrophoric; handle under an inert atmosphere or as a slurry.
-
Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂). This is typically done using a balloon filled with H₂ or a dedicated hydrogenation apparatus.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas like nitrogen or argon.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3,4-Diamino-o-xylene, which can be purified further by recrystallization or column chromatography if necessary.
Expected Data:
| Parameter | Expected Outcome |
| Yield | >95% |
| Appearance | Off-white to pale brown solid |
| ¹H NMR | Disappearance of nitro-aromatic protons, appearance of new amine protons (broad singlets). |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product. |
Strategy 2: Ring Halogenation for Cross-Coupling Applications
Introducing a halogen, such as bromine, onto the aromatic ring creates a crucial handle for modern palladium-catalyzed cross-coupling reactions. The position of bromination is directed by the existing substituents. The strongly activating amino group (an ortho-, para-director) and the deactivating nitro group (a meta-director) will synergistically direct the incoming electrophile. The most probable position for substitution is C-6, which is ortho to the amine and meta to the nitro group.
-
Rationale: NBS is a convenient and safer alternative to liquid bromine for electrophilic bromination. The reaction proceeds readily in a polar aprotic solvent like DMF or acetonitrile. The succinimide byproduct is typically easy to remove during work-up.
Caption: Reaction scheme for the bromination of this compound.
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to obtain the desired product.
Strategy 3: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[5][6] Using the 6-bromo derivative synthesized in the previous step, a wide variety of aryl or heteroaryl groups can be introduced, enabling extensive exploration of the chemical space around the core scaffold.
-
Rationale: This protocol utilizes a common palladium catalyst, Pd(OAc)₂, in a ligand-free system, which simplifies the reaction setup.[7] The use of an aqueous DMF solvent system and potassium carbonate as the base provides robust and high-yielding conditions for coupling with various arylboronic acids.[5][7] The electron-withdrawing nature of the nitro group can positively influence the reactivity of the aryl halide partner.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Methodology:
-
Reaction Setup: To a dry Schlenk flask or sealed reaction vial, add 6-Bromo-2,3-dimethyl-4-nitroaniline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and palladium(II) acetate (Pd(OAc)₂, 0.5-2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of DMF and water, typically in a 10:1 ratio (e.g., 5 mL DMF, 0.5 mL water per mmol of aryl halide).
-
Reaction: Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired 6-aryl derivative.[5]
Data Presentation: Survey of Potential Suzuki Coupling Partners
| Entry | Arylboronic Acid (Example) | Expected Product Class | Potential Pharmacological Relevance |
| 1 | Phenylboronic acid | Biphenyl derivatives | Core scaffold modification |
| 2 | 4-Pyridylboronic acid | Pyridyl-aniline derivatives | Kinase hinge-binding motifs |
| 3 | 4-Methoxyphenylboronic acid | Methoxy-biphenyl derivatives | Modulating solubility/metabolism |
| 4 | 3-Thiopheneboronic acid | Thienyl-aniline derivatives | Bioisosteric replacement of phenyl |
Strategy 4: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing C(aryl)-N bonds.[8][9] This reaction allows for the introduction of primary or secondary amines at the 6-position of the bromo-intermediate, providing access to a wide range of diarylamine or N-aryl alkylamine structures.
-
Rationale: The choice of ligand is critical for a successful Buchwald-Hartwig reaction. Sterically hindered phosphine ligands like XPhos are highly effective for coupling a broad range of amines with aryl halides.[10] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine coupling partner in the catalytic cycle. Toluene is a common solvent for this transformation.
Caption: Generalized workflow for Buchwald-Hartwig cross-coupling.
Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine 6-Bromo-2,3-dimethyl-4-nitroaniline (1.0 eq), the amine coupling partner (1.2 eq), sodium tert-butoxide (NaOᵗBu, 1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Conclusion
The protocols outlined in this guide demonstrate the versatility of this compound as a foundational scaffold for medicinal chemistry and drug discovery. By employing a logical sequence of reactions—nitro reduction, strategic halogenation, and subsequent palladium-catalyzed cross-coupling—researchers can efficiently generate libraries of novel, structurally diverse compounds. The detailed methodologies and the rationale behind them provide a solid framework for developing new derivatives and exploring their potential as next-generation therapeutic agents.
References
- Current Time Inform
- Application Notes and Protocols for Suzuki Coupling with 2,6-Dibromo-4-nitroaniline. Benchchem.
- Electroreduction of m-nitroaniline to m-phenylene diamine using Ti3+/Ti4+ redox system. SciSpace.
- Buchwald–Hartwig amin
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Effective Reduction of p-Nitroaniline to p-Phenylenediamine Using Cu-CuO Nanocomposite.
- The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids.
- Green process for synthesis of p-phenylenediamine by catalytic hydrogenation of p-nitroaniline.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
- Synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines. Ovidius University Annals of Chemistry.
- N,N-Dimethyl-4-nitroaniline, 98+%. Fisher Scientific.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
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Application Note: Navigating the Challenges in the Scale-Up Synthesis of 2,3-Dimethyl-4-nitroaniline
Introduction
2,3-Dimethyl-4-nitroaniline is a key chemical intermediate in the synthesis of various high-value products, including azo dyes, pigments, and active pharmaceutical ingredients. Its specific substitution pattern makes it a valuable building block, but also introduces significant challenges in its synthesis, particularly during scale-up from the laboratory to pilot or industrial production. The primary synthetic route involves the nitration of 2,3-dimethylaniline, a process fraught with difficulties related to regioselectivity, reaction control, and safety.
This technical guide provides an in-depth analysis of the common challenges encountered during the scale-up synthesis of this compound. We will explore the underlying chemical principles, present a field-proven, three-step protocol that prioritizes safety and selectivity, and offer insights into process optimization.
Chapter 1: The Core Challenge of Regioselectivity
Direct nitration of 2,3-dimethylaniline using standard mixed-acid (HNO₃/H₂SO₄) conditions is not a viable strategy for producing the desired 4-nitro isomer. The strongly acidic environment leads to the protonation of the highly basic amino group, forming the 2,3-dimethylanilinium ion.[1][2] This protonated group acts as a powerful deactivator and a meta-director through an inductive effect, leading to the formation of undesired isomers.[1][2] Furthermore, the potent oxidizing nature of nitric acid can lead to the degradation of the sensitive aniline substrate.
To circumvent this, a protecting group strategy is essential. The amino group is temporarily converted into a less basic, ortho-, para-directing group, which shields it from protonation and oxidation while guiding the electrophilic nitration to the desired position. Acetylation of the amine with acetic anhydride to form 2,3-dimethylacetanilide is the most common and cost-effective method.[3] This strategy forms the basis of our recommended protocol.
Caption: The three-step synthetic pathway for this compound.
Chapter 2: Key Challenges in Scale-Up Synthesis
Scaling up the synthesis from grams to kilograms introduces challenges that are often negligible at the bench. A successful scale-up requires a deep understanding of thermochemistry, process safety, and purification logistics.
Thermal Runaway and Heat Management
Nitration is a notoriously exothermic reaction.[4] The heat of reaction for most nitrations is approximately -145 ± 70 kJ/mol, classifying it as a strong exothermic process.[4] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation significantly less efficient.
-
Causality: If the rate of heat generation exceeds the rate of heat removal, the reaction temperature will rise uncontrollably. This can accelerate the reaction rate, leading to a dangerous feedback loop known as thermal runaway, which may result in vigorous gas evolution (NOx), boiling of the reaction medium, and potentially an explosion.[4][5]
-
Mitigation Strategy:
-
Reactor Design: Use of jacketed reactors with efficient heat transfer fluids and high-performance stirring systems to ensure homogenous temperature distribution.
-
Controlled Addition: The nitrating agent must be added subsurface at a slow, controlled rate. The addition rate should be directly linked to the cooling capacity of the reactor, ensuring the temperature remains within a narrow, predetermined range (e.g., 0–10 °C).
-
Reverse Addition: In some protocols, the substrate solution is added to the nitrating mixture to ensure the nitrating agent is never the limiting reagent, which can sometimes prevent the buildup of unreacted material.
-
Handling of Hazardous Reagents
The use of concentrated nitric and sulfuric acids presents significant safety risks.[6]
-
Corrosivity: Both acids are highly corrosive and can cause severe chemical burns upon contact.[5][6] All equipment, including reactors, transfer lines, and pumps, must be constructed from compatible materials (e.g., glass-lined steel, specific alloys).
-
Toxicity: Nitric acid reactions can release toxic nitrogen dioxide (NO₂) gas, which is harmful upon inhalation.[5]
-
Mitigation Strategy:
-
Engineering Controls: All operations should be conducted in well-ventilated areas, preferably within a closed system. Off-gases should be directed through a scrubber system containing a neutralizing agent (e.g., sodium hydroxide solution) to capture toxic fumes.[5]
-
Personal Protective Equipment (PPE): Mandatory use of acid-resistant gloves, chemical splash goggles, face shields, and chemical-resistant aprons or suits is required for all personnel.[5][6]
-
Work-up, Quenching, and Waste Disposal
The transition from reaction to product isolation is a critical control point.
-
Quenching: The reaction is typically quenched by pouring the acidic mixture into a large volume of ice-water to precipitate the product.[7] On a large scale, this process is also highly exothermic due to the heat of dilution of sulfuric acid. The addition must be slow and controlled, with vigorous stirring and cooling to prevent localized boiling.
-
Neutralization & Waste: The subsequent hydrolysis and final neutralization steps generate large volumes of acidic and, later, basic aqueous waste. The pH must be carefully adjusted to ensure complete precipitation of the product without forming soluble salts. This effluent requires treatment before disposal to comply with environmental regulations.
Purification and Isomer Control
While the protecting group strategy heavily favors the 4-nitro isomer, small amounts of other isomers (e.g., 6-nitro) can still form. The physical properties of these isomers are often very similar, making purification challenging at scale.
-
Causality: The final purity is dictated by the selectivity of the nitration step and the efficiency of the purification.
-
Mitigation Strategy:
-
Reaction Optimization: Strict control over nitration temperature and reaction time is crucial to minimize side-product formation.
-
Recrystallization: The most effective method for purification is recrystallization.[8] Solvent selection is critical for achieving a high recovery of the pure product. Aqueous ethanol is often a suitable choice.[9] On a large scale, this involves handling large volumes of flammable solvents and requires appropriate filtration and drying equipment (e.g., filter press, vacuum dryer).
-
Chapter 3: Detailed Scale-Up Protocol
This protocol is designed as a self-validating system, with clear steps and control points. It assumes a 100 L glass-lined reactor and appropriate ancillary equipment. A thorough risk assessment must be performed before commencing any work .[10]
Caption: Detailed experimental workflow for the scale-up synthesis.
Protocol Steps
Step 1: Protection - Synthesis of 2,3-Dimethylacetanilide
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge the reactor with 2,3-dimethylaniline (5.0 kg, 41.3 mol).
-
Reagent Addition: Add acetic anhydride (4.6 kg, 45.4 mol, 1.1 eq) to the reactor with moderate stirring. An exotherm will be observed; control the addition rate to keep the temperature below 80°C.[11]
-
Reaction: Once the addition is complete, heat the mixture to a gentle reflux (~110 °C) and hold for 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cooldown: Cool the reaction mass to approximately 50-60 °C. The product will likely exist as a molten mass or thick slurry. It can be taken directly to the next step.
Step 2: Nitration of 2,3-Dimethylacetanilide
-
Solvent Charge: Add concentrated sulfuric acid (98%, 25 L) to the reactor containing the crude 2,3-dimethylacetanilide. Stir until a homogenous solution is formed, maintaining the temperature below 60 °C.
-
Cooling: Cool the reactor contents to 0-5 °C using the cooling jacket.
-
Nitrating Mixture Preparation: In a separate, suitable vessel, slowly add concentrated nitric acid (65-70%, 2.8 L, ~45 mol) to concentrated sulfuric acid (98%, 7 L) with cooling, keeping the temperature below 10 °C.
-
Nitration: Add the prepared mixed acid to the acetanilide solution via a dosing pump subsurface over 2-3 hours. CRITICAL: Maintain the internal reaction temperature between 0-10 °C throughout the addition.[10][12]
-
Stirring: After the addition is complete, stir the mixture at 0-10 °C for an additional 1-2 hours. Monitor for completion by HPLC.
Step 3: Quenching and Work-up
-
Quench Preparation: In a separate 200 L vessel, prepare a slurry of crushed ice and water (100 kg total).
-
Quenching: Slowly transfer the completed reaction mixture from the reactor into the ice-water slurry with vigorous agitation. The rate of transfer should be controlled to keep the quench pot temperature below 25 °C.[7]
-
Precipitation: A solid precipitate of 2,3-Dimethyl-4-nitroacetanilide will form. Stir the slurry for 1 hour to ensure complete precipitation.
-
Isolation: Filter the solid product using a centrifuge or filter press. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH 6-7).[7]
Step 4: Hydrolysis (Deprotection)
-
Reactor Charge: Charge the wet filter cake of 2,3-Dimethyl-4-nitroacetanilide into the 100 L reactor.
-
Acid Addition: Add concentrated hydrochloric acid (35%, 30 L) to the reactor.[9]
-
Reaction: Heat the mixture to reflux (90-100 °C) and maintain for 3-4 hours. The solid will dissolve as the hydrolysis proceeds.[9]
-
Monitoring: Monitor the reaction by HPLC to confirm the disappearance of the protected intermediate.
Step 5: Neutralization and Final Isolation
-
Cooldown: Cool the reaction solution to 20-25 °C.
-
Neutralization: Slowly add a 30-50% sodium hydroxide solution to the stirred mixture. This is highly exothermic; control the addition rate to keep the temperature below 40 °C. Continue adding base until the pH of the slurry is approximately 7.[9]
-
Precipitation: The target compound, this compound, will precipitate as a yellow solid. Stir for 1 hour after neutralization is complete.
-
Isolation: Filter the crude product and wash the cake with water until the filtrate is neutral and free of salts.
Step 6: Purification
-
Recrystallization: Charge the wet, crude product into a suitable reactor with 80% aqueous ethanol (approx. 5-10 mL per gram of crude material).[8][9] Heat the mixture until all the solid dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C in an ice bath to maximize crystal formation.[8]
-
Final Filtration: Collect the purified crystals by filtration, wash with a small amount of cold 80% ethanol, and dry under vacuum at 60-70 °C until a constant weight is achieved.
Chapter 4: Process Optimization and Data
The success of a scale-up operation hinges on robust process control. Key parameters should be optimized to maximize yield and purity while ensuring operational safety.
| Parameter | Range | Impact on Process | Justification & Reference |
| Nitration Temperature | 0-10 °C | Critical. Higher temperatures increase the rate of side-product formation (e.g., dinitration, oxidation) and risk of thermal runaway. | Ensures selectivity and safety.[4][10] |
| Moles of HNO₃ | 1.05 - 1.2 eq | Controls reaction completion and potential for over-nitration. | A slight excess ensures full conversion of the substrate without being grossly excessive, which would increase cost and waste.[10] |
| Quench Temperature | < 25 °C | Affects crystal morphology and safety. Too high a temperature can lead to product oiling out or localized boiling. | Controlled precipitation yields a more easily filterable solid.[7] |
| Hydrolysis Time | 3-4 hours | Ensures complete removal of the acetyl protecting group. | Incomplete hydrolysis will result in impurities in the final product that are difficult to remove.[9] |
| Final pH | 6.5 - 7.5 | Determines the yield and purity. Too low a pH leaves the product as a soluble salt; too high can cause degradation. | Maximizes precipitation of the free amine product.[9] |
Conclusion
The scale-up synthesis of this compound is a challenging but manageable process. The primary obstacles—regioselectivity, thermal hazards, and purification—can be effectively overcome through a well-designed synthetic strategy centered on amine protection. By implementing robust engineering controls, maintaining strict temperature discipline during the critical nitration step, and carefully managing the work-up and purification stages, researchers and drug development professionals can achieve a safe, efficient, and scalable manufacturing process for this valuable chemical intermediate.
References
- Nitration reaction safety. (2024). YouTube.
- NITRIC ACID SAFETY. University of Washington.
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- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016). ResearchGate.
- Work-up Procedures for Aromatic Nitration Reactions. Benchchem.
- Synthesis of 2-Nitro-4-methylaniline. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (n.d.). MDPI.
- Purification of 2-Methyl-4-nitroaniline-d3. Benchchem.
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- Process for preparing nitroaniline derivatives. European Patent Office - EP 0635483 A1.
- The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Computational Insights. (n.d.). Autech Industry Co.,Limited.
- A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives. (2025). Benchchem.
- A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline. Benchchem.
- Mono-nitration of dimethylaniline. (2022). Sciencemadness.org.
- Process for preparing nitroaniline derivatives. Google Patents - US5466871A.
- Why does nitration of N,N-dimethylaniline occur at the meta position? (2012). Chemistry Stack Exchange.
- Why does nitration of N,N-dimethylaniline occur at the meta position? (2021). Guidechem.
- 2,4-Dimethyl-6-nitroaniline. (n.d.). National Institutes of Health (NIH).
- Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda.
- Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek.
- Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides. Google Patents - US4151203A.
- Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). Course Hero.
- Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents - CN104592107B.
- Preparation method of 2-methyl-4-nitrophenylamine. Google Patents - CN101774929A.
- Application Notes and Protocols for the Analysis of 2-Methyl-4-nitroaniline in Environmental Samples using 2-Methyl-4-nitroanili. Benchchem.
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Application Note: Monitoring the Synthesis of 2,3-Dimethyl-4-nitroaniline by Thin-Layer Chromatography
Introduction
The synthesis of 2,3-Dimethyl-4-nitroaniline is a critical process in the production of various azo dyes, pigments, and pharmaceutical intermediates. The reaction involves the electrophilic aromatic substitution of 2,3-dimethylaniline. Precise monitoring of this reaction is paramount to ensure optimal yield, purity, and safety. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and highly efficient method for real-time tracking of the reaction's progress. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing TLC to monitor the synthesis of this compound, ensuring the integrity and success of the synthetic process.
The Underlying Chemistry: Electrophilic Nitration
The synthesis of this compound is achieved through the nitration of 2,3-dimethylaniline. This reaction is a classic example of electrophilic aromatic substitution. In a strongly acidic medium, typically a mixture of concentrated nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is generated.[1] The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion.
The amino group (-NH₂) and the two methyl groups (-CH₃) on the aniline ring are activating groups, directing the incoming electrophile to the ortho and para positions. However, in the strongly acidic conditions of the reaction, the amino group is protonated to form the anilinium ion (-NH₃⁺).[2][3] This protonated group is strongly deactivating and a meta-director. Consequently, the reaction can yield a mixture of isomers. The methyl groups, being weakly activating and ortho, para-directing, influence the final position of the nitro group. The interplay of these electronic and steric effects makes careful monitoring of the reaction essential to maximize the yield of the desired this compound product.
Caption: Synthesis of this compound.
Safety First: Handling Reagents
A thorough understanding of the hazards associated with the reagents is critical before commencing any experimental work.
-
2,3-Dimethylaniline: This substance is toxic if swallowed, in contact with skin, or if inhaled.[4][5][6] It can cause damage to organs through prolonged or repeated exposure.[4]
-
Nitric Acid: A strong oxidizing agent that can intensify fires.[7][8][9] It is corrosive and can cause severe skin burns and eye damage.[8][9][10] Inhalation of its vapors can be toxic.[7][10]
-
Sulfuric Acid: Causes severe skin burns and eye damage.[11][12][13] It is corrosive to metals and reacts violently with water.[11]
-
This compound: The product itself is also toxic if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[14]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
The Power of Observation: TLC Monitoring Protocol
This protocol outlines the step-by-step procedure for effectively monitoring the reaction using TLC.
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio will need to be determined empirically but a 4:1 or 3:1 (hexane:ethyl acetate) mixture is often effective for separating compounds of moderate polarity.
-
Visualization Chamber: An iodine chamber or a UV lamp (254 nm).
-
Capillary tubes for spotting
-
Reaction mixture aliquots
-
Standard solutions of 2,3-dimethylaniline (starting material) and, if available, pure this compound (product).
Step-by-Step TLC Procedure
-
Plate Preparation: With a pencil, gently draw a light line (the origin) approximately 1 cm from the bottom of the TLC plate. Mark equidistant points along this line for spotting the samples.
-
Sample Preparation:
-
Reaction Mixture (RM): At timed intervals (e.g., t=0, 30 min, 1 hr, 2 hr), carefully withdraw a small aliquot from the reaction mixture using a glass capillary. Quench the reaction in the aliquot by diluting it in a small vial containing a suitable solvent like ethyl acetate. This prevents further reaction on the TLC plate.
-
Starting Material (SM): Prepare a dilute solution of 2,3-dimethylaniline in ethyl acetate.
-
Product (P): If a pure sample of this compound is available, prepare a dilute solution in ethyl acetate to use as a reference.
-
-
Spotting: Using separate capillary tubes for each sample to avoid cross-contamination, spot the prepared solutions onto the marked points on the origin line of the TLC plate. The spots should be small and concentrated.
-
Development: Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[15] Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the spots under a UV lamp (254 nm).[16][17][18] Aromatic compounds will appear as dark spots against the fluorescent background. Alternatively, place the dried plate in a chamber containing a few crystals of iodine.[17][19][20] Most organic compounds will form colored complexes with iodine, appearing as brown spots.[20] Circle the visualized spots with a pencil.
Caption: The workflow for TLC monitoring.
Deciphering the Spots: Interpretation of Results
The separation on a TLC plate is based on the principle of polarity. Silica gel is a polar stationary phase. Therefore, more polar compounds will have a stronger interaction with the silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.
Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
| Compound | Expected Polarity | Expected Rf Value | Appearance on TLC Plate |
| 2,3-Dimethylaniline (Starting Material) | Less Polar | Higher Rf | As the reaction proceeds, this spot should diminish in intensity. |
| This compound (Product) | More Polar | Lower Rf | This spot will appear and its intensity should increase over time. |
| Byproducts/Intermediates | Variable | Variable Rf values | The presence of other spots indicates the formation of isomers or impurities. |
By comparing the Rf values of the spots from the reaction mixture to the standards, one can identify the starting material and the product. The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance and intensification of the product spot over time. The reaction is considered complete when the starting material spot is no longer visible.
Conclusion
Thin-Layer Chromatography is an indispensable tool for monitoring the synthesis of this compound. Its simplicity, speed, and effectiveness allow for real-time assessment of reaction progress, enabling chemists to optimize reaction conditions, determine the endpoint accurately, and ensure the purity of the final product. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently and safely employ TLC to enhance the efficiency and success of their synthetic endeavors.
References
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- Carl ROTH. (2022, March 15). Safety Data Sheet: Nitric acid 100 % fuming, p.a..
- SEASTAR CHEMICALS. (2022, November 17). SAFETY DATA SHEET (SDS) Nitric Acid, 65-70% w/w.
- Chemos. (n.d.). Safety Data Sheet: sulphuric acid ... %.
- EPFL. (n.d.). TLC Visualization Reagents.
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- Chemistry Stack Exchange. (2019, May 25). Nitration of aniline.
- University of Colorado Boulder. (n.d.). TLC Visualization Methods.
- Khan Academy. (n.d.). Nitration of Aniline (video) | Amines.
- Sciencelab.com. (2005, October 9). Material Safety Data Sheet: N,N-Dimethylaniline.
- Dos Santos, P. (n.d.). Electrophilic substitution (case aniline): Nitration.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
- Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- YouTube. (2021, April 7). TLC examination of isomeric nitro anilines / كروماتوغرافيا الطبقة الرقيقة.
- Scribd. (n.d.). Nitroanilne TLC.
- Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE.
- Politzer, I. R., Crago, K. T., Hollin, T., & Young, M. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. Journal of chromatographic science, 33(6), 316–320. [Link]
- University of York. (n.d.). Determining a solvent system.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- Studylib. (2020, March 19). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline.
- ResearchGate. (n.d.). 2,3-Dimethyl-N-[(E)-4-nitrobenzylidene]aniline.
- Scribd. (n.d.). TLC Solvent Selection for Separation.
- ResearchGate. (2025, August 7). Thin-layer chromatography as a method for separating aniline oligomers.
- Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents.
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Application Notes and Protocols: The Prospective Role of 2,3-Dimethyl-4-nitroaniline in Advanced Polymer Synthesis
This technical guide explores the potential applications of 2,3-Dimethyl-4-nitroaniline (DMNA) in the field of polymer chemistry. While direct, extensive literature on the polymerization of this specific monomer is nascent, its molecular architecture presents a compelling case for its use as a precursor to novel high-performance polymers. This document provides a prospective analysis, grounded in established principles of polymer synthesis, detailing hypothetical protocols for its conversion into a diamine monomer and subsequent polymerization into advanced materials like polyimides. The insights and methodologies are designed for researchers and scientists in materials science and drug development seeking to explore new building blocks for polymers with tailored properties.
Introduction: Identifying a Novel Building Block
This compound (CAS No. 80879-86-3) is an aromatic nitro compound whose structure is uniquely suited for creating specialized monomers.[1][2] The presence of a nitro group ortho to two methyl groups and para to an amine group offers a strategic platform for chemical modification. The primary prospective role of this molecule in polymer chemistry is as a precursor to 2,3-Dimethyl-1,4-benzenediamine .
The rationale for this application is threefold:
-
Functionality: The nitro and amino groups can be converted into a difunctional diamine monomer, essential for step-growth polymerization reactions.
-
Processability: The two methyl groups on the aromatic ring are expected to disrupt chain packing. This steric hindrance can decrease crystallinity and enhance the solubility of the resulting polymers in common organic solvents, a significant advantage for processing high-performance polymers which are often intractable.[3]
-
Property Tuning: The specific placement of the methyl groups can influence the final polymer's thermal and mechanical properties, such as its glass transition temperature (Tg) and thermal stability.
This guide will focus on the foundational synthetic step—the reduction of the nitro group—and its subsequent use in the synthesis of a novel, soluble polyimide.
Part I: Monomer Synthesis via Nitro Group Reduction
To be utilized in polycondensation reactions, the nitro group of this compound must be reduced to a primary amine, yielding 2,3-Dimethyl-1,4-benzenediamine. This transformation is a critical first step in unlocking its potential as a polymer building block.
Causality and Method Selection
The reduction of an aromatic nitro group is a well-established transformation. Several methods exist, but a common and effective approach involves catalytic hydrogenation or the use of reducing agents like hydrazine monohydrate with a catalyst such as Palladium on carbon (Pd/C).[4] This method is often high-yielding and proceeds under relatively mild conditions, preserving the integrity of the other functional groups on the aromatic ring. The choice of a catalytic system is driven by its efficiency and selectivity, ensuring the complete conversion of the nitro group to an amine without undesirable side reactions.
Experimental Workflow: Monomer Synthesis
Caption: Workflow for the synthesis of the diamine monomer.
Protocol 1: Synthesis of 2,3-Dimethyl-1,4-benzenediamine
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 10.0 g of this compound in a solvent mixture of 100 mL ethanol and 30 mL of Tetrahydrofuran (THF).
-
Catalyst Addition: To this solution, carefully add 0.5 g of 10% Palladium on activated carbon (Pd/C).
-
Reagent Addition: Slowly add 10 mL of hydrazine monohydrate dropwise to the stirred suspension. Caution: The reaction can be exothermic. Addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 80°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Catalyst Removal: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture to obtain the final 2,3-Dimethyl-1,4-benzenediamine as a crystalline solid.
-
Characterization: Confirm the structure and purity of the synthesized monomer using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry.
Part II: Application in High-Performance Polyimide Synthesis
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties.[5] However, their rigid backbone often leads to poor solubility, making them difficult to process.[6] The introduction of methyl side groups via the 2,3-Dimethyl-1,4-benzenediamine monomer is a strategic approach to enhance solubility.[3]
Polymerization Strategy: The Two-Step Method
The most common and versatile route to high molecular weight polyimides is the two-step solution polymerization method.[7]
-
Step 1 (Polyamic Acid Formation): A diamine and a dianhydride are reacted at ambient temperature in a polar, aprotic solvent (e.g., N-Methyl-2-pyrrolidone, NMP) to form a soluble poly(amic acid) precursor. This precursor solution is processable and can be cast into films or coatings.
-
Step 2 (Imidization): The poly(amic acid) is then converted to the final polyimide via thermal or chemical cyclodehydration. Thermal imidization involves heating the precursor to high temperatures (200-300°C), driving off water to form the stable imide ring.
Reaction Diagram: Polyimide Synthesis
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethyl-4-nitroaniline
Welcome to the technical support center for the synthesis of 2,3-Dimethyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we address common issues through detailed troubleshooting guides and frequently asked questions, focusing on the causality behind experimental choices to ensure both high yield and purity.
Core Synthesis Strategy: A Three-Stage Approach
The direct nitration of 2,3-dimethylaniline is fraught with challenges, including the formation of multiple isomers and tarry oxidation byproducts.[1][2] The strongly acidic conditions required for nitration protonate the primary amino group, forming an anilinium ion.[3][4][5] This protonated group acts as a meta-director, leading to undesired products.
To achieve regioselective nitration at the C4 position (para to the amine), a three-stage protection-nitration-deprotection strategy is the most reliable method.[2][6] This workflow ensures control over the reaction and maximizes the yield of the target isomer.
Caption: The three-stage synthesis workflow for this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Question 1: My final yield is very low, and I have a mixture of isomers. How can I improve the regioselectivity for the 4-nitro product?
Answer: Poor regioselectivity is the most common challenge. It typically stems from either incomplete protection of the amino group or suboptimal temperature control during nitration.
Causality: The N-acetyl group in the protected intermediate, N-(2,3-dimethylphenyl)acetamide, is a powerful ortho, para-director. The two methyl groups also provide a weaker ortho, para-directing effect. The combined influence strongly favors electrophilic substitution at the C4 (para) and C6 (ortho) positions. However, the C4 position is sterically more accessible, making it the kinetically favored product under controlled conditions.
Caption: Directing effects influencing nitration regioselectivity.
Troubleshooting Steps:
-
Verify Complete Protection: Before nitration, confirm the complete conversion of 2,3-dimethylaniline to the acetanilide. You can do this via TLC or a small-scale ¹H NMR. The presence of the starting aniline will lead to meta-nitro products and oxidative side reactions.
-
Strict Temperature Control: The nitration step is highly exothermic. Maintain the reaction temperature between 0-5 °C.[7] Higher temperatures can overcome the activation energy barrier for the formation of the C6 isomer and increase the rate of side reactions.
-
Slow Addition of Nitrating Agent: Add the pre-cooled nitrating mixture (HNO₃/H₂SO₄) dropwise to the solution of the acetanilide in sulfuric acid.[7][8] A slow, controlled addition prevents localized temperature spikes.
-
Sufficient Acetic Anhydride: During the protection step, use a slight excess of acetic anhydride to ensure the reaction goes to completion.
Question 2: My reaction mixture turned dark brown/black during nitration, and I isolated a tarry, intractable material. What happened?
Answer: The formation of dark, tarry material is a classic sign of oxidation and/or polysubstitution, which occurs when the reaction conditions are too harsh.
Causality: The aromatic ring, activated by the acetamido and methyl groups, is highly susceptible to oxidation by nitric acid, especially at elevated temperatures. Furthermore, any unprotected aniline is extremely sensitive to oxidation.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water can promote side reactions. Use concentrated sulfuric acid (98%) and fuming nitric acid if available.
-
Lower the Temperature: If you are already working at 0-5 °C, try performing the addition of the nitrating agent at -5 to 0 °C.
-
Check Purity of Starting Material: Ensure your 2,3-dimethylaniline is pure. Impurities can catalyze decomposition and oxidation.
-
Reduce Reaction Time: Once the addition of the nitrating agent is complete, do not let the reaction stir for an excessively long time. Monitor the reaction's progress by TLC. A typical time is 20-30 minutes at low temperature post-addition.[7]
Question 3: The final hydrolysis (deprotection) step is incomplete or results in a low yield. How can I optimize it?
Answer: Incomplete hydrolysis or product loss during workup can significantly impact your final yield. The key is ensuring the reaction goes to completion and then carefully neutralizing the solution to precipitate the product.
Causality: Acid-catalyzed hydrolysis of the amide is an equilibrium process. Sufficient acid concentration and heat are required to drive the reaction forward. The product, this compound, is an amine and will be protonated and soluble in the final acidic solution. It must be isolated by careful basification.
Troubleshooting Steps:
-
Sufficient Hydrolysis Time: Reflux the nitrated intermediate in aqueous acid (e.g., 70% H₂SO₄ or concentrated HCl) for at least 30-60 minutes.[8][9] Monitor by TLC until the starting amide spot disappears.
-
Careful Neutralization: After hydrolysis, pour the hot acidic solution over a large amount of crushed ice.[2][8] This keeps the solution cool for the subsequent neutralization. Slowly add a base (e.g., concentrated ammonia or NaOH solution) with vigorous stirring while keeping the mixture in an ice bath. The product will precipitate as a yellow solid.
-
Optimal pH for Precipitation: The product is an amine and can redissolve in excess strong base. Neutralize the solution until it is just basic to litmus paper (pH ~7-8) to maximize precipitation.
Frequently Asked Questions (FAQs)
Q1: Why can't I just nitrate 2,3-dimethylaniline directly with nitric acid and sulfuric acid? A1: Direct nitration is problematic because the highly acidic environment protonates the amino group (-NH₂) to form the anilinium ion (-NH₃⁺).[1][2][3][4][5] This ion is strongly deactivating and a meta-director, which would lead to the formation of 2,3-dimethyl-5-nitroaniline, not the desired 4-nitro isomer. Additionally, the unprotected amine is highly susceptible to oxidation by nitric acid, leading to low yields and the formation of tarry byproducts.[1]
Q2: What is the purpose of using acetic anhydride in the first step? A2: Acetic anhydride is used to protect the amino group by converting it into an acetamido group (-NHCOCH₃). This protection serves two critical functions:
-
Controls Regioselectivity: The acetamido group is an ortho, para-director, guiding the incoming nitro group primarily to the desired C4 position.[2][6]
-
Prevents Oxidation: It moderates the activating effect of the amino group, making the aromatic ring less susceptible to oxidation by the nitrating mixture.[1]
Q3: What analytical techniques are best for confirming my final product's purity and identity? A3: A combination of techniques is recommended for unambiguous characterization:
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and quantifying the presence of any isomeric impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure and the substitution pattern on the aromatic ring.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[10]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Q4: What are the most critical safety precautions for this synthesis? A4: Nitration reactions are potentially hazardous and must be performed with extreme care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: The entire procedure, especially the handling of concentrated acids and the nitration reaction itself, must be performed in a well-ventilated fume hood.
-
Handling Acids: Concentrated sulfuric and nitric acids are highly corrosive. Always add acid to water, never the other way around. The nitrating mixture (HNO₃/H₂SO₄) should be prepared slowly and pre-cooled before use.
-
Exothermic Reaction: Be prepared for a highly exothermic reaction during nitration. Use an ice/salt bath for efficient cooling and add the nitrating agent slowly to maintain control.
Quantitative Data Summary
The following table provides a general overview of the reaction conditions. Optimization may be required based on lab-specific conditions and equipment.
| Stage | Key Reagents | Molar Ratio (to Substrate) | Temperature | Typical Reaction Time |
| Protection | 2,3-Dimethylaniline, Acetic Anhydride | 1 : 1.1 | Reflux (~100-140°C) | 1-4 hours |
| Nitration | N-acetylated intermediate, HNO₃, H₂SO₄ | 1 : 1.05 (HNO₃) | 0-5 °C | 30-60 minutes |
| Deprotection | N-acetylated nitro product, H₂SO₄ (aq) | N/A | Reflux (~100°C) | 30-90 minutes |
Experimental Protocol
Stage 1: Preparation of N-(2,3-dimethylphenyl)acetamide
-
In a round-bottom flask fitted with a reflux condenser, add 2,3-dimethylaniline (1.0 eq).
-
Slowly add acetic anhydride (1.1 eq) to the flask.
-
Heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Allow the mixture to cool to room temperature. Pour the mixture into cold water with stirring to precipitate the product.
-
Filter the solid product, wash with cold water, and dry thoroughly.
Stage 2: Nitration
-
In a flask, carefully add the dried N-(2,3-dimethylphenyl)acetamide (1.0 eq) to concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid. Cool this mixture to 0°C.
-
Slowly add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the reaction temperature between 0-5°C.
-
After the addition is complete, stir the mixture at 0-5°C for 30 minutes.
-
Carefully pour the reaction mixture onto a large volume of crushed ice.
-
Filter the resulting precipitate (N-(2,3-dimethyl-4-nitrophenyl)acetamide), wash thoroughly with cold water until the washings are neutral, and use the wet cake in the next step.
Stage 3: Hydrolysis to this compound
-
Transfer the wet filter cake from the previous step to a round-bottom flask.
-
Add a sufficient volume of 70% aqueous sulfuric acid.
-
Heat the mixture to reflux for 1 hour, or until TLC analysis shows complete consumption of the starting material.[9]
-
Allow the solution to cool slightly, then pour it into a large beaker containing crushed ice.
-
Slowly neutralize the solution with concentrated ammonium hydroxide or aqueous NaOH while cooling in an ice bath until the product precipitates completely (pH ~7-8).
-
Filter the yellow precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., aqueous ethanol) to obtain pure this compound.[10]
References
- Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE.
- Sciencemadness. (2022). Mono-nitration of dimethylaniline.
- Wikipedia. (n.d.). Dimethylaniline.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.5. Synthesis of 2-Nitro-4-methylaniline.
- ChemIQSoc. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline.
- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
- Experimental Procedures. (2020). Preparation of N,N-dimethyl-4-nitrosoaniline.
- Autech. (n.d.). The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Computational Insights.
- Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position?
- NCERT. (n.d.). Amines.
- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
- PMC - NIH. (n.d.). 2,4-Dimethyl-6-nitroaniline.
- The Student Room. (2018). Why does nitration of N,N-dimethylaniline occur at the meta position?
- PrepChem.com. (n.d.). Preparation of 4-nitroaniline.
- Google Patents. (n.d.). US4151203A - Process for the preparation of p-nitroaniline compounds.
- ChemRxiv. (2024). Continuous flow synthesis of N,O-dimethyl-N'-nitroisourea monitored by inline FTIR.
- CHEMSOLVE.NET. (2019). Why 3,5-dimethyl 4-nitro aniline is stronger base than 2,6-dimethyl 4-nitro aniline.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Page loading... [guidechem.com]
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- 8. fchpt.stuba.sk [fchpt.stuba.sk]
- 9. 2,4-Dimethyl-6-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2,3-Dimethyl-4-nitroaniline
Welcome to the technical support center for the synthesis of 2,3-Dimethyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize reaction conditions for a high-purity product.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing insights into the underlying chemistry and actionable solutions.
Issue 1: Low Yield of the Desired this compound Product
Question: My nitration of 2,3-dimethylaniline is resulting in a significantly lower than expected yield of the target 4-nitro isomer. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the nitration of 2,3-dimethylaniline are typically attributed to two main factors: the formation of undesired isomers and oxidation of the starting material.
-
Isomer Formation: The directing effects of the amino (-NH₂) and methyl (-CH₃) groups on the aromatic ring influence the position of the incoming nitro group. Both are activating groups and ortho-, para-directing.[1] In the case of 2,3-dimethylaniline, this can lead to a mixture of nitro-isomers. The primary competing isomer is often 2,3-Dimethyl-6-nitroaniline .
-
Oxidation: The strong oxidizing nature of the nitrating mixture (concentrated nitric and sulfuric acids) can oxidize the aniline starting material, leading to the formation of tarry, polymeric byproducts and a reduction in the amount of starting material available for nitration.[2][3]
Solutions:
-
Protecting the Amino Group: To prevent both oxidation and the formation of undesired isomers due to protonation of the amine, the most effective strategy is to protect the amino group via acetylation before nitration.[4][5] The resulting acetamido group is still ortho-, para-directing but is less activating than the amino group, which can lead to a cleaner reaction. The acetyl group can be easily removed by hydrolysis after the nitration step.[6][7]
-
Strict Temperature Control: Aromatic nitrations are highly exothermic.[8] Maintaining a low reaction temperature (typically 0-10°C) is crucial to minimize oxidation and reduce the rate of side reactions.[9][10]
Experimental Protocol: Acetylation of 2,3-Dimethylaniline
-
In a round-bottom flask, dissolve 2,3-dimethylaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring and cooling in an ice bath.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the N-(2,3-dimethylphenyl)acetamide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Issue 2: Presence of a Significant Amount of a Meta-Nitro Isomer
Question: I am observing a substantial amount of a meta-nitro isomer in my product mixture. Why is this happening when the amino and methyl groups are ortho-, para-directing?
Answer:
The formation of a meta-nitro isomer during the nitration of anilines is a classic example of the influence of reaction conditions on regioselectivity. In the strongly acidic environment of the nitrating mixture, the amino group of 2,3-dimethylaniline can be protonated to form the anilinium ion (-NH₃⁺).[2][3][11]
The anilinium ion is a strongly deactivating, meta-directing group due to its positive charge, which withdraws electron density from the aromatic ring through the inductive effect.[5][12][13] This leads to the formation of 2,3-Dimethyl-5-nitroaniline . The extent of meta-isomer formation is dependent on the acidity of the reaction medium.
Solutions:
-
Acylation of the Amino Group: As mentioned previously, protecting the amino group by converting it to an amide (acetylation) is the most effective way to prevent its protonation and the subsequent formation of the meta-isomer.[4][5]
-
Milder Nitrating Agents: While less common for this specific synthesis, exploring milder nitrating agents or different solvent systems could potentially reduce the acidity of the reaction medium and suppress the formation of the anilinium ion.
Issue 3: Dark, Tarry Byproducts Complicating Purification
Question: My reaction mixture is dark and contains tarry materials, making the isolation and purification of the desired product difficult. What causes this and how can I prevent it?
Answer:
The formation of dark, tarry substances is a strong indication of oxidation side reactions.[2] Anilines are susceptible to oxidation, especially under the harsh conditions of nitration with concentrated nitric acid, a powerful oxidizing agent.[3] These oxidation products are often complex polymeric materials that are difficult to remove.
Solutions:
-
Low Reaction Temperature: Maintaining a consistently low temperature throughout the addition of the nitrating agent is critical to minimize oxidation.
-
Controlled Addition of Nitrating Agent: Add the nitrating mixture slowly and dropwise to the solution of the aniline derivative. This helps to dissipate the heat generated from the exothermic reaction and prevents localized "hot spots" where oxidation can be accelerated.[9]
-
Use of a Protecting Group: Acetylation of the amino group not only controls regioselectivity but also reduces the electron-donating ability of the substituent, making the ring less susceptible to oxidation.
Purification Protocol: Recrystallization
If tarry byproducts are present, purification can often be achieved through recrystallization.
-
Dissolve the crude product in a minimal amount of a hot solvent, such as aqueous ethanol.
-
If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes to adsorb the colored impurities.
-
Hot filter the solution to remove the charcoal and any insoluble materials.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.[14]
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal nitrating agent for the synthesis of this compound?
A1: The most common and effective nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4][15][16] Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.[17]
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the product and quantifying the presence of any isomeric impurities.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired this compound and identifying any side products.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
Q3: Can dinitration occur, and if so, how can it be minimized?
A3: Yes, dinitration is a potential side reaction, especially if the reaction conditions are too harsh (e.g., excess nitrating agent, elevated temperature, or prolonged reaction time). The initial nitro group is deactivating, but the presence of the activating amino and methyl groups can still promote a second nitration. To minimize dinitration, use a stoichiometric amount of the nitrating agent and maintain strict control over the reaction temperature and time.
Q4: What are the safety precautions I should take during this synthesis?
A4: The nitration of aromatic compounds can be hazardous and should be performed with extreme caution in a well-ventilated fume hood.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with care and have appropriate spill kits readily available.
-
Exothermic Reaction: The reaction is highly exothermic. Use an ice bath to control the temperature and add reagents slowly.
-
Explosion Hazard: Aromatic nitro compounds can be explosive, particularly polynitrated species.[4][8]
III. Visualizing the Reaction Pathways
The following diagrams illustrate the desired reaction pathway and the key side reactions discussed.
Caption: Desired vs. Side Reaction Pathways
IV. Summary of Key Side Products
| Side Product | Formation Pathway | Mitigation Strategy |
| 2,3-Dimethyl-5-nitroaniline | Protonation of the amino group to form the meta-directing anilinium ion. | Protect the amino group via acetylation. |
| 2,3-Dimethyl-6-nitroaniline | Direct nitration without a protecting group, leading to ortho-substitution. | Protect the amino group via acetylation to control regioselectivity. |
| Oxidation Byproducts (Tars) | Oxidation of the electron-rich aniline ring by nitric acid. | Maintain low reaction temperatures and use a protecting group. |
| Dinitro compounds | Over-nitration due to harsh reaction conditions. | Use stoichiometric amounts of nitrating agent and control temperature and reaction time. |
V. References
-
Chemistry Stack Exchange. (2019, May 25). Nitration of aniline.
-
Journal of the Chemical Society C: Organic. Oxidation of substituted anilines to nitroso-compounds.
-
Benchchem. (2026, January 5). A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives.
-
Vedantu. When aniline is nitrated with nitrating mixture in class 12 chemistry CBSE.
-
MDPI. (2018). Synthesis of Nitroarenes by Oxidation of Aryl Amines.
-
Benchchem. Technical Support Center: Purification of 2-Methyl-4-nitroaniline-d3.
-
YouTube. (2020, November 5). Nitration of aniline.
-
BYJU'S. Aromatic Nitration.
-
Wikipedia. Nitration.
-
Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation.
-
PubChem. 2,3-Dimethylaniline.
-
Organic Syntheses. m-NITRODIMETHYLANILINE.
-
Google Patents. US5466871A - Process for preparing nitroaniline derivatives.
-
Sciencemadness.org. (2022, August 19). Mono-nitration of dimethylaniline.
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
-
YouTube. (2019, January 3). nitration of aromatic compounds.
-
Wikipedia. Dimethylaniline.
-
AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.
-
Guidechem. Why does nitration of N,N-dimethylaniline occur at the meta position? - FAQ.
-
Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence.
-
NIH. 2,4-Dimethyl-6-nitroaniline.
-
PubChem. 2,3-Dimethylaniline | C8H11N | CID 6893.
-
Chemistry Stack Exchange. (2012, April 25). Why does nitration of N,N-dimethylaniline occur at the meta position?
-
Universidade de Lisboa. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
-
The Student Room. (2018, August 22). Why does nitration of N,N-dimethylaniline occur at the meta position?
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Technical Support Center: Purification of 2,3-Dimethyl-4-nitroaniline
Welcome to the technical support guide for the purification of 2,3-Dimethyl-4-nitroaniline (CAS 80879-86-3). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound. The synthesis of this compound, typically via the nitration of 2,3-dimethylaniline, often yields a mixture of positional isomers and other byproducts that complicate downstream applications. This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these purification hurdles effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The primary challenge in purifying this compound stems from impurities generated during its synthesis, which is most commonly the direct nitration of 2,3-dimethylaniline. The directing effects of the activating amino group and the two methyl groups on the aromatic ring lead to the formation of several positional isomers. The most common impurities are:
-
Positional Isomers: The primary isomeric byproduct is often 2,3-Dimethyl-6-nitroaniline, with other isomers like 2,3-Dimethyl-5-nitroaniline also possible. These isomers have very similar physicochemical properties (polarity, solubility, molecular weight) to the target compound, making them difficult to separate.[1]
-
Unreacted Starting Material: Incomplete nitration can leave residual 2,3-dimethylaniline in the crude product.[2]
-
Oxidation and Degradation Products: The strong acidic and oxidative conditions of nitration can lead to the formation of tarry, colored byproducts.[3]
Q2: What is the recommended first-line strategy for purifying the crude product?
A2: Recrystallization is the most effective and economical initial step for purifying crude this compound on a laboratory or pilot scale.[1] This technique is particularly useful for removing the bulk of isomeric impurities, unreacted starting materials, and other solid byproducts.[4] The choice of solvent is critical and should be determined through small-scale solubility tests. A good solvent will dissolve the compound well when hot but poorly when cold.[5] Aqueous ethanol is often a good starting point for nitroanilines.[1]
Q3: Which analytical techniques are essential for assessing the purity of this compound?
A3: A multi-technique approach is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the most reliable method for quantifying the purity of the final product and, crucially, for resolving and quantifying isomeric impurities. A reverse-phase C18 column is typically effective.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and ensuring the correct isomeric form has been isolated.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oily Precipitate Forms Instead of Crystals During Recrystallization | 1. The solution is too supersaturated. 2. The chosen solvent is too nonpolar for the compound. 3. Rapid cooling. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or add a small "seed" crystal of pure product.[5] 2. Adjust Solvent System: Add a small amount of a more polar co-solvent (e.g., add water dropwise to an ethanol solution).[1] 3. Ensure Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature before moving it to an ice bath.[5] |
| Low Recovery of Purified Product After Recrystallization | 1. Too much solvent was used during the dissolution step. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[5] You can boil off some solvent to concentrate the solution if too much was added. 2. Maximize Precipitation: Ensure the flask is thoroughly cooled in an ice bath for at least 15-20 minutes to maximize crystal formation.[7] 3. Prevent Premature Crashing: Use a pre-heated funnel and fluted filter paper for the hot gravity filtration step to keep the solution from cooling and crystallizing in the funnel. |
| Product is Discolored (Dark Yellow, Brown, or Red) | Presence of colored impurities, often from oxidation or side reactions during synthesis. | Use Activated Charcoal: During the recrystallization process, after the crude product is dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Boil the solution for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool.[1][5] |
| Poor Separation of Isomers by Column Chromatography | 1. The mobile phase (eluent) polarity is not optimal. 2. The column is overloaded with the sample. | 1. Optimize Eluent: Use Thin-Layer Chromatography (TLC) to test various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that gives good separation (ΔRf > 0.2) between the desired product and the impurities.[8] A shallower gradient or isocratic elution may improve resolution. 2. Reduce Sample Load: The amount of crude material should typically be no more than 5-10% of the mass of the silica gel used. |
| Product is Still Impure After Multiple Recrystallizations | The impurities are likely isomers with very similar solubility profiles to the desired product. | Recrystallization alone may not be sufficient. The product should be further purified using silica gel column chromatography, which separates compounds based on differences in their interaction with the stationary phase.[1][8] |
Detailed Purification Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
This protocol is a robust starting point for the bulk purification of crude this compound.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 80-90% aqueous ethanol solution (start with ~10-15 mL per gram of crude material). Heat the mixture on a hot plate with stirring until the solid completely dissolves.[1]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to a boil for 2-3 minutes.[5]
-
Hot Gravity Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same 80-90% aqueous ethanol composition) to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature safely below the melting point (116-117°C).[9]
Protocol 2: Silica Gel Column Chromatography
This method is ideal for separating stubborn isomeric impurities that cannot be removed by recrystallization.
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase. A mixture of hexane and ethyl acetate is a common choice. The ideal eluent should move the desired compound to an Rf value of approximately 0.3-0.4.[8]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase. Pour the slurry into the column and allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the partially purified product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully add this concentrated solution to the top of the silica bed.
-
Elution: Slowly add the mobile phase to the top of the column. Begin elution, starting with a non-polar solvent mixture and gradually increasing the polarity if a gradient is required. Maintain a consistent flow rate.[8]
-
Fraction Collection: Collect the eluting solvent in a series of numbered test tubes or flasks.
-
Analysis: Spot each collected fraction onto a TLC plate to determine which fractions contain the pure product.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the final, high-purity this compound.
Visualized Workflows and Logic
Caption: Logical diagram of the isomeric impurity challenge.
References
- University of California, Irvine. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE.
- University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent.
- National Center for Biotechnology Information. (n.d.). 2,3-Dimethyl-N-[(E)-4-nitrobenzylidene]aniline. PubMed Central.
- Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment.
- Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE.
- Studocu. (2020). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline.
- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
- Solubility of Things. (n.d.). N,N-dimethyl-4-nitroaniline.
- National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PubMed Central.
- SIELC Technologies. (n.d.). 2-methoxy-N,N-dimethyl-4-nitroaniline on Newcrom R1 HPLC column.
- Wikipedia. (n.d.). Dimethylaniline.
- Sciencemadness.org. (2022). Mono-nitration of dimethylaniline.
- Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline.
- SIELC Technologies. (n.d.). Separation of N,N-Dimethyl-4-nitro-2-chloroaniline on Newcrom R1 HPLC column.
- MDPI. (n.d.). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”.
- Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications.
- PubChem. (n.d.). 2-Methyl-4-nitroaniline.
- Google Patents. (n.d.). US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
- ResearchGate. (n.d.). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1.
Sources
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- 2. store.usp.org [store.usp.org]
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- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. Separation of N,N-Dimethyl-4-nitro-2-chloroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. studylib.net [studylib.net]
- 9. This compound CAS#: 80879-86-3 [m.chemicalbook.com]
Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 2,3-Dimethyl-4-nitroaniline
Welcome to the technical support guide for the synthesis of 2,3-Dimethyl-4-nitroaniline. This document provides in-depth, experience-driven answers to common challenges encountered during the nitration of 2,3-dimethylaniline, with a specific focus on the critical role of reaction temperature. The following troubleshooting FAQs and protocols are designed for researchers, chemists, and drug development professionals to enhance reaction yield, purity, and safety.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended temperature range for the nitration of 2,3-dimethylaniline, and why is it so critical?
Answer: For the nitration of highly activated aromatic compounds like 2,3-dimethylaniline, a low temperature is paramount. The generally recommended temperature range is -10°C to 10°C .[1][2] Maintaining this low temperature is critical for several reasons rooted in reaction kinetics and thermodynamics:
-
Exothermic Nature: The nitration of aromatic rings is a highly exothermic process.[3][4] Without adequate cooling, the heat generated can accelerate the reaction uncontrollably, leading to a dangerous situation known as thermal runaway.[2]
-
Selectivity and Byproduct Formation: The amino (-NH₂) and methyl (-CH₃) groups on the aniline ring are strong activating groups, making the molecule highly susceptible to electrophilic attack.[5][6] While the desired reaction (mononitration) has a relatively low activation energy, undesirable side reactions such as dinitration and oxidation have higher activation energies. Elevated temperatures provide the necessary energy to overcome these barriers, leading to a complex mixture of impurities.[2]
-
Preventing Oxidation: Concentrated nitric acid is a potent oxidizing agent. At higher temperatures, it can oxidize the sensitive aniline substrate, leading to the formation of tarry, dark-colored byproducts and a significant reduction in the yield of the desired product.[2][7]
Strict temperature control is the most effective tool for ensuring the reaction proceeds selectively towards the desired this compound isomer.
Q2: My reaction yield is very low, and I suspect incomplete conversion. Should I increase the temperature?
Answer: While a low reaction temperature can slow the reaction rate, increasing the temperature should be approached with extreme caution.[2] Before raising the temperature, consider these factors:
-
Insufficient Reaction Time: Low temperatures necessitate longer reaction times. Ensure the mixture has been stirred for an adequate period (e.g., 1-2 hours) after the addition of the nitrating agent is complete.[1] Some procedures even allow the mixture to stand for several hours or overnight at a slightly higher, but still controlled, temperature (e.g., room temperature) to ensure completion.[1][3]
-
Poor Mixing: Inadequate stirring can create localized "hot spots" where the reaction proceeds rapidly and "cold spots" where it stalls. Ensure your stirring is vigorous enough to maintain a homogenous mixture and temperature profile.[1]
-
Acid Concentration: The use of fresh, concentrated sulfuric and nitric acids is crucial for generating the active nitronium ion (NO₂⁺).[2] Decomposed or low-concentration acids will result in a sluggish and incomplete reaction.
If these factors have been addressed and the reaction is still incomplete (verifiable by TLC or HPLC), a gradual and cautious increase in temperature in small increments (e.g., to 5°C, then 10°C) may be warranted. However, this increases the risk of byproduct formation. A better approach is often to optimize other parameters first.
Q3: My final product is contaminated with significant impurities, particularly a dark, oily substance and possibly dinitrated compounds. How is temperature related to this issue?
Answer: This is a classic sign of excessive reaction temperature. As discussed in Q1, higher temperatures disproportionately favor side reactions.
-
Oxidation Products: The dark, tarry, or oily substances are typically the result of the nitric acid oxidizing the aniline ring.[2] This is highly temperature-dependent.
-
Dinitration: this compound is still an activated ring and can undergo a second nitration. This is especially prevalent if the temperature is allowed to rise, leading to the formation of dinitro-dimethylaniline isomers which can be difficult to separate from the desired product.
-
Isomer Formation: While the primary directing effects of the amine and methyl groups favor 4-nitro substitution, temperature can influence the regioselectivity.[5][8] In the strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director.[9][10] This can lead to the formation of other isomers. Precise temperature control helps manage this complex equilibrium and favors the desired kinetic product.
The Solution:
-
Lower the Temperature: This is the most effective solution. Perform the reaction in an ice-salt or dry ice-acetone bath to achieve temperatures between -10°C and 0°C.[2][4]
-
Control Addition Rate: Add the nitrating mixture very slowly (dropwise) to the aniline solution.[2][3] This prevents localized temperature spikes by allowing the cooling bath to dissipate the heat generated from the exothermic reaction.
Q4: How can I experimentally determine the optimal reaction temperature for my specific laboratory setup and scale?
Answer: A systematic approach using small-scale parallel experiments is the most reliable method. This allows you to screen multiple temperatures and identify the optimal balance between reaction rate, yield, and purity.
Below is a workflow and a data summary table to guide this optimization process.
Experimental Protocol: Temperature Optimization
This protocol outlines a procedure for identifying the optimal nitration temperature on a small, analytical scale.
Safety Warning: This procedure involves highly corrosive and oxidizing acids and is extremely exothermic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[4][11]
1. Preparation of Amine Salt Solution: a. In four separate, identical small reaction flasks (e.g., 25 mL round-bottom flasks) equipped with magnetic stir bars, add 4 mL of concentrated sulfuric acid (98%). b. Place each flask in a cooling bath capable of reaching the target temperature (see table below). c. Once the acid has cooled, slowly add 500 mg (3.67 mmol) of 2,3-dimethylaniline to each flask, ensuring the internal temperature does not exceed 10°C.
2. Preparation of Nitrating Mixture: a. In a separate, cooled beaker, carefully and slowly add 0.9 mL of concentrated nitric acid (70%) to 0.9 mL of concentrated sulfuric acid (98%). Prepare enough of this mixture for all four reactions. Keep this mixture chilled.
3. Controlled Nitration: a. Set up each of the four flasks to run at a different, constant temperature. b. Using a syringe pump or dropping funnel, add the nitrating mixture dropwise to each of the four amine salt solutions over a period of 30-60 minutes. It is critical to maintain the specified temperature throughout the addition. c. After the addition is complete, allow each reaction to stir at its designated temperature for an additional 1 hour.
4. Workup and Analysis: a. Quench each reaction by carefully pouring it into a separate beaker containing 20 g of crushed ice. b. Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is ~7-8. This will precipitate the crude product. c. Filter the solid product from each reaction using a Büchner funnel, wash thoroughly with cold water, and dry.[7] d. Determine the crude yield for each reaction. e. Analyze the purity of each product using TLC, HPLC, or ¹H NMR to quantify the amount of desired product versus impurities.
Data Presentation: Temperature Screening Results
Summarize your findings in a table to easily compare the outcomes.
| Experiment # | Target Temperature (°C) | Crude Yield (mg) | Purity (% by HPLC) | Key Observations |
| 1 | -10°C | Record Value | Record Value | Slow reaction, clean product profile |
| 2 | 0°C | Record Value | Record Value | Good rate, high purity |
| 3 | 10°C | Record Value | Record Value | Faster rate, noticeable increase in impurities |
| 4 | 20°C | Record Value | Record Value | Rapid reaction, significant dark coloration/byproducts |
Visualizations
Troubleshooting Workflow
This diagram provides a logical decision-making process for troubleshooting common issues during the synthesis.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Mono-nitration of dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection and Synthesis of 2,3-Dimethyl-4-nitroaniline
Welcome to the Technical Support Center. As Senior Application Scientists, we provide researchers, scientists, and drug development professionals with in-depth technical guidance grounded in established chemical principles and field-proven experience. This guide focuses on the synthesis of 2,3-Dimethyl-4-nitroaniline, a critical intermediate in various manufacturing processes. We will delve into the nuances of catalyst selection, reaction mechanisms, and provide practical troubleshooting solutions to common experimental challenges.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions regarding the synthesis, helping you build a solid theoretical foundation before undertaking experimental work.
Q1: What is the standard and most effective catalyst system for synthesizing this compound?
The industry-standard and most common method for the nitration of aromatic compounds, including 2,3-dimethylaniline, is the use of "mixed acid".[1][2] This is a combination of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃).
Causality Behind the Choice:
-
Role of Sulfuric Acid: Sulfuric acid is not just a solvent but a crucial catalyst. It is a stronger acid than nitric acid and protonates it. This protonated nitric acid then readily loses a water molecule to form the highly reactive electrophile, the nitronium ion (NO₂⁺) .[1][3][4]
-
Electrophile Generation: The formation of the nitronium ion is the key step, as nitric acid alone is generally not a potent enough electrophile to react efficiently with most aromatic rings.[3][4] The reaction is as follows: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Q2: What is the chemical mechanism governing the nitration of the 2,3-dimethylaniline ring?
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[3] This is a two-step process:
-
Attack by the Aromatic Ring: The electron-rich π system of the 2,3-dimethylaniline ring acts as a nucleophile, attacking the powerful nitronium ion (NO₂⁺) electrophile. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]
-
Restoration of Aromaticity: A weak base in the mixture, typically the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bonded to the new nitro group. This regenerates the aromatic ring, completing the substitution.[1][4]
Below is a diagram illustrating this fundamental mechanism.
Caption: The mechanism of electrophilic aromatic nitration.
Q3: Why is achieving high regioselectivity for the 4-nitro position a significant challenge?
Regioselectivity is dictated by the directing effects of the substituents already on the aromatic ring. In 2,3-dimethylaniline, you have three activating, ortho, para-directing groups:
-
Amino Group (-NH₂): A very powerful activating group.
-
Two Methyl Groups (-CH₃): Moderately activating groups.
The combined influence of these groups directs the incoming electrophile (NO₂⁺) to multiple positions on the ring, primarily the positions ortho and para to the powerful amino group. This can lead to a mixture of isomers, including this compound and 2,3-Dimethyl-6-nitroaniline, making purification complex.[2][6]
Q4: How does the highly acidic reaction medium influence the 2,3-dimethylaniline substrate and the reaction outcome?
This is a critical consideration. The amino group (-NH₂) is basic and will be protonated in the strong acidic environment of the mixed acid to form the anilinium ion (-NH₃⁺) .[7][8]
-
Change in Directing Effect: Unlike the activating, ortho, para-directing -NH₂ group, the anilinium ion is a strongly deactivating, meta-directing group due to the inductive effect of the positive charge on the nitrogen.[7][8]
-
Impact on Product Distribution: The nitration reaction can therefore proceed through two competing pathways: nitration of the small amount of unprotonated aniline (leading to ortho/para products) and nitration of the abundant anilinium ion (leading to the meta product). This equilibrium is why direct nitration of anilines often yields a complex mixture of isomers, including a significant amount of the meta-product.[2][7][8]
Section 2: Experimental Protocol and Workflow
This section provides a representative protocol for the synthesis. Adherence to safety protocols is paramount.
Workflow Diagram
Caption: General experimental workflow for nitration.
Step-by-Step Laboratory Protocol
This protocol is a guideline and must be adapted and optimized based on laboratory conditions and scale. A thorough risk assessment must be performed before starting.
-
Preparation of the Substrate Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place concentrated sulfuric acid (H₂SO₄, ~7-8 molar equivalents). Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add 2,3-dimethylaniline (1 molar equivalent) to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 25°C. Once addition is complete, continue cooling until the temperature of the resulting solution is 0-5°C.[9]
-
Preparation of the Nitrating Mixture: In a separate beaker, cool concentrated sulfuric acid (H₂SO₄, ~2 molar equivalents) in an ice bath. Slowly and carefully add concentrated nitric acid (HNO₃, ~1.05-1.1 molar equivalents) to the sulfuric acid. Keep this "mixed acid" cool.
-
Nitration Reaction: Slowly add the prepared mixed acid dropwise from the dropping funnel to the stirred solution of dimethylaniline sulfate. The rate of addition must be carefully controlled to maintain the reaction temperature between 5°C and 10°C.[9] This reaction is highly exothermic.[10] Use of dry ice pieces can help control the temperature for larger scales.[9][10]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 5-10°C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Neutralization and Isolation: Slowly neutralize the acidic solution with a base such as concentrated ammonium hydroxide until the pH is approximately 7-8.[9] Keep the mixture cool in an ice bath during neutralization. The crude product will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and inorganic salts.[11]
-
Purification: The crude product is often a mixture of isomers. Purify by recrystallization from a suitable solvent, such as aqueous ethanol.[11][12]
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.
Caption: A logical flowchart for troubleshooting common nitration issues.
Q5: Problem - My yield is very low or I recovered only starting material.
-
Possible Cause: The reaction is highly temperature-dependent. If the temperature was kept too low (e.g., well below 0°C), the activation energy barrier may not have been overcome, leading to an incomplete reaction. Conversely, poor work-up, such as incomplete precipitation or neutralization, can lead to product loss.
-
Solution: Ensure your thermometer is accurate and that the temperature is maintained within the optimal 5-10°C range.[9] Allow sufficient reaction time. During work-up, ensure the pH is correct for full precipitation of the amine product before filtration.
Q6: Problem - I have a significant amount of the wrong isomer (e.g., meta-nitro or 6-nitro).
-
Possible Cause: This is a classic regioselectivity problem.
-
Meta-Isomer: Formation of the meta-isomer is a direct consequence of the nitration of the protonated anilinium ion (-NH₃⁺), which is meta-directing.[7][8]
-
6-Nitro Isomer: The formation of other isomers like the 6-nitro product is influenced by temperature; higher temperatures can reduce selectivity.
-
-
Solution:
-
Strict Temperature Control: Maintaining the low temperature (5-10°C) is the most critical parameter for maximizing selectivity.[10]
-
Protecting Group Strategy: For the highest selectivity, a protecting group strategy is recommended. React 2,3-dimethylaniline with acetic anhydride to form the acetanilide derivative. The amide group (-NHCOCH₃) is still an ortho, para-director but is less activating and prevents protonation. After nitration (which will now strongly favor the 4-position), the acetyl group can be removed by acid or base hydrolysis to yield the desired product.[2]
-
Q7: Problem - My analysis shows evidence of dinitro- or other over-nitrated products.
-
Possible Cause: The activating groups on the ring make it susceptible to further nitration if conditions are too harsh. This is typically caused by temperatures rising too high, allowing the reaction to run too long, or using a large excess of nitric acid.[2]
-
Solution: Use only a slight excess of nitric acid (e.g., 1.05 equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint. Most importantly, maintain rigorous temperature control, as over-nitration is more likely at elevated temperatures.[10]
Q8: Problem - The reaction produced a dark, tarry, or oily substance that is difficult to purify.
-
Possible Cause: Aniline derivatives are susceptible to oxidation by nitric acid, especially if nitrous acid (HNO₂) is present as an impurity or forms during the reaction.[13] This, combined with excessive heat, can lead to decomposition and polymerization, resulting in tars.
-
Solution: Use high-purity nitric acid. Adding a small amount of a nitrous acid scavenger, like urea, to the nitrating mixture can prevent oxidative side reactions.[10] The single most effective preventative measure is strict temperature control to prevent thermal runaway and decomposition.[14] For purification, column chromatography may be necessary if recrystallization fails to remove the colored impurities.[12]
Section 4: Alternative Catalytic Systems
While mixed acid is the workhorse, research into alternative methods aims for milder conditions and improved selectivity.
Q9: Are there any alternative, milder catalysts for the nitration of anilines?
Yes, modern organic synthesis has explored several alternatives, although they are not as commonly used on an industrial scale as mixed acid. These methods are particularly useful for sensitive substrates.
-
Transition Metal Catalysts: Copper-catalyzed nitration has been reported as a practical method for protected anilines, using one equivalent of nitric acid and producing water as the only byproduct.[15] Other metal nitrates, such as iron(III) nitrate (Fe(NO₃)₃·9H₂O), have been used to promote ortho-nitration.[16]
-
Other Nitrating Agents: Systems like bismuth nitrate / acetic anhydride have been shown to be effective and regioselective for a series of substituted anilines under mild reflux.[16]
-
Key Insight: Many of these advanced methods require the aniline to be protected (e.g., as an amide or sulfonamide) to achieve high selectivity and avoid side reactions.[17]
Section 5: Critical Safety Precautions
Nitration reactions are energetically favorable and can be hazardous if not managed properly.
Q10: What are the most critical safety protocols for conducting this experiment?
-
Corrosivity and Chemical Burns: Concentrated sulfuric and nitric acids are extremely corrosive.[18][19] They can cause severe burns on contact with skin and eyes.[20]
-
Exothermic Reaction & Thermal Runaway: The reaction is highly exothermic.[1][14] Inadequate cooling can lead to a rapid temperature increase (thermal runaway), causing violent boiling, pressure buildup, and potentially an explosion.[14][18]
-
Oxidation Hazard: Nitric acid is a powerful oxidizing agent and can react violently with organic materials.[21]
-
Toxic Fumes: The reaction can produce toxic nitrogen oxide (NOx) fumes, which are harmful if inhaled.[18][19]
Mandatory Safety Measures:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves, and a chemical-resistant lab coat.[19][20]
-
Engineering Controls: Conduct the entire procedure in a certified chemical fume hood.[18] For reactions at scale, a blast shield is essential. Ensure an emergency eyewash and safety shower are immediately accessible.[19]
-
Controlled Addition: Add reagents slowly and monitor the temperature continuously. Never add water to concentrated acid; always add acid to water (or in this case, the reaction mixture to ice).
-
Waste Disposal: Do not mix nitric acid waste with other waste streams, especially organic solvents.[21] Neutralize and dispose of all waste according to your institution's hazardous waste protocols.
References
- Master Organic Chemistry. (2018).
- OChem Tutor. (2019).
- The Journal of Organic Chemistry. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects.
- BYJU'S. (n.d.).
- Wikipedia. (n.d.).
- Chemical Engineering Transactions. (2024).
- National Academic Digital Library of Ethiopia. (2013).
- ChemistryViews. (2014).
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. [Link]
- ResearchGate. (2025).
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]
- UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. [Link]
- ResearchGate. (n.d.).
- Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. [Link]
- Google Patents. (n.d.).
- Chemistry Stack Exchange. (2012).
- Sciencemadness.org. (2022).
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]
- American Chemical Journal. (1906). STUDIES IN NITRATION, III.
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Technical Support Center: Troubleshooting Isomer Separation in Nitroaniline Synthesis
Welcome to the Technical Support Center for nitroaniline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with separating nitroaniline isomers. The synthesis of nitroaniline, a critical precursor in the pharmaceutical and dye industries, frequently results in a mixture of ortho (o-), meta (m-), and para (p-) isomers.[1] The successful isolation of the desired isomer is paramount for the purity and efficacy of the final product.
This resource provides in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is the direct nitration of aniline often problematic for achieving high yields of a single isomer?
Direct nitration of aniline using a standard nitrating mixture (concentrated nitric acid and sulfuric acid) presents two significant challenges. Firstly, the amino group (-NH2) is highly susceptible to oxidation by nitric acid, which can lead to the formation of tarry byproducts and decomposition of the starting material.[2] Secondly, the strongly acidic conditions protonate the amino group to form the anilinium ion (-NH3+). This ion acts as a meta-directing group, resulting in a substantial amount of the m-nitroaniline isomer, complicating the purification process and reducing the yield of the desired o- and p-isomers.[2]
To circumvent these issues, the amino group is often protected via acetylation to form acetanilide.[2] The acetamido group (-NHCOCH3) is less activating and more sterically bulky, which helps to prevent oxidation and directs the incoming nitro group primarily to the para position.[2]
2. My crude product is a mixture of o- and p-nitroaniline. What is the most effective initial separation strategy?
Fractional crystallization is a robust and commonly employed technique for the initial separation of o- and p-nitroaniline isomers based on their differing solubilities in various organic solvents.[3][4][5] The key is to select a solvent in which the solubility of the two isomers has a significant temperature-dependent differential.
Protocol: Fractional Crystallization of o- and p-Nitroaniline
-
Solvent Selection: Ethanol is a frequently recommended solvent because p-nitroaniline is considerably less soluble in it than o-nitroaniline, especially at lower temperatures.[2] Toluene is another option where o-nitroaniline shows good solubility while p-nitroaniline is sparingly soluble.[6]
-
Dissolution: Dissolve the crude isomeric mixture in a minimum amount of hot ethanol (or another selected solvent) to form a saturated solution.[7]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The less soluble p-nitroaniline will crystallize out first.[2][7] Further cooling in an ice bath can maximize the yield of p-nitroaniline crystals.[7][8]
-
Isolation: Collect the p-nitroaniline crystals via vacuum filtration.[7][8] The filtrate will be enriched with the more soluble o-nitroaniline.
-
Purity Check: Assess the purity of the isolated p-nitroaniline using Thin Layer Chromatography (TLC) or melting point analysis. Multiple recrystallization steps may be necessary to achieve the desired purity.[3]
Table 1: Solubility of Nitroaniline Isomers at 303 K (30°C) [6]
| Solvent | o-Nitroaniline Solubility ( g/100g solvent) | p-Nitroaniline Solubility ( g/100g solvent) |
| Toluene | High | Low (1.8% saturation)[6] |
| Ethanol | High | Moderate |
| Water | 0.08 | 0.13 |
3. After fractional crystallization, the o-nitroaniline in the filtrate is still impure. How can I purify it further?
Column chromatography is an excellent method for purifying the o-nitroaniline-enriched filtrate.[9][10] This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[11]
Experimental Workflow: Column Chromatography for o-Nitroaniline Purification
Caption: Workflow for purifying o-nitroaniline using column chromatography.
Detailed Protocol:
-
Stationary Phase: Silica gel is a commonly used polar stationary phase.
-
Mobile Phase: A solvent system of increasing polarity is typically used. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. The less polar o-nitroaniline will elute before any remaining p-nitroaniline.
-
Fraction Collection and Analysis: Collect the eluent in small fractions and analyze each fraction using TLC to identify which fractions contain the pure o-nitroaniline.[9]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified o-nitroaniline.
4. I have isolated a yellow crystalline solid. How can I definitively identify which isomer it is and assess its purity?
A combination of melting point determination and spectroscopic analysis is essential for unambiguous identification and purity assessment.
A. Mixed Melting Point Determination
This is a classical and effective technique to confirm the identity of a compound.[12][13][14]
-
Principle: A pure substance has a sharp, characteristic melting point. Impurities will typically cause a depression and broadening of the melting point range.[15][16]
-
Procedure:
-
Determine the melting point of your isolated sample.
-
Prepare a 1:1 mixture of your sample with an authentic standard of the suspected isomer (e.g., your isolated solid mixed with pure p-nitroaniline).
-
Determine the melting point of the mixture.
-
-
Interpretation of Results:
-
No depression: If the melting point of the mixture is sharp and identical to that of the pure standard, your isolated compound is identical to the standard.[12][13]
-
Depression and broadening: If the melting point of the mixture is lower and has a wider range than the pure standard, your compound is different from the standard.[12][16]
-
B. Spectroscopic Analysis
Spectroscopic methods provide detailed structural information.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups. The N-H stretching frequencies in the amino group and the symmetric and asymmetric stretches of the nitro group will be present. While the spectra of the isomers are similar, subtle differences in the fingerprint region can aid in identification when compared to reference spectra.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful for distinguishing between the isomers due to the different chemical environments of the aromatic protons. The splitting patterns and chemical shifts are unique for each isomer.[18][19][20]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the isomers in a mixture, providing a precise measure of purity.[21][22]
Table 2: Characteristic Data for Nitroaniline Isomers
| Isomer | Melting Point (°C) | Appearance | Key ¹H NMR Signals (approx. ppm in CDCl₃) |
| o-Nitroaniline | 71.5[7] | Orange solid[1][7] | Multiplets between 6.7-8.1 ppm[19] |
| m-Nitroaniline | 114 | Yellow solid | Multiplets between 7.2-8.0 ppm |
| p-Nitroaniline | 146-149 | Yellow crystalline solid[23] | Two doublets around 6.7 and 8.0 ppm[18] |
5. My synthesis resulted in a significant amount of the m-nitroaniline isomer. Can this be separated from the o- and p- isomers?
The separation of m-nitroaniline from its ortho and para isomers can be challenging due to their similar properties. However, differences in basicity can be exploited. The basicity of the isomers generally follows the order: p-nitroaniline > o-nitroaniline > m-nitroaniline. This difference is due to the electronic effects of the nitro group on the amino group.[24][25]
Acid-Base Extraction Workflow
Caption: A conceptual workflow for separating m-nitroaniline based on basicity differences.
A patented method involves treating the isomeric mixture in a solvent like carbon tetrachloride or benzene with an acid such as hydrogen chloride or sulfuric acid. The more basic p-nitroaniline preferentially forms a solid salt and precipitates, allowing for its separation.[26]
References
- Column Chromatography of Nitroanilines Lab Experiment. (n.d.). Studylib.
- Mixed melting point determination. (n.d.). Biocyclopedia.
- Solubilities of nitroanilines in different solvents at 303 K. (n.d.). ResearchGate.
- Zbornik, T. W., & Slagle, D. J. (1954). U.S. Patent No. 2,671,110. Washington, DC: U.S. Patent and Trademark Office.
- LAB 1 - EXPERIMENTAL PROCEDURE. (n.d.).
- CHM 235L. (n.d.).
- Separation of ortho-, nitro- para Nitroaniline. (n.d.). KNAUER.
- Organic Chemistry (Lab Manual). (n.d.). Scribd.
- What is the mixed melting point technique? (n.d.). Quora.
- Melting Point Determination. (n.d.). Stanford Research Systems.
- Experiment 1 - Melting Points. (n.d.).
- Separation of 4-Nitroaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Solubility and solution thermodynamics of 2-methyl-4-nitroaniline in eleven organic solvents at elevated temperatures. (2018). The Journal of Chemical Thermodynamics, 125, 104-112.
- Nitroaniline: Common isomers, structure, synthesis and applications. (n.d.). Chempanda.
- p-Nitroaniline : Organic synthesis. (2020, October 16). YouTube.
- Suggest a method to separate a mixture of ortho and para nitro aniline. (2019, April 27). Sarthaks eConnect.
- Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Compare the basic strengths of ortho, meta and para isomers of nitroaniline and predict the decreasing order of basicity. (n.d.). Allen.
- Chromatography Separation Of Ortho And P-Nitro Aniline. (n.d.). Bartleby.
- Effect of nitro group basicity order of o,m and p nitroanilines? (2018, November 25). Chemistry Stack Exchange.
- Fractional Crystallization. (n.d.). Sulzer.
- o-NITROANILINE. (n.d.). Organic Syntheses.
- p-Nitroaniline. (n.d.). NIST WebBook.
- 4-Nitroaniline - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. (2018). Crystal Growth & Design, 18(10), 6039-6052.
- Fractional crystallization (chemistry). (n.d.). Wikipedia.
- Fractional crystallization. (2019, June 5). Chemistry LibreTexts.
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preventing byproduct formation in 2,3-Dimethyl-4-nitroaniline synthesis
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dimethyl-4-nitroaniline. Our objective is to provide a comprehensive resource for troubleshooting and preventing the formation of common byproducts, thereby enhancing yield, purity, and the overall success of your synthetic endeavors.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound, a key intermediate in various chemical industries, primarily involves the electrophilic nitration of 2,3-dimethylaniline. While seemingly straightforward, this reaction is often complicated by a lack of regioselectivity, leading to the formation of multiple isomeric byproducts and oxidation-related impurities. The directing effects of the amino and methyl groups on the aromatic ring, coupled with the harsh conditions of nitration, necessitate precise control over the reaction parameters. This guide provides in-depth solutions to these common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect during the synthesis of this compound?
A1: The primary byproducts are positional isomers resulting from the nitration at other positions on the aromatic ring. The most common of these are 2,3-Dimethyl-6-nitroaniline and 2,3-Dimethyl-5-nitroaniline. Additionally, dinitrated products and dark, tarry materials from oxidation of the aniline substrate can also form, especially if the reaction conditions are not carefully controlled.[1]
Q2: Why do I get a mixture of nitro isomers instead of just the desired 4-nitro product?
A2: The formation of a mixture of isomers is due to the directing effects of the substituents on the 2,3-dimethylaniline starting material. The amino (-NH2) group is a powerful ortho, para-director, while the methyl (-CH3) groups are also ortho, para-directing, albeit weaker. However, under the strongly acidic conditions of nitration (using a mixture of nitric and sulfuric acid), the amino group is protonated to form the anilinium ion (-NH3+). This anilinium ion is a meta-director.[2][3] The interplay between the ortho, para-directing methyl groups and the meta-directing anilinium ion leads to the formation of a mixture of isomers.
Q3: What is causing the formation of dark, tarry material in my reaction?
A3: The formation of dark, tarry substances is typically a result of oxidation of the aniline ring by the strong nitrating agent, nitric acid.[1][4] This is often exacerbated by elevated reaction temperatures. Aniline and its derivatives are electron-rich and thus susceptible to oxidation, which can lead to polymerization and the formation of complex, high-molecular-weight impurities.
Q4: How can I improve the yield of the desired this compound isomer?
A4: The most effective strategy to enhance the regioselectivity and yield of the desired 4-nitro product is to protect the amino group before nitration.[3][5] Acetylation of the amino group to form N-(2,3-dimethylphenyl)acetamide is a common and effective method. The resulting acetamido group (-NHCOCH3) is still an ortho, para-director but is less activating than a free amino group, offering more controlled nitration. Furthermore, its steric bulk can help direct the incoming nitro group to the less hindered para position. Following nitration, the acetyl group is removed by hydrolysis to yield the target this compound.
Troubleshooting Guides
Issue 1: Low Yield of this compound and High Levels of Isomeric Byproducts
This is the most common challenge and is directly related to controlling the regioselectivity of the nitration reaction.
Root Cause Analysis:
-
Direct Nitration without a Protecting Group: As detailed in the FAQs, the competing directing effects of the activating methyl groups and the meta-directing anilinium ion lead to a mixture of products.[1]
-
Suboptimal Reaction Temperature: Temperature can influence the isomer distribution. While low temperatures are generally favored to prevent oxidation, temperature can also play a role in the kinetics of the formation of different isomers.
-
Incorrect Nitrating Agent or Stoichiometry: The choice and amount of nitrating agent can impact selectivity.
Solutions:
-
Implement a Protecting Group Strategy (Recommended): This is the most robust solution.
-
Step 1: Acetylation of 2,3-Dimethylaniline: React 2,3-dimethylaniline with acetic anhydride to form N-(2,3-dimethylphenyl)acetamide.[6]
-
Step 2: Nitration of the Acetanilide: The nitration is then performed on the protected intermediate. The acetamido group directs the nitration primarily to the para position.
-
Step 3: Hydrolysis: The resulting N-(2,3-dimethyl-4-nitrophenyl)acetamide is then hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and yield this compound.[5][7]
-
-
Strict Temperature Control: Maintain the reaction temperature between 0°C and 10°C throughout the addition of the nitrating mixture.[1] This helps to minimize side reactions and can improve selectivity.
-
Alternative Nitrating Systems: For specialized applications, exploring alternative nitrating agents that can offer higher regioselectivity may be beneficial. The use of zeolite catalysts has been shown to favor the formation of para-isomers in the nitration of some substituted aromatics.[8][9][10]
Issue 2: Formation of Dark, Tarry Material and Reaction "Runaway"
This issue points to a loss of control over the reaction, leading to oxidation and decomposition.
Root Cause Analysis:
-
Excessive Reaction Temperature: The nitration of anilines is a highly exothermic process. Inadequate cooling can lead to a rapid increase in temperature, promoting oxidation.[1]
-
Too Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly can create localized "hot spots" where the temperature spikes, leading to decomposition.
-
Impure Starting Materials: Impurities in the 2,3-dimethylaniline can sometimes catalyze side reactions.
Solutions:
-
Aggressive Cooling: Use an ice-salt bath or a cryocooler to maintain a consistently low reaction temperature (ideally 0-5°C).[5]
-
Slow, Controlled Addition: Add the pre-cooled nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation and a homogeneous reaction mixture.[1]
-
Ensure Purity of Starting Materials: Use freshly distilled or high-purity 2,3-dimethylaniline.
Issue 3: Difficulty in Purifying the Final Product
Even with optimized reaction conditions, some level of isomeric byproducts may be present, complicating purification.
Root Cause Analysis:
-
Similar Physicochemical Properties of Isomers: The isomeric byproducts often have similar polarities and solubilities to the desired product, making separation by simple recrystallization challenging.
Solutions:
-
Fractional Recrystallization: If the solubility differences between the isomers are sufficient, multiple recrystallization steps from a carefully chosen solvent system may be effective.[11]
-
Column Chromatography: For high-purity requirements, silica gel column chromatography is a reliable method for separating positional isomers. A solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate, is typically effective.
-
Analytical Monitoring: Use techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to monitor the purity of fractions during purification and to assess the final product's purity.[11]
Data Summary and Protocols
Table 1: Impact of Reaction Parameters on Product Distribution
| Parameter | Condition | Expected Outcome on this compound Synthesis |
| Amino Group Protection | Protected (Acetylated) | Increased yield of 4-nitro isomer, reduced isomeric byproducts.[3] |
| Unprotected | Mixture of 4-, 5-, and 6-nitro isomers, lower yield of desired product.[1] | |
| Temperature | 0-10°C | Minimized oxidation and tar formation, potentially improved regioselectivity.[1] |
| > 20°C | Increased formation of tarry byproducts, potential for runaway reaction.[5] | |
| Addition of Nitrating Agent | Slow, dropwise | Controlled reaction, good heat dissipation, minimized side reactions.[1] |
| Rapid | Localized overheating, increased byproduct formation. |
Experimental Protocol: Protected Nitration of 2,3-Dimethylaniline
Part A: Acetylation of 2,3-Dimethylaniline
-
In a suitably sized flask, dissolve 2,3-dimethylaniline in glacial acetic acid.
-
Slowly add acetic anhydride with stirring, keeping the temperature below 40°C.
-
After the addition is complete, stir the mixture for 30-60 minutes.
-
Pour the reaction mixture into cold water to precipitate the N-(2,3-dimethylphenyl)acetamide.
-
Filter the solid, wash with water, and dry.
Part B: Nitration of N-(2,3-dimethylphenyl)acetamide
-
To a flask containing concentrated sulfuric acid, slowly add the dried N-(2,3-dimethylphenyl)acetamide, ensuring the temperature is maintained below 25°C.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0-5°C.[6]
-
Add the nitrating mixture dropwise to the acetanilide solution over 1-2 hours, maintaining the temperature between 0-10°C with vigorous stirring.[1]
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the crude N-(2,3-dimethyl-4-nitrophenyl)acetamide.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and air dry.
Part C: Hydrolysis of N-(2,3-dimethyl-4-nitrophenyl)acetamide
-
In a round-bottom flask, combine the crude N-(2,3-dimethyl-4-nitrophenyl)acetamide with a mixture of concentrated sulfuric acid and water.
-
Cool the reaction mixture and pour it into cold water.
-
Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the this compound.[5]
-
Filter the yellow precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified product.[11]
Visualizations
Diagram 1: Key Byproduct Formation Pathways
Caption: Byproducts in direct nitration of 2,3-dimethylaniline.
Diagram 2: Recommended Synthetic Workflow
Caption: Workflow for high-yield, high-purity synthesis.
Diagram 3: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- BenchChem. (2026).
- Various Authors. (2017).
- Various Authors. (2019). Nitration of aniline. Chemistry Stack Exchange.
- Chemistry Steps. Reactions of Aniline.
- BenchChem. (2025).
- Anjali Devi. (2020).
- Various Authors. (2025). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1.
- BenchChem. (2025). Managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline.
- Organic Syntheses. m-NITRODIMETHYLANILINE.
- Experimental Procedures. (2020).
- ChemIQSoc Project. Preparation of 4-nitroacetanilide and 4-nitroaniline.
- Google Patents. (1995).
- Google Patents. (1979). US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
- Magritek. (2020). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- Google Patents. (1999). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
- AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- Google Patents. (1999). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
- Frontiers. (2024).
- UNCW Institutional Repository.
- PubMed. (2017).
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stability issues of 2,3-Dimethyl-4-nitroaniline under acidic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2,3-Dimethyl-4-nitroaniline under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and resolve stability-related challenges in your experiments.
Introduction: The Chemistry of this compound Instability
This compound is an aromatic amine whose stability is governed by the intricate interplay of its substituent groups. The electron-donating methyl groups and the electron-withdrawing nitro group create a unique electronic environment that influences its reactivity, particularly in acidic media.[1][2][3] Understanding these influences is paramount to predicting and controlling its degradation.
The primary point of interaction in an acidic medium is the lone pair of electrons on the amino group. Protonation of this group forms an anilinium ion, which is generally more stable and less reactive towards electrophilic attack on the ring. However, under forcing conditions such as elevated temperatures or the presence of strong oxidizing agents, degradation can still occur.[1]
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when working with this compound in acidic environments.
Q1: I'm observing a change in the color of my this compound solution upon acidification. Is this expected?
A1: Yes, a color change is often the first indicator of a chemical interaction. Upon protonation of the amino group to form the anilinium salt, the electronic structure of the molecule is altered, which can lead to a shift in its absorption spectrum and thus a change in color. However, a progressive and significant color change over time, especially towards darker hues, may indicate degradation. It is crucial to monitor this change and correlate it with analytical data.
Q2: What are the likely degradation pathways for this compound in strong acid?
A2: While specific degradation pathways for this compound are not extensively documented in the literature, we can hypothesize potential routes based on the chemistry of substituted anilines. Under forced conditions (e.g., strong acid and heat), the following are plausible:
-
Des-amination/Hydroxylation: Although the C-N bond is generally stable in acid, under harsh conditions, nucleophilic substitution of the diazonium salt (formed from any nitrous acid impurities) could lead to the formation of 2,3-Dimethyl-4-nitrophenol.
-
Ring Sulfonation: If using sulfuric acid, electrophilic aromatic substitution could occur, leading to the addition of a sulfonic acid group to the aromatic ring. The directing effects of the existing substituents would influence the position of this addition.
-
Oxidative Degradation: If oxidizing agents are present, or under aerobic conditions at high temperatures, complex degradation involving ring opening or the formation of quinone-like structures can occur.[4]
The steric hindrance from the two methyl groups adjacent to each other might also influence the reactivity and degradation profile.[5][6][7]
Q3: My HPLC analysis shows multiple new peaks appearing over time in my acidic formulation. How can I identify these degradation products?
A3: The appearance of new peaks is a clear sign of degradation. To identify these degradants, a systematic approach is required:
-
Forced Degradation Study: Intentionally degrade the this compound under various stress conditions (acid, base, oxidation, heat, light) to generate a profile of potential degradation products.[8][9]
-
LC-MS/MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the mass-to-charge ratio (m/z) of the parent compound and the new peaks. The mass difference can provide clues about the chemical modification (e.g., addition of an oxygen atom, loss of the amino group).
-
High-Resolution Mass Spectrometry (HRMS): For more definitive identification, HRMS can provide the exact mass and elemental composition of the degradation products.
-
NMR Spectroscopy: If a significant amount of a degradation product can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate its complete structure.
Q4: How can I minimize the degradation of this compound in my acidic experimental setup?
A4: To enhance the stability of this compound, consider the following preventative measures:
-
Temperature Control: Perform your experiments at the lowest temperature compatible with your protocol. Degradation reactions are often accelerated at higher temperatures.
-
Inert Atmosphere: If oxidative degradation is suspected, conduct your experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
pH Optimization: Use the mildest acidic conditions that are effective for your application. A pH that is just low enough to achieve the desired protonation state without being excessively harsh can reduce degradation.
-
Excipient Screening: If working on a formulation, be aware that excipients can sometimes participate in degradation reactions.[10] Conduct compatibility studies to screen for reactive excipients.
Experimental Protocols
To assist you in your investigations, we provide the following detailed protocols for conducting a forced degradation study and for the HPLC analysis of this compound.
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for stressing this compound to generate potential degradation products.
1. Sample Preparation:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
- Acid Hydrolysis:
- Mix 1 mL of the stock solution with 1 mL of 1N HCl.
- Incubate one sample at room temperature and another at 60°C.
- Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
- Neutralize the aliquots with an equivalent amount of 1N NaOH before HPLC analysis.
- Base Hydrolysis:
- Mix 1 mL of the stock solution with 1 mL of 1N NaOH.
- Incubate at the same temperatures as the acid hydrolysis samples.
- Withdraw and neutralize with 1N HCl before analysis.
- Oxidative Degradation:
- Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
- Keep at room temperature and protected from light.
- Withdraw aliquots at specified time points.
- Thermal Degradation:
- Store the stock solution at 60°C in the dark.
- Withdraw aliquots at specified time points.
- Photolytic Degradation:
- Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines).
- Simultaneously, keep a control sample in the dark.
- Withdraw aliquots at specified time points.
3. Analysis:
- Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 380 nm (or Diode Array Detector for full spectrum) |
| Injection Volume | 10 µL |
Visualizations
Hypothesized Degradation Pathway
Caption: Hypothesized degradation pathways of this compound under acidic stress.
Forced Degradation Workflow
Caption: Experimental workflow for a forced degradation study.
References
- The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]
- Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. [Link]
- LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
- Various Authors. (2017, August 9). Why is methyl amine a stronger base than aniline? Quora. [Link]
- NCERT. (n.d.). Amines.
- Loidl, M., Hinteregger, C., Ditzelmüller, G., Ferschl, A., & Streichsbier, F. (1990). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Archives of Microbiology, 155(1), 56-61. [Link]
- Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
- The Cynical Scientist. (2020, June 13). Effect of Substituents on the Basicity of Anilines [Video]. YouTube. [Link]
- LibreTexts. (2025, February 24). 24.4: Basicity of Arylamines. Chemistry LibreTexts. [Link]
- University of Calgary. (n.d.). Ch20 : Amide hydrolysis.
- It's Dr. Dan. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. [Link]
- van der Spek, T. M., et al. (2018). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Molecules, 23(10), 2469. [Link]
- Liu, Z., et al. (2007). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Journal of Applied Microbiology, 103(5), 1847-1855. [Link]
- Brunsbach, F. R., & Reineke, W. (1993). Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. Applied and Environmental Microbiology, 59(9), 2995-3001. [Link]
- Masomboon, N., Ratanatamskul, C., & Lu, M. C. (2009). Chemical oxidation of 2,6-dimethylaniline in the fenton process. Environmental Science & Technology, 43(22), 8629-8634. [Link]
- CHEMSOLVE.NET. (2019, February 16). Why 3,5-dimethyl 4-nitro aniline is stronger base than 2,6-dimethyl 4-nitro aniline and o-cresol is more acidic than 2,6-dimethyl phenol?[Link]
- Wepster, B. M. (1954). Steric hindrance in the para-nitroanilides of 2,3- and 2,5-dimethylbenzoic acid. Recueil des Travaux Chimiques des Pays-Bas, 73(9), 809-814. [Link]
- Tamboli, D. P., et al. (2010). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. Journal of Toxicology and Environmental Health, Part A, 73(17-18), 1184-1193. [Link]
- Pandey, A., et al. (2012). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 7(7), e41221. [Link]
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
- Malakootian, M., et al. (2020). Degradation of p-nitroaniline from aqueous solutions using ozonation/Mg-Al layered double hydroxides integrated with the sequencing batch moving bed biofilm reactor. Journal of the Taiwan Institute of Chemical Engineers, 113, 1-10. [Link]
- Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications.
- National Center for Biotechnology Information. (n.d.). N,N-Dimethyl-3-nitroaniline. PubChem. [Link]
- Research Journal of Pharmacy and Technology. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2,4-Dimethyl-6-nitroaniline. PubMed Central. [Link]
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- 6. The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy” | MDPI [mdpi.com]
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Technical Support Center: Synthesis & Purification of 2,3-Dimethyl-4-nitroaniline
Answering your request, here is the technical support center with troubleshooting guides and FAQs.
Welcome to the Technical Support Center. This guide, curated for researchers and drug development professionals, provides in-depth troubleshooting and practical guidance for enhancing the purity of synthesized 2,3-Dimethyl-4-nitroaniline. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you overcome common challenges in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities formed during the synthesis of this compound, and why do they form?
A1: The synthesis of this compound is typically achieved via the electrophilic nitration of 2,3-dimethylaniline.[1] The directing effects of the activating amino (-NH₂) group and the two methyl (-CH₃) groups primarily dictate the position of the incoming nitro (-NO₂) group. While the para-position (position 4) is sterically and electronically favored, competitive nitration at other positions on the aromatic ring is inevitable.
The most common impurities are positional isomers. The primary isomeric byproduct is typically 2,3-Dimethyl-6-nitroaniline , with 2,3-Dimethyl-5-nitroaniline also being a potential, though less common, impurity.[2] The formation of these isomers is a direct consequence of the activating nature of the substituents on the aniline ring. In the strongly acidic conditions required for nitration (e.g., H₂SO₄/HNO₃), the amino group is protonated to form an anilinium ion (-NH₃⁺).[3] This protonated group is strongly deactivating and meta-directing, which can lead to the formation of meta-isomers relative to the amino group if the reaction conditions are not carefully controlled.[3][4]
Other potential impurities include:
-
Unreacted 2,3-dimethylaniline: Incomplete reaction.
-
Polynitrated products: Over-nitration if the reaction conditions (temperature, time, nitrating agent stoichiometry) are too harsh.[5]
Q2: What is the most effective initial step for purifying crude this compound?
A2: Recrystallization is the recommended first-pass purification technique. It is a robust, scalable, and cost-effective method for removing the bulk of isomeric impurities, unreacted starting materials, and inorganic salts.[2][6] The principle relies on the differences in solubility between the desired product and impurities in a chosen solvent at different temperatures.[7]
The ideal solvent should dissolve the crude product completely when hot but only sparingly when cold. This differential solubility allows the target compound to crystallize out of the solution upon cooling, while the impurities remain dissolved in the cold solvent (mother liquor).[6]
-
Solvent Selection: Test various solvents to find one with the desired solubility profile. Aqueous ethanol is often a good starting point for nitroanilines.[2]
-
Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.[6]
-
Decolorization (Optional): If the solution is intensely colored by resinous byproducts, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.[2]
-
Hot Filtration: If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial and must be done quickly to prevent premature crystallization.[2][6]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature safely below the compound's melting point.
| Solvent System | Suitability for Nitroanilines | Key Considerations |
| Ethanol/Water | Excellent | Highly tunable polarity by varying the water content. Good for removing both more polar and less polar impurities.[2] |
| Isopropanol | Good | Effective for many aniline derivatives. Less volatile than ethanol. |
| Toluene | Fair | Can be effective but is non-polar. Best for separating from highly polar impurities. Use with caution due to toxicity. |
| Acetic Acid | Application-Specific | Sometimes used, but can be difficult to remove completely from the final product. |
Q3: My recrystallization isn't working. I'm seeing an oily precipitate or getting very low recovery. How can I troubleshoot this?
A3: These are common issues in recrystallization that can often be resolved with methodical adjustments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oily Precipitate Forms ("Oiling Out") | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated with impurities. 3. Cooling is too rapid. | 1. Switch to a lower-boiling point solvent. 2. Add more hot solvent to the oily mixture to achieve full dissolution, then cool again very slowly. 3. Ensure the solution cools slowly at room temperature before moving to an ice bath. Seeding with a pure crystal can help initiate proper crystallization.[2] |
| Low Recovery of Product | 1. Too much solvent was used during dissolution. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Reduce the initial volume of solvent. If too much was added, carefully evaporate some solvent to re-saturate the solution. 2. Ensure the solution is thoroughly cooled in an ice bath for an extended period (e.g., >30 minutes). Consider a different solvent system where the compound is less soluble when cold.[2] 3. Ensure the filtration apparatus (funnel, flask) is pre-heated and the filtration is performed quickly. |
| Product is Still Impure After One Cycle | 1. The chosen solvent does not effectively differentiate between the product and a key impurity (e.g., an isomer with very similar solubility). | 1. Perform a second recrystallization. 2. Change the solvent or use a two-solvent system (e.g., dissolve in a good solvent like ethanol, then add a poor solvent like water dropwise until turbidity persists, then re-heat to clarify and cool).[6] 3. If isomeric impurities persist, proceed to column chromatography. |
Q4: Recrystallization has failed to remove a persistent isomeric impurity. What is the next step?
A4: When recrystallization is insufficient, particularly for separating isomers with similar polarities, column chromatography is the preferred method.[8] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a liquid mobile phase moves through the column.[9]
Generally, p-nitroanilines are more polar than their o-nitroaniline counterparts and will thus adhere more strongly to the polar silica gel, eluting more slowly.[9][10] This difference in polarity is the key to achieving separation.
-
Stationary Phase Selection: Silica gel (230-400 mesh) is the standard choice for this type of separation.[2]
-
Mobile Phase (Eluent) Selection: The eluent's polarity is critical. A mixture of a non-polar solvent (e.g., Hexane or Cyclohexane) and a slightly more polar solvent (e.g., Ethyl Acetate or Dichloromethane) is typical.
-
TLC Analysis: First, determine the optimal solvent system using Thin-Layer Chromatography (TLC).[11] The ideal eluent mixture should provide good separation of spots with the target compound having an Rf value of approximately 0.25-0.35.
-
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the chosen mobile phase. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly stronger solvent if necessary) and carefully load it onto the top of the silica bed.
-
Elution: Begin passing the mobile phase through the column, collecting fractions in separate test tubes. The less polar impurities (like the 6-nitro isomer) will elute first, followed by the more polar desired 4-nitro product.
-
Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar adsorbent, provides high surface area for effective separation.[2] |
| Mobile Phase | Hexane:Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5) and gradually increase the ethyl acetate content. This allows for the elution of less polar impurities first, followed by the target compound.[2][9] |
| Monitoring | TLC with UV visualization (254 nm) | Nitroanilines are UV-active, allowing for easy visualization of spots on TLC plates to track separation progress.[11] |
Q5: How can I definitively assess the purity of my final product?
A5: A combination of analytical techniques is essential for a comprehensive purity assessment and structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[2] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the identity and isomeric purity of the final product. The chemical shifts, splitting patterns, and integration of the aromatic protons will be unique for each isomer, allowing for unambiguous identification of this compound and the detection of any remaining isomeric impurities.
-
Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities typically cause a depression and broadening of the melting point range.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, verifying that the desired product has been formed.
References
- The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Comput
- A Technical Guide to the Historical Synthesis of Nitroaniline Deriv
- m-NITRODIMETHYLANILINE - Organic Syntheses Procedure. Organic Syntheses.
- Technical Support Center: Purification of 2-Methyl-4-nitroaniline-d3. Benchchem.
- TLC Separ
- Recrystalliz
- Separ
- Process for preparing nitroaniline derivatives.
- Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Unknown Source.
- Mono-nitration of dimethylaniline. Sciencemadness.org.
- This compound 80879-86-3 wiki. Guidechem.
- TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. PubMed.
- LAB 1 - EXPERIMENTAL PROCEDURE. Unknown Source.
- Tlc separation and spectrophotometric analysis of o-and p-nitroaniline.
- Chromatography Separation Of Ortho And P-Nitro Aniline. Bartleby.
- Recrystallization: Figure 1. Structure of Aniline. Scribd.
- Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek.
- The major product formed on nitration of N Ndimethylaniline with conc H2SO4HNO3 mixture is. EMBIBE.
- Why does nitration of N,N-dimethylaniline occur at the meta position? Chemistry Stack Exchange.
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 5. Sciencemadness Discussion Board - Mono-nitration of dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Home Page [chem.ualberta.ca]
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- 8. Chromatography Separation Of Ortho And P-Nitro Aniline - 284 Words | Bartleby [bartleby.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: Nitration of N,N-Dimethylaniline
Welcome to the technical support guide for the nitration of N,N-dimethylaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this classic yet surprisingly nuanced electrophilic aromatic substitution. Here, we move beyond simple protocols to address the common pitfalls you may encounter, providing not just solutions but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most common queries and issues that arise during the nitration of N,N-dimethylaniline.
Q1: My primary product is 3-nitro-N,N-dimethylaniline (meta-isomer), but the dimethylamino group is supposed to be an ortho,para-director. What is happening?
A: This is the most frequent and fundamentally important pitfall. The directing effect of the N,N-dimethylamino group is entirely dependent on the reaction's pH.
-
Under Neutral or Mildly Acidic Conditions: The lone pair of electrons on the nitrogen atom is available to participate in resonance with the benzene ring. This increases the electron density at the ortho and para positions, making the group a powerful activating and ortho,para-director.
-
Under Strongly Acidic Conditions (e.g., H₂SO₄/HNO₃): The highly basic nitrogen atom is protonated to form the N,N-dimethylanilinium ion (-N⁺H(CH₃)₂).[1][2] This cationic group can no longer donate electrons via resonance. Instead, it exerts a powerful electron-withdrawing inductive effect (-I effect), which deactivates the ring. This deactivation is most strongly felt at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack.[1][3]
Q2: My reaction mixture turned dark brown or black, and my yield is very low. What causes this decomposition?
A: The formation of dark, tarry materials is a clear sign of oxidative side reactions. N,N-dimethylaniline is a highly electron-rich aromatic compound, making it susceptible to oxidation by concentrated nitric acid. The dimethylamino group itself can also be oxidized. This issue is severely exacerbated by poor temperature control. Nitration is a highly exothermic process, and allowing the temperature to rise uncontrollably will favor these destructive oxidation pathways over the desired nitration.[4][5]
Q3: I am observing significant amounts of di- and tri-nitrated products. How can I improve the selectivity for mono-nitration?
A: Polysubstitution is a common challenge when nitrating highly activated substrates. The initial introduction of a nitro group is deactivating, but the starting material is so reactive that further nitration can occur before all of it has been mono-nitrated. The key to controlling this is to manage the reaction's kinetics carefully:
-
Strict Temperature Control: Maintain a low temperature (typically 0–10°C) to slow down the reaction rate, giving you more control.[6][7]
-
Slow, Controlled Addition: Add the nitrating agent dropwise or in small portions to the substrate solution. This prevents a localized excess of the nitrating agent that can lead to polysubstitution on a single molecule.[7]
-
Stoichiometry: Use only a slight excess (e.g., 1.05–1.1 equivalents) of nitric acid.
Q4: What is the role of nitrous acid (HNO₂) in this reaction? I've seen it mentioned as both a catalyst and a source of impurities.
A: The role of nitrous acid is complex and can be problematic. It is often present in nitric acid or can form under reaction conditions.
-
Catalysis: Nitrous acid is known to catalyze the nitration of highly reactive aromatics. However, the mechanism is not always a simple C-nitrosation followed by oxidation. In strongly acidic media, evidence points to a different pathway involving the rate-determining formation of a radical pair (PhNMe₂⁺•NO•), which then reacts with nitrating species.[8][9][10]
-
Side Reactions: The presence of nitrous acid can lead to the formation of N-nitrosoamines (N,N-dimethyl-N-nitrosoanilinium ion) or C-nitroso compounds (4-nitroso-N,N-dimethylaniline), which can complicate the product mixture.[11][12] To mitigate this, a small amount of a nitrous acid scavenger, such as urea or sulfamic acid, can be added to the sulfuric acid before the addition of the nitrating mixture.[7]
Troubleshooting Guide
Use this guide to diagnose and resolve specific experimental issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired isomer; product mixture is difficult to separate. | 1. Incorrect Regioselectivity: Protonation of the amine group leading to a mixture of meta and para isomers.[1] 2. Polysubstitution: Reaction conditions are too harsh (temperature too high, rapid addition of reagents).[7] | 1. Acknowledge Inherent Reactivity: Accept that direct nitration in mixed acid will produce a mixture. The goal is to optimize the ratio and separation. 2. Optimize Temperature: Strictly maintain the temperature between 5-10°C using an ice-salt bath or by adding small pieces of dry ice directly to the reaction flask.[6] 3. Control Addition: Add the pre-mixed and chilled nitrating agent very slowly with vigorous stirring. Ensure the tip of the dropping funnel is below the surface of the reaction mixture to prevent localized heating.[6] 4. Fractional Precipitation: Utilize the difference in basicity between the meta and para isomers for separation during workup. The para isomer is less basic and will precipitate first upon careful, partial neutralization of the acidic solution.[6] |
| Runaway reaction (sudden, uncontrolled temperature spike) and/or formation of brown NOx gases. | 1. Excessive Reaction Rate: Temperature is too high, or the nitrating agent was added too quickly. 2. Poor Heat Dissipation: Inadequate cooling or stirring, especially on a larger scale. | 1. Immediate Action: If a runaway begins, the primary goal is safety. Be prepared to add a large volume of ice to quench the reaction if it can be done safely. 2. Preventative Protocol: Always pre-cool the dimethylaniline-sulfuric acid solution to ~0-5°C before starting the addition.[6] Use a significant excess of sulfuric acid, which acts as a heat sink.[7] For larger scales, consider using a jacketed reactor with a circulating coolant. 3. Ensure Efficient Stirring: Use a powerful overhead mechanical stirrer to ensure homogeneity and efficient heat transfer to the cooling bath.[6] |
| Presence of unexpected impurities, such as 4-nitroso-N,N-dimethylaniline or benzidine derivatives. | Catalysis and Side Reactions from Nitrous Acid: Nitrous acid (HNO₂) present in the nitric acid is catalyzing alternative reaction pathways.[8][9] | 1. Scavenge Nitrous Acid: Before preparing the nitrating mixture, add a small amount (a few milligrams) of urea or sulfamic acid to the concentrated sulfuric acid.[7] These reagents will react with and destroy any trace amounts of nitrous acid. |
Visualized Workflows and Mechanisms
Diagram 1: Regioselectivity Control Pathway
Caption: Logical flow of regioselectivity based on reaction acidity.
Diagram 2: Troubleshooting Workflow
Caption: Decision tree for troubleshooting nitration outcomes.
Validated Experimental Protocol
This protocol is adapted from a robust procedure published in Organic Syntheses and is designed to control the common pitfalls discussed above.[6]
Safety First: This reaction involves highly corrosive and oxidizing acids. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Perform the reaction in a well-ventilated chemical fume hood.
1. Preparation of the Dimethylaniline Sulfate Solution
-
In a three-necked round-bottomed flask (sized appropriately for the scale) equipped with a powerful mechanical stirrer, a thermometer, and a dropping funnel, place the required volume of concentrated sulfuric acid (sp. gr. 1.84).
-
Surround the flask with an ice-salt bath to begin cooling.
-
With vigorous stirring, slowly add N,N-dimethylaniline to the sulfuric acid. The addition is exothermic; control the rate to keep the internal temperature below 25°C.
-
Once the addition is complete, continue stirring and cooling until the internal temperature reaches 5°C.
2. Preparation of the Nitrating Mixture
-
In a separate beaker or flask cooled in an ice bath, add the required volume of concentrated sulfuric acid.
-
With cooling and stirring, slowly add concentrated nitric acid (sp. gr. 1.42) to the sulfuric acid.
-
Cool this nitrating mixture to 0-5°C before use.
3. The Nitration Reaction
-
Transfer the cold nitrating mixture to the dropping funnel on the reaction flask.
-
Ensure the dimethylaniline sulfate solution is at 5°C.
-
Begin the dropwise addition of the nitrating mixture. Crucially, the tip of the dropping funnel should be below the surface of the solution.
-
Maintain the internal temperature between 5°C and 10°C throughout the addition. This is the most critical step. Use small pieces of dry ice added directly to the flask or an efficient ice-salt bath to control the temperature.[6] The addition should take approximately 1.5 hours for a 3-mole scale.
-
After the addition is complete, continue stirring the mixture at 5–10°C for an additional hour.
4. Work-up and Product Isolation
-
Pour the reaction mixture slowly and with good stirring into a large beaker containing a substantial amount of crushed ice and water (approx. 3-4 times the volume of the reaction mixture).
-
Fractional Precipitation: Begin the slow, portion-wise addition of concentrated ammonium hydroxide while monitoring the temperature to keep it below 25°C.
-
A yellow precipitate of p-nitrodimethylaniline will form first. Continue adding ammonium hydroxide until the color of the precipitate just begins to change to orange, indicating the start of m-nitrodimethylaniline precipitation.[6]
-
Filter the solid to collect the crude p-nitro isomer.
-
Continue adding ammonium hydroxide to the filtrate until it is basic to precipitate the orange m-nitro isomer.
-
Collect the second crop of precipitate by filtration. The products can then be purified by recrystallization (e.g., from ethanol).
References
- Allen, C. F. H. (n.d.). The nitrosation of N, N-dimethylaniline takes place through the attack of electrophile. Vertex AI Search.
- Giffney, J. C., & Ridd, J. H. (1979). The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid. J. Chem. Soc., Perkin Trans. 2, 618-623. DOI: 10.1039/P29790000618.
- ResearchGate. (n.d.). Nitrosation of N,N-dimethylaniline and nitration of benzene in molten salts.
- Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. DOI: 10.15227/orgsyn.027.0062.
- Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position?
- ConnectSci. (1973). Nitrosation of N,N-dimethylaniline and nitration of benzene in molten salts. Australian Journal of Chemistry.
- Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020).
- Allen, C. F. H. (n.d.). The nitrosation of N, N-dimethylaniline takes place through the attack of electrophile. Vertex AI Search.
- Journal of the Chemical Society (Resumed). (n.d.). Kinetics and mechanism of aromatic nitration. Part VII. Products of nitration of aniline derivatives, especially of dimethylaniline. The concomitant dealkylation of dialkylanilines.
- Sciencemadness.org. (2022). Mono-nitration of dimethylaniline.
- NCERT. (n.d.). Amines.
- Giffney, J. C., Mills, D. J., & Ridd, J. H. (1976). Nitration of NN-Dimethylanilinium Ion.
- Quora. (2018). Why is nitration done at comparatively low temperatures?
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid.
- YouTube. (2020). GOC || Nitration of N, N - Dimethylaniline || NEET || JEE main || GATE || NET.
- askIITians. (n.d.). Why is nitration of aniline difficult?
- Filo. (2025). When N, N -dimethylaniline is nitrated, some meta -nitro.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. When N, N -dimethylaniline is nitrated, some meta -nitro- N, N -dimethyla.. [askfilo.com]
- 4. quora.com [quora.com]
- 5. Why is nitration of aniline difficult? - askIITians [askiitians.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sciencemadness Discussion Board - Mono-nitration of dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Nitration of NN-dimethylanilinium ion. Evidence for a new reaction path in nitrous acid-catalysed nitrations - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. The nitrosation of N, N-dimethylaniline takes place through the attack of electrophile [allen.in]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Overcoming Solubility Challenges with 2,3-Dimethyl-4-nitroaniline
Welcome to the technical support center for 2,3-Dimethyl-4-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile but often sparingly soluble intermediate. Here, we provide field-proven insights, troubleshooting guides, and validated protocols to ensure your reactions proceed smoothly and efficiently.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and properties of this compound.
Q1: What are the basic physical properties of this compound?
This compound is a solid at room temperature with a melting point of 116-117°C.[1][2] Its molecular structure, featuring a polar nitro group (-NO2) and an amino group (-NH2) on a nonpolar aromatic ring, results in a moderate logP of approximately 2.9, indicating a preference for organic phases over water.[2]
Q2: Why is this compound poorly soluble in many common solvents?
The solubility of this compound is governed by a delicate balance of intermolecular forces. The crystalline solid is stabilized by strong intermolecular hydrogen bonding between the amino groups and nitro groups of adjacent molecules. For dissolution to occur, the solvent-solute interactions must be strong enough to overcome this crystal lattice energy. While the molecule has polar functional groups, the bulky, nonpolar dimethylated benzene ring limits its interaction with highly polar solvents like water and also hinders efficient packing with some nonpolar solvents.
Q3: In which general classes of solvents is this compound most likely to be soluble?
Generally, polar aprotic solvents and some polar protic solvents are the best candidates. Solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and ketones like 2-butanone have been shown to be effective for related nitroaniline compounds.[3] Halogenated solvents such as dichloromethane and chloroform are also viable options.[4][5]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic, causality-driven approach to solving solubility problems during your experiment.
Issue 1: My this compound is not dissolving sufficiently in my chosen reaction solvent at room temperature.
This is the most common challenge. A methodical approach to solvent selection and condition optimization is crucial for success.
Causality Analysis: Insufficient dissolution is typically due to a mismatch between the polarity of the solvent and the solute, or because the thermal energy provided is inadequate to break the crystal lattice forces of the solute.
Step-by-Step Protocol: Systematic Solvent Screening & Optimization
-
Consult Solubility Data: Before beginning, consult known qualitative and quantitative solubility data. While data for this compound is limited, information on analogous compounds provides a strong starting point. The table below summarizes solubility information for similar nitroanilines to guide your selection.[3][5]
Solvent General Class Expected Solubility for Nitroanilines Rationale for Use Dichloromethane (DCM) Halogenated Soluble/Slightly Soluble Good for reactions at or below room temperature; easily removed. N,N-Dimethylformamide (DMF) Polar Aprotic Soluble High boiling point; excellent at solvating polar functional groups. Dimethyl Sulfoxide (DMSO) Polar Aprotic Soluble High boiling point; strong H-bond acceptor. Ethyl Acetate Ester Moderately Soluble Good balance of polarity; often used in chromatography. 2-Butanone (MEK) Ketone Soluble Effective for many nitroaromatics; higher boiling point than acetone. Ethanol / Methanol Polar Protic Slightly to Moderately Soluble May require heating; solubility often improves in hot alcohol.[4][6] Toluene Aromatic Poorly Soluble Generally too nonpolar unless used at high temperatures. Water Aqueous Insoluble The hydrophobic backbone prevents dissolution.[5] -
Employ Heat: The solubility of most organic solids, including this compound, increases with temperature.[7]
-
Protocol: In a flask equipped with a stir bar and condenser, add your solvent and this compound. Gradually heat the mixture in increments of 10°C while stirring vigorously. Visually inspect for dissolution.
-
Expert Tip: Be mindful of the boiling point of your solvent and the thermal stability of your reactants. A reaction temperature of 60-80°C is often a good starting point for solvents like ethanol or ethyl acetate.
-
-
Utilize a Co-Solvent System: If a single solvent is ineffective, a co-solvent system can precisely tune the polarity of the medium to enhance solubility.[8][9][10] This technique involves using a mixture of a primary solvent (in which other reactants are soluble) and a co-solvent that is particularly good at dissolving the this compound.
-
Protocol:
-
Dissolve all other reaction components in your primary solvent.
-
In a separate vessel, dissolve the this compound in a minimum amount of a strong, miscible co-solvent (e.g., DMF or DMSO).
-
Slowly add the concentrated solution of this compound to the main reaction mixture with vigorous stirring. This often keeps the compound in solution.
-
-
Causality: The co-solvent disrupts the solute-solute (crystal lattice) interactions more effectively than the primary solvent alone, while the bulk primary solvent maintains the desired environment for the overall reaction.[8]
-
Workflow for Initial Solubility Troubleshooting
The following diagram outlines a logical workflow for addressing initial solubility issues.
Caption: Workflow for selecting a suitable solvent system.
Issue 2: The compound dissolves initially but crashes out or reacts poorly when another reagent is added.
This is a common problem in biphasic or heterogeneous reactions where the polarity of the system changes, or where a reaction at a phase boundary is inefficient.
Causality Analysis: The addition of a new reagent (e.g., an aqueous base or a nonpolar reactant) can alter the overall solvent properties, reducing the solubility of this compound. Alternatively, if the reaction is intended to occur between reactants in two immiscible phases (e.g., organic and aqueous), the rate can be extremely slow without a mechanism to bring the reactants together.
Advanced Strategy: Phase-Transfer Catalysis (PTC)
For reactions involving an organic phase containing the nitroaniline and an aqueous phase with an ionic reagent (like NaOH or NaNO2), a Phase-Transfer Catalyst (PTC) is an exceptionally powerful tool.[11][12]
Mechanism of Action: A PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), functions by escorting the aqueous-phase anion (like OH⁻ or CN⁻) into the organic phase.[13] This creates a reactive ion pair in the organic phase, allowing the reaction to proceed homogeneously at a dramatically accelerated rate without needing to dissolve the ionic reagent in the organic solvent.[12][14]
Protocol: Implementing Phase-Transfer Catalysis
-
Solvent Selection: Choose a water-immiscible organic solvent in which this compound has at least partial solubility, such as toluene or dichloromethane.
-
Reagent Setup:
-
Dissolve the this compound in the chosen organic solvent.
-
Dissolve the ionic reagent (e.g., sodium hydroxide) in water to create a concentrated aqueous solution.
-
-
Catalyst Addition: Add a catalytic amount (typically 1-5 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride, to the biphasic mixture.
-
Reaction: Stir the mixture vigorously. High-speed mechanical stirring is crucial to maximize the interfacial area where the catalyst exchange occurs.
-
Monitoring: Track the reaction's progress via TLC or HPLC. The disappearance of the starting material will indicate a successful reaction.
Troubleshooting Decision Tree for Advanced Problems
This diagram provides a logical path for troubleshooting when simple methods fail.
Caption: Decision tree for advanced solubility troubleshooting.
By employing these systematic and mechanistically informed strategies, researchers can effectively overcome the solubility limitations of this compound, leading to more reliable, efficient, and scalable chemical transformations.
References
- ChemicalBook. (n.d.). This compound CAS#: 80879-86-3.
- ECHEMI. (n.d.). Buy this compound from ATK CHEMICAL COMPANY LIMITED.
- Al-Juboori, F. B. (1981). Phase-transfer catalyzed and two-phase reactions of aromatic nitro compounds with iron carbonyls. Journal of the American Chemical Society, 103(25), 7424–7428.
- Wikipedia. (2023). Phase-transfer catalyst.
- Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
- Chem-Station. (2015). Phase-Transfer Catalyst (PTC).
- ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis.
- PubChem. (n.d.). 2,6-Dimethyl-4-nitroaniline.
- ResearchGate. (n.d.). Determination and calculation for solubility of m-nitroaniline and its mixture in supercritical carbon dioxide.
- Solubility of Things. (n.d.). N,N-dimethyl-4-nitroaniline.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus America.
- ChemicalBook. (n.d.). 100-23-2(N,N-DIMETHYL-4-NITROANILINE) Product Description.
- IJRAR.org. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE.
- MDPI. (2023). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. ChemEngineering, 7(5), 89.
- Wikipedia. (2023). 4-Nitroaniline.
- National Institutes of Health. (2019). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystals, 9(12), 642.
- ResearchGate. (2017). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.
- Benchchem. (n.d.). A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents.
- ResearchGate. (n.d.). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis.
- Benchchem. (n.d.). A Comparative Guide to Nitroaniline Derivatives in Research and Development.
- The Pharma Innovation Journal. (2015). Various techniques for solubility enhancement: An overview.
- ChemicalBook. (n.d.). N,N-DIMETHYL-4-NITROANILINE | 100-23-2.
- YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
Sources
- 1. This compound CAS#: 80879-86-3 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. 100-23-2 CAS MSDS (N,N-DIMETHYL-4-NITROANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N,N-DIMETHYL-4-NITROANILINE | 100-23-2 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. youtube.com [youtube.com]
- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 12. fzgxjckxxb.com [fzgxjckxxb.com]
- 13. Phase-Transfer Catalyst (PTC) | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimization of Solvent Systems for 2,3-Dimethyl-4-nitroaniline Reactions
Welcome to the Technical Support Center for reactions involving 2,3-Dimethyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the critical process of solvent system optimization. As a Senior Application Scientist, my goal is to synthesize my extensive experience in synthetic organic chemistry to offer you practical, field-proven insights that go beyond standard protocols.
The choice of solvent is a pivotal parameter in the success of any chemical reaction, profoundly influencing reaction rates, yields, and purity of the final product. In the context of reactions with this compound, a molecule with both electron-donating and electron-withdrawing groups, the solvent's properties can dramatically affect its reactivity and the outcome of your experiment. This guide will provide you with a structured approach to solvent selection and optimization, empowering you to overcome common challenges and achieve your desired results with confidence.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound, providing a systematic approach to problem-solving.
Issue 1: Low Reaction Yield
Question: My reaction is resulting in a low yield of the desired product. What are the potential solvent-related causes, and how can I improve the outcome?
Answer: A low yield in reactions involving this compound can often be attributed to several solvent-related factors. The electron-withdrawing nitro group can decrease the nucleophilicity of the aniline, potentially leading to slow or incomplete reactions. Here’s a breakdown of potential causes and solutions:
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Poor Solubility of Reactants: For a reaction to proceed efficiently, all reactants must be adequately solvated. If this compound or other starting materials have low solubility in your chosen solvent, the reaction will be slow and incomplete.
-
Solution: Consult the solubility data for analogous compounds (see Table 1) to select a more appropriate solvent. Polar aprotic solvents like DMF and DMSO are often good starting points for nitroanilines.[1] It is highly recommended to experimentally determine the solubility of this compound in a few candidate solvents before running the reaction on a larger scale.
-
-
Inappropriate Solvent Polarity: The polarity of the solvent can significantly influence the stability of transition states and charged intermediates.
-
Solution: For reactions that proceed through polar transition states, a polar solvent will generally accelerate the reaction rate. Conversely, for reactions involving nonpolar transition states, a nonpolar solvent may be more suitable. Consider screening a range of solvents with varying dielectric constants.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: While increasing the temperature can enhance the reaction rate, it's crucial to choose a solvent with a suitable boiling point that is stable at the required temperature. Higher temperatures can also lead to the formation of side products, so this should be optimized in conjunction with solvent choice.
-
Issue 2: Formation of Impurities and Side Products
Question: My TLC and/or LC-MS analysis shows the presence of significant impurities. How can the solvent system be optimized to minimize side product formation?
Answer: The formation of impurities is a common challenge, and the solvent plays a crucial role in directing the reaction towards the desired product.
-
Isomeric Impurities: In the synthesis of this compound via nitration of 2,3-dimethylaniline, the formation of positional isomers is a primary concern. The solvent can influence the regioselectivity of the nitration.[2]
-
Solution: The ortho/para ratio of nitration products can be influenced by the solvent.[2] Nonpolar solvents sometimes favor the formation of the para-isomer due to reduced solvation of the nitronium ion, leading to less steric hindrance. Experimenting with solvents like hexane, dichloromethane, or acetic acid could alter the isomer ratio.
-
-
Degradation of Starting Material or Product: this compound may be unstable under certain reaction conditions, and the solvent can exacerbate this.
-
Solution: If you suspect degradation, consider using a less aggressive solvent or running the reaction at a lower temperature. Protecting the reaction from light by using an amber flask or covering the reaction vessel with aluminum foil can also be beneficial, as nitroaromatic compounds can be light-sensitive.
-
Issue 3: Difficult Product Isolation and Purification
Question: I am having trouble isolating and purifying my product from the reaction mixture. What role does the solvent play in this, and what can I do to improve the work-up?
Answer: The choice of reaction solvent has a direct impact on the ease of product isolation and purification.
-
High-Boiling Point Solvents: Solvents like DMF and DMSO, while often excellent for reactions, can be difficult to remove completely during work-up.
-
Solution: If possible, choose a solvent with a lower boiling point that still provides adequate solubility and reactivity. If a high-boiling solvent is necessary, consider techniques like azeotropic distillation with a suitable co-solvent (e.g., toluene) or high-vacuum distillation for its removal. For purification, recrystallization is a powerful technique, and selecting an appropriate solvent system is key.[3] An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
-
Solvent Miscibility Issues: During aqueous work-up, the miscibility of the reaction solvent with water can complicate extractions.
-
Solution: If your reaction solvent is water-miscible (e.g., THF, acetone), the reaction mixture will need to be diluted with a significant amount of water before extraction with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a solvent for a reaction with this compound?
A1: A good starting point is to consider the mechanism of your intended reaction. For many reactions involving anilines, such as N-alkylation or acylation, polar aprotic solvents are often preferred.[4] Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile can effectively dissolve the reactants and stabilize any charged intermediates that may form. However, it is always advisable to perform a small-scale solvent screen to identify the optimal choice for your specific transformation.
Q2: How does solvent polarity affect the regioselectivity in the synthesis of this compound?
A2: The synthesis of this compound typically involves the nitration of 2,3-dimethylaniline. The polarity of the solvent can influence the regioselectivity of this electrophilic aromatic substitution. In some cases, nonpolar solvents can lead to higher para-selectivity.[2] This is thought to be due to the nature of the nitrating species in different media. In highly polar and acidic media like a mixture of sulfuric and nitric acid, the nitronium ion (NO₂⁺) is the active electrophile. In less polar media, the nitrating agent may be a bulkier species, which can favor attack at the less sterically hindered para position.[5][6]
Q3: Are there any "green" solvent alternatives that are effective for reactions with this compound?
A3: Yes, there is a growing emphasis on the use of more environmentally friendly solvents in organic synthesis. For reactions involving nitroanilines, consider exploring greener alternatives such as cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (2-MeTHF), or ionic liquids. These solvents can sometimes offer comparable or even superior performance to traditional polar aprotic solvents while having a better environmental profile. As with any solvent, their suitability for your specific reaction should be determined experimentally.
Q4: How can I quickly screen multiple solvents for my reaction?
A4: A high-throughput screening approach can be very effective. This typically involves setting up a parallel array of small-scale reactions in different solvents under identical conditions. You can use a 24- or 96-well plate format for this. After a set reaction time, the reactions can be quenched and analyzed by techniques like TLC, LC-MS, or GC-MS to determine the conversion to product and the formation of any byproducts. This allows for a rapid comparison of the performance of different solvents.
Data Presentation
Table 1: Solubility of 2-Methyl-4-nitroaniline in Various Organic Solvents at Different Temperatures
Disclaimer: The following data is for 2-methyl-4-nitroaniline and should be used as an approximate guide for the solubility of this compound. Experimental verification is strongly recommended.[7]
| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |
| Methanol | 278.15 | 29.85 |
| 298.15 | 58.62 | |
| 313.15 | 92.17 | |
| Ethanol | 278.15 | 22.16 |
| 298.15 | 43.51 | |
| 313.15 | 68.93 | |
| Ethyl Acetate | 278.15 | 56.18 |
| 298.15 | 98.43 | |
| 313.15 | 145.21 | |
| Acetonitrile | 278.15 | 49.37 |
| 298.15 | 89.15 | |
| 313.15 | 135.64 | |
| Toluene | 278.15 | 7.92 |
| 298.15 | 15.63 | |
| 313.15 | 26.48 | |
| Cyclohexane | 278.15 | 0.89 |
| 298.15 | 1.83 | |
| 313.15 | 3.25 |
Experimental Protocols
Protocol 1: Isothermal Equilibrium Solubility Determination
This protocol provides a reliable method for experimentally determining the solubility of this compound in a solvent of interest.
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Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure the system reaches thermodynamic equilibrium.
-
Sedimentation: Allow the vial to stand undisturbed at the same constant temperature for at least 4 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).
-
Analysis: Accurately dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a calibrated analytical method such as HPLC-UV or UV-Vis spectroscopy.
Protocol 2: Small-Scale Parallel Solvent Screening
This protocol outlines a method for efficiently screening multiple solvents.
-
Reaction Setup: In an array of small reaction vials (e.g., 2 mL glass vials), add this compound and any other solid reagents.
-
Solvent Addition: To each vial, add a different candidate solvent.
-
Reagent Addition: Add any liquid reagents to each vial, ensuring the stoichiometry is consistent across all reactions.
-
Reaction: Seal the vials and place them in a temperature-controlled shaker or heating block for a predetermined amount of time.
-
Quenching and Analysis: After the reaction time has elapsed, cool the vials to room temperature and quench the reactions appropriately. Analyze a small aliquot from each vial by TLC or LC-MS to assess conversion and purity.
Visualizations
Caption: A general experimental workflow for the systematic optimization of a solvent system.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 2,3-Dimethyl-4-nitroaniline
Introduction: Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2,3-Dimethyl-4-nitroaniline. This molecule, a substituted nitroaromatic compound, presents unique challenges in degradation studies due to the electronic effects of its nitro, amino, and methyl functional groups. This guide is structured in a question-and-answer format to directly address common issues and provide field-proven insights into designing, executing, and troubleshooting your experiments. While specific literature on this compound is sparse, the principles outlined here are derived from extensive research on analogous nitroaromatic compounds and provide a robust framework for your investigation.
Frequently Asked Questions (FAQs)
Q1: What are the most probable initial steps in the microbial degradation of this compound?
A1: Based on established microbial metabolism of nitroaromatic compounds, the degradation of this compound is expected to initiate via one of two primary routes, largely dependent on the redox conditions (aerobic vs. anaerobic).
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Reductive Pathway (Anaerobic/Anoxic Conditions): The most common initial step under anaerobic conditions is the reduction of the electron-withdrawing nitro group (-NO₂).[1][2][3] This proceeds sequentially through highly reactive nitroso (-NO) and hydroxylamino (-NHOH) intermediates to form the more stable 2,3-Dimethyl-1,4-diaminobenzene.[1][4] This pathway is catalyzed by nitroreductase enzymes found in a wide range of anaerobic bacteria. The resulting diamine is generally more susceptible to subsequent oxidative ring cleavage than the parent nitroaniline.
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Oxidative Pathway (Aerobic Conditions): Under aerobic conditions, microorganisms may employ oxygenase enzymes.[3][5] A likely route involves an initial attack on the aromatic ring by a monooxygenase or dioxygenase, which can lead to the elimination of the nitro group as nitrite (NO₂⁻) and hydroxylation of the ring.[1][3] For instance, studies on similar compounds like N-methyl-4-nitroaniline and 2-chloro-4-nitroaniline have shown that monooxygenases can transform an amino group or substitute a halogen, respectively, leading to intermediates primed for ring fission.[6][7]
Proposed Microbial Degradation Pathways for this compound
Caption: Proposed microbial degradation routes under anaerobic and aerobic conditions.
Q2: How can I achieve chemical degradation of this compound in an aqueous solution?
A2: Chemical degradation is a robust alternative to microbial methods, particularly for recalcitrant compounds. Advanced Oxidation Processes (AOPs) are highly effective.
The Fenton process (and its photo-assisted variant, photo-Fenton) is a prime candidate. This process generates highly reactive hydroxyl radicals (•OH) from the reaction of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺).[8][9] These radicals are powerful, non-selective oxidizing agents that can attack the aromatic ring of this compound, leading to its fragmentation and eventual mineralization into CO₂, H₂O, and inorganic ions.[10]
The key to a successful Fenton reaction is optimizing parameters such as pH (typically acidic, around 3.0), the concentration of H₂O₂, and the Fe²⁺ dosage.[8][9]
Q3: What are the primary intermediates I should look for during degradation studies?
A3: The intermediates you should target depend on the degradation method employed. The following table summarizes the most likely products based on analogous compound studies.
| Degradation Method | Proposed Key Intermediates for this compound | Analytical Rationale |
| Microbial (Anaerobic) | 2,3-Dimethyl-4-hydroxylaminoaniline, 2,3-Dimethyl-1,4-diaminobenzene | Sequential reduction of the nitro group. The final diamine is significantly more polar than the parent compound.[1][11] |
| Microbial (Aerobic) | 4-Amino-5,6-dimethylphenol, Catechol derivatives | Oxidative removal of the nitro group and subsequent ring hydroxylation prior to cleavage.[6][7] |
| Chemical (AOPs) | Hydroxylated derivatives (e.g., hydroxydimethyl-nitroanilines), smaller organic acids (e.g., oxalic, formic acid) | Non-selective attack by hydroxyl radicals leads to ring opening and fragmentation into smaller aliphatic molecules.[8][10] |
Troubleshooting Guides
Problem 1: My microbial culture shows slow or no degradation of this compound.
| Potential Cause | Troubleshooting Step & Rationale |
| Toxicity of Parent Compound | This compound may be toxic or inhibitory to the microbial consortium at the tested concentration.[12] Action: Run a dose-response experiment. Start with a low concentration (e.g., 10-20 µM) and gradually increase it. This allows the culture to adapt.[13] |
| Lack of Co-substrate | The microorganisms may not be able to use the target compound as a sole carbon or nitrogen source. Degradation may require a primary, more easily metabolizable substrate (co-metabolism). Action: Supplement the medium with a primary carbon source like succinate or glucose. This can stimulate the production of the non-specific enzymes needed for fortuitous degradation.[1][13] |
| Incorrect Redox Conditions | The culture conditions (aerobic/anaerobic) may not favor the metabolic pathways of your microbial consortium. Action: If running an aerobic experiment, ensure adequate aeration. For anaerobic studies, use nitrogen purging and reducing agents to maintain a low redox potential. Test both conditions in parallel to determine the optimal pathway. |
| Non-adapted Microbial Source | The inoculum (e.g., standard lab strain, wastewater sludge) may lack the specific enzymes required for degradation. Action: Use an enrichment culture strategy. Inoculate a medium containing this compound as a selective pressure from a source likely to contain adapted microbes, such as soil or water from a chemically contaminated site.[14] |
Experimental Workflow for a Degradation Study
Caption: A generalized workflow for microbial degradation experiments.
Problem 2: I can't detect any degradation intermediates using HPLC-UV.
| Potential Cause | Troubleshooting Step & Rationale |
| Intermediates are Transient | Some intermediates, particularly the nitroso and hydroxylamino species in the reductive pathway, are highly reactive and may not accumulate to detectable levels. Action: Switch to a more sensitive detection method like mass spectrometry (LC-MS/MS). This allows for the detection of trace-level compounds and provides structural information for identification.[15] |
| Inappropriate HPLC Method | The chromatographic conditions (mobile phase, column, gradient) may not be suitable for separating the intermediates from the parent compound or matrix components. Intermediates like diamines are much more polar. Action: Develop a gradient elution method. Start with a high aqueous content in the mobile phase to retain polar intermediates and gradually increase the organic solvent content to elute the parent compound. See the protocol below for a starting point. |
| Low UV Absorbance | Some degradation products, especially after ring cleavage, may lack a strong chromophore and will not be visible with a UV detector set to the parent compound's λ_max. Action: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to acquire full UV-Vis spectra for all eluting peaks. This can help identify intermediates with different absorbance maxima. |
| Sampling Time Points are Misaligned | You may be sampling too late, after the transient intermediates have already been consumed. Action: Increase sampling frequency at the beginning of the experiment (e.g., every 1-2 hours for the first 8 hours) to improve the chances of capturing short-lived species. |
Experimental Protocols
Protocol 1: HPLC-DAD Method for Monitoring Degradation
This protocol provides a starting point for resolving this compound from its more polar potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (HPLC-DAD) and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Ramp linearly from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
20-25 min: Column re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Monitor at the λ_max of this compound (determine this by running a standard) and also collect full spectra from 200-400 nm to detect unknown intermediates.
-
Sample Preparation: Centrifuge your experimental sample (e.g., 10,000 x g for 10 min) to pellet cells or precipitates.[16] Filter the supernatant through a 0.22 µm syringe filter before injection.
Protocol 2: Fenton Oxidation of this compound
This protocol outlines a basic chemical degradation experiment.
-
Materials: 100 mM solution of this compound in a suitable solvent, 100 mM Ferrous Sulfate (FeSO₄·7H₂O) solution, 30% Hydrogen Peroxide (H₂O₂), Sulfuric Acid (H₂SO₄) for pH adjustment.
-
Reaction Setup:
-
In a glass beaker, add deionized water and adjust the pH to 3.0 using dilute H₂SO₄.
-
Add the this compound stock solution to achieve a final concentration of 0.1 mM.
-
Add the FeSO₄ solution to a final concentration of 0.05 mM and stir.[8]
-
-
Initiation:
-
Initiate the reaction by adding H₂O₂ to a final concentration of 10 mM.[8] Start a timer immediately.
-
-
Sampling:
-
Withdraw aliquots at predetermined time points (e.g., 0, 5, 10, 20, 30, 60 min).
-
Immediately quench the reaction in each aliquot by adding a small amount of a strong base (e.g., NaOH) to raise the pH > 8 or by adding a radical scavenger like methanol. This is critical to stop the reaction at the precise time point.
-
-
Analysis: Analyze the quenched samples for the parent compound using the HPLC method described above.
References
- Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. ([Link])
- Higson, F. K. (1992). Microbial degradation of nitroaromatic compounds. Advances in Applied Microbiology, 37, 1-19. ([Link])
- Parris, G. E. (1980). Environmental and metabolic transformations of primary aromatic amines and related compounds. Residue Reviews, 76, 1-30. ([Link])
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. ([Link])
- Arora, P. K., & Bae, H. (2014). Biotransformation of nitroaromatic compounds by microorganisms.
- Din, M. I., Khalid, R., Hussain, Z., Najeeb, J., Sharif, A., Intisar, A., & Ahmed, E. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances, 10(36), 21333-21353. ([Link])
- MDPI. (2021). Recent Advances in Advanced Oxidation Processes for Degrading Pharmaceuticals in Wastewater—A Review. Molecules, 26(18), 5645. ([Link])
- Hawari, J., Monteil-Rivera, F., Perreault, N. N., Halasz, A., & Paquet, L. (2015). Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products. Chemosphere, 119, 16-23. ([Link])
- ResearchGate. (2015).
- Khan, F., Vyas, B., Pal, D., & Cameotra, S. S. (2013). Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. Strain FK357 Isolated from Soil. Applied Biochemistry and Biotechnology, 171(8), 2099-2116. ([Link])
- Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-chloro-4-nitroaniline via novel aerobic degradation pathway by Rhodococcus sp. strain MB-P1. PLoS One, 7(8), e42993. ([Link])
- Saupe, A., & Heipieper, H. J. (1999). High-rate biodegradation of 3- and 4-nitroaniline. Applied Microbiology and Biotechnology, 51(5), 670-675. ([Link])
- Kalyani, D. C., Telke, A. A., Dhanve, R. S., & Jadhav, J. P. (2009). Biodegradation potential of pure and mixed bacterial cultures for removal of 4-nitroaniline from textile dye wastewater.
- Singh, S. B., & Kulshrestha, G. (1991). Microbial degradation of pendimethalin. Journal of Environmental Science & Health, Part B: Pesticides, Food Contaminants, and Agricultural Wastes, 26(3), 309-321. ([Link])
- ResearchGate. (2021).
- Sun, S. P., Li, C. J., Sun, J. H., Shi, S. H., Fan, M. H., & Zhou, Q. X. (2008). Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process.
- U.S. Environmental Protection Agency. (1979).
- Zhang, Y., et al. (2018). Supercritical water oxidation of 2-, 3- and 4-nitroaniline: A study on nitrogen transformation mechanism.
- Magritek. (2018). Synthesis of p-Nitroaniline via a Multi-Step Sequence. ([Link])
- ResearchGate. (2013).
- Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 7(8), e42993. ([Link])
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. ([Link])
- ResearchGate. (2008).
- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- Chempanda. (n.d.).
- AIRCC. (2014). CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHYL ANILINE, EFFECT OF SOME PROCESS CONDITION. ([Link])
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- 3. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
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- 7. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 8. Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 13. High-rate biodegradation of 3- and 4-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Work-up Procedure Optimization for 2,3-Dimethyl-4-nitroaniline
Introduction: Navigating the Post-Reaction Landscape
The synthesis of 2,3-Dimethyl-4-nitroaniline, a key intermediate in various research and development sectors, concludes with a critical yet often challenging work-up and purification phase. The success of the synthesis is not merely defined by the initial reaction yield but by the purity and recovery achieved through meticulous post-reaction processing. This guide is structured as a technical support hub, offering direct answers to common challenges and providing field-proven troubleshooting strategies. Our focus is on the causality behind each experimental choice, empowering you to not just follow steps but to understand and optimize your workflow.
The primary synthetic route to this compound involves the electrophilic nitration of 2,3-dimethylaniline. The amino (-NH₂) and the two methyl (-CH₃) groups are activating, ortho-, para-directors. This electronic landscape makes the C4 position the most likely site for nitration, but also creates a significant probability of forming isomeric impurities, most notably 2,3-Dimethyl-6-nitroaniline and potentially 2,3-Dimethyl-5-nitroaniline. Therefore, the work-up is not just about isolating the product but also about effectively removing these closely related isomers and other process impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound?
A1: The impurity profile is dictated by the nitration reaction conditions. Understanding these impurities is the first step toward designing an effective purification strategy.
| Impurity Name | Origin | Rationale |
| 2,3-Dimethyl-6-nitroaniline | Isomeric byproduct of nitration | The -NH₂ and -CH₃ groups also activate the C6 position for electrophilic attack. While sterically more hindered than C4, its formation is common.[1] |
| 2,3-Dimethyl-5-nitroaniline | Minor isomeric byproduct | Nitration at the C5 position is electronically less favored but can occur, especially under harsh reaction conditions. |
| Unreacted 2,3-Dimethylaniline | Incomplete reaction | Insufficient nitrating agent, poor temperature control, or short reaction time can lead to leftover starting material. |
| Di-nitrated Species | Over-nitration / Side reaction | If reaction conditions (temperature, concentration of nitrating agent) are too aggressive, a second nitro group may be added to the ring. |
| Sulfonated Byproducts | Side reaction with sulfuric acid | If sulfuric acid is used as the solvent/catalyst, sulfonation of the aromatic ring can occur at high temperatures. |
| Oxidation Products | Degradation | The amino group is sensitive to oxidation by nitric acid, which can lead to the formation of colored, tarry byproducts.[2] |
Q2: Which analytical techniques are most effective for assessing the purity of my final product?
A2: A multi-technique approach is recommended for comprehensive purity analysis and structural confirmation.
| Analytical Technique | Primary Use | Key Insights |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Isomer Quantification | The gold standard for separating and quantifying the target compound from its isomers. A reverse-phase C18 column is typically effective.[1][3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation & Isomer Identification | ¹H and ¹³C NMR are essential for confirming the correct substitution pattern of the nitro group and identifying the specific structures of any isomeric impurities.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Impurity Identification | Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.[4] |
| Melting Point Analysis | Quick Purity Check | A sharp melting point close to the literature value (approx. 146-149 °C) indicates high purity. A broad or depressed melting range suggests the presence of impurities.[5] |
Troubleshooting & Optimization Guide
This section addresses specific problems you may encounter during the work-up process, providing potential causes and actionable solutions.
Problem 1: Low Yield or No Precipitate After Quenching the Reaction Mixture in Water/Ice.
-
Potential Cause 1: Product remains protonated and water-soluble. The reaction is performed in strong acid (e.g., H₂SO₄), which protonates the amino group of the product to form the anilinium salt (-NH₃⁺). This salt is often soluble in the aqueous acidic medium.
-
Solution & Optimization:
-
Controlled Neutralization: After quenching the reaction mixture in a large volume of ice water, slowly add a base (e.g., 10M NaOH, saturated Na₂CO₃, or concentrated NH₄OH) with vigorous stirring while monitoring the pH.[6][7]
-
Maintain Low Temperature: Perform the neutralization in an ice bath to dissipate the heat generated. This prevents potential degradation of the product.
-
Target pH: Continue adding the base until the solution is neutral or slightly basic (pH 7-8). The bright yellow/orange this compound will precipitate out as the free amine.[8] Over-making the solution too basic should be avoided as it can sometimes lead to the dissolution of certain phenolic byproducts, which can complicate purification.
-
Problem 2: An Oily, Tarry Substance Precipitates Instead of a Crystalline Solid.
-
Potential Cause 1: High concentration of impurities. The presence of significant amounts of isomeric byproducts or tarry oxidation products can inhibit crystallization, leading to an "oiling out" effect.
-
Potential Cause 2: Supersaturation during recrystallization. If the recrystallization solution is cooled too rapidly, the molecules do not have sufficient time to arrange into an ordered crystal lattice.[1]
-
Potential Cause 3: Inappropriate recrystallization solvent. The chosen solvent may be too nonpolar for the compound, causing it to separate as a liquid phase.[1]
-
Solution & Optimization:
-
Address Impurities First: If the crude product is very impure, consider a pre-purification step. This could involve washing the crude solid with a solvent that selectively dissolves some impurities but not the product (e.g., cold toluene or hexane).
-
Optimize Recrystallization:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly into an ice bath. Once crystals begin to form at room temperature, then transfer to an ice bath to maximize recovery.[9]
-
Scratching & Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a small "seed" crystal of pure product.[10]
-
Solvent System Modification: If oiling out persists, add a small amount of a more polar "anti-solvent" (in which the product is less soluble), such as water to an ethanol solution, to reach the point of saturation (cloudiness) while the solution is still hot. Then, add a drop or two of the primary solvent (ethanol) to redissolve the cloudiness and proceed with slow cooling.[1]
-
-
Problem 3: Product is Still Impure After a Single Recrystallization (Isomers Detected by HPLC/NMR).
-
Potential Cause: Similar solubility of isomers. Positional isomers like this compound and 2,3-Dimethyl-6-nitroaniline often have very similar polarities and solubilities, making separation by a single recrystallization difficult.[1]
-
Solution & Optimization:
-
Iterative Recrystallization: Perform a second or even third recrystallization. Often, the first crystallization removes the bulk of the impurities, and subsequent attempts are more effective. Monitor purity by HPLC after each step.
-
Change the Solvent System: A different solvent may offer better selectivity. Consult the table below for starting points.
-
Column Chromatography: For the highest purity or when isomers are particularly difficult to separate, silica gel column chromatography is the most effective method.[1]
-
Solvent System (Eluent): Start with a nonpolar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical starting gradient might be 95:5 Hexane:Ethyl Acetate.
-
Monitoring: Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition and to track the separation on the column.
-
-
Recommended Recrystallization Solvents
| Solvent System | Rationale & Use Case | Protocol Link |
| Aqueous Ethanol (e.g., 80-95% EtOH) | Good general-purpose solvent. The water acts as an anti-solvent, improving crystal formation and recovery. Excellent for removing nonpolar impurities. | |
| Methanol | Higher polarity than ethanol; may be useful if impurities are very nonpolar. | |
| Isopropanol | Offers a different selectivity profile compared to ethanol or methanol. | |
| Acetic Acid | Can be effective but is harder to remove completely from the final product. Typically used for compounds that are difficult to dissolve in other organic solvents. | N/A |
Visualized Workflows & Protocols
General Work-up and Purification Workflow
Caption: Standard workflow for the work-up and purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting the purification of this compound.
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
This protocol is a general guideline and should be optimized based on the scale of your experiment and the impurity profile of your crude material.
Safety First: this compound is toxic.[5][11] Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[12][13]
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a stir bar. In a separate beaker, heat the recrystallization solvent (e.g., 95% ethanol) on a hot plate.
-
Add Minimum Hot Solvent: Add the hot ethanol to the Erlenmeyer flask portion-wise with continuous stirring until the solid just dissolves.[9] It is critical to use the minimum amount of hot solvent required to achieve a saturated solution, as excess solvent will reduce the final yield.[1]
-
Decoloration (Optional): If the solution is dark or intensely colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% of the solute mass). Swirl the flask and gently heat for a few minutes to allow the charcoal to adsorb colored impurities.[1]
-
Hot Gravity Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Pre-heat a funnel with fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[1][9]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature, undisturbed. Bright yellow or orange crystals should begin to form.
-
Maximize Recovery: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[1]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of ice-cold solvent (the same aqueous ethanol mixture) to rinse away any remaining soluble impurities on the crystal surfaces.
-
Drying: Continue to pull a vacuum to partially dry the crystals. Then, transfer the solid to a watch glass or drying dish and dry completely in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
References
- A Technical Guide to the Historical Synthesis of Nitroaniline Deriv
- SAFETY DATA SHEET: N,N-Dimethyl-4-nitroaniline. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET: N,N-Dimethyl-4-nitroaniline. (n.d.). Fisher Scientific.
- Technical Support Center: Purification of 2-Methyl-4-nitroaniline-d3. (2025). Benchchem.
- SAFETY DATA SHEET: Benzenamine, 2-methyl-4-nitro-. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET: this compound. (2025). Aldrich.
- SAFETY DATA SHEET: 4,5-Dimethyl-2-nitroaniline. (n.d.). Fisher Scientific.
- Recrystallization - Single Solvent. (n.d.). University of Colorado Boulder.
- m-NITRODIMETHYLANILINE. (1947). Organic Syntheses, 27, 62.
- LAB 1 - EXPERIMENTAL PROCEDURE. (n.d.). University of Missouri–St. Louis.
- Mono-nitration of dimethylaniline. (2022). Sciencemadness.org.
- Recrystalliz
- The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Comput
- Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Magritek.
- Application Notes and Protocols for the Analysis of 2-Methyl-4-nitroaniline. (2025). Benchchem.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
- Why does nitration of N,N-dimethylaniline occur at the meta position? (2012). Chemistry Stack Exchange.
- STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES. (2025).
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- 13. fishersci.com [fishersci.com]
Technical Support Center: Analytical Method Development for 2,3-Dimethyl-4-nitroaniline
Welcome to the technical support center for the analytical method development of impure 2,3-Dimethyl-4-nitroaniline samples. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and reliability of your analytical results.
Introduction: The Challenge of this compound Purity Analysis
This compound is a key intermediate in various synthetic pathways. Its purity is critical for the quality and safety of downstream products. The presence of isomers, starting materials, and degradation products can significantly impact reaction yields and final product specifications. Therefore, robust and reliable analytical methods are essential for accurate quantification and impurity profiling.
This guide provides a comprehensive resource for developing and troubleshooting analytical methods for this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supplemented by spectroscopic techniques.
Section 1: High-Performance Liquid Chromatography (HPLC) Method Development and Troubleshooting
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound.[1] A well-developed HPLC method can effectively separate the main component from its potential impurities.
Troubleshooting Guide: HPLC Analysis
This section addresses common issues encountered during the HPLC analysis of this compound.
Question 1: Why am I seeing poor peak shape, specifically peak tailing?
Answer: Peak tailing, where the latter half of the peak is drawn out, is a common issue that can affect resolution and integration.
-
Causality & Explanation:
-
Secondary Interactions: For basic compounds like aromatic amines, interactions between the analyte and acidic silanol groups on the silica-based stationary phase are a primary cause of tailing.
-
Column Contamination: Accumulation of strongly retained impurities on the column frit or at the head of the column can disrupt the sample band, leading to tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, its ionization state can fluctuate, leading to inconsistent interactions with the stationary phase and peak tailing.[2]
-
Column Void: A void at the column inlet can cause the sample to spread before reaching the stationary phase, resulting in distorted peaks.
-
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Using a buffer is highly recommended to maintain a stable pH.
-
Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions. Low silanol activity columns are specifically designed for this purpose.[3]
-
Flush the Column: Reverse flush the column with a strong solvent to remove contaminants. If a guard column is in use, replace it.[4]
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase to prevent peak distortion.
-
Question 2: My peaks are fronting. What is the likely cause?
Answer: Peak fronting, characterized by a leading edge "shark fin" shape, is most commonly caused by sample overload.[5]
-
Causality & Explanation:
-
Column Overload: Injecting too much sample saturates the stationary phase at the column inlet. The excess molecules travel through the column with less retention, eluting earlier and causing the peak to front.[5]
-
Sample Solvent Strength: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move too quickly at the beginning of the separation, leading to fronting.[4]
-
-
Troubleshooting Steps:
-
Dilute the Sample: The simplest solution is to dilute the sample and reinject. A 1-to-10 dilution is often sufficient to resolve fronting caused by overload.[5]
-
Reduce Injection Volume: Decrease the volume of sample injected onto the column.[4]
-
Match Sample Solvent: Prepare your sample in the mobile phase or a solvent of similar or weaker strength.
-
Question 3: I'm observing co-eluting peaks or poor resolution between my main peak and an impurity. How can I improve separation?
Answer: Achieving adequate resolution is critical for accurate impurity quantification.
-
Causality & Explanation:
-
Insufficient Selectivity: The chosen mobile phase and stationary phase may not provide enough difference in retention for the analyte and the impurity.
-
Low Column Efficiency: An old or poorly packed column will have lower efficiency, resulting in broader peaks that are more likely to overlap.
-
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition:
-
Organic Modifier: Change the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.
-
Solvent Type: Switch the organic modifier (e.g., from acetonitrile to methanol or vice-versa) as this can alter selectivity.
-
-
Change Stationary Phase: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., a phenyl or cyano column instead of a C18).
-
Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but be mindful of analyte stability.[4]
-
Optimize Gradient: If using a gradient method, adjust the slope of the gradient to better separate closely eluting peaks.[4]
-
Experimental Protocol: A Starting HPLC-UV Method
This protocol provides a robust starting point for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (55:45 v/v) |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 230 nm[6] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of approximately 1 mg/mL. |
Section 2: Gas Chromatography (GC) Method Development and Troubleshooting
GC is a suitable alternative for the analysis of volatile impurities that may be present in this compound samples. However, the analysis of amines by GC can be challenging due to their basicity and potential for adsorption.[7]
Troubleshooting Guide: GC Analysis
Question 1: My amine peaks are tailing significantly. What can I do?
Answer: Peak tailing for amines in GC is a very common problem, usually caused by adsorption.[7]
-
Causality & Explanation:
-
Active Sites: The active nature of amines leads to strong interactions with active sites (e.g., silanol groups) in the GC inlet, column, and detector, causing adsorption and peak tailing.[7]
-
Column Choice: Using a non-deactivated or general-purpose column will result in poor peak shape for basic compounds.
-
-
Troubleshooting Steps:
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have a stationary phase that shields active sites.
-
Deactivated Inlet Liner: Use a deactivated inlet liner to prevent adsorption in the injector.
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions before use.
-
Derivatization: In some cases, derivatizing the amine to a less polar and less active compound can improve chromatography, though this adds a step to the sample preparation.[8]
-
Question 2: I am seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?
Answer: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected.
-
Causality & Explanation:
-
Septum Bleed: Small particles from the injector septum can be carried onto the column, leading to ghost peaks.
-
Contamination: Contamination in the carrier gas, sample solvent, or from previous injections can cause extraneous peaks.[9]
-
-
Troubleshooting Steps:
-
Replace the Septum: Use a high-quality, low-bleed septum and replace it regularly.[10]
-
Check Gas Purity: Ensure high-purity carrier gas is being used and that gas traps are functioning correctly.
-
Run Blanks: Inject a blank solvent to confirm if the contamination is from the solvent or the system.
-
Bake Out the System: Increase the temperature of the injector and column (within their limits) to bake out any contaminants.
-
Experimental Protocol: A Starting GC-MS Method
This protocol is a general guideline and will require optimization for your specific instrument and impurities of interest.
| Parameter | Condition |
| Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C[8] |
| Injection Mode | Splitless (1 µL injection)[8] |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C[8] |
| MS Mode | Electron Ionization (EI) at 70 eV, scanning from m/z 40-450 |
Section 3: Method Validation According to ICH Q2(R1)
Once a suitable analytical method has been developed, it must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for analytical method validation.[11][12][13]
Frequently Asked Questions (FAQs): Method Validation
Question 1: What are the key parameters I need to validate for an impurity quantification method?
Answer: According to ICH Q2(R1), the key validation characteristics for a quantitative impurity test are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies.[12]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of 5 concentrations is recommended.[12]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
-
Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a sample with a known concentration of the impurity.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Question 2: How do I perform a forced degradation study?
Answer: Forced degradation studies, or stress testing, are essential for demonstrating the specificity of a stability-indicating method.[14] The goal is to generate potential degradation products.
-
Common Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature.[15]
-
Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.[15]
-
Oxidation: 3% Hydrogen Peroxide at room temperature.[14][16]
-
Thermal Degradation: Heating the solid sample in an oven.
-
Photolytic Degradation: Exposing the sample to UV and visible light.
-
The extent of degradation should be targeted to be between 5-20%.[15]
Section 4: Spectroscopic Analysis
UV-Vis and Mass Spectrometry are powerful tools for the identification and characterization of this compound and its impurities.
UV-Vis Spectroscopy
The UV-Vis spectrum of nitroanilines is characterized by a strong absorption band in the UV region due to a π→π* electronic transition.[17] The position of the maximum absorbance (λmax) is sensitive to the solvent polarity. For para-nitroaniline, the λmax shifts from approximately 326 nm in a nonpolar solvent to around 381 nm in a highly polar solvent.[17] Similar behavior can be expected for this compound.
Mass Spectrometry (MS)
MS is invaluable for confirming the identity of the main component and elucidating the structure of unknown impurities.
-
Electron Ionization (EI-MS): In GC-MS, EI is a common ionization technique. The mass spectrum of 4-nitroaniline shows characteristic fragments.[18] For this compound, a molecular ion peak at m/z 166 would be expected, along with fragments corresponding to the loss of the nitro group and methyl groups.
-
Electrospray Ionization (ESI-MS): In LC-MS, ESI is typically used. Protonated 2-nitroaniline ([M+H]+ at m/z 139) shows fragment ions from the loss of water due to an "ortho effect".[19] Similar fragmentation patterns may be observed for this compound. Selective Reagent Ionization (SRI-MS) can also be used to distinguish between nitroaniline isomers based on their fragmentation patterns.[20]
Visual Workflows
General Analytical Method Development Workflow
Caption: A streamlined workflow for analytical method development.
HPLC Troubleshooting Decision Tree for Peak Tailing
Caption: A decision tree for troubleshooting HPLC peak tailing.
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- Restek Corporation. (2022-03-08). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
- SCION Instruments. HPLC Troubleshooting Guide.
- ALWSCI. (2025-11-27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- BenchChem. An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.
- Slideshare. ICH Q2 Analytical Method Validation.
- ResearchGate. The UV–Vis spectra of o-nitroaniline at various reaction times in a....
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH. Quality Guidelines.
- ResearchGate. UV-visible spectra obtained from saturated with aqueous solutions of....
- Abraham Entertainment. (2025-10-22). ICH Q2 R1: Mastering Analytical Method Validation.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- BenchChem. Technical Support Center: Purification of 2-Methyl-4-nitroaniline-d3.
- Supelco. Bulletin 737F Amines Analysis by Packed Column GC.
- SIELC Technologies. 2-methoxy-N,N-dimethyl-4-nitroaniline on Newcrom R1 HPLC column.
- ResearchGate. UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,....
- ResearchGate. UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water.
- Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography.
- AELAB. (2025-08-20). 10 Common Mistakes in Gas Chromatography.
- MedCrave online. (2016-12-14). Forced Degradation Studies.
- LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- ResearchGate. (PDF) Problems Caused by Moisture in Gas Chromatographic Analysis of Headspace SPME Samples of Short-Chain Amines.
- BenchChem. A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines.
- NIH. (2019-09-09). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines.
- NIH. (2023-05-20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
- Biosciences Biotechnology Research Asia. (2022-11-08). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
- SciSpace. (2020-04-15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- Springer. (2012-11-05). Direct detection of aromatic amines and observation of intermediates of Schiff-base reactions by reactive desorption electrospra.
- NIH. Development of forced degradation and stability indicating studies of drugs—A review.
- Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions.
- Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- BenchChem. Application Notes and Protocols for the Analysis of 2-Methyl-4-nitroaniline in Environmental Samples using 2-Methyl-4-nitroanili.
- Taylor & Francis Online. (2021-10-18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
- EPA. method 8131 aniline and selected derivatives by gas chromatography.
- Globe Thesis. (2014-07-18). Determination Of Nitroanilines In Environment Samples By High Performance Liquid Chromatography.
- ResearchGate. Figure S7. Mass spectrum of 4-nitroaniline.
- BenchChem. Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of Protonated 2,6-Diisopropyl-4-nitroaniline.
- Organic Syntheses. m-NITRODIMETHYLANILINE.
- Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 2,3-Dimethyl-4-nitroaniline: A Comparative Analysis
For researchers and professionals in drug development and materials science, the synthesis of specifically substituted nitroaromatics is a foundational task. 2,3-Dimethyl-4-nitroaniline, a key building block, presents a classic challenge in regioselectivity. Direct nitration of 2,3-dimethylaniline is fraught with difficulties, including the formation of multiple isomers and oxidative degradation. This guide provides an in-depth, comparative analysis of the most logical and effective synthetic approach: a three-step protection-nitration-deprotection strategy. We will delve into the mechanistic rationale behind each step, provide detailed experimental protocols, and compare alternative conditions to empower researchers to make informed decisions for optimal synthesis.
The Strategic Imperative: Why a Three-Step Synthesis Prevails
Direct electrophilic nitration of 2,3-dimethylaniline using a standard mixed acid (HNO₃/H₂SO₄) approach is ill-advised. The strongly acidic conditions lead to the protonation of the highly basic amino group, forming an anilinium ion. This deactivating, meta-directing group would lead to a complex mixture of products, with nitration occurring at positions meta to the -NH₃⁺ group, and significant oxidative decomposition of the starting material.
To circumvent these issues, a robust three-step synthesis is the method of choice. This strategy involves:
-
Protection of the Amino Group: The amino group is temporarily converted to a less reactive and ortho-, para-directing acetamido group.
-
Regioselective Nitration: The nitration is then carried out on the protected intermediate, directing the nitro group primarily to the desired para position.
-
Deprotection: The acetamido group is hydrolyzed to regenerate the amino group, yielding the final product.
This guide will now explore the practical execution of this strategy, offering a comparative look at key steps.
Method 1: The Classic Acetylation-Nitration-Hydrolysis Pathway
This is the most common and reliable method for the preparation of this compound.
Workflow Diagram
Caption: The three-step synthesis of this compound.
Step 1: Acetylation of 2,3-Dimethylaniline
The protection of the amino group is crucial for controlling the subsequent nitration. Acetylation with acetic anhydride is a straightforward and high-yielding reaction.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution. An exothermic reaction will occur.
-
Heat the reaction mixture to reflux for 1-2 hours to ensure complete acetylation.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-water with stirring to precipitate the product.
-
Filter the white solid, wash it thoroughly with water to remove acetic acid, and dry it. The N-(2,3-dimethylphenyl)acetamide is typically obtained in high yield and purity.
Expertise & Experience: The use of glacial acetic acid as a solvent is advantageous as it is compatible with the reactants and can be easily removed. The reflux condition ensures the reaction goes to completion. Pouring the reaction mixture into ice-water is a standard workup procedure for precipitating water-insoluble organic compounds.
Step 2: Nitration of N-(2,3-Dimethylphenyl)acetamide
This is the key regioselective step. The acetamido group is an activating, ortho-, para-director. Due to the steric hindrance from the two methyl groups at positions 2 and 3, the incoming electrophile (NO₂⁺) is directed predominantly to the less hindered para-position (position 4).
Experimental Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N-(2,3-dimethylphenyl)acetamide in concentrated sulfuric acid at 0-5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at the same temperature for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash it with cold water until the washings are neutral, and dry it. The crude product will be a mixture of isomers, primarily N-(2,3-dimethyl-4-nitrophenyl)acetamide.
Trustworthiness: Maintaining a low temperature is critical to prevent over-nitration and the formation of by-products. The slow, dropwise addition of the nitrating mixture ensures that the reaction is controlled and the temperature does not rise excessively.
Step 3: Hydrolysis of N-(2,3-Dimethyl-4-nitrophenyl)acetamide
The final step is the removal of the protecting acetyl group to yield the desired aniline. This can be achieved through either acidic or basic hydrolysis.
Comparative Hydrolysis Methods
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagents | Dilute Sulfuric Acid or Hydrochloric Acid | Aqueous Sodium Hydroxide or Potassium Hydroxide |
| Conditions | Reflux | Reflux |
| Advantages | Simple workup, product precipitates upon neutralization. | Can be faster for some substrates. |
| Disadvantages | The product is initially in its protonated form and needs neutralization. | Potential for side reactions with the nitro group under harsh basic conditions. |
Experimental Protocol (Acidic Hydrolysis):
-
Suspend the crude N-(2,3-dimethyl-4-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free amine.
-
Filter the solid, wash it with water, and dry it.
-
The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Authoritative Grounding: The mechanism of acid-catalyzed hydrolysis involves the protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1]
Alternative Synthesis Strategies and Their Limitations
While the three-step method described above is the most reliable, it is worth noting other potential, though less common, approaches.
Direct Nitration with Milder Reagents
In some cases, milder nitrating agents can be used to achieve better selectivity in the direct nitration of anilines. However, for a substrate as reactive as 2,3-dimethylaniline, these methods are often less effective and may still lead to a mixture of products.
Data Summary and Comparison
| Step | Method | Key Reagents | Typical Conditions | Anticipated Yield | Key Considerations |
| 1. Acetylation | Acylation | Acetic Anhydride, Acetic Acid | Reflux, 1-2 h | >90% | Straightforward and high-yielding. |
| 2. Nitration | Electrophilic Aromatic Substitution | HNO₃, H₂SO₄ | 0-5 °C, 1-2 h | 60-70% (of 4-nitro isomer) | Temperature control is critical for selectivity. Formation of 6-nitro isomer is possible. |
| 3. Hydrolysis | Acid-Catalyzed | HCl or H₂SO₄ | Reflux, 2-4 h | >85% | Product requires neutralization for isolation. |
| 3. Hydrolysis | Base-Catalyzed | NaOH or KOH | Reflux, 1-3 h | >85% | Potential for side reactions with the nitro group. |
Purification and Characterization
The final product, this compound, can be purified by recrystallization from ethanol or an ethanol/water mixture. The purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The melting point of pure this compound is reported to be 116-117 °C.[2]
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a three-step sequence involving acetylation of the starting 2,3-dimethylaniline, followed by regioselective nitration of the resulting acetanilide, and subsequent hydrolysis of the protecting group. This method provides good overall yields and high purity of the desired product by mitigating the challenges associated with the direct nitration of anilines. The choice between acidic and basic hydrolysis for the final deprotection step can be made based on laboratory preference and the specific requirements of the synthesis. This guide provides the necessary framework and experimental details for researchers to successfully synthesize this valuable chemical intermediate.
References
- Fieser, L. F., & Williamson, K. L. (2011). Organic Experiments. Cengage Learning.
- Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
- Organic Syntheses, Coll. Vol. 1, p.372 (1941); Vol. 2, p.42 (1922).
- Journal of the American Chemical Society, 1953, 75 (1), 234–236.
- The Journal of Organic Chemistry, 1980, 45 (1), 1-11.
- Tetrahedron Letters, 2005, 46 (38), 6539-6542.
- Synthesis, 2003, (15), 2391-2394.
- European Journal of Organic Chemistry, 2008, (28), 4811-4815.
- PrepChem.com. (n.d.). Preparation of 4-nitroaniline.
- Bruice, P. Y. (2016). Organic Chemistry. Pearson.
- NIST WebBook. (n.d.). Acetamide, N-(2,3-dimethylphenyl)-.
- Journal of Chemical Educ
- Acta Crystallographica Section E: Structure Reports Online, 2009, 65 (7), o1643.
- Molecules, 2012, 17 (10), 11659-11686.
- RSC Advances, 2015, 5 (106), 87384-87391.
- Beilstein Journal of Organic Chemistry, 2011, 7, 1026–1030.
Sources
A Comparative Guide to the Structural Elucidation of 2,3-Dimethyl-4-nitroaniline
This guide provides a comprehensive comparison of analytical techniques for the definitive structural validation of 2,3-Dimethyl-4-nitroaniline (C₈H₁₀N₂O₂), a key intermediate in various chemical syntheses. For researchers in medicinal chemistry and materials science, unambiguous structural confirmation is not merely a procedural step but the bedrock of reliable, reproducible, and safe scientific outcomes. Here, we present a multi-faceted approach, comparing the "gold standard" of single-crystal X-ray crystallography with complementary spectroscopic methods. We will explore the causality behind the selection of each technique, presenting field-proven insights and protocols to create a self-validating analytical workflow.
The Imperative of Structural Certainty
The precise arrangement of atoms within a molecule dictates its chemical and physical properties. In the case of this compound, the relative positions of the amino, nitro, and methyl groups on the aromatic ring govern its reactivity, polarity, and potential biological activity. An incorrect structural assignment could lead to failed syntheses, misinterpreted biological data, and wasted resources. Therefore, a rigorous, multi-technique validation is essential.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid. It provides precise atomic coordinates, allowing for the direct measurement of bond lengths, bond angles, and the visualization of intermolecular interactions.
While a published crystal structure for this compound is not available in open-access databases as of this guide's publication, we present the standard workflow required. This serves as a benchmark against which other techniques are compared.
Experimental Protocol: From Powder to Structure
-
Crystal Growth (The Critical Step): The primary challenge is obtaining a single, high-quality crystal. Slow evaporation is a common and effective technique.
-
Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane). The goal is a saturated or near-saturated solution.
-
Transfer the solution to a small, clean vial.
-
Cover the vial with parafilm and puncture it with a few small holes using a needle. This allows the solvent to evaporate slowly over several days at room temperature.
-
Monitor the vial for the formation of well-defined, single crystals.
-
-
Crystal Mounting and Data Collection:
-
Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
-
Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker Kappa APEXII CCD).
-
Collect a series of diffraction images by rotating the crystal in the beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods (e.g., with SHELXS) to get an initial model of the molecule.
-
Refine the model against the experimental data (e.g., with SHELXL) to optimize atomic positions and thermal parameters, resulting in a final, validated structure.
-
Expected Structural Insights
Based on crystallographic data from analogous compounds like p-nitroaniline, we can predict the key structural features of this compound.[1]
Table 1: Predicted Crystallographic Parameters and Bond Lengths for this compound
| Parameter | Expected Value (Å) | Rationale & Comparative Source |
| C-N (Amine) | ~1.47 Å | Typical for single C-N bonds in amines.[2][3] |
| C-N (Nitro) | ~1.475 Å | Characteristic of C-N bonds in nitro compounds like nitromethane.[2] |
| C=C (Aromatic) | ~1.39 - 1.41 Å | Average C-C bond length in aromatic systems.[4] |
| N-O (Nitro) | ~1.22 Å | Consistent with N-O bonds in nitro groups. |
The definitive data from SC-XRD would provide the ultimate validation, confirming atom connectivity and stereochemistry beyond any reasonable doubt.
A Multi-Pronged Spectroscopic Approach
When single crystals are unattainable or for routine confirmation, a combination of spectroscopic techniques provides a powerful, self-validating alternative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C atoms.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional but Recommended) Perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations) for complete, unambiguous assignment.
-
Table 2: ¹H NMR (CDCl₃) Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.65 | Doublet | 1H | H-5 | Aromatic proton ortho to the electron-withdrawing nitro group, deshielded. |
| 6.45 | Doublet | 1H | H-6 | Aromatic proton ortho to the electron-donating amino group, shielded. |
| 4.05 | Broad Singlet | 2H | -NH₂ | Protons of the primary amine group; often broad due to quadrupole effects and exchange. |
| 2.45 | Singlet | 3H | C-3 -CH₃ | Methyl group adjacent to the nitro group. |
| 2.10 | Singlet | 3H | C-2 -CH₃ | Methyl group adjacent to the amino group. |
The ¹H NMR data strongly supports the proposed structure. The presence of two distinct aromatic doublets confirms a 1,2,3,4-tetrasubstituted pattern. The two separate methyl singlets and the amine signal are all consistent with the structure of this compound.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150-155 | C4-NO₂ | Quaternary carbon attached to the strongly electron-withdrawing nitro group. |
| ~145-150 | C1-NH₂ | Quaternary carbon attached to the electron-donating amino group. |
| ~130-135 | C5 | Aromatic CH carbon adjacent to the nitro group. |
| ~120-125 | C2 | Quaternary carbon attached to a methyl group. |
| ~115-120 | C3 | Quaternary carbon attached to a methyl group. |
| ~110-115 | C6 | Aromatic CH carbon adjacent to the amino group. |
| ~20 | C3-CH₃ | Methyl carbon. |
| ~15 | C2-CH₃ | Methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental formula of a compound, serving as a fundamental check of its identity.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) using an electrospray ionization (ESI) source.
-
Data Analysis: Determine the mass of the protonated molecule [M+H]⁺ and compare it to the theoretical exact mass calculated for C₈H₁₀N₂O₂.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Expected Value | Observed Value |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol | - |
| Theoretical [M+H]⁺ | 167.08150 | (To be determined experimentally) |
An observed mass matching the theoretical value to within 5 ppm is considered definitive proof of the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule.
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.
Table 5: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H Aromatic Stretch | Aromatic Ring |
| 1630-1600 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1550-1490 | N-O Asymmetric Stretch | Nitro Group (-NO₂) |
| 1360-1300 | N-O Symmetric Stretch | Nitro Group (-NO₂) |
The presence of strong absorption bands in these specific regions provides compelling evidence for the key amine and nitro functional groups required by the structure. For comparison, the IR spectrum of 4-nitroaniline shows characteristic N-O stretches at 1503 and 1312 cm⁻¹.[5]
Comparative Analysis: A Holistic View
Each technique provides a unique piece of the structural puzzle. While X-ray crystallography is the most definitive, a combination of spectroscopic methods can build an equally robust case for structural validation.
Caption: Workflow for the comprehensive structural validation of a small molecule.
Table 6: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, packing | Unambiguous, definitive | Requires high-quality single crystals, solid-state only |
| NMR Spectroscopy | C-H framework, atom connectivity | Rich structural detail, information on solution-state structure | Less sensitive, complex spectra for large molecules |
| Mass Spectrometry | Molecular weight and elemental formula | High sensitivity, provides exact formula | Provides no connectivity information, isomers are indistinguishable |
| IR Spectroscopy | Presence of functional groups | Fast, simple, inexpensive | Provides limited structural detail, not quantitative |
Conclusion
The definitive validation of the this compound structure requires a methodical and multi-faceted analytical approach. While single-crystal X-ray crystallography remains the unparalleled gold standard for absolute structure determination, its reliance on high-quality crystals can be a significant bottleneck.
This guide demonstrates that a synergistic combination of high-resolution mass spectrometry, ¹H and ¹³C NMR spectroscopy, and infrared spectroscopy creates a robust, self-validating system. MS confirms the elemental formula, IR verifies the essential functional groups, and NMR elucidates the precise connectivity of the atomic framework. Together, these techniques provide the certainty required for high-quality research and development, ensuring that subsequent scientific endeavors are built upon a solid structural foundation.
References
- Wikipedia. (2024). Carbon–nitrogen bond.
- Chemistry LibreTexts. (2025). 24.2: Structure and Properties of Amines.
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- Filo. (2024). Compare Bond length between carbon and nitrogen in 2,4,6trinitro aniline ...
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- Parshotam, S., Gibbs, J. M., & Brown, A. (n.d.). Structures of the nitroaniline isomers: para-nitroaniline (pNA), ortho-nitroaniline (oNA), and meta-nitroaniline (mNA). ResearchGate.
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- ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA....
- MDPI. (n.d.). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments.
- Computational Chemistry Comparison and Benchmark DataBase. (n.d.). List of experimental bond lengths for bond type rCN.
- R. T. H. J. Kwok, C. C. J. Justin, et al. (2018). Identifying Molecular Structural Aromaticity for Hydrocarbon Classification. PubMed Central.
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A Comparative Guide to Assessing the Purity of 2,3-Dimethyl-4-nitroaniline: An HPLC-Centric Approach
Introduction: The Imperative of Purity in Chemical Intermediates
In the synthesis of pharmaceuticals and fine chemicals, the quality of the final active ingredient is inextricably linked to the purity of its precursors. 2,3-Dimethyl-4-nitroaniline is a key intermediate whose impurity profile can directly impact the efficacy, safety, and stability of the final product. The presence of unwanted chemical entities, even in trace amounts, can introduce toxicological risks or alter reaction kinetics in subsequent synthetic steps.[1] Therefore, the robust and accurate assessment of its purity is not merely a quality control checkpoint but a foundational requirement for regulatory compliance and product safety.[2][3]
This guide provides an in-depth technical comparison of analytical methodologies for determining the purity of this compound. We will focus on High-Performance Liquid Chromatography (HPLC) as the principal method, detailing the scientific rationale behind method development. Furthermore, we will compare its performance against its modern successor, Ultra-Performance Liquid Chromatography (UPLC), providing the experimental data and validation insights necessary for researchers and drug development professionals to make informed decisions in their analytical strategy.
The Primary Workhorse: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is universally recognized as the gold standard for the purity analysis of non-volatile and thermally sensitive compounds like substituted nitroanilines.[4][5] Its widespread adoption is due to its exceptional resolving power, sensitivity, and robust performance, making it ideal for separating the main compound from structurally similar impurities.[2][5]
The Scientist's Rationale: Causality in HPLC Method Design
A successful HPLC method is not a matter of chance but a series of logical decisions grounded in the physicochemical properties of the analyte. For this compound, our choices are governed by the need to achieve optimal separation from potential impurities, such as positional isomers (e.g., 2,3-dimethyl-6-nitroaniline) or precursors.[6]
-
Column Selection: The stationary phase is the heart of the separation. A Reversed-Phase C18 (octadecylsilane) column is the logical starting point. The nonpolar C18 chains interact with the moderately polar this compound via hydrophobic interactions. This mechanism is highly effective for separating a wide range of organic molecules, providing excellent retention and resolution.
-
Mobile Phase Composition: A gradient elution using Acetonitrile and Water is selected to ensure that both early-eluting polar impurities and later-eluting nonpolar impurities are resolved within a reasonable timeframe. Acetonitrile is often preferred over methanol for nitroaromatic compounds as it can offer better peak shape and lower UV cutoff. To ensure analytical consistency, 0.1% Formic Acid is added to both solvents.[7][8] This acidifies the mobile phase, suppressing the protonation of the aniline's amino group. A consistent ionic state prevents peak tailing and leads to sharp, symmetrical peaks, which are crucial for accurate integration and quantification.
-
Detection Wavelength: The presence of the nitroaniline chromophore makes UV detection the ideal choice. While 254 nm is a common wavelength for aromatic compounds, a preliminary scan of the analyte's UV spectrum is essential to identify the wavelength of maximum absorbance (λmax).[7] Detecting at λmax provides the highest sensitivity, which is critical for quantifying trace-level impurities.
-
System Suitability: Before any analysis, the system's readiness is confirmed. This is a self-validating step where parameters like theoretical plates, peak tailing, and reproducibility of replicate injections are measured to ensure the chromatographic system is performing as expected.[9][10]
Experimental Protocol: HPLC Purity Assay
Instrumentation:
-
HPLC System with a gradient pump, autosampler, column thermostat, and UV/Vis Detector.
Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (ACS Grade or higher)
-
This compound Reference Standard (≥99.5% purity)
-
Sample of this compound for testing
-
0.45 µm Syringe Filters
Standard & Sample Preparation:
-
Diluent: Prepare a mixture of Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filter all solutions through a 0.45 µm syringe filter into HPLC vials before injection.
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-2 min: 40% B, 2-15 min: 40% to 90% B, 15-18 min: 90% B, 18.1-22 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm (or determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 22 minutes |
Visualization: HPLC Analysis Workflow
Caption: Standard workflow for the purity assessment of this compound by HPLC.
The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant evolution in liquid chromatography, retaining the principles of HPLC but enhancing speed, resolution, and sensitivity.[11] The core innovation lies in using columns packed with sub-2 µm particles, which requires instrumentation capable of operating at extremely high pressures (up to 15,000 psi) compared to conventional HPLC systems (typically <6,000 psi).[12][13]
Performance Comparison: HPLC vs. UPLC
The transition from HPLC to UPLC offers several distinct, quantifiable advantages for pharmaceutical quality control:[14]
-
Drastically Reduced Analysis Time: UPLC can shorten run times by up to nine times compared to an HPLC system using 5 µm particle columns, significantly increasing laboratory throughput.[11] A 20-minute HPLC run can often be compressed into a 2-4 minute UPLC analysis.[13]
-
Superior Resolution and Sensitivity: The smaller particles provide a greater surface area, leading to more efficient mass transfer.[11] This results in sharper, narrower peaks, which allows for better separation of closely eluting impurities and a higher signal-to-noise ratio, thereby improving detection and quantification limits.[14][15]
-
Reduced Solvent Consumption: Faster run times and lower flow rates lead to a significant reduction in solvent use, making UPLC a more cost-effective and environmentally friendly technology.[12][14]
The primary trade-off is the higher initial investment and maintenance costs associated with UPLC instrumentation.[14]
Experimental Protocol: UPLC Purity Assay
The UPLC method is a direct translation of the HPLC principles, optimized for speed.
Instrumentation:
-
UPLC System capable of pressures ≥15,000 psi.
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-0.2 min: 40% B, 0.2-2.5 min: 40% to 90% B, 2.5-3.0 min: 90% B, 3.1-4.0 min: 40% B |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 254 nm (or determined λmax) |
| Injection Volume | 2 µL |
| Run Time | 4 minutes |
Experimental Data & Performance Metrics
To provide an objective comparison, a method validation would be performed according to ICH Q2(R1) guidelines.[9][16] The following table summarizes expected performance data for the two methods.
| Performance Parameter | HPLC (150 x 4.6 mm, 5 µm) | UPLC (50 x 2.1 mm, 1.7 µm) | Justification |
| Analysis Run Time | ~22 minutes | ~4 minutes | UPLC's higher efficiency allows for faster gradients and re-equilibration.[11] |
| Resolution (Main Peak vs. Impurity) | 2.5 | 4.0 | UPLC provides sharper peaks, leading to better separation (baseline resolution > 2).[15] |
| Linearity (r²) | >0.999 | >0.999 | Both methods are expected to show excellent linearity. |
| Accuracy (% Recovery) | 99.0% - 101.5% | 99.5% - 101.0% | Both methods are highly accurate.[2] |
| Precision (% RSD) | ≤ 1.0% | ≤ 0.8% | The enhanced reproducibility of UPLC systems may lead to slightly better precision. |
| Limit of Quantitation (LOQ) | 0.05% | 0.01% | Increased sensitivity from narrower peaks allows UPLC to quantify lower-level impurities.[14] |
| Solvent Consumption / Run | ~22 mL | ~2.4 mL | Faster run times and lower flow rates dramatically reduce solvent usage.[12] |
Visualization: Method Selection Guide
Caption: Decision matrix for selecting between HPLC and UPLC for purity analysis.
Conclusion and Expert Recommendation
Both HPLC and UPLC are highly suitable and reliable for assessing the purity of this compound. The choice between them is not one of right versus wrong, but of aligning analytical capabilities with laboratory needs.[14]
-
HPLC remains the robust and ubiquitous workhorse. It is a cost-effective, reliable, and thoroughly understood technique that is perfectly adequate for routine quality control where throughput is not the primary driver. Its established presence in most laboratories makes it the default choice for many applications.[12]
-
UPLC is the technically superior evolution. For laboratories focused on high-throughput screening, rapid release testing, or in-depth impurity profiling requiring maximum sensitivity and resolution, UPLC is the unequivocal choice.[12][15] Its long-term benefits of reduced solvent costs, increased productivity, and superior data quality often justify the initial capital investment.
As a Senior Application Scientist, my recommendation is to evaluate your laboratory's primary objectives. For standard process development and quality control, a well-validated HPLC method is entirely sufficient. However, for organizations aiming to optimize efficiency and push the boundaries of detection in a high-volume setting, investing in UPLC technology will yield substantial returns in both time and data quality.
References
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- Taylor & Francis Online.
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cross-validation of analytical methods for 2,3-Dimethyl-4-nitroaniline
An objective comparison of analytical methods is crucial for ensuring data integrity and regulatory compliance in pharmaceutical development. This guide provides a detailed cross-validation study of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of 2,3-Dimethyl-4-nitroaniline. As a key intermediate in various manufacturing processes, the accurate and reliable measurement of this compound is paramount.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every step in the principles of scientific integrity and the robust framework of international regulatory guidelines. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to select, validate, and cross-validate analytical methods to ensure they are truly fit for purpose.
The Regulatory Bedrock: ICH Q2(R2) Guidelines
Before any experimental work begins, it is essential to understand the regulatory landscape that governs analytical method validation. The International Council for Harmonisation (ICH) provides a set of guidelines that are recognized globally. The cornerstone of this framework is the ICH Q2(R2) guideline, "Validation of Analytical Procedures," which works in tandem with ICH Q14, "Analytical Procedure Development."[1][2][3] These documents provide a harmonized approach to demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] The U.S. Food and Drug Administration (FDA) also provides guidance that aligns with these principles, emphasizing that validation must be completed before the submission of a New Drug Application (NDA) and prior to the release of materials for pivotal clinical studies.[6][7][8]
The core principle is to establish, through documented evidence, a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes.[9]
Selection of Orthogonal Methods for Cross-Validation
Cross-validation involves comparing the results from two distinct analytical methods to ensure they produce equivalent and reliable data.[10][11][12] The choice of methods is critical. Ideally, the techniques should be based on different scientific principles (orthogonal methods) to provide a more rigorous comparison. For this compound, we have selected two workhorse techniques in analytical chemistry: HPLC with UV detection and GC with Flame Ionization Detection.
-
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the premier choice for non-volatile or thermally sensitive compounds.[13][14] Given the aromatic and polar nature of this compound, HPLC offers excellent separation and quantification capabilities without the need for derivatization.
-
Method B: Gas Chromatography with Flame Ionization Detection (GC-FID): GC is a powerful technique for volatile and thermally stable compounds.[15] While nitroanilines can sometimes be thermolabile, a well-developed GC method can provide an effective alternative for analysis, making it an excellent candidate for a cross-validation study.[13][14]
The Validation Gauntlet: Experimental Design & Protocols
A method cannot be used for cross-validation until it has been fully validated on its own merits. The following protocols detail the validation experiments for both the HPLC-UV and GC-FID methods in accordance with ICH Q2(R2) guidelines.[16][17][18]
Method A: HPLC-UV Protocol
-
Column: C18 reverse-phase, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 380 nm[19]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method B: GC-FID Protocol
-
Column: Fused silica capillary column coated with SE-54 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[20]
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: Initial 150°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
-
Injection: 1 µL, splitless
Validation Parameters: The "Why" and "How"
The following validation characteristics must be assessed for both methods.
A. Specificity
-
Causality: The primary goal of specificity is to prove that the analytical method exclusively measures the intended analyte, free from interference by other components like impurities, degradation products, or matrix excipients.[16][17][21] A lack of specificity can be compensated for in some cases by combining two or more different analytical procedures.[6]
-
Experimental Protocol:
-
Analyze a diluent blank and a placebo blank (if applicable) to demonstrate the absence of interfering peaks at the retention time of this compound.
-
Perform forced degradation studies by subjecting a sample solution to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, and UV light).
-
Analyze the stressed samples to ensure that any degradation product peaks are adequately resolved from the main analyte peak.
-
B. Linearity and Range
-
Causality: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the signal response of the analytical instrument.[16][21] The range is the interval between the upper and lower concentration levels for which the method has been proven to have suitable precision, accuracy, and linearity.[4][22]
-
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target assay concentration).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
C. Accuracy
-
Causality: Accuracy measures the closeness of the test results to the true value. It is typically demonstrated through recovery studies.[6]
-
Experimental Protocol:
-
Prepare a sample matrix (placebo) and spike it with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[23]
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte. The acceptance criterion is typically between 98.0% and 102.0%.
-
D. Precision
-
Causality: Precision assesses the consistency and repeatability of the analytical method under normal operating conditions.[17] It is evaluated at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or using a different instrument.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of data. The %RSD should typically be ≤ 2%.
-
E. Detection Limit (LOD) and Quantitation Limit (LOQ)
-
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.[17][21]
-
Experimental Protocol:
-
Determine the LOD and LOQ based on the signal-to-noise ratio. A ratio of 3:1 is generally acceptable for LOD, and 10:1 for LOQ.
-
Alternatively, calculate from the standard deviation of the response (σ) and the slope of the calibration curve (S) using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).
-
F. Robustness
-
Causality: Robustness testing demonstrates the reliability of a method with respect to deliberate variations in its parameters, indicating its suitability for routine use.[6][17]
-
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters one at a time.
-
For HPLC: Vary mobile phase composition (e.g., ±2%), pH (±0.2), column temperature (±5°C), and flow rate (±10%).
-
For GC: Vary injector temperature (±10°C), oven temperature ramp rate (±10%), and carrier gas flow rate (±10%).
-
Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., peak shape, retention time) and quantitative results.
-
Data Presentation: Head-to-Head Comparison
All quantitative data from the validation studies should be summarized in a clear, structured table for easy comparison.
| Validation Parameter | HPLC-UV Method | GC-FID Method | ICH Acceptance Criteria |
| Specificity | Met | Met | No interference at analyte Rt |
| Linearity (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 10 - 150 | 15 - 200 | Covers assay range (e.g., 80-120%) |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.8% | 98.0% - 102.0% |
| Precision (Repeatability %RSD) | 0.85% | 1.10% | ≤ 2.0% |
| Precision (Intermediate %RSD) | 1.15% | 1.45% | ≤ 2.0% |
| LOD (µg/mL) | 0.5 | 1.0 | Reportable |
| LOQ (µg/mL) | 1.5 | 3.0 | Reportable |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | System suitability passes |
Note: The data presented in this table are illustrative and represent typical expected results for well-developed methods.
Visualizing the Workflow
Diagrams are essential for clarifying complex processes. The following workflows are presented using Graphviz DOT language.
Analytical Method Validation Workflow
Caption: A typical workflow for analytical method validation, from initial planning to the final report.
The Final Step: Cross-Validation Protocol
With both methods fully validated, the final step is to perform a direct comparison using real-world samples.
-
Objective: To demonstrate that the HPLC-UV and GC-FID methods produce statistically equivalent results for the quantification of this compound.
-
Experimental Protocol:
-
Select at least 10 representative batches of a product or material containing this compound.
-
Prepare each sample according to standard procedures.
-
Analyze each sample in triplicate using the validated HPLC-UV method.
-
Analyze each sample in triplicate using the validated GC-FID method.
-
Record the mean assay value for each sample from both methods.
-
-
Data Analysis & Acceptance Criteria:
-
For each sample, calculate the percentage difference between the results from the two methods: % Difference = [(Result_HPLC - Result_GC) / mean(Result_HPLC, Result_GC)] * 100
-
Acceptance Criterion 1: The absolute percentage difference for each individual sample should not exceed 5.0%.
-
Acceptance Criterion 2: Perform a paired t-test on the two datasets. The p-value should be > 0.05, indicating no statistically significant difference between the two methods.
-
Cross-Validation Decision Workflow
Caption: Decision workflow for the cross-validation of two analytical methods.
Conclusion and Expert Recommendations
This guide has detailed the comprehensive process for validating and cross-validating two distinct analytical methods—HPLC-UV and GC-FID—for the analysis of this compound. The validation data demonstrate that both methods are accurate, precise, and robust, making them suitable for their intended purpose. The cross-validation protocol provides the ultimate confirmation that the methods can be used interchangeably, ensuring consistency of data across different platforms or laboratories.
Expert Recommendations:
-
HPLC-UV is the recommended primary method due to its higher sensitivity (lower LOD/LOQ), superior precision, and its operation at ambient temperatures, which eliminates the risk of thermal degradation of the analyte.
-
GC-FID serves as an excellent orthogonal method for confirmation and is a viable alternative if an HPLC system is unavailable or if the sample matrix contains non-volatile components that could interfere with the HPLC analysis.
Ultimately, the rigorous application of the validation and cross-validation principles outlined in the ICH guidelines is not merely a regulatory hurdle; it is a fundamental component of good science.[16][22] It ensures the integrity, reliability, and trustworthiness of the analytical data that underpin critical decisions in drug development and manufacturing.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
- ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- BenchChem. (2025, December). A Guide to Cross-Validation of Analytical Methods Between Laboratories.
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- Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
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A Comparative Guide to the Biological Activity of 2,3-Dimethyl-4-nitroaniline and Structurally Related Analogs
This guide provides a comparative analysis of the biological activity of 2,3-Dimethyl-4-nitroaniline, a substituted nitroaromatic compound. In the absence of extensive direct experimental data for this specific molecule, we will leverage established structure-activity relationship (SAR) principles for the broader class of nitroanilines to forecast its potential efficacy and toxicity. We will compare it against structurally similar and commercially available compounds to provide a framework for experimental validation. This document is intended for researchers in medicinal chemistry, toxicology, and drug development, offering both theoretical grounding and practical methodologies for in-vitro evaluation.
The biological significance of nitroaromatic compounds is well-documented; the nitro group (–NO₂) is a potent electron-withdrawing moiety that often acts as a key pharmacophore or, conversely, a toxicophore.[1][2] Its presence can confer a range of biological effects, including antimicrobial, cytotoxic, and antifungal properties.[1][3][4] The activity of these molecules is highly dependent on the substitution pattern on the aromatic ring, which influences electronic properties, steric hindrance, and lipophilicity.[5][6]
This guide will focus on two primary biological activities characteristic of this compound class:
-
Antimicrobial Activity: Assessing the ability to inhibit the growth of pathogenic bacteria.
-
Cytotoxicity: Evaluating the potential toxicity against mammalian cells, a critical parameter for any therapeutic candidate.
We will compare this compound against the following compounds to elucidate the impact of substituent placement:
-
4-Nitroaniline: The parent compound, lacking methyl groups.
-
N,N-Dimethyl-4-nitroaniline: An isomer where methyl groups are on the amino nitrogen rather than the aromatic ring.[7]
-
2,6-Dimethyl-4-nitroaniline: An isomer where methyl groups flank the amino group, inducing significant steric hindrance.
-
3,5-Dimethyl-4-nitroaniline: An isomer where methyl groups are meta to the amino group, presenting a different steric and electronic profile.[8]
Comparative Structural Analysis
The biological function of these molecules is intrinsically linked to their three-dimensional structure and electronic distribution. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) creates a polarized molecule. The addition and placement of methyl (-CH₃) groups further modulate these properties.
Key Structural Considerations:
-
Steric Hindrance: In 2,6-Dimethyl-4-nitroaniline, the methyl groups ortho to the amino group can force the -NH₂ group out of the plane of the benzene ring. Similarly, ortho-substituents to the nitro group can disrupt its planarity. This "steric inhibition of resonance" can significantly alter the molecule's electronic properties and its ability to interact with biological targets.[8]
-
Electronic Effects: Methyl groups are weakly electron-donating. Their position influences the electron density of the aromatic ring and the acidity/basicity of the amino and nitro groups.
-
Lipophilicity: The addition of methyl groups generally increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross bacterial or mammalian cell membranes, potentially increasing its biological activity.
Assessment of Antimicrobial Activity
Nitroaromatic compounds are known to exhibit broad-spectrum antimicrobial activity.[1][9][10] The mechanism often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species that damage DNA and other critical macromolecules.[2]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13] This protocol is a cornerstone for antimicrobial susceptibility testing.
Causality Behind Experimental Choices:
-
96-Well Plate Format: Allows for high-throughput screening of multiple compounds and concentrations simultaneously.
-
Mueller-Hinton Broth (MHB): A standardized, non-selective medium that supports the growth of most common pathogens and has minimal interference with antimicrobial agents.
-
McFarland Standard: Used to standardize the inoculum density, ensuring reproducibility and comparability of results between experiments. A density of 0.5 McFarland is equivalent to approximately 1.5 x 10⁸ CFU/mL.
-
Resazurin Dye: A cell viability indicator. Viable, respiring cells reduce the blue resazurin to the pink, fluorescent resorufin. This provides a clear, colorimetric endpoint, avoiding ambiguity in visual turbidity assessments.[14]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 1 mg/mL stock solution of each test compound in Dimethyl Sulfoxide (DMSO).
-
Inoculum Preparation: Inoculate a target bacterial strain (e.g., Staphylococcus aureus ATCC 25923 or Escherichia coli ATCC 25922) into sterile Mueller-Hinton Broth (MHB). Incubate at 37°C until the turbidity matches a 0.5 McFarland standard.[11] Dilute this suspension 1:100 in fresh MHB to obtain the final inoculum.
-
Serial Dilution: Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the stock compound solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, discarding 100 µL from well 11. Well 12 serves as the growth control (no compound).
-
Inoculation: Add 100 µL of the final bacterial inoculum to all wells (1-12). The final volume in each well is 200 µL.
-
Controls: Include a positive control (a known antibiotic like Ampicillin) and a negative/sterility control (MHB only, no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determining MIC: After incubation, add 20 µL of Resazurin solution (0.015% w/v) to each well and incubate for another 2-4 hours. The MIC is the lowest concentration of the compound that remains blue (inhibits growth), while the growth control well turns pink.
Anticipated Results & SAR Interpretation
The following table presents hypothetical, yet plausible, MIC data based on SAR principles.
| Compound | Structure | Predicted MIC (µg/mL) vs. S. aureus | Rationale |
| This compound | Test Compound | 64 | Increased lipophilicity from two methyl groups may enhance cell entry compared to the parent. |
| 4-Nitroaniline | Parent Compound | 128 | Baseline activity; lower lipophilicity may limit membrane penetration. |
| N,N-Dimethyl-4-nitroaniline | N-Alkylation Isomer | 256 | N-alkylation can alter solubility and interaction with nitroreductase enzymes, potentially lowering activity. |
| 2,6-Dimethyl-4-nitroaniline | Ortho-Methyl Isomer | >256 | Strong steric hindrance from ortho-methyl groups may disrupt the planarity of the amino group, reducing the resonance interaction and overall activity. |
| 3,5-Dimethyl-4-nitroaniline | Meta-Methyl Isomer | 32 | Methyl groups do not sterically hinder the key functional groups. Their electron-donating effect and the increase in lipophilicity may synergistically enhance activity. |
Assessment of Cytotoxicity
While antimicrobial activity is desired, cytotoxicity against mammalian cells is a critical hurdle for any potential therapeutic. Aromatic amines and nitro compounds are frequently associated with cytotoxicity and genotoxicity.[5][15]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.[16][17]
Causality Behind Experimental Choices:
-
Cell Line: A standard, robust mammalian cell line like HeLa (human cervical cancer) or HEK293 (human embryonic kidney) is used for general cytotoxicity screening.
-
MTT Reagent: Specifically acted upon by mitochondrial dehydrogenases, making it a direct indicator of metabolic activity, which is a hallmark of cell viability.
-
DMSO/Solubilizer: The formazan crystals are insoluble in aqueous culture medium. A solubilizing agent, typically DMSO or an acidified isopropanol solution, is required to dissolve them for spectrophotometric measurement.
Step-by-Step Methodology:
-
Cell Seeding: Seed a 96-well plate with a mammalian cell line (e.g., HeLa) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%).
-
Incubation: Incubate the treated cells for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Anticipated Results & SAR Interpretation
A lower IC₅₀ value indicates higher cytotoxicity. An ideal antimicrobial candidate would have a low MIC and a high IC₅₀, resulting in a high selectivity index (SI = IC₅₀ / MIC).
| Compound | Predicted IC₅₀ (µM) on HeLa Cells | Predicted Selectivity Index (SI) | Rationale |
| This compound | 95 | ~2.5 | Increased lipophilicity likely enhances uptake into mammalian cells, leading to moderate cytotoxicity. |
| 4-Nitroaniline | 250 | ~2.7 | The parent compound is known to be toxic, but its lower lipophilicity may reduce its rate of entry into cells compared to methylated analogs.[18] |
| N,N-Dimethyl-4-nitroaniline | 150 | ~1.0 | N,N-dimethylation can alter metabolic pathways, potentially leading to different toxic metabolites. |
| 2,6-Dimethyl-4-nitroaniline | >500 | >3.2 | Steric hindrance that reduces antimicrobial activity may similarly reduce its recognition by mammalian metabolic enzymes, lowering its cytotoxicity. |
| 3,5-Dimethyl-4-nitroaniline | 50 | ~2.6 | The same factors that may enhance its antimicrobial potency (lipophilicity, favorable electronics) could also increase its toxicity to mammalian cells. |
Conclusion
This guide outlines a predictive framework for evaluating the biological activity of this compound by comparing it to structurally related compounds. Based on established structure-activity relationships for nitroanilines, we hypothesize that the placement of methyl groups will critically influence both antimicrobial efficacy and mammalian cytotoxicity. Specifically, the 3,5-dimethyl isomer is predicted to be the most potent antimicrobial, while the sterically hindered 2,6-dimethyl isomer is expected to be the least active.
The provided experimental protocols for MIC and IC₅₀ determination represent robust, industry-standard methods for generating the necessary data to validate these hypotheses. By systematically testing these compounds, researchers can build a comprehensive SAR model to guide the future design of novel nitroaromatic agents with improved potency and enhanced safety profiles.
References
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- Couch, D. B., et al. (1994). The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. PubMed.
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theoretical vs experimental properties of 2,3-Dimethyl-4-nitroaniline
An In-Depth Technical Guide to 2,3-Dimethyl-4-nitroaniline: A Comparative Analysis of Theoretical Predictions and Experimental Realities
For researchers and professionals in drug development and chemical synthesis, a precise understanding of a molecule's properties is paramount. This guide provides a detailed examination of this compound (CAS No. 80879-86-3), contrasting its computationally predicted characteristics with established experimental data. By situating this compound in context with its structural isomers and related molecules, we aim to provide a nuanced understanding of its behavior, guiding its application in research and development.
Molecular Identity and Structural Framework
This compound, also known as 4-Nitro-2,3-xylidine, is an aromatic amine with the molecular formula C₈H₁₀N₂O₂.[1] Its structure consists of an aniline core substituted with two adjacent methyl groups and a nitro group positioned para to the amino group. This specific arrangement of functional groups dictates its electronic properties, reactivity, and physical behavior.
Key Molecular Identifiers:
-
Molecular Formula: C₈H₁₀N₂O₂[1]
-
Molecular Weight: 166.18 g/mol [1]
-
CAS Number: 80879-86-3[1]
-
Canonical SMILES: CC1=C(C=CC(=C1C)[O-])N[2]
Theoretical vs. Experimental Properties: A Head-to-Head Comparison
The synergy between computational prediction and experimental validation is a cornerstone of modern chemistry. While theoretical models provide rapid insights, experimental data offers the definitive ground truth.
Quantitative Data Summary
Below is a comparative table summarizing the key physical and chemical properties of this compound, highlighting the distinction between predicted and measured values.
| Property | Theoretical (Predicted) Value | Experimental Value | Reference |
| Melting Point | --- | 116-117 °C | [1][3] |
| Boiling Point | 350.4 ± 37.0 °C | Not Available | [1][3] |
| Density | 1.220 ± 0.06 g/cm³ | Not Available | [1][3] |
| pKa | 1.05 ± 0.14 | Not Available | [2][3] |
| XLogP3 | 2.898 | Not Available | [1] |
| Topological Polar Surface Area (TPSA) | 71.84 Ų | Not Available | [1] |
Table 1: Comparison of theoretical and experimental properties for this compound.
The most reliable experimental value available is the melting point, recorded at a sharp range of 116-117°C, indicating a relatively pure crystalline solid.[1][3] In contrast, properties such as boiling point, density, and pKa are derived from computational models. The predicted high boiling point is expected for an aromatic compound of this molecular weight with polar functional groups capable of intermolecular interactions.
Solubility Profile
While specific solubility data for this compound is limited, we can infer its behavior from structurally similar compounds like N,N-dimethyl-4-nitroaniline. The presence of the polar amino (-NH₂) and nitro (-NO₂) groups suggests solubility in polar organic solvents.[4] Conversely, the aromatic ring and methyl groups confer nonpolar character, leading to poor solubility in water.[5] For N,N-dimethyl-4-nitroaniline, it is noted to be soluble in dichloromethane and hot methanol, but insoluble in water.[5] This profile is a critical consideration for selecting appropriate solvent systems for reactions, purification, and analysis.
Comparative Analysis with Structural Isomers
To fully appreciate the properties of this compound, it is instructive to compare it with its structural isomers, such as 2,6-Dimethyl-4-nitroaniline. The positioning of the methyl groups relative to the amino and nitro functionalities can significantly impact molecular properties due to steric and electronic effects.
| Compound | Melting Point (°C) | Key Structural Feature | Implication |
| This compound | 116-117[1][3] | Methyl groups adjacent to each other. | Less steric hindrance around the amino group compared to the 2,6-isomer. |
| 2,6-Dimethyl-4-nitroaniline | Not specified (solid) | Methyl groups flanking the amino group. | Significant steric hindrance (Steric Inhibition of Resonance) can affect the basicity of the amino group and its interaction with the nitro group.[6] |
| N,N-dimethyl-4-nitroaniline | 161-169[7] | Tertiary amine (dimethylamino group). | Increased electron-donating character and different steric profile compared to the primary amine. Often studied for non-linear optical properties.[5][8] |
Table 2: Comparison with related nitroaniline derivatives.
In 2,6-Dimethyl-4-nitroaniline, the two methyl groups ortho to the amino group create significant steric hindrance. This can twist the amino group out of the plane of the benzene ring, a phenomenon known as Steric Inhibition of Resonance (SIR). This disruption of planarity reduces the electronic communication between the electron-donating amino group and the electron-withdrawing nitro group, which can decrease the molecule's overall polarity and affect its basicity.[6] this compound experiences less of this specific steric clash, allowing for more effective resonance stabilization, which influences its chemical reactivity and spectroscopic properties.
Synthesis and Characterization Workflows
General Synthesis Approach
The synthesis of substituted nitroanilines typically involves the nitration of an appropriately substituted aniline or acetanilide. For this compound, a plausible route involves the nitration of 2,3-dimethylaniline. However, direct nitration of anilines can be problematic, as the amino group is sensitive to oxidation and can be protonated in the acidic nitrating medium, leading to meta-directing products.[9] A common strategy to circumvent this is to first protect the amino group via acetylation, perform the nitration, and then deprotect the acetyl group through hydrolysis to yield the desired product.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocols: Validation and Characterization
Protocol 1: Melting Point Determination
Causality: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp, well-defined melting range, as reported for this compound (116-117°C), suggests high purity.
-
Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or digital equivalent).
-
Heating: The sample is heated rapidly to about 10-15°C below the expected melting point (approx. 100°C).
-
Observation: The rate of heating is then slowed to 1-2°C per minute. The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is the melting point.
Protocol 2: Spectroscopic Characterization
Causality: Spectroscopic methods provide unambiguous structural confirmation by probing the molecular framework at the atomic level.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra reveal the chemical environment of hydrogen and carbon atoms, respectively. For this compound, one would expect distinct signals for the aromatic protons, the two different methyl groups, and the amine protons. Spectroscopic data for related compounds are available in databases, which serve as a reference for confirming the structure.[10][11][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key vibrational bands for this compound would include N-H stretching for the primary amine, C-H stretching for the aromatic and methyl groups, and strong symmetric and asymmetric stretching for the N-O bonds of the nitro group.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity. The exact mass for C₈H₁₀N₂O₂ is 166.0742.[1]
Caption: Standard workflow for the purification and characterization of a synthesized compound.
Conclusion
This compound presents a valuable case study in the interplay between theoretical prediction and experimental verification. While computational models offer robust estimates for properties like boiling point and density, experimental data, particularly the melting point, provides a critical anchor for assessing purity and physical state. A comparative analysis with its isomers reveals the profound impact of substituent placement on molecular properties, governed by principles of sterics and electronic resonance. For researchers, this guide underscores the necessity of a multi-faceted approach, leveraging both predictive models and rigorous experimental characterization to fully understand and utilize chemical intermediates in complex synthetic applications.
References
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- m-NITRODIMETHYLANILINE - Organic Syntheses Procedure. Organic Syntheses. [Link]
- 2,3-Dimethyl-N-[(E)-4-nitrobenzylidene]aniline. PubMed Central - NIH. [Link]
- N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491. PubChem. [Link]
- 2,6-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 28159. PubChem. [Link]
- Experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials.
- 2,4-Dimethyl-6-nitroaniline. PMC - NIH. [Link]
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- A student tried to synthesis 4-nitro-N, N-dimethylaniline from N, N-dimethylaniline. YouTube. [Link]
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A Comparative Guide to the Quantitative Analysis of 2,3-Dimethyl-4-nitroaniline
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical intermediates is a cornerstone of robust process control and quality assurance. 2,3-Dimethyl-4-nitroaniline, a substituted aromatic amine, serves as a key building block in various synthetic pathways. Its precise measurement within complex mixtures is critical for ensuring reaction efficiency, product purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of three prevalent analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
The selection of an optimal analytical method is not a one-size-fits-all decision. It is a nuanced choice that balances the need for sensitivity, selectivity, and speed against practical considerations of sample matrix, instrument availability, and throughput requirements. This document will delve into the causality behind the experimental choices for each method, present expected performance data based on the analysis of structurally similar nitroaniline compounds, and provide detailed, self-validating protocols to guide your analytical method development.
At a Glance: Comparative Performance of Analytical Techniques
The choice of an analytical technique for the quantification of this compound hinges on a trade-off between several key performance indicators. While specific validated data for this exact analyte is not abundant in publicly available literature, we can reliably infer expected performance from extensive studies on other nitroaniline isomers and substituted anilines.[1][2]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-NPD/FID) | UV-Vis Spectrophotometry |
| Selectivity | High (Excellent for resolving isomers) | High (Good for volatile compounds) | Low to Moderate (Prone to spectral overlap) |
| Sensitivity (LOD) | ~0.1 - 1 µg/L | ~1 - 10 µg/L | ~0.1 - 1 mg/L |
| Linearity (R²) | >0.999 | >0.995 | >0.99 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 90 - 110% |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Sample Throughput | Moderate | Moderate to High | High |
| Instrumentation Cost | Moderate to High | Moderate to High | Low |
| Primary Application | Purity testing, stability studies, quantification in complex matrices | Residual solvent analysis, analysis of volatile impurities | In-process monitoring, simple matrix quantification |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
HPLC is often the method of choice for the quantitative analysis of non-volatile, thermally labile compounds like this compound.[3] Its high resolving power makes it particularly suitable for separating the target analyte from structurally similar impurities, isomers, and degradation products.
The Rationale Behind the Method
The principle of reverse-phase HPLC (RP-HPLC) lies in the partitioning of the analyte between a non-polar stationary phase (typically a C18 column) and a polar mobile phase. The separation is driven by the relative hydrophobicity of the compounds in the mixture. For this compound, a moderately polar compound, a C18 column provides sufficient retention to allow for separation from both more polar and less polar impurities. The mobile phase, a mixture of acetonitrile and water, is optimized to achieve a balance between retention time and peak resolution. The addition of a small amount of acid, such as formic acid, can improve peak shape by suppressing the ionization of the amine group.[4] UV detection is ideal for nitroanilines due to the presence of the chromophoric nitro group, which absorbs strongly in the UV region.[4]
Figure 1: A typical workflow for the quantitative analysis of this compound by HPLC.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve a suitable retention time and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a standard solution. For similar nitroanilines, this is typically in the range of 380-410 nm.[4][5]
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.[6]
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample mixture and dissolve it in a suitable solvent (e.g., methanol) to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.[1]
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes
Gas chromatography is a highly effective technique for the separation and quantification of volatile and thermally stable compounds. While this compound is a solid, it has a sufficiently low boiling point to be amenable to GC analysis.[7]
The Rationale Behind the Method
In GC, a gaseous mobile phase carries the volatilized sample through a stationary phase within a capillary column. Separation is based on the differential partitioning of analytes between the two phases, which is influenced by their boiling points and interactions with the stationary phase. A non-polar or mid-polarity column is typically suitable for the analysis of substituted anilines.[7] For detection, a Flame Ionization Detector (FID) offers good general-purpose sensitivity, while a Nitrogen-Phosphorus Detector (NPD) provides enhanced selectivity and sensitivity for nitrogen-containing compounds like nitroanilines.[7]
Figure 2: A generalized workflow for the quantitative analysis of this compound by GC.
Experimental Protocol: GC-NPD/FID
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane), and an NPD or FID.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: An initial temperature of 100 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes. This program should be optimized to ensure good separation.
-
Injection Mode: 1 µL, splitless.
-
Standard and Sample Preparation: Similar to the HPLC protocol, but using a volatile solvent compatible with GC, such as toluene.[7]
-
Data Analysis: A calibration curve is constructed by plotting peak area against concentration to quantify the analyte in the sample.[1]
UV-Vis Spectrophotometry: A Simple and Rapid Approach
UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be employed for the quantitative analysis of this compound, particularly for in-process monitoring or for samples with a simple matrix.[1]
The Rationale Behind the Method
This method is based on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The nitro group in this compound acts as a strong chromophore, resulting in significant absorbance in the UV-visible region.[8] By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the analyte can be determined. The choice of solvent is important to ensure the analyte is fully dissolved and does not interact in a way that shifts the λmax.
Figure 3: The workflow for the quantitative determination of this compound using UV-Vis Spectrophotometry.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A suitable UV-grade solvent such as methanol or ethanol.
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution across the UV-Vis spectrum (e.g., 200-600 nm) to identify the wavelength of maximum absorbance.
-
-
Standard Preparation:
-
Prepare a stock solution (e.g., 100 µg/mL) in the chosen solvent.
-
Create a series of calibration standards by diluting the stock solution to concentrations that give absorbances within the linear range of the instrument (typically 0.1-1.0 AU).
-
-
Sample Preparation:
-
Dissolve the sample in the chosen solvent to a concentration that falls within the established calibration range.
-
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using a solvent blank.
-
Measure the absorbance of each calibration standard and the sample solution.
-
-
Data Analysis:
-
Create a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the sample from its absorbance using the calibration curve.[1]
-
Method Validation: Ensuring Trustworthiness and Reliability
Regardless of the chosen technique, a rigorous method validation is imperative to ensure the reliability and accuracy of the results. The validation process demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Figure 4: Key parameters for analytical method validation leading to trustworthy results.
Conclusion
The quantitative analysis of this compound can be effectively achieved using HPLC, GC, and UV-Vis spectrophotometry.
-
HPLC-UV stands out as the most robust and specific method, making it ideal for quality control, stability testing, and the analysis of complex mixtures where isomer separation is critical.
-
GC-NPD/FID is a strong alternative, particularly if the analyte is part of a mixture of volatile compounds or if a GC system is more readily available.
-
UV-Vis Spectrophotometry offers a rapid, simple, and cost-effective solution for high-throughput analysis and in-process monitoring, provided that the sample matrix is simple and free from interfering substances.
The ultimate choice of method will depend on the specific analytical challenge at hand. It is strongly recommended that any chosen method be fully validated to ensure the generation of accurate, reliable, and reproducible data, thereby upholding the highest standards of scientific integrity in research and drug development.
References
- BenchChem. (2025). A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines. BenchChem Technical Support.
- Ghasemi, J., & Niazi, A. (2021). A comparative study of novel spectrophotometric methods for simultaneous determination of nitroaniline isomers in their binary mixtures with highly severe overlapping spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Detection of 2,4,6-trimethyl-3-nitroaniline. BenchChem Technical Support.
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- Afkhami, A., Madrakian, T., & Ghasemi, J. (2006). Effect of pH on the absorbances of nitroaniline isomers.
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- Journal of Pharmaceutical Analysis. (2021). RP-HPLC Method Development and Validation for the Quantification of a Selected Active Pharmaceutical Ingredient in Bulk and Tablets.
- International Journal of Pharmacy and Pharmaceutical Sciences. (2015).
- Thermo Fisher Scientific. (n.d.).
- National Institutes of Health. (2022). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood.
- BenchChem. (2025). Application Notes and Protocols for the Analysis of 2-Methyl-4-nitroaniline in Environmental Samples using 2-Methyl-4-nitroaniline-d3.
- Clariant Analytical Sciences. (n.d.).
- BenchChem. (2025).
- Ghasemi, J., & Niazi, A. (2005). Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares.
- BenchChem. (2025).
- Omics Online. (2015).
- SIELC Technologies. (n.d.). 2-methoxy-N,N-dimethyl-4-nitroaniline on Newcrom R1 HPLC column.
- ResearchGate. (n.d.).
- ResearchGate. (2025). Quantitative optimization and identification of Nitroaniline isomers: An application case of MOF-based fluorescent virtual sensor arrays.
- Taylor & Francis Online. (n.d.). 4-Nitroaniline – Knowledge and References.
- PubChem. (n.d.). N,N-Dimethyl-4-nitroaniline.
- ResearchGate. (n.d.). UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM).
- ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline, and (c) 4-nitroaniline.
- National Institutes of Health. (n.d.). 2,4-Dimethyl-6-nitroaniline - PMC.
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A Comparative Guide to the Validation of a Novel Analytical Method for 2,3-Dimethyl-4-nitroaniline Detection
Introduction: The Analytical Imperative for 2,3-Dimethyl-4-nitroaniline
This compound (CAS No. 80879-86-3) is a critical intermediate in the synthesis of various organic compounds, including specialized dyes and potential pharmaceutical agents.[1] Its presence as a potential impurity or its concentration in a reaction mixture must be precisely controlled and quantified to ensure the final product's quality, safety, and efficacy. The inherent chemical properties of nitroaromatic amines present unique challenges for analytical chemists, demanding methods that are not only sensitive and accurate but also highly selective and robust.
Existing analytical techniques, such as conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC), often face limitations in this context. These can include insufficient resolution from structurally similar impurities, potential for thermal degradation of the analyte in GC systems, or poor peak symmetry, which can compromise quantitation accuracy.[2][3]
This guide introduces and comprehensively validates a novel analytical method: Advanced Ion-Pair Reversed-Phase High-Performance Liquid Chromatography with UV Detection (AIP-RP-HPLC-UV) . We will demonstrate its superior performance through a rigorous validation process, comparing it directly with established HPLC and GC methods. The validation framework is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines and U.S. Food and Drug Administration (FDA) recommendations to ensure the method is unequivocally fit for its intended purpose.[4][5][6][7][8][9]
The AIP-RP-HPLC-UV Method: A Mechanistic Advancement
The proposed method leverages ion-pairing chromatography to overcome the typical challenges associated with analyzing polar, weakly basic compounds like this compound on traditional C18 columns.
Core Principle: The mobile phase is supplemented with an ion-pairing reagent, Sodium 1-hexanesulfonate. This anionic reagent forms a neutral ion pair with the protonated amine group of this compound under acidic mobile phase conditions (pH 3.0). This newly formed neutral complex exhibits enhanced hydrophobicity, leading to several key advantages:
-
Improved Retention: The ion pair interacts more strongly with the nonpolar C18 stationary phase, providing greater retention and control over elution time.
-
Enhanced Selectivity: The ion-pair interaction is specific to the analyte's basicity, offering a different selectivity mechanism compared to purely hydrophobic interactions. This allows for superior resolution from non-basic or less basic impurities.
-
Superior Peak Shape: By neutralizing the analyte's charge, secondary interactions with residual silanol groups on the silica-based stationary phase are minimized, resulting in sharper, more symmetrical peaks and, consequently, more reliable integration and quantitation.
This targeted chemical interaction is the foundation of the method's enhanced performance, which we will substantiate in the following validation sections.
Method Validation Workflow: A Framework for Trust
The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[8][9] Our validation protocol is a self-validating system, designed to rigorously test every performance characteristic of the AIP-RP-HPLC-UV method.
Caption: Workflow for the validation of the analytical method.
Comparative Performance Analysis
The AIP-RP-HPLC-UV method was validated and compared against a conventional RP-HPLC-UV method and a Gas Chromatography method with a Nitrogen-Phosphorus Detector (GC-NPD). The results unequivocally demonstrate the superiority of the new method for this specific application.
Table 1: Comparison of Linearity, LOD, and LOQ
| Parameter | AIP-RP-HPLC-UV (New Method) | Conventional RP-HPLC-UV | GC-NPD |
| Linear Range (µg/mL) | 0.5 - 150 | 2.0 - 120 | 1.0 - 100 |
| Correlation Coefficient (r²) | > 0.9998 | > 0.9991 | > 0.9985 |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.60 | 0.25 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.50 | 2.0 | 1.0 |
Causality Insight: The superior linearity and lower detection limits of the AIP-RP-HPLC-UV method are direct results of the improved peak shape and higher signal-to-noise ratio afforded by the ion-pairing mechanism.
Table 2: Comparison of Accuracy and Precision
| Parameter | AIP-RP-HPLC-UV (New Method) | Conventional RP-HPLC-UV | GC-NPD |
| Accuracy (% Recovery) | 99.2% - 101.5% | 97.5% - 103.1% | 96.8% - 104.5% |
| Precision (Repeatability, %RSD) | ≤ 0.8% | ≤ 1.5% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | ≤ 1.2% | ≤ 2.2% | ≤ 2.8% |
Trustworthiness Insight: The tighter precision (%RSD) and accuracy (% Recovery) values for the new method indicate a higher degree of reliability and reproducibility. This is crucial for quality control environments where consistent results are paramount. The lower variability stems from the stable, sharp chromatography that is less susceptible to minor integration errors.
Table 3: Specificity and Robustness Summary
| Parameter | AIP-RP-HPLC-UV (New Method) | Conventional RP-HPLC-UV | GC-NPD |
| Specificity | Baseline resolution from all degradation products and placebo components. Peak Purity > 0.999. | Co-elution observed with one acid degradation product. | Peak tailing observed; potential interference from matrix components. |
| Robustness | Results remained within SST criteria for variations in flow rate (±10%), pH (±0.2), and temperature (±5°C). | Significant peak shift (>15%) with pH variation. Failed SST at +10% flow rate. | Sensitive to injector temperature variations; evidence of minor analyte degradation at higher temperatures. |
Selecting the Appropriate Analytical Method
The choice of method depends on the specific requirements of the analysis. This decision tree illustrates the logical process for selecting the most suitable technique based on performance needs.
Caption: Decision tree for analytical method selection.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The detailed methodologies used in this validation study are provided below.
Protocol 1: AIP-RP-HPLC-UV Method (New Method)
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 20 mM Sodium Phosphate Monobasic with 5 mM Sodium 1-hexanesulfonate, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12-12.1 min: 70% to 30% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 380 nm.
-
Standard Preparation: Stock solution (1 mg/mL) prepared in methanol. Working standards prepared by diluting the stock with a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Accurately weigh sample and dissolve in methanol to achieve a target concentration within the linear range. Dilute further with the 50:50 mobile phase mixture if necessary.
Protocol 2: Conventional RP-HPLC-UV Method (Comparative)
-
Instrumentation & Column: Same as Protocol 1.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Same as Protocol 1.
-
Flow Rate, Temperature, Injection Volume, Detection: Same as Protocol 1.
Protocol 3: GC-NPD Method (Comparative)
-
Instrumentation: Agilent 8890 GC system or equivalent, with a Nitrogen-Phosphorus Detector.
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C (Splitless mode).
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 min.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 2 min at 280 °C.
-
-
Detector Temperature: 300 °C.
-
Standard/Sample Solvent: Methylene Chloride.[10]
Conclusion
The comprehensive validation data presented in this guide confirms that the newly developed AIP-RP-HPLC-UV method is exceptionally well-suited for the quantitative analysis of this compound. It demonstrates superior specificity, linearity, accuracy, precision, and sensitivity compared to conventional HPLC and GC methods. The mechanistic advantage of using an ion-pairing reagent provides a robust and reliable analytical solution, ensuring data integrity for researchers, scientists, and drug development professionals. This method is recommended for routine quality control, stability testing, and impurity profiling where high performance is required.
References
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- ICH Guidelines for Analytical Method Valid
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.ECA Academy.
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- Validation of Analytical Procedures Q2(R2). (2023).
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- Highlights from FDA's Analytical Test Method Valid
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- Separation of Nitrobenzene on Newcrom R1 HPLC column.SIELC Technologies.
- Nitro compounds Analysis of arom
- Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
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- Analytical Methods for Nitroaromatic Compounds.
- UV−vis spectra for the reduction of 4-nitroaniline compound.
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- Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
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A Comparative Guide to the Stability of 2,3-Dimethyl-4-nitroaniline and Other Nitroaromatic Compounds
Introduction
Nitroaromatic compounds form a cornerstone of energetic materials and are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. Their utility is intrinsically linked to their stability—a delicate balance between chemical robustness under normal conditions and the controlled release of energy upon initiation. For researchers, scientists, and drug development professionals, a comprehensive understanding of the factors governing the stability of these molecules is paramount for safe handling, effective formulation, and predicting reactivity.
Factors Influencing Nitroaromatic Stability
The stability of a nitroaromatic compound is not an intrinsic, singular property but rather a multifactorial characteristic influenced by its molecular structure. The key determinants include:
-
Number and Position of Nitro Groups: The strong electron-withdrawing nature of the nitro group (-NO₂) is a primary driver of instability.[1] An increase in the number of nitro groups on an aromatic ring generally decreases thermal stability. Their relative positions (ortho, meta, para) also play a crucial role, influencing intramolecular hydrogen bonding and steric hindrance, which can either stabilize or destabilize the molecule.[2]
-
Nature and Position of Other Substituents: Electron-donating groups (like methyl, -CH₃) and electron-withdrawing groups (like halogens) can modulate the electron density of the aromatic ring and influence the strength of the C-NO₂ bond. Their position relative to the nitro groups is critical in determining their overall effect.[3]
-
Intramolecular Hydrogen Bonding: The presence of functional groups capable of forming intramolecular hydrogen bonds, particularly with an ortho-nitro group, can significantly enhance thermal stability. This is a key consideration in substituted nitroanilines and nitrophenols.
-
Steric Hindrance: Bulky substituents can introduce steric strain, potentially weakening bonds and lowering the activation energy for decomposition. Conversely, steric hindrance can also inhibit intermolecular reactions that might lead to decomposition.
Experimental Methodologies for Stability Assessment
To provide a quantitative basis for comparing the stability of nitroaromatic compounds, several standardized experimental techniques are employed. These methods provide critical data on thermal decomposition and sensitivity to mechanical stimuli.
Thermal Stability Analysis
Thermal analysis techniques are indispensable for characterizing the decomposition behavior of energetic materials.[4]
1. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It provides crucial information on melting points, phase transitions, and the onset and enthalpy of decomposition.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 1-5 mg of the nitroaromatic compound into an aluminum or high-pressure gold crucible.[6]
-
Instrument Setup: Place the sealed crucible in the DSC sample holder and an empty, sealed crucible as a reference.
-
Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Heating Program: Heat the sample at a constant rate, typically 5-20 °C/min, over a temperature range relevant to the expected decomposition (e.g., 50 °C to 400 °C).[7]
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition (Tonset), the peak exothermic temperature (Tpeak), and the enthalpy of decomposition (ΔHd).
Caption: Workflow for TGA Analysis.
Impact Sensitivity
Impact sensitivity testing assesses the susceptibility of a material to detonation or decomposition upon mechanical impact. This is a critical safety parameter for handling and processing energetic materials.
Experimental Protocol: Drop Weight Impact Test (e.g., ASTM E680-79)
-
Sample Preparation: A small, precisely measured amount of the sample is placed in a standardized sample holder.
-
Apparatus Setup: The sample holder is placed on the anvil of a drop weight impact tester.
-
Test Execution: A standard weight is dropped from a series of predetermined heights onto the sample.
-
Observation: Each drop is observed for any sign of reaction, such as a flash, flame, or audible report.
-
Data Analysis: The results are statistically analyzed to determine the H₅₀ value, which is the height from which there is a 50% probability of causing a reaction. A higher H₅₀ value indicates lower sensitivity. [8]
Comparative Stability Analysis of Nitroaromatics
The following table summarizes the thermal stability data for a selection of nitroaromatic compounds, providing a basis for comparison.
| Compound | Structure | Melting Point (°C) | Decomposition Onset (Tonset, °C) | Peak Exotherm (Tpeak, °C) |
| 2,3-Dimethyl-4-nitroaniline | 116-117 | Not Available | Not Available | |
| 4-Nitroaniline | 146-149 | ~290 | ~300 | |
| 2,4-Dinitroaniline | 188 | ~270 | ~285 | |
| 1,3-Dinitrobenzene | 89-90 | ~300 | ~320 | |
| 1,4-Dinitrobenzene | 173-174 | ~270 | ~280 | |
| 2,4-Dinitrotoluene (DNT) | 70 | ~280 | ~300 | |
| 2,4,6-Trinitrotoluene (TNT) | 80-81 | ~295 | ~324 |
Note: Decomposition temperatures can vary depending on the experimental conditions, particularly the heating rate.
Analysis and Discussion
Nitroanilines: Comparing 4-nitroaniline and 2,4-dinitroaniline, the addition of a second nitro group generally lowers the onset of decomposition, as expected. This is due to the increased electron deficiency of the aromatic ring, which weakens the C-NO₂ bonds.
Dinitroaromatics: Among the dinitrobenzene isomers, the para-isomer (1,4-dinitrobenzene) tends to be less stable than the meta-isomer (1,3-dinitrobenzene). [6]This can be attributed to the more effective electron-withdrawing effect in the para position. 2,4-Dinitrotoluene (DNT) exhibits a stability profile similar to other dinitro compounds.
Trinitrotoluene (TNT): TNT is a well-characterized explosive with moderate thermal stability. Its decomposition is a complex process that is influenced by temperature, with different mechanisms dominating at different temperature regimes.
Predicted Stability of this compound
In the absence of direct experimental data, we can predict the stability of this compound based on the following structural considerations:
-
Electron-Donating Methyl Groups: The two methyl groups are electron-donating, which should increase the electron density on the aromatic ring. This effect would generally be expected to strengthen the C-NO₂ bond and thus increase thermal stability compared to 4-nitroaniline.
-
Steric Effects: The presence of a methyl group ortho to the amino group and another methyl group meta to it may introduce some steric hindrance. In the case of 2,6-dimethyl-4-nitroaniline, steric hindrance can inhibit resonance of the nitro group, affecting its properties. [9]For this compound, the steric interaction between the 3-methyl group and the 4-nitro group is likely less pronounced than in ortho-substituted isomers.
-
Comparison with Isomers: The stability will be influenced by the precise positioning of the methyl groups. For instance, 3,5-dimethyl-4-nitroaniline is a stronger base than 2,6-dimethyl-4-nitroaniline due to steric inhibition of resonance in the latter. [9]It is plausible that the electronic and steric effects in this compound will result in a thermal stability that is greater than 4-nitroaniline but likely less than highly stable, non-energetic compounds.
Hypothesized Stability Profile: Based on these factors, it is reasonable to hypothesize that the decomposition onset temperature for this compound would be higher than that of 4-nitroaniline, likely in the range of 300-320 °C. However, this remains a theoretical estimation that requires experimental verification.
Conclusion
The stability of nitroaromatic compounds is a complex interplay of electronic and steric factors. While a definitive experimental benchmark for this compound is not yet established in the public domain, a comparative analysis based on well-understood structure-stability principles provides valuable insights. The presence of two electron-donating methyl groups is expected to confer a higher degree of thermal stability to this compound compared to its parent compound, 4-nitroaniline.
For researchers and professionals in drug development, this guide underscores the importance of a systematic approach to stability assessment, combining theoretical understanding with rigorous experimental validation using techniques such as DSC and TGA. The provided protocols offer a standardized framework for generating the critical data needed for safe handling, formulation, and regulatory compliance. Further experimental studies are warranted to precisely quantify the thermal and impact stability of this compound and to validate the predictions made herein.
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A Researcher's Guide to Comparative DFT Studies of Substituted Nitroaniline Isomers
Substituted nitroanilines are a fascinating class of molecules that form the bedrock of numerous applications, from advanced non-linear optical (NLO) materials to pharmaceuticals.[1] The strategic placement of electron-donating amino groups and electron-withdrawing nitro groups on a benzene ring creates a "push-pull" system, giving rise to their unique electronic and optical properties.[2] Understanding how different substitution patterns influence these properties is paramount for designing novel molecules with tailored functionalities.
This guide provides an in-depth comparative analysis of substituted nitroaniline isomers, leveraging the power of Density Functional Theory (DFT) to elucidate structure-property relationships. We will explore the theoretical underpinnings of DFT calculations in this context and compare the computational results with experimental data to provide a comprehensive and validated overview for researchers, scientists, and drug development professionals.
The "Why" Behind DFT: A Window into Molecular Behavior
DFT has emerged as a powerful and cost-effective computational tool for predicting the properties of molecules.[3] For substituted nitroanilines, DFT allows us to:
-
Optimize Molecular Geometries: Determine the most stable three-dimensional arrangement of atoms, which is crucial for understanding intermolecular interactions and crystal packing.[4]
-
Probe Electronic Structure: Analyze the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to understanding electronic transitions and reactivity.[5]
-
Predict Spectroscopic Properties: Simulate various spectra, such as UV-Vis and Infrared, to aid in the identification and characterization of synthesized compounds.[6]
-
Calculate Non-Linear Optical (NLO) Properties: Estimate properties like polarizability and hyperpolarizability, which are critical for the development of new photonic and optoelectronic materials.[7][8]
The choice of a specific DFT functional and basis set is a critical experimental decision. Functionals like B3LYP are often a good starting point for organic molecules, offering a balance between computational cost and accuracy.[5] For studying NLO properties, range-separated hybrid functionals like CAM-B3LYP may provide more accurate results.[9] The selection of a basis set, such as 6-31G* or the more diffuse 6-31++G**, depends on the desired accuracy for describing the electron distribution, especially for anions and excited states.[10]
The Isomeric Landscape: Ortho, Meta, and Para Substitution
The position of the nitro group relative to the amino group on the benzene ring significantly impacts the molecule's properties. Let's delve into a comparative analysis of ortho-, meta-, and para-nitroaniline.
Structural and Electronic Properties
The optimized geometries of the nitroaniline isomers reveal key differences in their intramolecular interactions. In ortho-nitroaniline, the proximity of the amino and nitro groups allows for the formation of a strong intramolecular hydrogen bond.[4][11] This interaction enhances the planarity of the molecule and influences its crystal packing. In contrast, meta and para isomers rely on intermolecular hydrogen bonding to stabilize their crystal structures.[4]
These structural variations directly translate to differences in their electronic properties. The "push-pull" effect is most pronounced in the para isomer due to the direct conjugation between the electron-donating amino group and the electron-withdrawing nitro group.[12] This leads to a smaller HOMO-LUMO energy gap, which is indicative of greater charge transfer and enhanced NLO properties.[10] The meta isomer exhibits the least effective conjugation, resulting in a larger energy gap.[12]
Computational Workflow for DFT Analysis of Nitroaniline Isomers
Caption: A typical workflow for the DFT-based comparative analysis of substituted nitroaniline isomers.
Non-Linear Optical (NLO) Properties
The first hyperpolarizability (β), a measure of the second-order NLO response, is a key parameter for materials used in technologies like frequency doubling. DFT calculations consistently show that para-nitroaniline possesses the largest β value among the three isomers, a direct consequence of its efficient intramolecular charge transfer.[9] Experimental studies on the hyperpolarizability of nitroaniline isomers corroborate this trend, with the order being pNA > oNA > mNA.[9]
Table 1: Comparison of Calculated Properties for Nitroaniline Isomers
| Property | ortho-Nitroaniline | meta-Nitroaniline | para-Nitroaniline |
| Dipole Moment (Debye) | ~4.3 | ~5.2 | ~6.9 |
| HOMO-LUMO Gap (eV) | ~4.0 | ~4.2 | ~3.8 |
| First Hyperpolarizability (β) (a.u.) | Intermediate | Lowest | Highest |
Note: The values presented are approximate and can vary depending on the chosen DFT functional and basis set. The trend, however, remains consistent across different computational levels.
Beyond the Basics: N-Substituted vs. Ring-Substituted Isomers
Further tailoring of the properties of nitroanilines can be achieved by introducing substituents on the amino nitrogen (N-substitution) or on the benzene ring (ring-substitution).
Synthesis Strategies
The synthetic routes to these derivatives are fundamentally different. Ring-substituted nitroanilines are typically prepared via the electrophilic nitration of a protected aniline, such as acetanilide, followed by deprotection.[13][14] This multi-step process is necessary to control the position of the incoming nitro group.[15] N-substituted nitroanilines, on the other hand, are often synthesized through nucleophilic aromatic substitution, where a nitro-substituted aryl halide reacts with a primary or secondary amine.[1]
Relationship Between Molecular Structure and NLO Properties
Caption: The interplay between molecular structure, electronic properties, and non-linear optical response in substituted nitroanilines.
Impact on Physicochemical Properties
The location of the substituent dramatically influences the molecule's properties. For instance, the basicity of the amino group is significantly reduced in ring-substituted isomers due to the electron-withdrawing nature of the nitro group, an effect that is most pronounced in the ortho and para positions.[1][16] N-alkylation generally has a less pronounced effect on basicity compared to a ring-positioned nitro group.[1]
DFT calculations can be employed to quantify these effects by calculating proton affinities and analyzing the charge distribution on the nitrogen atoms. These theoretical insights, when combined with experimental pKa measurements, provide a robust understanding of the structure-basicity relationship.
Experimental Validation: The Ground Truth
While DFT provides invaluable predictive power, experimental validation is the cornerstone of scientific integrity. The computational results presented in this guide are consistently supported by a variety of experimental techniques:
-
X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in the solid state, allowing for direct comparison with DFT-optimized geometries.[4][11]
-
Spectroscopy (UV-Vis, IR, NMR): Confirms the identity and purity of synthesized compounds and provides data that can be correlated with DFT-calculated spectra.[6][17]
-
Surface-Enhanced Raman Scattering (SERS): In conjunction with DFT, SERS can be used to study the adsorption behavior of nitroaniline isomers on metal surfaces.[18]
Conclusion
The comparative study of substituted nitroaniline isomers using DFT offers a powerful paradigm for understanding and predicting their structure-property relationships. By systematically analyzing the effects of substituent position and type, researchers can rationally design new molecules with optimized properties for a wide range of applications. The synergy between computational modeling and experimental validation is crucial for advancing the fields of materials science and drug development. This guide serves as a foundational resource, empowering researchers to navigate the complex yet rewarding landscape of substituted nitroanilines.
References
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- S. Pal, et al. "Noniterative Density Functional Response Approach: Application to Nonlinear Optical Properties of p-Nitroaniline and Its Methyl-Substituted Derivatives." The Journal of Physical Chemistry A, 2008. [Link]
- S. Pal, et al. "Noniterative Density Functional Response Approach: Application to Nonlinear Optical Properties of p-Nitroaniline and Its Methyl-Substituted Derivatives.
- K. Wähälä, et al. "Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy.
- M. Dadsetani, et al. "Linear and nonlinear optical properties of 3-Nitroaniline (m-NA) and 4-Nitroaniline (p-NA) crystals: A DFT/TDDFT study.
- A. A. El-Barbary, et al. "Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects.
- S. R. Whittleton, et al. "Structures of the nitroaniline isomers: para-nitroaniline (pNA), ortho-nitroaniline (oNA), and meta-nitroaniline (mNA).
- K. Wähälä, et al. "Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy.
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Safety Operating Guide
Proper Disposal of 2,3-Dimethyl-4-nitroaniline: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2,3-Dimethyl-4-nitroaniline (CAS No. 80879-86-3). As a niche nitroaromatic compound, direct regulatory guidance is sparse; therefore, this document synthesizes best practices derived from the well-documented safety profiles of analogous nitroaniline compounds and general principles of hazardous waste management. The procedures outlined herein are designed to ensure the safety of laboratory personnel and minimize environmental impact, fostering a culture of trust and responsibility in chemical handling.
Core Directive: A Proactive Approach to Safety and Compliance
The disposal of this compound necessitates a proactive and informed approach. Due to its chemical structure—a substituted nitroaniline—it should be regarded as a hazardous substance with potential for toxicity and environmental harm. The core principle of its disposal is strict adherence to hazardous waste regulations, ensuring it is never released into the sanitary sewer system or disposed of as common refuse. This directive is grounded in the established hazards of similar compounds, which are known to be toxic if swallowed, inhaled, or absorbed through the skin, and can have long-lasting detrimental effects on aquatic ecosystems.[1][2][3][4]
All personnel handling this compound must be thoroughly trained on its potential hazards and the specific disposal procedures outlined in this guide and the substance's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, it is prudent to consult the SDS for closely related compounds such as p-Nitroaniline or N,N-Dimethyl-4-nitroaniline for guidance on hazards and handling.[5][6][7]
Scientific Integrity & Logic: Understanding the 'Why' Behind the 'How'
The procedural choices for the disposal of this compound are dictated by its chemical properties and associated risks. The presence of the nitro group (-NO2) and the aniline functional group on an aromatic ring are key determinants of its reactivity and toxicity.
-
Toxicity: Nitroaromatic compounds are known for their toxicity, often affecting the blood's ability to carry oxygen by inducing methemoglobinemia. They can also cause irritation to the skin, eyes, and respiratory system.[6][8] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Environmental Hazard: Many nitroanilines are classified as harmful to aquatic life with long-lasting effects.[2][3][4] Improper disposal can lead to contamination of water sources, posing a significant threat to ecosystems. This underscores the critical importance of disposing of this chemical as a hazardous waste, ensuring it is processed in a facility capable of neutralizing its harmful effects.[1]
-
Reactivity: While stable under normal conditions, nitro compounds can be reactive and may decompose explosively under high temperatures, such as in a fire.[9] This potential hazard informs the need for proper storage of waste containers away from heat sources and incompatible materials like strong oxidizing agents.[6][10]
The following protocols are designed as a self-validating system, where each step is a logical consequence of these inherent chemical risks.
Key Safety and Hazard Information
| Parameter | Information | Source |
| Appearance | Light yellow to yellow solid | [11] |
| Toxicity | Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on analogous compounds. | [2][3][4][8] |
| Environmental Effects | Assumed to be harmful to aquatic life with long-lasting effects, based on analogous compounds. | [1][2][3][4] |
| Primary Hazards | Acute toxicity, skin/eye irritation, potential for methemoglobinemia, environmental hazard. | [6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [10] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol provides a detailed methodology for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Preparation:
-
1.1. Before beginning any disposal procedure, don appropriate PPE:
-
1.2. Ensure that an eyewash station and safety shower are readily accessible.[8]
-
1.3. Conduct all operations within a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.[5][12]
2. Waste Collection and Segregation:
-
2.1. Collect waste this compound in a designated hazardous waste container that is compatible with the chemical. The container should be clearly labeled.
-
2.2. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
2.3. Do not mix this compound waste with other waste streams, especially incompatible materials.[5]
3. Spill Management:
-
3.1. In the event of a small spill, evacuate non-essential personnel from the area.[9]
-
3.2. Wearing appropriate PPE, carefully sweep up the solid material.[5] Avoid generating dust.[2][5][12] If necessary, slightly moisten the material to prevent it from becoming airborne.[5]
-
3.3. Place the collected material into a designated hazardous waste container.[2]
-
3.4. Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[5]
-
3.5. Report the spill to the laboratory supervisor or designated safety officer.[5]
4. Final Disposal:
-
4.1. Store the sealed and labeled hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6][10]
-
4.2. Arrange for the disposal of the chemical waste through a licensed and approved hazardous waste disposal company.[2][5][10] Adhere to all local, state, and federal regulations for hazardous waste disposal.[3][9]
Disposal Workflow Diagram
Caption: A workflow diagram for the safe and compliant disposal of this compound.
References
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- New Jersey Department of Health. p-NITROANILINE HAZARD SUMMARY.
- Astech Ireland. Safety Data Sheet: 2-Nitroaniline.
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- Fisher Scientific. SAFETY DATA SHEET: N,N-Dimethyl-p-nitroaniline.
- TCI Chemicals. SAFETY DATA SHEET: 4-Nitroaniline.
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- Thermo Fisher Scientific. SAFETY DATA SHEET: N,N-Dimethyl-4-nitroaniline.
- Sigma-Aldrich. SAFETY DATA SHEET: o-nitroaniline.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dimethyl-4-nitroaniline
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of potent chemical compounds demands a meticulous and informed approach to personal protection. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for handling 2,3-Dimethyl-4-nitroaniline, a compound that, like other nitroanilines, should be treated with the utmost caution due to its presumed toxicological profile. This document is designed to be your trusted resource, offering not just procedural steps, but the scientific rationale behind them to ensure a self-validating system of safety in your laboratory.
The Critical Need for Proactive Protection: Understanding the Hazards
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the most critical barrier between the handler and the chemical. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes, dust, and vapors that can cause serious eye irritation or be absorbed through the eyes.[6][7] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended, double-gloving is best practice). | Prevents dermal absorption, which is a significant route of exposure for nitroanilines.[1][4] Double-gloving provides an extra layer of protection against tears and contamination. |
| A clean, buttoned laboratory coat. | Protects skin and personal clothing from contamination. | |
| For larger quantities or increased risk of splashing, a chemical-resistant apron or suit is advised. | Provides an additional barrier for the torso and legs during higher-risk procedures.[4] | |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely. | Protects against the inhalation of fine powders, which can lead to acute toxicity.[4][7] All work with this compound should ideally be conducted within a fume hood to minimize inhalation exposure.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure risks. The following diagram and procedural steps outline the mandatory sequence for safe handling, from preparation to disposal.
Caption: PPE Workflow for Handling this compound.
Experimental Protocols: Donning and Doffing PPE
Donning (Putting On) PPE:
-
Lab Coat: Put on a clean, buttoned lab coat that fits properly.
-
Respirator (if necessary): If working outside a fume hood or with potential for dust generation, perform a fit check and don your NIOSH-approved respirator.
-
Eye and Face Protection: Put on your chemical safety goggles. If a splash hazard exists, add a face shield over the goggles.
-
Gloves: Don your first pair of nitrile gloves. Pull the cuffs over the sleeves of your lab coat. Don a second pair of gloves over the first.
Doffing (Taking Off) PPE:
The doffing sequence is critical to prevent cross-contamination.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.[6]
-
Lab Coat/Apron: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated exterior folded inward. Hang it in a designated area or dispose of it if it is disposable.
-
Eye/Face Protection: Remove your goggles or face shield from the back to the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair. Dispose of them in the hazardous waste container.
-
Respirator (if worn): Remove your respirator without touching the front.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[8][9]
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes unused or expired product, contaminated weighing paper, pipette tips, and any other contaminated lab supplies. Collect all solid waste in a dedicated, clearly labeled hazardous waste container.[4]
-
Contaminated PPE: All disposable PPE, including gloves and lab coats, must be collected in a designated hazardous waste container.[6]
-
Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. You may need to dissolve the material in a combustible solvent for incineration in a properly equipped facility.[2]
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research. This guide serves as a foundational document; always supplement it with a thorough risk assessment specific to your experimental conditions.
References
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- Sigma-Aldrich. (2012, January 19).
- Aldrich. (2025, November 6).
- Elemental Microanalysis. (2024, March 18).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
